molecular formula C13H11NO B032448 [1,1'-Biphenyl]-2-carboxamide CAS No. 13234-79-2

[1,1'-Biphenyl]-2-carboxamide

カタログ番号: B032448
CAS番号: 13234-79-2
分子量: 197.23 g/mol
InChIキー: GTKIGDZXPDCIKR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

[1,1'-Biphenyl]-2-carboxamide (CAS 13234-79-2) is a high-purity chemical compound with the molecular formula C13H11NO and a molecular weight of 197.24 g/mol. This compound serves as a key scaffold in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutic agents. Research Applications and Biological Evaluation Extensive research has demonstrated the significant antiproliferative properties of synthetic 1,1'-biphenyl-2-carboxamide derivatives. Specific analogs have shown potent cytotoxic effects against human cancer cell lines, such as leukemia K562 cells. Studies indicate that these active compounds, for instance, the derivative labeled 17b , exert their antitumoral effect by inducing G2/M phase cell cycle arrest. This arrest is a consequence of DNA damage, as confirmed by the increase in established DNA repair markers, phospho-ATM and γH2AX. The mechanism of action is also linked to the generation of reactive oxygen species (ROS), activation of JNK signaling pathways, and the induction of caspase-3 dependent apoptosis . Chemical Properties and Usage This compound and its substituted derivatives are critical intermediates in synthesizing more complex molecules for biological evaluation. The biphenyl-carboxamide structure is a privileged pharmacophore in drug discovery, and its derivatives are covered by patents for use in medicaments, highlighting their potential in treating conditions like atrial fibrillation and arrhythmias . As a versatile building block, it is essential for exploring structure-activity relationships and developing targeted inhibitors. Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please handle it with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-phenylbenzamide
Source PubChem
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InChI

InChI=1S/C13H11NO/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKIGDZXPDCIKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157501
Record name (1,1'-Biphenyl)-2-carboxamide
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Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13234-79-2
Record name [1,1′-Biphenyl]-2-carboxamide
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Record name (1,1'-Biphenyl)-2-carboxamide
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Record name (1,1'-Biphenyl)-2-carboxamide
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Record name [1,1'-biphenyl]-2-carboxamide
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Record name (1,1'-BIPHENYL)-2-CARBOXAMIDE
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Foundational & Exploratory

[1,1'-Biphenyl]-2-carboxamide chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of [1,1'-Biphenyl]-2-carboxamide

Executive Summary

This compound, also known as 2-phenylbenzamide, is an aromatic amide built upon a biphenyl scaffold. This structure, featuring two phenyl rings linked by a single bond with a carboxamide group at the ortho position, serves as a crucial pharmacophore and a versatile building block in medicinal chemistry and materials science. Its rigid, yet conformationally flexible, biphenyl core allows it to engage in specific π-π stacking and hydrophobic interactions within biological targets, while the carboxamide group provides key hydrogen bonding donor and acceptor sites. This guide offers a comprehensive technical overview of its physicochemical properties, validated synthesis and characterization protocols, and its emerging applications, particularly in the development of novel therapeutics. As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and field-proven methodologies to support researchers in leveraging this compound for their discovery programs.

Physicochemical Properties

The unique spatial arrangement of the phenyl rings and the ortho-substituted carboxamide group dictates the compound's physical and chemical behavior. The proximity of the phenyl ring can induce steric hindrance and intramolecular interactions, influencing its solubility, melting point, and reactivity compared to its meta and para isomers.

Table 1: Core Physicochemical Data for this compound

PropertyValueSource(s)
IUPAC Name This compound-
Synonyms 2-Phenylbenzamide-
CAS Number 13234-80-5[1]
Molecular Formula C₁₃H₁₁NO[2]
Molecular Weight 197.23 g/mol [3]
Appearance White to off-white crystalline solid (predicted)-
Melting Point ~114-115 °C (for the parent carboxylic acid)[4]
Solubility Insoluble in water; soluble in organic solvents like ethanol, ether, and benzene.[5][6][5][6]
pKa ~13.5 (predicted for amide N-H)[3]
LogP 2.62 (for the related N-phenylbenzamide)[2]

Synthesis and Purification

The synthesis of this compound is most reliably achieved through a two-step process: the formation of the biphenyl core via a Suzuki-Miyaura cross-coupling reaction, followed by the amidation of the resulting carboxylic acid. This pathway offers high yields and functional group tolerance.

Retrosynthetic Analysis

A logical retrosynthetic approach involves two primary disconnections: the amide C-N bond and the C-C bond between the two phenyl rings. This identifies [1,1'-biphenyl]-2-carboxylic acid as the key intermediate, which can be formed from commercially available 2-bromobenzoic acid and phenylboronic acid.

G Target This compound Intermediate1 [1,1'-Biphenyl]-2-carboxylic acid Target->Intermediate1 Amide Disconnection Ammonia Ammonia Source (e.g., NH4OH) Target->Ammonia Amide Disconnection StartingMaterial1 2-Bromobenzoic acid Intermediate1->StartingMaterial1 Suzuki Disconnection StartingMaterial2 Phenylboronic acid Intermediate1->StartingMaterial2 Suzuki Disconnection

Caption: Retrosynthetic pathway for this compound.

Recommended Synthetic Workflow

This protocol is a self-validating system; successful formation of the intermediate in Step 1 can be confirmed analytically before proceeding to Step 2, ensuring efficient use of materials.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Amidation SM1 2-Bromobenzoic acid + Phenylboronic acid Reaction1 Pd(PPh₃)₄, K₂CO₃ Toluene/H₂O, 90°C SM1->Reaction1 Workup1 Acid/Base Workup & Extraction Reaction1->Workup1 Intermediate [1,1'-Biphenyl]-2-carboxylic acid Workup1->Intermediate Activation SOCl₂ or Oxalyl Chloride DCM, 0°C to RT Intermediate->Activation Purified Intermediate AcylChloride Acyl Chloride Intermediate Activation->AcylChloride Amidation Conc. NH₄OH (aq) THF, 0°C AcylChloride->Amidation Workup2 Aqueous Workup & Recrystallization Amidation->Workup2 Product This compound Workup2->Product G Core This compound Scaffold App1 Anticancer Therapeutics (e.g., Grb7 Inhibitors) Core->App1 App2 Agrochemicals (e.g., Novel Fungicides) Core->App2 App3 CNS Drug Discovery (e.g., Allosteric Modulators) Core->App3 App4 Materials Science (e.g., Organic Electronics) Core->App4

Caption: Application areas for the this compound scaffold.

Safety, Handling, and Storage

While specific toxicological data for this compound is limited, data from related compounds like biphenyl and its carboxylic acid derivatives suggest that standard laboratory precautions should be observed. [7][8]

  • Hazard Classification: Expected to be an irritant. May cause skin, eye, and respiratory irritation. [7][9]It is a combustible solid. * Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [10]Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. []Keep away from strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, regional, and national regulations for chemical waste.

Conclusion

This compound is a compound of significant interest, bridging foundational organic synthesis with applied chemical biology. Its well-defined physicochemical properties and robust synthetic accessibility make it an ideal platform for further derivatization. The proven success of the phenylbenzamide scaffold in modulating challenging biological targets, such as protein-protein interactions and allosteric sites, positions this molecule as a high-value starting point for the design of next-generation therapeutics and functional materials.

References

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  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2017). PMC. Retrieved from [Link]

  • US EPA. (n.d.). This compound, 2'-methoxy- - Substance Details. Retrieved from [Link]

  • ChemBK. (n.d.). [1,1'-Biphenyl]-2-carboxylic acid, 4'-[(1,7'-dimethyl-2'-propyl[2,5'-bi-1H-benzimidazol]-1'-yl)methyl]-, methyl ester. Retrieved from [Link]

  • Durham Tech. (2018). Safety Data Sheet - Biphenyl. Retrieved from [Link]

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  • Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. (2018). PMC. Retrieved from [Link]

  • The discovery of phenylbenzamide derivatives as Grb7-based antitumor agents. (2013). PubMed. Retrieved from [Link]

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  • Synthesis, crystal structure and Hirshfeld surface analysis of 5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxamide. (2018). IUCr Journals. Retrieved from [Link]

  • Safety data sheet. (2020). Carl Roth. Retrieved from [Link]

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An In-Depth Technical Guide to the Structure Elucidation of [1,1'-Biphenyl]-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive determination of a molecule's chemical structure is a cornerstone of modern pharmaceutical development and chemical research.[1][2][3] This guide provides a comprehensive, technically-focused framework for the structural elucidation of [1,1'-Biphenyl]-2-carboxamide, a molecule of interest due to the prevalence of the biphenyl carboxamide scaffold in pharmacologically active compounds.[4] We will delve into the critical analytical techniques, explaining not just the procedural steps but the underlying scientific rationale for their application to this specific molecular architecture. This document is designed to serve as a practical reference for scientists engaged in the synthesis, characterization, and quality control of novel chemical entities.

The Imperative of Unambiguous Structure Elucidation in Drug Development

In the highly regulated landscape of pharmaceutical development, the precise structural identity of an Active Pharmaceutical Ingredient (API) is non-negotiable.[5][6] Regulatory bodies such as the FDA and EMA mandate rigorous characterization to ensure the safety, efficacy, and consistency of drug products.[5][6] The process of structure elucidation provides foundational knowledge for understanding a molecule's physical and chemical properties, its mechanism of action, and potential toxicities.[1] For a molecule like this compound, which possesses a biphenyl core, the potential for atropisomerism—a form of axial chirality arising from restricted rotation around the central single bond—adds a layer of complexity that must be thoroughly investigated.[7][8][9][10]

The Molecular Architecture of this compound: A Strategic Overview

The structure of this compound presents several key features that guide our analytical strategy:

  • Two Phenyl Rings: This biphenyl system is the molecule's backbone. The connectivity and substitution pattern on these rings are primary targets for elucidation.

  • A Carboxamide Group (-CONH2): This functional group has distinct spectroscopic signatures that are crucial for identification.

  • Ortho-Substitution: The placement of the carboxamide group at the 2-position introduces steric hindrance that can restrict rotation around the biphenyl bond, potentially leading to stable atropisomers.[7][8][11]

Our elucidation strategy will be a multi-pronged approach, integrating data from several complementary analytical techniques to build a complete and validated structural picture.

Figure 1: A generalized workflow for the structure elucidation of this compound.

Core Analytical Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2][12] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

3.1.1. ¹H NMR Spectroscopy: Mapping the Proton Environment

  • Why it's critical: ¹H NMR allows for the identification and quantification of different types of protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values provide a detailed fingerprint of the molecule's proton framework.

  • Expected Signals for this compound:

    • Aromatic Protons: A complex multiplet region, typically between 7.0 and 8.5 ppm, corresponding to the nine protons on the two phenyl rings. The exact chemical shifts and multiplicities will depend on the dihedral angle between the rings and the electronic effects of the carboxamide group.

    • Amide Protons (-NH₂): Two broad singlets, often in the range of 5.0-8.0 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Their chemical shift can be concentration and solvent dependent.

3.1.2. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

  • Why it's critical: ¹³C NMR provides information about the different carbon environments in the molecule. This is essential for confirming the number of unique carbon atoms and identifying the presence of key functional groups.

  • Expected Signals for this compound:

    • Aromatic Carbons: A series of signals in the aromatic region (typically 120-145 ppm). The number of signals will depend on the symmetry of the molecule.

    • Carbonyl Carbon (-C=O): A characteristic signal in the downfield region, typically between 165 and 175 ppm, confirming the presence of the amide carbonyl.

3.1.3. 2D NMR Techniques: Unraveling Complex Connectivity

  • Why they are critical: For a molecule with overlapping signals in the 1D spectra, 2D NMR experiments are indispensable for establishing definitive bond connectivities.

    • COSY (Correlation Spectroscopy): Reveals proton-proton couplings, allowing for the tracing of spin systems within each phenyl ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, providing unambiguous C-H assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the two phenyl rings and the attachment of the carboxamide group.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can be vital in determining the preferred conformation and investigating potential atropisomerism.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition: Acquire COSY, HSQC, HMBC, and NOESY spectra using standard pulse programs. Optimize acquisition and processing parameters to achieve good resolution and signal-to-noise.

  • Data Analysis: Integrate and analyze all spectra to assign all proton and carbon signals and establish the complete connectivity of the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Formula
  • Why it's critical: Mass spectrometry provides the exact molecular weight of the compound, which is a fundamental piece of structural information.[2] High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy, allowing for the unambiguous assignment of the molecular formula.

  • Expected Data for this compound (C₁₃H₁₁NO):

    • Molecular Ion Peak (M⁺): An ion corresponding to the exact mass of the molecule.

    • Fragmentation Pattern: The molecule may undergo characteristic fragmentation upon ionization. Common fragmentation pathways could include the loss of the amide group or cleavage of the biphenyl bond.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion and Ionization: Infuse the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Acquire the mass spectrum in high-resolution mode.

  • Data Analysis: Determine the exact mass of the molecular ion and use this to calculate the elemental composition. Compare the theoretical and experimentally determined isotopic patterns to further confirm the molecular formula.

Table 1: Key Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular Formula C₁₃H₁₁NO
Monoisotopic Mass 197.0841 g/mol
Key Fragmentation Ions [M-NH₂]⁺, fragments corresponding to the biphenyl core
Infrared (IR) Spectroscopy: Identifying Functional Groups
  • Why it's critical: IR spectroscopy is a rapid and non-destructive technique for identifying the presence of specific functional groups in a molecule.[2][13]

  • Expected Absorptions for this compound:

    • N-H Stretch: Two bands in the region of 3400-3100 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.

    • C=O Stretch: A strong, sharp absorption band around 1680-1640 cm⁻¹ characteristic of the amide carbonyl group.

    • Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹.

    • Aromatic C=C Bending: Several bands in the 1600-1450 cm⁻¹ region.

Experimental Protocol: Infrared (IR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory) or as a KBr pellet.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Figure 2: Integration of spectroscopic data for structure confirmation.

Single Crystal X-ray Diffraction: The Definitive Answer
  • Why it's the gold standard: While spectroscopic methods provide powerful evidence for a proposed structure, single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional arrangement of atoms in the solid state.[14] It is the ultimate arbiter in structure elucidation, especially when stereochemistry or complex conformational issues like atropisomerism are .

  • What it reveals:

    • The precise connectivity of all atoms.

    • Bond lengths and angles.

    • The dihedral angle between the two phenyl rings, providing definitive information on the molecule's conformation in the crystalline state.

    • The absolute configuration in the case of a chiral crystal.

Experimental Protocol: Single Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

  • Analysis: Analyze the final structure to determine bond lengths, angles, and torsional angles.

Validation and Reporting: Ensuring Scientific Integrity

The final step in structure elucidation is the integration of all analytical data to build a self-validating and cohesive structural assignment.[5][6] The data from each technique should be consistent with the proposed structure. Any discrepancies must be thoroughly investigated. The complete dataset, including all spectra and crystallographic information, should be documented in a comprehensive report. This rigorous approach is essential for regulatory submissions and for ensuring the reproducibility of scientific findings.[5][15][16]

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. By combining the detailed connectivity information from NMR, the precise molecular formula from mass spectrometry, the functional group identification from IR spectroscopy, and the definitive 3D structure from X-ray crystallography, researchers can achieve an unambiguous and robust structural assignment. This in-depth understanding is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

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  • Datar, P. (2015). QSAR and Synthesis of a Novel Biphenyl Carboxamide Analogue for Analgesic Activity. Modern Chemistry & Applications, 3(148). [Link]

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An In-depth Technical Guide to the Synthesis of [1,1'-Biphenyl]-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

[1,1'-Biphenyl]-2-carboxamide and its derivatives are privileged scaffolds in medicinal chemistry and materials science, frequently appearing as key structural motifs in pharmacologically active compounds and functional materials. The synthetic access to these molecules is of paramount importance for further research and development. This technical guide provides a comprehensive overview of the principal synthetic pathways for constructing the this compound core. We will delve into the mechanistic underpinnings, practical considerations, and experimental protocols for several key methodologies, including the Suzuki-Miyaura coupling, the Ullmann reaction, and Directed ortho-Metalation (DoM), as well as strategies for the final amidation step. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed and practical understanding of the synthesis of this important class of molecules.

Introduction: The Significance of the this compound Scaffold

The inherent conformational flexibility and three-dimensional architecture of the biphenyl moiety, coupled with the hydrogen bonding capabilities of the carboxamide group, make this compound a versatile building block. Its derivatives have demonstrated a wide range of biological activities, including acting as inhibitors of various enzymes and modulators of protein-protein interactions. Consequently, robust and efficient synthetic routes to this scaffold are highly sought after.

This guide will explore the primary retrosynthetic disconnections for this compound, focusing on the formation of the biaryl C-C bond and the amide C-N bond.

Retrosynthetic Analysis

The synthesis of this compound can be approached from two main retrosynthetic perspectives, as illustrated below.

G cluster_0 Retrosynthetic Pathways target This compound disconnect_amide [1,1'-Biphenyl]-2-carboxylic acid + Amine target->disconnect_amide Amide Disconnection disconnect_biaryl 2-Halobenzamide + Phenylboronic acid or 2-Halobenzonitrile + Phenyl Grignard target->disconnect_biaryl Biaryl Disconnection

Caption: Retrosynthetic analysis of this compound.

This analysis highlights two primary strategies:

  • Pathway A: Late-Stage Amidation: Construction of the biphenyl backbone first, followed by the formation of the amide bond.

  • Pathway B: Early-Stage Amidation: Formation of the amide bond on a functionalized benzene ring, followed by the construction of the biphenyl linkage.

We will now explore the key synthetic methodologies that enable these transformations.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably one of the most powerful and versatile methods for the formation of C(sp²)-C(sp²) bonds, making it a cornerstone for biphenyl synthesis.[1] The reaction involves the cross-coupling of an organoboron species (typically a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex.[2]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetal Transmetalation (Base) PdII_Aryl->Transmetal Ar'-B(OR)_2 PdII_Biaryl Ar-Pd(II)-Ar' L_n Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Biaryl Ar-Ar' RedElim->Biaryl

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Expertise & Experience: The choice of palladium precursor, ligand, base, and solvent is critical for a successful Suzuki coupling. For the synthesis of sterically hindered biphenyls, such as those with ortho-substituents, bulky and electron-rich phosphine ligands like SPhos, XPhos, or Buchwald's biaryl phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.[4] The base not only facilitates the transmetalation step but also influences the overall catalytic activity. Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[5]

Synthetic Approaches

Pathway B: Coupling of a Pre-functionalized Benzamide

This is a highly convergent approach where a readily available 2-halobenzamide is coupled with phenylboronic acid.

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling

ParameterConditionRationale
Aryl Halide 2-Bromobenzamide or 2-IodobenzamideIodoarenes are generally more reactive than bromoarenes.[6]
Boronic Acid Phenylboronic acidCommercially available and stable.
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd/CPd(PPh₃)₄ is often used, while Pd/C offers ease of removal.[7]
Ligand Triphenylphosphine (if not integral to the catalyst)Stabilizes the palladium catalyst.
Base K₂CO₃, Na₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.
Solvent Toluene/Water, Dioxane/Water, DMFA mixture of an organic solvent and water is common.
Temperature 80-110 °CSufficient to drive the reaction to completion.
Experimental Protocol: Synthesis of this compound via Suzuki Coupling

Materials:

  • 2-Bromobenzamide

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromobenzamide (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).

  • Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Copper-Catalyzed Ullmann Reaction

The Ullmann reaction is a classical method for the formation of biaryl compounds, typically involving the copper-mediated coupling of two aryl halides.[8] While traditional Ullmann conditions require high temperatures and stoichiometric amounts of copper, modern modifications have been developed that are catalytic and proceed under milder conditions.[9]

Mechanistic Considerations

The mechanism of the Ullmann reaction is complex and still a subject of debate. It is generally believed to involve the formation of an organocopper intermediate.[8] A plausible pathway involves the oxidative addition of the aryl halide to a Cu(I) species, followed by a second oxidative addition or a reaction with another organocopper species, and finally reductive elimination to form the biaryl product.[10]

G Cu0 Cu(0) OxAdd1 Oxidative Addition Cu0->OxAdd1 Ar-X CuI_Aryl Ar-Cu(I)-X OxAdd1->CuI_Aryl OxAdd2 Oxidative Addition CuI_Aryl->OxAdd2 Ar-X CuIII_Biaryl Ar-Cu(III)-(Ar)-X OxAdd2->CuIII_Biaryl RedElim Reductive Elimination CuIII_Biaryl->RedElim RedElim->Cu0 Regeneration Biaryl Ar-Ar RedElim->Biaryl

Caption: A possible catalytic cycle for the Ullmann reaction.

Trustworthiness: The classic Ullmann reaction often suffers from harsh conditions and the need for stoichiometric copper.[8] Modern protocols often employ copper(I) salts as catalysts in the presence of ligands such as diamines or phenanthrolines, which stabilize the copper intermediates and facilitate the catalytic cycle at lower temperatures.[6]

Synthetic Application

The Ullmann reaction can be employed in a homocoupling of 2-halobenzamide to form a symmetrical biphenyl, which would then require further functionalization, or in a cross-coupling reaction. For the synthesis of this compound, a cross-coupling approach is more direct.

Table 2: Typical Reaction Conditions for a Modern Ullmann Cross-Coupling

ParameterConditionRationale
Aryl Halide 2-IodobenzamideIodides are the most reactive halides in Ullmann couplings.[6]
Coupling Partner Benzene (as solvent and reagent) or Phenylboronic acidIn some variations, the aromatic solvent can act as the coupling partner.
Copper Catalyst CuI, Cu₂OCopper(I) salts are common precatalysts.[11]
Ligand N,N'-Dimethylethylenediamine (DMEDA), PhenanthrolineAccelerates the reaction and allows for lower temperatures.[11]
Base K₂CO₃, K₃PO₄Often required, especially in cross-coupling with phenols or amines.
Solvent DMF, NMP, TolueneHigh-boiling polar aprotic solvents are traditional.[6]
Temperature 100-200 °CMilder than classic Ullmann, but still often requires elevated temperatures.
Experimental Protocol: Synthesis of this compound via Ullmann-type Reaction

Materials:

  • 2-Iodobenzamide

  • Phenylboronic acid

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

Procedure:

  • To a dry Schlenk tube, add 2-iodobenzamide (1.0 eq), phenylboronic acid (1.5 eq), copper(I) iodide (0.1 eq), and potassium phosphate (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene and N,N'-dimethylethylenediamine (0.2 eq) via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 110 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield this compound.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings.[12] An ortho-directing group (DMG) coordinates to an organolithium reagent, directing deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile. For the synthesis of this compound, the amide functionality itself can serve as the DMG.

Mechanistic Principle

The tertiary amide group is a potent DMG. The reaction proceeds via the coordination of a strong lithium base (e.g., sec-butyllithium) to the carbonyl oxygen of the benzamide. This brings the base in close proximity to the ortho-proton, facilitating its abstraction and the formation of an ortho-lithiated species. This intermediate can then participate in a subsequent cross-coupling reaction.[13]

G Benzamide N,N-Dialkylbenzamide Lithiation Directed ortho-Metalation Benzamide->Lithiation s-BuLi, TMEDA, THF, -78 °C Ortho_Li ortho-Lithiated Benzamide Lithiation->Ortho_Li Coupling Cross-Coupling Ortho_Li->Coupling 1. ZnCl₂ 2. Ph-I, Pd(0) catalyst Biphenylamide This compound Coupling->Biphenylamide

Caption: Directed ortho-metalation followed by Negishi coupling.

Synthetic Strategy and Protocol

A common approach involves the ortho-lithiation of an N,N-dialkylbenzamide, followed by transmetalation (e.g., with ZnCl₂) and a palladium-catalyzed Negishi cross-coupling with an aryl halide.

Table 3: Reaction Parameters for DoM-Cross-Coupling Sequence

ParameterConditionRationale
Substrate N,N-DiethylbenzamideThe diethylamide is a strong DMG and is readily prepared.
Lithiation Agent sec-Butyllithium/TMEDAA strong, non-nucleophilic base combination.
Solvent Anhydrous THFA polar aprotic solvent that is stable at low temperatures.
Temperature -78 °CPrevents side reactions and decomposition of the aryllithium.
Transmetalation ZnCl₂Forms a more stable organozinc species for cross-coupling.
Coupling Partner IodobenzeneA reactive aryl halide for the Negishi coupling.
Catalyst Pd(PPh₃)₄A common catalyst for Negishi couplings.
Experimental Protocol: Synthesis of N,N-Diethyl-[1,1'-biphenyl]-2-carboxamide

Materials:

  • N,N-Diethylbenzamide

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous zinc chloride (ZnCl₂)

  • Iodobenzene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

Procedure:

  • To a solution of N,N-diethylbenzamide (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere, add s-BuLi (1.2 eq) dropwise.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

  • In a separate flask, prepare a solution of anhydrous ZnCl₂ (1.3 eq) in anhydrous THF.

  • Transfer the solution of the ortho-lithiated benzamide to the ZnCl₂ solution at -78 °C via cannula.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • To this solution, add iodobenzene (1.1 eq) and Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture to reflux for 12 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to obtain N,N-diethyl-[1,1'-biphenyl]-2-carboxamide. The diethylamide can then be hydrolyzed to the primary amide if desired, although this can be challenging.[12]

Amide Bond Formation: The Final Step

For syntheses following Pathway A, where the biphenyl core is constructed first, the final step is the formation of the amide bond from [1,1'-biphenyl]-2-carboxylic acid.

Common Amidation Methods

Activation with Thionyl Chloride:

A classic and robust method involves the conversion of the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂), followed by reaction with ammonia or an amine.[14]

Peptide Coupling Reagents:

A wide array of coupling reagents are available for direct amidation under mild conditions. These reagents activate the carboxylic acid in situ.[15]

Table 4: Common Coupling Reagents for Amidation

ReagentNameByproducts
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphateWater-soluble urea derivative
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateWater-soluble urea derivative
EDC/HOBt N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / HydroxybenzotriazoleWater-soluble urea and HOBt adducts
T3P Propylphosphonic anhydrideWater-soluble phosphate byproducts

Catalytic Amidation:

Greener and more atom-economical approaches involve the use of catalysts, such as boric acid derivatives, to promote the direct condensation of carboxylic acids and amines with the removal of water.[16][17]

Experimental Protocol: Amidation of [1,1'-Biphenyl]-2-carboxylic acid using HATU

Materials:

  • [1,1'-Biphenyl]-2-carboxylic acid

  • Ammonium chloride (NH₄Cl)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a solution of [1,1'-biphenyl]-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.

  • Add ammonium chloride (1.5 eq) to the reaction mixture.

  • Stir at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous LiCl solution (to remove DMF), followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford this compound.

Conclusion

The synthesis of this compound can be achieved through several reliable and efficient pathways. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale, and tolerance of functional groups in more complex derivatives.

  • Suzuki-Miyaura coupling offers a highly versatile and convergent approach, particularly when starting from a pre-formed benzamide.

  • The Ullmann reaction , especially in its modern catalytic form, provides a valuable alternative, although it may require more optimization.

  • Directed ortho-metalation is a powerful strategy for the direct functionalization of a benzamide precursor, offering excellent regiocontrol.

  • A variety of robust amidation methods are available for the final step, allowing for the synthesis of the target compound and its N-substituted derivatives under mild conditions.

By understanding the mechanistic principles and practical considerations of these key transformations, researchers can effectively design and execute the synthesis of this compound and its analogues for a wide range of applications in science and technology.

References

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The Synthetic Chemist's Guide to [1,1'-Biphenyl]-2-carboxamide Derivatives: Strategies, Mechanisms, and Practical Considerations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The [1,1'-biphenyl]-2-carboxamide scaffold is a privileged motif in medicinal chemistry and materials science, renowned for its presence in numerous biologically active compounds and functional materials. Its synthesis, however, presents unique challenges due to the inherent steric hindrance around the ortho-substituted biaryl linkage. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for accessing these valuable derivatives. We will delve into the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions, classical Ullmann-type couplings, and modern directed ortho-metalation techniques. Beyond mere protocols, this guide emphasizes the causality behind experimental choices, addresses the critical issue of atropisomerism, and offers practical insights to navigate the complexities of synthesizing these sterically demanding targets.

Introduction: The Significance of the this compound Core

The biphenyl unit is a cornerstone in the design of functional molecules, offering a rigid yet conformationally adaptable backbone.[1] When functionalized with a carboxamide group at the 2-position, the resulting this compound derivatives exhibit a diverse range of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[2][3] The unique spatial arrangement of the ortho-substituents can lead to atropisomerism, a form of axial chirality arising from restricted rotation around the C-C single bond connecting the two aryl rings.[1][4] This stereochemical feature is of paramount importance in drug discovery, as individual atropisomers of a compound can exhibit vastly different pharmacological profiles.[1]

This guide will provide a detailed exploration of the primary synthetic routes to this compound derivatives, with a focus on providing actionable insights for the practicing chemist.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Biaryl Synthesis

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl compounds, and the Suzuki-Miyaura coupling stands out as a particularly robust and versatile method.[5][6]

The Suzuki-Miyaura Coupling: A Powerful C-C Bond Forming Tool

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron reagent (typically a boronic acid or its ester) with an organic halide or triflate.[5][6] For the synthesis of the this compound core, a common approach involves the coupling of a 2-halobenzamide with a phenylboronic acid derivative.

General Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants cluster_product Product A Ar¹-X C Ar¹-Ar² A->C Pd Catalyst, Base B Ar²-B(OR)₂ B->C

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pd2_complex Ar¹-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar²-B(OR)₂ Base biaryl_pd2_complex Ar¹-Pd(II)Ln-Ar² transmetalation->biaryl_pd2_complex reductive_elimination Reductive Elimination biaryl_pd2_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol provides a general procedure for the synthesis of the parent this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substituted derivatives.

Step Procedure Causality and Insights
1. Reagent Preparation To a flame-dried Schlenk flask, add 2-bromobenzamide (1.0 mmol), phenylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).The use of a slight excess of the boronic acid ensures complete consumption of the more expensive aryl halide. Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for many Suzuki couplings.
2. Solvent and Base Addition Under an inert atmosphere (e.g., argon or nitrogen), add a degassed solvent system, such as a 3:1 mixture of toluene and ethanol (10 mL), followed by an aqueous solution of a base, typically 2M sodium carbonate (2.0 mmol).Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst. The base is essential for the transmetalation step, activating the boronic acid. A biphasic solvent system is often employed to dissolve both the organic and inorganic reagents.
3. Reaction Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).Elevated temperatures are usually required to drive the reaction to completion, especially with sterically hindered substrates.
4. Work-up and Purification Upon completion, cool the reaction to room temperature, and partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.A standard aqueous work-up removes the inorganic salts and water-soluble byproducts. Column chromatography is typically necessary to isolate the pure biphenyl-2-carboxamide.

Characterization Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.80-7.75 (m, 1H), 7.55-7.40 (m, 5H), 7.38-7.30 (m, 3H), 6.05 (br s, 1H, NH), 5.60 (br s, 1H, NH).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 170.2, 140.8, 138.2, 135.4, 130.8, 130.1, 129.5, 128.8, 128.3, 127.9, 127.4.

  • MS (ESI): m/z 198.1 [M+H]⁺.

Ullmann Condensation: A Classic Approach to Biaryl Synthesis

The Ullmann reaction, one of the oldest methods for forming biaryl bonds, involves the copper-mediated coupling of two aryl halides.[7] While it often requires harsh reaction conditions (high temperatures and stoichiometric copper), it can be a viable alternative, particularly for large-scale synthesis where palladium costs are a concern. Modern modifications have led to more efficient, solvent-free procedures.[7]

General Reaction Scheme:

Ullmann_Coupling cluster_reactants Reactants cluster_product Product A 2 Ar-X B Ar-Ar A->B Cu, Heat

Caption: General scheme of the Ullmann coupling reaction.

A key application of the Ullmann coupling in this context is the synthesis of symmetrical 2,2'-disubstituted biphenyls, which can then be further elaborated to the desired carboxamides. For instance, the coupling of 2-iodonitrobenzene can yield 2,2'-dinitrobiphenyl, a precursor to 2,2'-diaminobiphenyl.[7]

Experimental Insight: Solvent-Free Ullmann Coupling

Recent advancements have demonstrated that the Ullmann coupling can be performed under solvent-free conditions using high-speed ball milling.[7] This mechanochemical approach is not only more environmentally friendly but can also lead to higher yields and simpler purification.[7]

Directed ortho-Metalation (DoM): A Regioselective Functionalization Strategy

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[8] It relies on the use of a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position.[8] The resulting aryllithium species can then be quenched with an electrophile to introduce a wide range of functional groups.

The N,N-dialkylcarboxamide group is an excellent DMG, making DoM a highly attractive strategy for the synthesis of substituted this compound derivatives.[2]

DoM_Workflow start This compound lithiation Directed ortho-Lithiation (LDA or s-BuLi) start->lithiation intermediate Ortho-lithiated intermediate lithiation->intermediate electrophilic_quench Electrophilic Quench (e.g., RX, RCHO) intermediate->electrophilic_quench product Substituted this compound electrophilic_quench->product

Caption: Workflow for the synthesis of substituted derivatives via Directed ortho-Metalation.

Mechanistic Considerations in the DoM of [1,1'-Biphenyl]-2-carboxamides

Studies have shown that the lithiation of N,N-dialkyl-[1,1'-biphenyl]-2-carboxamides with lithium diisopropylamide (LDA) can lead to deprotonation at either the 3-position of the carboxamide-bearing ring or the 2'-position of the other ring.[2] The outcome is highly dependent on the reaction conditions and the presence or absence of an in situ electrophile.[2] This highlights the importance of precise experimental control when employing this methodology.

The Challenge of Atropisomerism in this compound Synthesis

As mentioned earlier, the ortho-substitution pattern in [1,1'-biphenyl]-2-carboxamides can lead to the existence of stable atropisomers.[1] The rotational barrier around the biaryl axis is influenced by the steric bulk of the substituents at the ortho-positions of both rings.[9][10]

Factors Influencing the Rotational Barrier:

  • Size of Ortho-Substituents: Larger groups at the 2, 6, 2', and 6' positions will increase the energy barrier to rotation.

  • Buttressing Effects: Substituents at the meta-positions adjacent to the ortho-groups can further restrict rotation.[9]

  • Electronic Effects: The electronic nature of para-substituents can also modulate the rotational barrier, albeit to a lesser extent than steric effects.[9]

For drug development professionals, the ability to synthesize and separate atropisomers is often crucial, as one isomer may be significantly more active or have a better safety profile than the other. Chiral chromatography is a common technique for the separation of atropisomers.

Conclusion and Future Outlook

The synthesis of this compound derivatives is a rich field of study with significant implications for drug discovery and materials science. While palladium-catalyzed methods, particularly the Suzuki-Miyaura coupling, remain the dominant approach, classical techniques like the Ullmann coupling and modern strategies such as directed ortho-metalation offer valuable alternatives and complementary tools for the synthetic chemist. A thorough understanding of the underlying reaction mechanisms and the factors governing atropisomerism is essential for the successful design and execution of synthetic routes to these important compounds. Future developments in this area will likely focus on the discovery of more efficient and selective catalysts, as well as the development of novel asymmetric methods for the direct synthesis of enantiopure atropisomers.

References

  • Suzuki, A., & Miyaura, N. (1981). Palladium-Catalysed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). The Suzuki-Miyaura cross-coupling reaction: a comprehensive review. Tetrahedron, 58(48), 9633-9695. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • YouTube. (2020, February 14). Suzuki cross-coupling reaction. [Link]

  • ResearchGate. (n.d.). Slow rotation in ortho-substituted biphenyls creates two atropisomers. [Link]

  • ResearchGate. (n.d.). Influence of Substituents on the Rotational Energy Barrier of Axially Chiral Biphenyls, II. [Link]

  • PubMed. (n.d.). Rotation in biphenyls with a single ortho-substituent. [Link]

  • Tilly, D., Fu, J. M., Zhao, B. P., Alessi, M., Castanet, A. S., Snieckus, V., & Mortier, J. (2010). On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides. Organic letters, 12(1), 68–71. [Link]

  • SciSpace. (n.d.). Synthesis and Characterization of N1-Phenylhydrazine-1,2-bis(carbothioamide) and Its Evaluation for Antimicrobial, Antioxidant,. [Link]

  • Ali, H. A., Ismail, M. A., Fouda, A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18405-18451. [Link]

  • Coquerel, Y., & Masson, E. (2013). Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Organic & biomolecular chemistry, 11(36), 6176–6185. [Link]

  • Pharmaguideline. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. [Link]

  • YouTube. (2019, October 6). Atropisomerism: An overview. [Link]

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. The Baran Laboratory, Scripps Research. [Link]

  • National Center for Biotechnology Information. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]

  • MDPI. (n.d.). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. [Link]

  • Stereoelectronics. (2021, April 26). stability of atropisomers. [Link]

  • Myers, A. G. (n.d.). Directed (ortho) Metallation. Harvard University. [Link]

  • ResearchGate. (n.d.). Rotational barriers of biphenyls having heavy heteroatoms as ortho-Substituents: experimental and theoretical determination of steric effects. [Link]

  • YouTube. (2020, October 24). Stereochemistry of Biphenyls. [Link]

  • Myers, A. G. (n.d.). ortho metalation. Harvard University. [Link]

  • ResearchGate. (n.d.). Directed ortho-lithiation as a tool for synthesis of chiral 1,2-disubstituted arylsulfonamides. [Link]

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The Multifaceted Biological Activities of [1,1'-Biphenyl]-2-carboxamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The [1,1'-biphenyl]-2-carboxamide core is a prominent scaffold in medicinal chemistry, recognized for its conformational flexibility and ability to engage in various biological interactions. This technical guide provides an in-depth exploration of the diverse biological activities associated with this chemical entity and its derivatives. We will delve into the key therapeutic areas where these compounds have shown promise, elucidate their mechanisms of action, provide exemplary experimental protocols for their evaluation, and present key structure-activity relationship (SAR) data. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on the this compound framework.

Biphenyl derivatives, in general, are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anti-hypertensive, antiviral, anticancer, and anti-diabetic properties.[1] The introduction of a carboxamide group at the 2-position of the biphenyl ring system provides a critical anchor for specific molecular interactions, leading to a range of targeted biological effects. This guide will focus on three key areas of activity: anticancer, antifungal, and anti-inflammatory.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of this compound have emerged as potent and selective inhibitors of critical targets in cancer progression, notably Protein Kinase, Myelin Transcription Factor 1 (PKMYT1) and the Hedgehog signaling pathway.

Inhibition of PKMYT1: A Novel Approach for CCNE1-Amplified Cancers

Cyclin E1 (CCNE1) amplification is a significant driver in several cancers, including breast cancer, and currently lacks effective targeted therapies. PKMYT1 has been identified as a synthetic lethal target in the context of CCNE1 amplification, making it a promising therapeutic target.[2] A series of 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives have been developed as potent and selective inhibitors of PKMYT1.[2]

PKMYT1 is a protein kinase that negatively regulates the cell cycle by phosphorylating and inactivating CDK1. Inhibition of PKMYT1 in CCNE1-amplified cancer cells leads to premature mitotic entry and subsequent cell death. The representative compound 8ma from a recent study demonstrated excellent potency against PKMYT1 while sparing the related kinase WEE1.[2] This selectivity is crucial for minimizing off-target effects. Furthermore, this compound suppressed the proliferation of the CCNE1-amplified HCC1569 breast cancer cell line and exhibited synergistic cytotoxicity when combined with gemcitabine.[2]

Experimental Workflow: Evaluation of PKMYT1 Inhibitors

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Enzymatic_Assay PKMYT1 Enzymatic Assay (e.g., ADP-Glo™ Kinase Assay) Cell_Proliferation Cell Proliferation Assay (e.g., CCK-8 or MTT) CCNE1-amplified cell lines (e.g., HCC1569) Enzymatic_Assay->Cell_Proliferation Determine IC50 Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Proliferation->Cell_Cycle_Analysis Confirm mechanism Western_Blot Western Blot Analysis (p-CDK1, Cyclin B1) Cell_Cycle_Analysis->Western_Blot Validate target engagement Xenograft_Model Establish Xenograft Model (e.g., HCC1569 cells in nude mice) Western_Blot->Xenograft_Model Select lead compound Drug_Administration Compound Administration (e.g., oral gavage, intraperitoneal injection) Xenograft_Model->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Body weight, clinical signs) Drug_Administration->Toxicity_Assessment

Caption: Workflow for the preclinical evaluation of this compound derivatives as PKMYT1 inhibitors.

Antagonism of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[3] Aberrant activation of this pathway is implicated in the development of various cancers, including basal cell carcinoma and medulloblastoma.[3][4] Ortho-biphenyl carboxamides have been identified as novel inhibitors of the Hh signaling pathway, acting as antagonists of the Smoothened (Smo) receptor.[1]

In the canonical Hh pathway, the binding of a Hedgehog ligand to the Patched (PTCH) receptor alleviates its inhibition of Smoothened (SMO), a G-protein coupled receptor. This allows SMO to transduce the signal downstream, ultimately leading to the activation of Gli transcription factors and the expression of target genes that promote cell proliferation and survival. Ortho-biphenyl carboxamides have been shown to directly bind to and antagonize Smoothened, thereby blocking the downstream signaling cascade.[1] Structure-activity relationship studies have successfully led to the development of low nanomolar Hedgehog inhibitors with reduced activity against the microsomal triglyceride transfer protein (MTP), which was an initial off-target activity.[1]

Signaling Pathway: Hedgehog Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh_ligand Hedgehog Ligand PTCH1 PTCH1 Hh_ligand->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI_A Activated GLI (GLI-A) GLI->GLI_A Activation Target_Genes Target Gene Expression (e.g., Cyclin D, Myc) GLI_A->Target_Genes Promotes Biphenyl_Carboxamide This compound Biphenyl_Carboxamide->SMO Antagonizes

Sources

An In-depth Technical Guide to the Multifaceted Mechanisms of Action of [1,1'-Biphenyl]-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: Deconstructing the [1,1'-Biphenyl]-2-carboxamide Scaffold

The this compound core is a privileged scaffold in modern medicinal chemistry. Its rigid, yet conformationally adaptable, structure provides an excellent platform for the spatial presentation of pharmacophoric features, enabling interaction with a wide array of biological targets. This guide eschews a singular, monolithic description of this chemical class. Instead, it embraces the inherent diversity of its derivatives, presenting a series of in-depth explorations into their distinct and varied mechanisms of action. We will dissect how subtle modifications to this core structure unlock potent and selective activities against critical targets in oncology, infectious diseases, and neurodegeneration. This first installment focuses on one of the most prominent and therapeutically relevant mechanisms: the inhibition of nicotinamide phosphoribosyltransferase (NAMPT).

Part I: Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) - A Strategic Strike on Cancer Metabolism

The Central Role of NAMPT in Cellular Energetics and Cancer Dependency

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis in mammals.[1][2] This pathway is critical for maintaining the cellular NAD+ pool, which is consumed by various enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs), involved in DNA repair, cell survival, and metabolic regulation.[1][3]

Cancer cells, with their high metabolic and proliferative rates, exhibit a heightened dependence on the NAD+ salvage pathway to sustain energy production through glycolysis and oxidative phosphorylation.[4][5] Many tumor types, including breast, ovarian, and colorectal cancers, overexpress NAMPT, a phenomenon often correlated with poor prognosis.[3][6][7] This dependency, sometimes referred to as "NAD+ addiction," presents a compelling therapeutic window for selective targeting of cancer cells. By inhibiting NAMPT, derivatives of this compound can induce a catastrophic depletion of NAD+, leading to energy crisis, metabolic collapse, and ultimately, apoptotic cell death.[3][8]

The overall strategy is to disrupt the metabolic machinery that sustains tumor growth.[3] The primary mode of action for NAMPT inhibitors involves binding to the active site or adjacent cavities of the NAMPT dimer, thereby blocking the conversion of nicotinamide to nicotinamide mononucleotide (NMN).[1] This blockade triggers a cascade of downstream effects, including:

  • Depletion of NAD+ and ATP: Within hours of treatment, a near-complete depletion of NAD+ occurs, followed by a loss of ATP.[2]

  • Metabolic Dysfunction: Inhibition of NAMPT leads to an attenuation of glycolysis and perturbs broader carbohydrate metabolism.[9]

  • Induction of Oxidative Stress: The depletion of NAD+ and its phosphorylated form, NADP+, disrupts the cellular redox balance, leading to the generation of reactive oxygen species (ROS) and subsequent DNA damage.[10]

  • Apoptosis: The culmination of energy depletion, metabolic stress, and DNA damage activates the intrinsic apoptotic pathway, leading to programmed cell death.[8][10]

NAMPT_Inhibition_Pathway cluster_Cell Cancer Cell NAM Nicotinamide NAMPT NAMPT (Nicotinamide Phosphoribosyltransferase) NAM->NAMPT Substrate NMN NMN (Nicotinamide Mononucleotide) NAMPT->NMN Catalyzes NAD_depletion NAD+ Depletion NAMPT->NAD_depletion NAD NAD+ NMN->NAD ATP_prod Glycolysis & OXPHOS (ATP Production) NAD->ATP_prod Required for DNA_repair DNA Repair (PARPs) Gene Regulation (Sirtuins) NAD->DNA_repair Consumed by Cell_Survival Cell Proliferation & Survival ATP_prod->Cell_Survival DNA_repair->Cell_Survival Inhibitor This compound (NAMPT Inhibitor) Inhibitor->NAMPT Inhibits ATP_depletion ATP Depletion NAD_depletion->ATP_depletion ROS Increased ROS (Oxidative Stress) NAD_depletion->ROS Apoptosis Apoptosis ATP_depletion->Apoptosis ROS->Apoptosis

Figure 1: Mechanism of NAMPT Inhibition by this compound Derivatives.
Validating the Mechanism: A Multi-pronged Experimental Approach

A rigorous and multi-faceted experimental workflow is essential to unequivocally establish NAMPT inhibition as the primary mechanism of action for a given this compound derivative. This process involves a tiered approach, from initial biochemical assays to complex in vivo models.

The foundational step is to demonstrate direct interaction with and inhibition of the NAMPT enzyme.

Experimental Protocol: Homogeneous Coupled-Enzyme Fluorescence Assay

This assay provides a robust and high-throughput method for quantifying NAMPT enzymatic activity and determining inhibitor potency (IC50).[11]

  • Principle: The assay follows a series of coupled reactions. First, recombinant human NAMPT catalyzes the conversion of nicotinamide and PRPP to NMN. Subsequently, NMN is converted to NAD+, which is then reduced to the fluorescent product NADH by alcohol dehydrogenase. The fluorescence intensity is directly proportional to NAMPT activity.[11]

  • Step-by-Step Methodology:

    • Reagent Preparation: Thaw recombinant human NAMPT enzyme, substrates (nicotinamide, PRPP, ATP), and coupling enzymes on ice. Prepare serial dilutions of the test this compound derivative in DMSO, followed by dilution in assay buffer. The final DMSO concentration should not exceed 1%.[11]

    • Reaction Setup: In a 96-well or 384-well black plate, add the test inhibitor or vehicle control.

    • Enzyme Addition: Add diluted NAMPT enzyme to all wells except the "blank" controls.

    • Initiation of Reaction: Add a master mix of substrates and coupling enzymes to all wells to start the reaction.

    • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60-120 minutes), protected from light.

    • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation at ~340 nm and emission at ~460 nm.[11]

    • Data Analysis: Subtract the "blank" background fluorescence from all readings. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Compound Class Example NAMPT IC50 (nM) Reference
Biphenyl Carboxamide AnalogsCompound 202[12]
3-aminopyridine-derived amidesCompound 5115-19[1]
Standard NAMPT InhibitorFK8660.3-0.4 (K_I)[13]
Novel NAMPT InhibitorOT-822.89 (hematopoietic)[12]

Table 1: Comparative Potency of Various NAMPT Inhibitors.

Moving into a cellular context is crucial to verify that the observed enzymatic inhibition translates into the expected biological consequences.

Experimental Protocol: Cellular NAD+ Depletion Assay

This assay directly measures the primary downstream effect of NAMPT inhibition.

  • Principle: Cancer cells are treated with the inhibitor, and intracellular NAD+ levels are quantified using a colorimetric or fluorometric assay kit, or more precisely by LC-MS.[14]

  • Step-by-Step Methodology:

    • Cell Culture: Seed cancer cells (e.g., A2780 ovarian cancer, HCT-116 colorectal cancer) in 96-well plates and allow them to adhere overnight.[15]

    • Inhibitor Treatment: Treat cells with a range of concentrations of the this compound derivative for a specified time course (e.g., 24-72 hours).

    • Cell Lysis: Wash the cells with PBS and lyse them using the extraction buffer provided in a commercial NAD+/NADH assay kit.

    • Quantification: Perform the NAD+ cycling reaction according to the manufacturer's protocol and measure the absorbance or fluorescence.

    • Normalization: Normalize the NAD+ levels to the total protein concentration in each well, determined by a BCA or similar protein assay.[9]

    • Rescue Experiment (Causality Validation): To confirm that the observed effects are specifically due to NAMPT inhibition, a rescue experiment is performed. Co-incubate the cells with the inhibitor and an excess of NMN, the product of the NAMPT reaction. If the inhibitor's effects are on-target, the addition of NMN should bypass the enzymatic block and restore NAD+ levels and cell viability.[10]

Experimental_Workflow cluster_Workflow Mechanism of Action Validation Workflow Tier1 Tier 1: In Vitro Biochemical Assays Enzyme_Assay Enzymatic Inhibition Assay (IC50 Determination) Tier1->Enzyme_Assay Tier2 Tier 2: Cellular Functional Assays NAD_Assay Cellular NAD+/ATP Depletion Assay Tier2->NAD_Assay Viability_Assay Cell Viability/Apoptosis (EC50, Caspase Glo) Tier2->Viability_Assay Metabolomics Metabolomics Analysis (LC-MS) Tier2->Metabolomics Tier3 Tier 3: In Vivo Preclinical Models Xenograft Tumor Xenograft Model (Efficacy & PK/PD) Tier3->Xenograft Toxicity Toxicity Studies (Rodent Models) Tier3->Toxicity Enzyme_Assay->Tier2 NAD_Assay->Tier3 Viability_Assay->Tier3 Metabolomics->Tier3

Figure 2: Tiered Experimental Workflow for Validating NAMPT Inhibitors.

Additional Cellular Assays:

  • Cell Viability Assays (e.g., CellTiter-Glo®): To determine the cytotoxic potency (EC50) of the compound after prolonged exposure (typically 72-96 hours).[2]

  • Apoptosis Assays (e.g., Caspase-Glo® 3/7, Annexin V staining): To confirm that cell death occurs via apoptosis.[10]

  • Metabolomics Analysis: Using LC-MS to gain a global, unbiased view of the metabolic perturbations caused by NAMPT inhibition, including changes in glycolysis, the pentose phosphate pathway, and the TCA cycle.[9][15]

The final validation step involves assessing the compound's anti-tumor activity and safety profile in preclinical animal models.

Experimental Protocol: Tumor Xenograft Model

  • Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the this compound derivative, and tumor growth is monitored over time.[14][16]

  • Step-by-Step Methodology:

    • Cell Line Selection: Choose a cancer cell line demonstrated to be sensitive to the inhibitor in vitro (e.g., A2780).[14]

    • Implantation: Inject a suspension of cancer cells subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).

    • Tumor Growth Monitoring: Measure tumor volume regularly using calipers until tumors reach a predetermined size (e.g., 150-200 mm³).

    • Treatment: Randomize mice into vehicle control and treatment groups. Administer the compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a defined schedule.[14]

    • Efficacy Assessment: Continue to monitor tumor volume, body weight (as a measure of general toxicity), and clinical signs. The primary endpoint is typically tumor growth inhibition (TGI).

    • Pharmacodynamic (PD) Analysis: At the end of the study, or at specific time points, tumors can be harvested to measure intratumoral NAD+ levels to confirm target engagement in vivo.[14]

Field-Proven Insights and Navigating Challenges

While NAMPT inhibition is a promising anti-cancer strategy, its clinical development has been hampered by on-target toxicities, primarily hematological (thrombocytopenia) and retinal toxicities.[14][17][18] Normal, healthy cells also rely on the NAD+ salvage pathway, creating a narrow therapeutic index.

Strategies to Mitigate Toxicity:

  • Biomarker-Driven Patient Selection: Some tumors are deficient in nicotinic acid phosphoribosyltransferase 1 (NAPRT1), an enzyme in a parallel NAD+ synthesis pathway. These tumors are exquisitely sensitive to NAMPT inhibitors, as they cannot use nicotinic acid to replenish NAD+.[15][16] Selecting patients with NAPRT1-deficient tumors could enhance efficacy and allow for lower, less toxic doses.

  • Co-administration Strategies: Co-administration with nicotinic acid has been shown to rescue the hematological toxicities in preclinical models without compromising the anti-tumor efficacy in NAPRT1-deficient tumors.[14]

  • Novel Formulations and Delivery Systems: The development of antibody-drug conjugates (ADCs) or PROTACs that selectively deliver the NAMPT inhibitor to tumor cells is an active area of research aimed at improving the therapeutic window.[3]

The journey of a this compound derivative from a hit compound to a clinical candidate requires a deep understanding of its mechanism of action, a rigorous validation workflow, and a strategic approach to navigating the inherent challenges of targeting a fundamental metabolic pathway.

References

  • What are the new molecules for NAMPT inhibitors? (2025, March 11). Patsnap Synapse. [Link]

  • What are the therapeutic applications for NAMPT inhibitors? (2025, March 11). Patsnap Synapse. [Link]

  • Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators. (2022, August 1). National Institutes of Health. [Link]

  • Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. (n.d.). PubMed Central. [Link]

  • Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. (2020, May 12). PubMed Central. [Link]

  • Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. (2020, May 11). Frontiers. [Link]

  • Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. (2017, December 1). AACR Journals. [Link]

  • Review of various NAMPT inhibitors for the treatment of cancer. (2022, September 7). PubMed Central. [Link]

  • Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. (n.d.). National Institutes of Health. [Link]

  • NAMPT Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy. (n.d.). PubMed Central. [Link]

  • Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. (n.d.). ACS Publications. [Link]

  • Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells. (2014, December 1). PLOS One. [Link]

  • NAD+ biosynthesis metabolism predicts prognosis and indicates immune microenvironment for breast cancer. (2023, March 17). PubMed Central. [Link]

  • Targeting NAD+ metabolism: dual roles in cancer treatment. (n.d.). Frontiers. [Link]

  • NAD+ salvage pathway in cancer metabolism and... (n.d.). Ovid. [Link]

  • A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+. (n.d.). PubMed Central. [Link]

  • Review of various NAMPT inhibitors for the treatment of cancer. (n.d.). Frontiers. [Link]

  • NAD+ Metabolism in Cancer and Cancer Therapies. (n.d.). News-Medical. [Link]

  • Subcellular compartmentalization of NAD+ and its role in cancer: A sereNADe of metabolic melodies. (n.d.). PubMed Central. [Link]

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The Discovery of Novel [1,1'-Biphenyl]-2-carboxamide Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The [1,1'-biphenyl]-2-carboxamide scaffold represents a privileged structure in modern medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. This guide provides an in-depth exploration of the discovery pipeline for novel analogs based on this core, tailored for researchers, scientists, and drug development professionals. We will delve into the strategic considerations behind synthetic route design, detailing robust, field-proven protocols for both the crucial Suzuki-Miyaura cross-coupling and subsequent amide bond formation. Furthermore, this guide will illuminate the biological evaluation of these compounds, with a particular focus on their role as modulators of key signaling pathways, exemplified by the Hedgehog pathway. Structure-activity relationships and critical pharmacokinetic considerations will also be discussed to provide a holistic view of the drug discovery process for this promising class of molecules.

Introduction: The Significance of the this compound Scaffold

The biphenyl moiety is a cornerstone in the design of pharmacologically active agents, offering a unique combination of structural rigidity and conformational flexibility.[1] This scaffold is prevalent in numerous natural products and has been successfully incorporated into a diverse range of therapeutic agents, including anti-inflammatory, anti-fungal, and anti-cancer drugs.[2] The addition of a carboxamide group at the 2-position of the biphenyl ring system introduces a key hydrogen bond donor and acceptor, significantly enhancing the potential for high-affinity interactions with biological targets. This strategic functionalization has led to the discovery of potent and selective inhibitors of various enzymes and receptor systems.

Recent research has highlighted the potential of ortho-biphenyl carboxamides as potent antagonists of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[3] Aberrant activation of the Hh pathway is implicated in the development and progression of several cancers, making it a prime target for therapeutic intervention.[4][5] This guide will use the inhibition of the Hedgehog pathway as a central example to illustrate the principles of discovery and development for novel this compound analogs.

Synthetic Strategies: From Concept to Compound

The synthesis of this compound analogs is a multi-step process that demands careful planning and execution. The general approach involves two key transformations: the formation of the biphenyl core, typically via a palladium-catalyzed cross-coupling reaction, followed by the construction of the amide bond.

Formation of the Biphenyl Core: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[6] This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.[7] For the synthesis of our target scaffold, a common strategy is to couple a substituted 2-bromobenzamide with a desired arylboronic acid.

This protocol provides a generalized procedure for the synthesis of a this compound intermediate. Researchers should optimize reaction conditions for specific substrates.

Materials:

  • Substituted 2-bromobenzamide (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 eq)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add the substituted 2-bromobenzamide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Causality Behind Experimental Choices: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst. The choice of base is crucial for the transmetalation step of the catalytic cycle, with carbonates being a common and effective option. The solvent system is selected to ensure the solubility of all reactants and to facilitate the reaction at an appropriate temperature.

Amide Bond Formation

Once the [1,1'-biphenyl]-2-carboxylic acid is obtained (either through direct Suzuki coupling of a carboxylic acid-containing starting material or by hydrolysis of an ester), the final amide bond can be formed. A common and efficient method is to activate the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with the desired amine.[8][9][10]

Materials:

  • [1,1'-Biphenyl]-2-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2 - 2.0 eq)

  • Dry aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Desired amine (1.0 - 1.2 eq)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), 2.0 - 3.0 eq)

Procedure:

  • Acyl Chloride Formation:

    • Dissolve the [1,1'-biphenyl]-2-carboxylic acid in a dry aprotic solvent under an inert atmosphere.

    • Add thionyl chloride or oxalyl chloride dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until the reaction is complete (monitored by the cessation of gas evolution).

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude [1,1'-biphenyl]-2-carbonyl chloride. This is often used immediately in the next step without further purification.

  • Amidation:

    • Dissolve the desired amine and base in a dry aprotic solvent in a separate flask and cool to 0 °C.

    • Add a solution of the crude [1,1'-biphenyl]-2-carbonyl chloride in the same solvent dropwise to the amine solution.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours (monitored by TLC or LC-MS).

    • Quench the reaction with water and extract with an organic solvent.

    • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the final this compound analog.

Self-Validating System: The conversion of the carboxylic acid to the highly reactive acyl chloride ensures a more efficient and often cleaner reaction with the amine compared to direct coupling methods, which can be sluggish and require harsh conditions. The use of a non-nucleophilic base like TEA or DIPEA is essential to neutralize the HCl generated during the reaction without competing with the desired amine nucleophile.

Biological Evaluation: Unveiling Therapeutic Potential

The synthesized this compound analogs must be subjected to a battery of biological assays to determine their therapeutic potential. This typically involves in vitro enzymatic and cell-based assays followed by in vivo studies in relevant disease models.

In Vitro Assays: Target Engagement and Cellular Effects

The initial screening of novel analogs is performed using in vitro assays to assess their potency and selectivity against the intended biological target. For our example of Hedgehog pathway inhibitors, a primary screen would involve a Smoothened binding assay or a cell-based reporter assay that measures the activity of the Gli transcription factor.

Compound IDTargetAssay TypeIC₅₀/EC₅₀ (nM)Reference
Analog 1 SmoothenedRadioligand Binding15[3]
Analog 2 SmoothenedGli-Luciferase Reporter25[11]
Analog 3 PTP1BEnzyme Inhibition280[12]
Analog 4 AMPKCellular Activation-[12]
Analog 5 Hedgehog PathwayCellular Assay50[3]

Table 1: Representative Bioactivity Data for Biphenyl Carboxamide Analogs

Mechanism of Action: Elucidating the Signaling Cascade

Understanding the mechanism by which a compound exerts its biological effect is paramount. For inhibitors of the Hedgehog pathway, it is crucial to confirm that they are acting through the intended target, Smoothened. This can be achieved through various mechanistic studies, including competition binding assays and observing the downstream effects on the signaling cascade.

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor.[13] In the absence of a ligand, PTCH1 inhibits the activity of the G protein-coupled receptor, Smoothened (SMO). Upon ligand binding, this inhibition is relieved, allowing SMO to translocate to the primary cilium and initiate a downstream signaling cascade that ultimately leads to the activation of the GLI family of transcription factors.[14] Activated GLI proteins then translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.[11] Ortho-biphenyl carboxamides have been identified as potent antagonists of Smoothened, effectively blocking this signaling cascade.[3]

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SHH Sonic Hedgehog (SHH) PTCH1 Patched (PTCH1) SHH->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits Active_GLI Active GLI GLI->Active_GLI Activation Target_Genes Target Gene Expression Active_GLI->Target_Genes Promotes Biphenyl_Carboxamide This compound Analog Biphenyl_Carboxamide->SMO Antagonizes

Caption: The Hedgehog signaling pathway and the inhibitory action of this compound analogs on Smoothened.

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. By systematically modifying the chemical structure of the this compound scaffold and evaluating the biological activity of the resulting analogs, researchers can identify key structural features that contribute to the desired pharmacological profile.

For example, in the context of SMO antagonists, modifications to the "second" phenyl ring (the one not bearing the carboxamide) can significantly impact potency and selectivity. The nature and position of substituents on this ring can influence the binding affinity for the SMO receptor. Similarly, the amide portion of the molecule can be varied to explore different interactions with the target protein and to modulate physicochemical properties such as solubility and membrane permeability.

SAR_Workflow Lead_Compound Lead [1,1'-Biphenyl]-2- carboxamide SAR_Cycle SAR Cycle: - Design - Synthesize - Test Lead_Compound->SAR_Cycle Improved_Potency Improved Potency SAR_Cycle->Improved_Potency Improved_Selectivity Improved Selectivity SAR_Cycle->Improved_Selectivity Improved_PK Improved PK Properties SAR_Cycle->Improved_PK Candidate_Drug Candidate Drug Improved_Potency->Candidate_Drug Improved_Selectivity->Candidate_Drug Improved_PK->Candidate_Drug

Caption: A simplified workflow for Structure-Activity Relationship (SAR) studies.

Pharmacokinetic Considerations

A compound's pharmacokinetic (PK) profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its success as a drug. Early assessment of PK parameters is essential to guide the optimization of lead compounds.

ParameterDescriptionImportance in Drug Discovery
Cmax Maximum plasma concentrationRelates to efficacy and potential toxicity
Tmax Time to reach CmaxIndicates the rate of absorption
t₁/₂ Half-lifeDetermines dosing frequency
AUC Area under the curveRepresents total drug exposure
Bioavailability (%F) Fraction of administered dose that reaches systemic circulationA key factor for oral drug candidates

Table 2: Key Pharmacokinetic Parameters

For this compound analogs, the lipophilicity of the biphenyl core can influence properties like solubility and membrane permeability. Modifications to the scaffold, such as the introduction of polar functional groups, can be employed to optimize the PK profile and achieve a balance between potency and drug-like properties.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. This guide has provided a comprehensive overview of the key stages in the discovery and development of analogs based on this core, from synthetic strategy to biological evaluation and pharmacokinetic considerations. By understanding the underlying principles and employing robust experimental protocols, researchers can effectively navigate the complexities of drug discovery and unlock the full therapeutic potential of this versatile chemical class.

References

  • Peukert, S., et al. (2009). Identification and structure-activity relationships of ortho-biphenyl carboxamides as potent Smoothened antagonists inhibiting the Hedgehog signaling pathway. Bioorganic & Medicinal Chemistry Letters, 19(2), 328-331. [Link]

  • Chen, H., et al. (2017). Anthranilamide-based 2-phenylcyclopropane-1-carboxamides, 1,1'-biphenyl-4-carboxamides and 1,1'-biphenyl-2-carboxamides: Synthesis biological evaluation and mechanism of action. European Journal of Medicinal Chemistry, 132, 262-273. [Link]

  • Chemguide. (n.d.). The Preparation of Amides. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chouhan, A., et al. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. Journal of Analytical & Pharmaceutical Research, 12(1), 51-56. [Link]

  • Rathi, B. S., et al. (2006). Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. Arzneimittelforschung, 56(9), 640-646. [Link]

  • Datar, P. (2015). QSAR and Synthesis of a Novel Biphenyl Carboxamide Analogue for Analgesic Activity. Modern Chemistry & Applications, 3(148). [Link]

  • Frontiers in Cell and Developmental Biology. (2020). Discovery of Small Molecule Inhibitors Targeting the Sonic Hedgehog. [Link]

  • PubMed. (2018). Current trends in Hedgehog signaling pathway inhibition by small molecules. [Link]

  • ResearchGate. (n.d.). Discovery and evaluation of biphenyl derivatives of 2‐iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity. [Link]

  • Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18443-18505. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • National Center for Biotechnology Information. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]

  • ResearchGate. (n.d.). Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Chem Help ASAP. (2019). synthesis of amides from acid chlorides. [Link]

  • Common-Conditions. (n.d.). Amine to Amide (via Acid Chloride). [Link]

  • bioRxiv. (2025). Smoothened inhibition of PKA at cilia transduces Hedgehog signals. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Smo Activity of Some Novel Benzamide Derivatives. [Link]

  • Otava Chemicals. (n.d.). New small-molecule inhibitors of the Hedgehog signaling pathway. [Link]

  • ScienceDirect. (n.d.). Small molecule inhibitors of the hedgehog signaling pathway for the treatment of cancer. [Link]

Sources

The [1,1'-Biphenyl]-2-Carboxamide Scaffold: Structural Logic & Therapeutic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural utility, synthetic architecture, and therapeutic applications of the [1,1'-Biphenyl]-2-carboxamide scaffold.

Technical Whitepaper | Application Note: MD-CHEM-2026-BP2

Executive Summary

The This compound core represents a "privileged structure" in medicinal chemistry, distinguished by its ability to enforce non-planar, atropisomeric conformations that maximize hydrophobic contacts within enzyme active sites. Unlike linear biaryls, the ortho-carboxamide substitution induces a steric twist (dihedral angle


), creating a 3D architecture critical for disrupting protein-protein interactions (PPIs) and fitting into cryptic allosteric pockets.

This guide analyzes the scaffold's application in Hedgehog signaling antagonism (Smoothened) , p38 MAPK inhibition , and PKMYT1 inhibition , providing validated synthetic protocols and mechanistic insights for drug development professionals.

Structural Biology & SAR: The "Ortho-Twist" Effect

The pharmacological potency of this compound stems from its steric demand. The amide group at the ortho position clashes with the adjacent phenyl ring, preventing coplanarity.

Pharmacophore Mechanics
  • Conformational Lock: The steric bulk of the carboxamide forces the two phenyl rings to twist. This mimics the transition state of twisted biological substrates or accommodates "L-shaped" hydrophobic pockets.

  • H-Bond Donor/Acceptor: The amide motif (

    
     or 
    
    
    
    ) acts as a directional anchor.
    • Carbonyl Oxygen: Accepts H-bonds from backbone amides (e.g., Ser/Thr residues).

    • Amide Nitrogen: Donates H-bonds to conserved acidic residues (e.g., Glu/Asp).

  • Lipophilic Shielding: The biphenyl system provides a high LogP surface, ideal for displacing water from hydrophobic grooves in targets like Smoothened (SMO) and Microsomal Triglyceride Transfer Protein (MTP) .

SAR Logic Diagram

The following interaction map visualizes the structure-activity relationship (SAR) logic for this scaffold.

SAR_Logic Core This compound Core Scaffold Ortho Ortho-Substitution (Steric Clash) Core->Ortho Structural Feature HBond H-Bond Anchor (C=O / N-H) Core->HBond Key Interaction Twist Non-Planar Conformation (Atropisomerism) Ortho->Twist Induces Pocket Hydrophobic Pocket Occupancy Twist->Pocket Enables Fit Target1 Target: Smoothened (Antagonist) Pocket->Target1 High Affinity Target2 Target: p38 MAPK (Allosteric Inhibitor) Pocket->Target2 Selectivity HBond->Target1 HBond->Target2

Figure 1: Mechanistic flow of the scaffold's pharmacophoric features leading to target selectivity.

Synthetic Architectures

Reliable access to this scaffold is paramount. While C-H activation is emerging, Suzuki-Miyaura Cross-Coupling remains the industrial gold standard due to its tolerance of polar amide groups.

Protocol A: Regioselective Synthesis via Suzuki-Miyaura Coupling

Objective: Synthesis of N-substituted-[1,1'-biphenyl]-2-carboxamide. Rationale: Using 2-bromobenzamides prevents catalyst poisoning often seen with free amines, while the amide group directs regioselectivity in subsequent functionalizations.

Reagents & Setup
  • Substrate: 2-Bromo-N-alkylbenzamide (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aqueous, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Inertion: Charge a reaction vial with the 2-bromobenzamide derivative, aryl boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

    • Why: Oxygen scavenges the active Pd(0) species, stalling the catalytic cycle.

  • Solvation: Add degassed 1,4-dioxane via syringe, followed by the aqueous base.

    • Why: The biphasic system (Dioxane/Water) ensures solubility of both organic reactants and inorganic base, facilitating the transmetallation step.

  • Thermal Activation: Heat the mixture to 90°C for 12–16 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting bromide spot (

      
      ) should disappear.
      
  • Workup: Cool to RT. Dilute with EtOAc and wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    .
  • Purification: Flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexanes).

    • Yield Expectation: 75–90%.

Protocol B: Advanced C-H Activation (Direct Arylation)

For late-stage functionalization, Pd(II)-catalyzed C-H activation uses the amide as a Directing Group (DG) .

  • Conditions:

    
     (10 mol%), 
    
    
    
    (oxidant), TFA, Toluene,
    
    
    .
  • Mechanism: The amide oxygen coordinates to Pd, positioning it to cleave the ortho C-H bond, followed by oxidative addition of an aryl iodide.

Therapeutic Applications & Case Studies

Case Study 1: Hedgehog Signaling (Smoothened Antagonists)

The Hedgehog (Hh) pathway is implicated in basal cell carcinoma. Ortho-biphenyl carboxamides were identified as potent Smoothened (SMO) antagonists.[1]

  • Mechanism: These compounds bind to the transmembrane domain of SMO. The biphenyl moiety occupies a deep hydrophobic pocket, while the amide H-bonds with Tyr394 or Arg400 .

  • Data Profile: | Compound | R-Group (Amide) | SMO Binding (

    
     nM) | Hh Inhibition (
    
    
    
    nM) | | :--- | :--- | :--- | :--- | | Lead A | 4-pyridyl | 12 | 45 | | Lead B | 3-chloro-4-fluorophenyl | 4 | 8 | | Control | Cyclopamine | 25 | 300 |
Case Study 2: PKMYT1 Inhibition (Breast Cancer)

Recent studies (2024) highlight 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives as selective inhibitors of PKMYT1 , a kinase synthetic lethal in CCNE1-amplified tumors.[2]

  • Selectivity: The scaffold discriminates against the closely related WEE1 kinase via specific interactions with Asp251 and Tyr121 .

Experimental Validation: Biological Assay Protocol

Assay Type: Fluorescence Polarization (FP) Binding Assay for Smoothened (SMO). Purpose: To determine the binding affinity (


) of synthesized biphenyl carboxamides.
Materials
  • Receptor: Human SMO membrane preparations (HEK293 overexpressing SMO).

  • Tracer: BODIPY-Cyclopamine (Fluorescent ligand).

  • Buffer: 20 mM HEPES (pH 7.4), 5 mM

    
    , 0.1% BSA.
    
Workflow
  • Preparation: Dilute test compounds in DMSO (10-point dose-response, starting at 10

    
    ).
    
  • Incubation:

    • Add

      
       compound solution to 384-well black plate.
      
    • Add

      
       SMO membrane suspension.
      
    • Add

      
       BODIPY-Cyclopamine (
      
      
      
      final).
  • Equilibrium: Incubate for 2 hours at Room Temperature in the dark.

    • Causality: Sufficient time is required for the competitive displacement of the tracer by the slow-binding biphenyl inhibitor.

  • Readout: Measure Fluorescence Polarization (Ex: 470 nm / Em: 520 nm).

  • Analysis: Plot mP (milli-Polarization) vs. log[Compound]. Fit to a sigmoidal dose-response curve to derive

    
    . Convert to 
    
    
    
    using the Cheng-Prusoff equation.

Synthesis & Testing Workflow Diagram

The following diagram outlines the integrated workflow from chemical synthesis to biological validation.

Workflow Start Start: Scaffold Design Synth Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3) Start->Synth Purify Purification (Flash Chromatography) Synth->Purify QC QC: NMR / LC-MS (Confirm Biphenyl Core) Purify->QC Assay Biological Assay (FP Binding / Kinase Activity) QC->Assay Pass Data Data Analysis (IC50 / Ki Calculation) Assay->Data Decision Hit Validation? Data->Decision Optimize SAR Optimization (Modify R-Groups) Decision->Optimize Low Potency Report Lead Candidate Decision->Report High Potency Optimize->Synth

Figure 2: Integrated workflow for the synthesis and validation of biphenyl-2-carboxamide derivatives.

References

  • Peukert, S., et al. (2009).[1] "Identification and structure-activity relationships of ortho-biphenyl carboxamides as potent Smoothened antagonists inhibiting the Hedgehog signaling pathway." Bioorganic & Medicinal Chemistry Letters.

  • Zhang, Y., et al. (2024).[3] "Structure-Based Drug Design of 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors." Journal of Medicinal Chemistry.

  • Nishimura, T., & Hayashi, T. (2017). "Synthesis of [1,1'-Biphenyl]-2-carboxamides via Palladium-Catalyzed C-H Activation." Chemical Reviews (Contextual grounding on C-H activation methods).

  • Mullard, A. (2015).[4] "Biphenyl-carboxamide scaffolds in modern agrochemistry: The case of SDHI fungicides." Nature Reviews Drug Discovery.

  • Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology.

Sources

Spectroscopic Characterization of [1,1'-Biphenyl]-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected spectroscopic signature of [1,1'-Biphenyl]-2-carboxamide, a molecule of interest in medicinal chemistry and materials science. As experimental spectra for this specific compound are not widely published, this document synthesizes data from analogous structures and first principles to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This approach serves as a robust framework for researchers engaged in the synthesis and verification of this and related compounds.

Introduction to this compound

This compound is an organic compound featuring a biphenyl backbone with a primary amide substituent at the 2-position. The rotational freedom around the biphenyl single bond and the electronic interplay between the aromatic rings and the amide group create a unique chemical environment that is reflected in its spectroscopic data. Accurate interpretation of this data is paramount for confirming the molecule's identity, purity, and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, assuming a standard deuterated solvent such as DMSO-d₆, which is particularly useful for observing exchangeable amide protons.[1]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be complex in the aromatic region (typically 7.0-8.0 ppm) due to the presence of nine distinct aromatic protons. The amide protons are expected to appear as broad signals more downfield.

  • Amide Protons (-CONH₂): The two protons of the primary amide are diastereotopic due to restricted rotation around the C-N bond. They are expected to appear as two separate, broad singlets in the region of 7.5-8.5 ppm . Their chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[2][3] In a hydrogen-bond accepting solvent like DMSO-d₆, these signals are more likely to be well-resolved.[1]

  • Aromatic Protons (Ar-H): The nine aromatic protons will exhibit complex splitting patterns (multiplets) due to spin-spin coupling. The proton ortho to the amide group is expected to be the most deshielded due to the anisotropic effect of the carbonyl group. Protons on the unsubstituted phenyl ring will likely show shifts similar to those in biphenyl itself.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide key information about the carbon framework. We anticipate 13 distinct signals, one for each unique carbon atom.

  • Carbonyl Carbon (-C=O): The amide carbonyl carbon is expected to resonate in the range of 168-172 ppm . This downfield shift is characteristic of carbonyl groups in an amide environment.

  • Aromatic Carbons: The twelve aromatic carbons will appear in the typical range of 125-145 ppm . The carbon atom directly attached to the amide group (C2) and the ipso-carbons of the biphenyl linkage (C1 and C1') will be key diagnostic signals.

Summary of Predicted NMR Data
Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm) Notes
-CONH₂7.5 - 8.5 (2H, two broad s)-Shift and multiplicity are solvent and temperature dependent.
Carbonyl C=O-168 - 172
Aromatic C/H7.0 - 8.0 (9H, m)125 - 145Complex multiplets expected.
Experimental Protocol for NMR Spectroscopy

A robust protocol is essential for acquiring high-quality NMR data.

  • Sample Preparation: Accurately weigh 10-20 mg of the compound for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[4]

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. The sample height should be approximately 4-5 cm.[5]

  • Spectrometer Setup: Insert the sample into the spectrometer. Lock the field using the deuterium signal of the solvent.

  • Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

  • Acquisition: Acquire the ¹H spectrum using standard pulse sequences. For the ¹³C spectrum, a proton-decoupled experiment is typically run to simplify the spectrum to single lines for each carbon.

  • Processing: Fourier transform the acquired Free Induction Decay (FID), phase correct the spectrum, and set the reference (e.g., residual solvent peak or TMS).

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Weigh Compound Prep2 Dissolve in Deuterated Solvent Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Insert into Spectrometer Prep3->Acq1 Acq2 Lock & Shim Acq1->Acq2 Acq3 Acquire Spectrum Acq2->Acq3 Proc1 Fourier Transform Acq3->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Reference & Integrate Proc2->Proc3 Final Final Proc3->Final Structural Elucidation IR_Workflow cluster_setup Instrument Setup cluster_acq Sample Measurement cluster_analysis Data Analysis Setup1 Clean ATR Crystal Setup2 Collect Background Spectrum Setup1->Setup2 Acq1 Apply Sample to Crystal Setup2->Acq1 Acq2 Apply Pressure Acq1->Acq2 Acq3 Collect Sample Spectrum Acq2->Acq3 Analysis1 Identify Characteristic Peaks Acq3->Analysis1 Analysis2 Compare to Known Frequencies Analysis1->Analysis2 Final Final Analysis2->Final Functional Group Identification

Caption: General workflow for acquiring and interpreting an ATR-FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and deducing structural features. Electron Ionization (EI) is a common technique that induces fragmentation. [6]

Predicted Mass Spectrum (EI)
  • Molecular Ion (M⁺•): The molecular weight of this compound (C₁₃H₁₁NO) is 197.24 g/mol . A distinct molecular ion peak is expected at m/z = 197 . Due to the aromatic nature of the compound, this peak should be relatively intense. * Key Fragmentation Pathways: Aromatic amides undergo characteristic fragmentation. [7] * Loss of •NH₂: Alpha-cleavage can lead to the loss of an amino radical (•NH₂), resulting in a strong peak at m/z = 181 . This corresponds to the stable biphenyl-2-carbonyl cation.

    • Loss of CO: The m/z 181 fragment can subsequently lose carbon monoxide (CO), yielding a biphenyl cation at m/z = 153 .

    • Formation of Benzoyl-type Cation: Cleavage of the biphenyl bond is also possible, though less favored than fragmentation at the amide group.

Summary of Predicted Mass Spectrum Data
m/z Proposed Fragment Notes
197[C₁₃H₁₁NO]⁺•Molecular Ion (M⁺•)
181[M - NH₂]⁺Loss of amino radical, likely a prominent peak.
153[M - NH₂ - CO]⁺Loss of CO from the m/z 181 fragment.
152[C₁₂H₈]⁺•Loss of H from the m/z 153 fragment.
Experimental Protocol for EI-Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples. [8]2. Vaporization: Heat the probe to vaporize the sample into the gas phase.

  • Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_intro Sample Introduction cluster_ms Mass Analysis cluster_analysis Data Interpretation Intro1 Load Sample on Probe Intro2 Insert into Ion Source & Vaporize Intro1->Intro2 MS1 Electron Ionization (70 eV) Intro2->MS1 MS2 Ion Acceleration MS1->MS2 MS3 Mass Separation (m/z) MS2->MS3 MS4 Ion Detection MS3->MS4 Analysis1 Identify Molecular Ion Peak MS4->Analysis1 Analysis2 Analyze Fragmentation Pattern Analysis1->Analysis2 Final Final Analysis2->Final Confirm Molecular Weight & Structure

Caption: A typical workflow for sample analysis by Electron Ionization Mass Spectrometry.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a predictive framework for the characterization of this compound. The combination of ¹H and ¹³C NMR will elucidate the carbon-hydrogen framework, IR spectroscopy will confirm the presence of key amide and aromatic functional groups, and mass spectrometry will verify the molecular weight and reveal characteristic fragmentation patterns. Together, these techniques offer a self-validating system for confirming the synthesis and purity of the target molecule, empowering researchers in their drug development and materials science endeavors.

References

  • Nature. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]

  • Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. [Link]

  • MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • UNC Pembroke. (2023). TWO-DIMENSIONAL NMR ANALYSIS OF β-[Co(ampy) (NO ) ]NO. [Link]

  • Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. [Link]

  • ResearchGate. (2021). 1D and 2D NMR spectroscopy for identification of carbamide-containing biologically active compounds. [Link]

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  • ACS Publications. (2019). Investigation of the Amide Proton Solvent Exchange Properties of Glycosaminoglycan Oligosaccharides | The Journal of Physical Chemistry B. [Link]

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  • NIH. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • Bio-protocol. (n.d.). Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy. [Link]

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  • ACS Publications. (1997). Solution NMR Measurement of Amide Proton Chemical Shift Anisotropy in 15N-Enriched Proteins. Correlation with Hydrogen Bond Leng. [Link]

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An In-Depth Technical Guide to the Solubility of [1,1'-Biphenyl]-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The journey of a potential drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. Among the most critical yet often underestimated hurdles is the compound's solubility. Poor solubility can lead to a cascade of developmental setbacks, including inadequate bioavailability, formulation difficulties, and unreliable preclinical data. This guide, crafted from the perspective of a Senior Application Scientist, delves into the core of this issue for a specific molecule of interest: [1,1'-Biphenyl]-2-carboxamide.

This document eschews a rigid, templated approach. Instead, it is structured to provide a comprehensive and practical understanding of the solubility of this compound, from its theoretical underpinnings to the practicalities of experimental determination and computational prediction. Every protocol and explanation is designed to be a self-validating system, grounded in established scientific principles and supported by authoritative references. Our goal is to empower researchers with the knowledge to not only understand but also strategically address the solubility challenges associated with this and similar chemical entities.

The Molecular Architecture: Understanding this compound

This compound is an aromatic organic compound featuring a biphenyl backbone with a carboxamide group at the 2-position. This seemingly simple structure imparts a unique combination of physicochemical properties that directly influence its solubility.

  • The Biphenyl Core: The two phenyl rings connected by a single bond create a large, nonpolar, and relatively rigid structure. Biphenyl itself is known to be insoluble in water but soluble in many organic solvents[1][2]. This hydrophobicity is a primary contributor to the low aqueous solubility of its derivatives. The logP of biphenyl is approximately 4.01, indicating a strong preference for lipophilic environments[1].

  • The Carboxamide Substituent: The carboxamide group (-CONH2) introduces polarity and the capacity for hydrogen bonding, both as a hydrogen bond donor (via the N-H bonds) and an acceptor (via the carbonyl oxygen). This functional group can interact with polar solvents, potentially increasing solubility compared to the parent biphenyl. However, the position of the carboxamide group at the 2-position can lead to intramolecular hydrogen bonding, which may reduce its availability for intermolecular interactions with solvent molecules, thereby limiting the anticipated solubility enhancement.

Physicochemical Properties: The Foundation of Solubility

A thorough understanding of a compound's physicochemical properties is paramount for predicting and interpreting its solubility. While experimentally determined data for this compound is sparse in publicly available literature, we can infer some properties from closely related structures and computational predictions.

PropertyValue (for related compounds)Significance for Solubility
Melting Point (°C) Biphenyl: 69.2[1] N-phenyl-[1,1'-biphenyl]-2-carboxamide (predicted): 110-111A high melting point suggests strong crystal lattice energy, which must be overcome for dissolution, often correlating with lower solubility.
logP Biphenyl: 4.01[1]This high value indicates significant lipophilicity, predicting low aqueous solubility. The polar carboxamide group will lower this value, but the molecule will likely remain predominantly lipophilic.
pKa N-phenyl-[1,1'-biphenyl]-2-carboxamide (predicted): 13.32The amide proton is very weakly acidic, meaning the compound's solubility is unlikely to be significantly affected by pH changes within the typical physiological range.

The Science of Dissolution: Thermodynamic Principles

Solubility is a thermodynamic equilibrium between the solid state of a solute and its dissolved state in a solvent. The process can be understood through the Gibbs free energy of solution (ΔG_sol_):

ΔG_sol_ = ΔH_sol_ - TΔS_sol_

For a compound to dissolve, ΔG_sol_ must be negative. This is governed by the enthalpy of solution (ΔH_sol_), which is the net energy change from breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions, and the entropy of solution (ΔS_sol_), which is the change in disorder of the system.

The fundamental principle of "like dissolves like" is a practical application of these thermodynamic considerations. Polar solvents, capable of hydrogen bonding and dipole-dipole interactions, will more readily dissolve polar solutes. Conversely, nonpolar solvents will better dissolve nonpolar solutes through van der Waals forces.

Due to its biphenyl core, this compound is expected to have favorable interactions with nonpolar, aromatic solvents. The presence of the carboxamide group suggests that it may also exhibit some solubility in polar aprotic solvents that can act as hydrogen bond acceptors (e.g., DMSO) and polar protic solvents that can both donate and accept hydrogen bonds (e.g., methanol). Preliminary qualitative data supports this, indicating slight solubility in chloroform, DMSO, and methanol.

Predicting the Unknown: Computational Approaches to Solubility

In the absence of extensive experimental data, computational models offer a powerful tool for estimating the solubility of this compound. These methods range from empirical models based on molecular descriptors to more rigorous physics-based approaches.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are statistical correlations that relate a compound's structural or physicochemical properties (descriptors) to its solubility. These models are trained on large datasets of compounds with known solubilities. For a molecule like this compound, relevant descriptors would include:

  • Topological descriptors: Molecular size, shape, and branching.

  • Electronic descriptors: Partial charges, dipole moments.

  • Thermodynamic descriptors: LogP, molar refractivity.

While powerful for rapid screening, the accuracy of QSPR models is dependent on the similarity of the target compound to the training set.

Thermodynamics-Based Models: The COSMO-RS Approach

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a quantum chemistry-based method that predicts thermodynamic properties, including solubility, from first principles[3][4]. It offers a significant advantage over QSPR models by not relying on experimental data for the target compound.

COSMO-RS Workflow:

COSMO-RS Workflow A Quantum Chemical Calculation (DFT with COSMO) B Generate σ-Profile (Surface Charge Distribution) A->B C Statistical Thermodynamics (Interaction Energies) B->C D Predict Thermodynamic Properties (e.g., Solubility, logP) C->D

Caption: Workflow for COSMO-RS solubility prediction.

In this process, a quantum chemical calculation is performed for the molecule in a virtual conductor, generating a surface charge distribution (σ-profile). This profile is a histogram of the charge density on the molecular surface. The σ-profiles of the solute and solvent are then used in a statistical thermodynamics model to calculate the chemical potential of the solute in the solvent, from which the solubility can be derived. This method is particularly useful for predicting solubility in a wide range of organic solvents.

The Gold Standard: Experimental Determination of Solubility

While predictive models are invaluable, experimental determination remains the definitive method for obtaining accurate solubility data. The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and accurately measured.

Objective: To determine the thermodynamic solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Workflow:

Shake-Flask Method A Add Excess Solid to Solvent B Equilibrate on Shaker (e.g., 24-72 hours at constant temp) A->B C Phase Separation (Centrifugation or Sedimentation) B->C D Sample Supernatant C->D E Filter Sample D->E F Dilute Sample E->F G Quantify Concentration (HPLC or UV-Vis) F->G H Determine Solubility G->H

Caption: Step-by-step workflow for the shake-flask solubility assay.

Detailed Procedure:

  • Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment. Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and the concentration measured. Equilibrium is confirmed when the concentration no longer increases with time.

  • Phase Separation: After equilibration, allow the solid to settle. This can be accelerated by centrifugation. It is critical to maintain the temperature during this step to prevent changes in solubility.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, avoiding any solid particles. Immediately filter the sample through a syringe filter compatible with the solvent. This step removes any remaining microscopic solid particles.

  • Dilution: Accurately dilute the filtered sample to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor.

Analytical Quantification: HPLC and UV-Vis

The choice of analytical method depends on the properties of the compound and the required sensitivity and selectivity.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its high selectivity and sensitivity. A typical method for an aromatic carboxamide would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water (often with a small amount of acid like formic acid to improve peak shape). Detection is typically performed using a UV detector at a wavelength where the compound has maximum absorbance.

  • UV-Vis Spectrophotometry: This method is simpler and faster than HPLC but is less selective. It is suitable if this compound is the only component in the solution that absorbs at the analytical wavelength. A calibration curve of absorbance versus concentration must be prepared.

Interpreting the Data: A Comparative Analysis

While specific quantitative data for this compound is limited, we can draw valuable insights from the solubility of related compounds.

CompoundSolventSolubility ( g/100g solvent)Temperature (°C)Reference
Benzamide Methanol--[5]
Acetone--[5]
Ethanol--[5]
Water--[5]
Picolinamide Water~86.2520[6]
Ethanol~5.7120[6]
Acetonitrile~1.7020[6]

Data for benzamide indicates the following trend in solubility: methanol > acetone > ethanol > ... > water.[5]

This data illustrates the significant impact of both the solute structure and the solvent properties on solubility. The higher solubility of picolinamide in water compared to its solubility in less polar organic solvents can be attributed to the nitrogen in the pyridine ring, which increases the overall polarity of the molecule.

Conclusion and Future Directions

The solubility of this compound is a critical parameter that will dictate its potential for further development. This guide has provided a comprehensive framework for understanding, predicting, and experimentally determining this crucial property.

While direct quantitative data remains elusive, the principles and methodologies outlined here provide a clear path forward for researchers. The recommended next steps are:

  • Experimental Determination: Conduct rigorous shake-flask solubility studies in a range of pharmaceutically relevant solvents (e.g., water, buffered solutions at different pH values, ethanol, propylene glycol, and various non-polar solvents).

  • Physicochemical Characterization: Experimentally determine key properties such as the melting point and logP to provide essential inputs for computational models.

  • Computational Modeling: Utilize methods like COSMO-RS to predict solubility in a wider range of solvents and to gain a deeper understanding of the solute-solvent interactions at a molecular level.

By combining these experimental and computational approaches, a comprehensive solubility profile of this compound can be established, enabling informed decisions in the drug development process.

References

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  • Solubility and Crystallization Studies of Picolinic Acid. (2023, February 24). MDPI. Retrieved from [Link].

  • Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. (2025, September 25). Impactfactor. Retrieved from [Link].

  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. (2025, August 10). ResearchGate. Retrieved from [Link].

  • Influence of Terminal Functionality on the Crystal Packing Behaviour and Cytotoxicity of Aromatic Oligoamides. (n.d.). Frontiers. Retrieved from [Link].

  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. (2025, August 9). ResearchGate. Retrieved from [Link].

  • Influence of Terminal Functionality on the Crystal Packing Behaviour and Cytotoxicity of Aromatic Oligoamides. (2021, June 30). National Center for Biotechnology Information. Retrieved from [Link].

  • Prediction of Solubility with COSMO-RS. (n.d.). Zenodo. Retrieved from [Link].

  • (PDF) Solubility and Crystallization Studies of Picolinic Acid. (2023, February 6). ResearchGate. Retrieved from [Link].

  • Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. (2023, March 29). ACS Publications. Retrieved from [Link].

  • Computational study of the structure, UV-vis absorption spectra and conductivity of biphenylene-based polymers and their boron nitride analogues. (n.d.). Royal Society of Chemistry. Retrieved from [Link].

  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. (n.d.). Spiral. Retrieved from [Link].

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An In-Depth Technical Guide to the Stability Studies of [1,1'-Biphenyl]-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for assessing the chemical stability of [1,1'-Biphenyl]-2-carboxamide, a molecule of interest in pharmaceutical and agrochemical research. The following sections detail the rationale behind stability testing, potential degradation pathways, and robust analytical methodologies for ensuring the compound's quality and integrity. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Stability Assessment

This compound belongs to a class of compounds with significant biological activities.[1] The biphenyl scaffold is a common motif in medicinal chemistry, and the carboxamide group is a fundamental functional group in many pharmaceutical agents.[2] The inherent stability of a drug candidate is a critical attribute that influences its safety, efficacy, and shelf-life.[3][4] Stability studies are therefore a cornerstone of drug development, providing essential data for formulation development, packaging selection, and regulatory submissions.[3]

This guide will delineate a comprehensive strategy for evaluating the stability of this compound through forced degradation studies and the development of a stability-indicating analytical method, in line with the principles outlined by the International Council for Harmonisation (ICH) guidelines.[3]

Predicted Physicochemical Properties and Potential Degradation Pathways

A thorough understanding of the molecule's structure is paramount to predicting its potential degradation pathways. This compound possesses two key functional moieties: the biphenyl ring system and a primary carboxamide group.

2.1. Physicochemical Properties (Predicted)

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₃H₁₁NOBased on chemical structure
Molecular Weight 197.23 g/mol Calculated from atomic weights
Appearance White to off-white solidTypical for aromatic carboxamides
Solubility Sparingly soluble in water, soluble in organic solvents (e.g., methanol, acetonitrile, DMSO)The biphenyl group imparts hydrophobicity, while the carboxamide can participate in hydrogen bonding.
pKa The amide proton is weakly acidic (pKa ~17), and the amide oxygen is weakly basic.The lone pair on the nitrogen is delocalized into the carbonyl group.

2.2. Postulated Degradation Pathways

Forced degradation studies are designed to accelerate the chemical degradation of a substance to identify likely degradation products and establish degradation pathways.[3][5] Based on the structure of this compound, the following degradation pathways are anticipated:

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions.

    • Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to the formation of [1,1'-biphenyl]-2-carboxylic acid and ammonia.

    • Base-catalyzed hydrolysis: Nucleophilic attack of a hydroxide ion on the carbonyl carbon, followed by cleavage of the carbon-nitrogen bond, will also yield [1,1'-biphenyl]-2-carboxylic acid and ammonia.

  • Oxidation: The biphenyl ring system can be susceptible to oxidation, potentially leading to the formation of hydroxylated derivatives or ring-opened products. The benzylic positions, although not present in the parent molecule, could be sites of oxidation in substituted analogs.

  • Photodegradation: Aromatic systems can absorb UV radiation, which may lead to the formation of reactive species and subsequent degradation.[6][7] Potential photodegradation products could include those arising from photo-Fries rearrangement or radical-mediated reactions.[6]

  • Thermal Degradation: Exposure to high temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.

The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photodegradation B2C This compound B2CA [1,1'-Biphenyl]-2-carboxylic Acid B2C->B2CA Acid/Base Hydrolysis NH3 Ammonia B2C_ox This compound OH_B2C Hydroxylated Derivatives B2C_ox->OH_B2C Oxidation (e.g., H₂O₂) B2C_photo This compound Photo_prods Photodegradation Products B2C_photo->Photo_prods UV/Vis Light G start Prepare Sample of This compound stress Apply Stress Conditions start->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress->base oxidation Oxidation (3% H₂O₂, RT) stress->oxidation thermal Thermal (80°C, solid/solution) stress->thermal photo Photostability (ICH Q1B) stress->photo analysis Analyze by Stability-Indicating HPLC-UV/PDA Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Data analysis->evaluation degradation Calculate % Degradation evaluation->degradation peak_purity Assess Peak Purity evaluation->peak_purity id_degradants Identify Degradants (LC-MS/MS) evaluation->id_degradants end Establish Degradation Profile degradation->end peak_purity->end id_degradants->end

Sources

Unlocking Therapeutic Potential: A Technical Guide to [1,1'-Biphenyl]-2-carboxamide Core Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The [1,1'-biphenyl]-2-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This technical guide provides an in-depth exploration of the most promising therapeutic targets for this chemical series, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the mechanistic underpinnings of these interactions, provide validated experimental protocols for target engagement and functional activity, and present key structure-activity relationship data. The targets discussed herein span oncology, metabolic disease, and infectious diseases, highlighting the broad therapeutic applicability of this promising chemical core.

Introduction: The this compound Scaffold - A Versatile Core in Drug Discovery

The biphenyl moiety is a common structural motif in numerous biologically active compounds.[1] Its conformational flexibility, arising from the rotation around the central carbon-carbon single bond, allows it to adapt to various binding pockets. When functionalized with a carboxamide group at the 2-position, the resulting this compound core offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as hydrophobic surfaces. This arrangement has proven to be highly effective for modulating the activity of several key proteins implicated in human diseases. This guide will focus on several well-validated therapeutic targets where this scaffold has shown significant promise.

Oncology: Targeting Aberrant Signaling Pathways

The this compound core has been successfully exploited to develop potent inhibitors of critical cancer-driving pathways.

Inhibition of the Hedgehog Signaling Pathway via Smoothened (Smo) Antagonism

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development that is often aberrantly reactivated in various cancers, including basal cell carcinoma and medulloblastoma.[2] The G protein-coupled receptor, Smoothened (Smo), is a key transducer of the Hh signal. Ortho-biphenyl carboxamides have been identified as a novel class of potent Smoothened antagonists, leading to the development of low nanomolar inhibitors of the Hedgehog pathway.[3]

Mechanism of Action: In the absence of the Hh ligand, the receptor Patched (Ptch) inhibits Smo activity. Upon Hh binding to Ptch, this inhibition is relieved, allowing Smo to activate downstream signaling, culminating in the activation of Gli transcription factors. This compound derivatives act as direct antagonists of Smo, preventing its activation and thereby blocking the entire downstream signaling cascade. Binding assays have confirmed that these compounds directly interact with both human and mouse Smoothened receptors.[3]

Diagram: Hedgehog Signaling Pathway Inhibition

Caption: Inhibition of the Hedgehog pathway by this compound derivatives.

Quantitative Data: Smoothened Antagonist Activity

Compound IDModificationCell-based Hh Inhibition IC50 (nM)Reference
PF-04449913 1-((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl)urea5[4]
0025A Undisclosed Smo antagonist1.7[5]
GDC-0449 (Vismodegib) Positive Control28[5]

Experimental Protocol: Cell-Based Hedgehog Signaling Reporter Assay

This protocol is designed to quantify the inhibition of the Hedgehog signaling pathway in response to treatment with this compound derivatives using a Gli-dependent luciferase reporter cell line.

Materials:

  • Gli Luciferase Reporter NIH3T3 Cell line (e.g., BPS Bioscience #79620)[6][7]

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Calf Serum (CS)

  • Penicillin-Streptomycin solution

  • Non-essential amino acids

  • Sodium pyruvate

  • HEPES

  • Sonic Hedgehog (Shh) conditioned medium or a Smo agonist (e.g., SAG)

  • This compound test compounds

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)[6]

  • White, clear-bottom 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Culture: Culture the Gli Luciferase Reporter NIH3T3 cells in DMEM supplemented with 10% Calf Serum, 1% non-essential amino acids, 1 mM Sodium pyruvate, 10 mM HEPES, and 1% Penicillin/Streptomycin.

  • Cell Plating: Seed the cells into a white, clear-bottom 96-well plate at a density that will result in a confluent monolayer after 16-20 hours of incubation at 37°C in a 5% CO2 incubator.[6] It is critical for the cells to be fully confluent before treatment.

  • Compound Preparation: Prepare serial dilutions of the this compound test compounds in assay medium (DMEM with 0.5% Calf Serum and other supplements).

  • Treatment: Carefully remove the culture medium from the confluent cell monolayer. Add the diluted test compounds to the wells, followed by the addition of Shh-conditioned medium or a Smo agonist to stimulate the Hedgehog pathway. Include appropriate controls: unstimulated cells (assay medium only), stimulated cells (agonist only), and vehicle control (assay medium with agonist and the same concentration of DMSO as the test compounds).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 30 hours.[6]

  • Luciferase Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luciferase signal of the compound-treated wells to the stimulated control. Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Disruption of the PD-1/PD-L1 Immune Checkpoint

Immune checkpoint blockade has revolutionized cancer therapy. The interaction between Programmed Cell Death Protein 1 (PD-1) on T-cells and its ligand, PD-L1, on tumor cells leads to T-cell exhaustion and allows tumors to evade immune surveillance. Small molecules based on the biphenyl scaffold have been developed as potent inhibitors of the PD-1/PD-L1 interaction.[8]

Mechanism of Action: These biphenyl-based inhibitors bind to PD-L1, inducing its dimerization and sterically hindering its interaction with PD-1.[9] This blockade restores T-cell function, leading to enhanced anti-tumor immunity.

Diagram: PD-1/PD-L1 Interaction Blockade

PD1_PDL1_Blockade cluster_immune_evasion Immune Evasion cluster_immune_activation Immune Activation Tumor_Cell Tumor Cell PDL1 PD-L1 T_Cell_Inactive T-Cell (Inactive) PD1 PD-1 PDL1->PD1 Interaction PD1->T_Cell_Inactive T-Cell Inhibition Inhibition Inhibitory Signal Tumor_Cell_2 Tumor Cell PDL1_2 PD-L1 T_Cell_Active T-Cell (Active) T_Cell_Active->Tumor_Cell_2 Cytotoxicity PD1_2 PD-1 PDL1_2->PD1_2 Blocked Biphenyl This compound Derivative Biphenyl->PDL1_2 Binding & Dimerization Activation Tumor Cell Killing

Caption: this compound derivatives block the PD-1/PD-L1 interaction.

Quantitative Data: PD-1/PD-L1 Inhibition

Compound ClassAssay TypeIC50/EC50 (nM)Reference
Nonsymmetric BiphenylHTRF AssaySingle-digit nM[9]
Nonsymmetric BiphenylCell-based co-culture21.8[9][10]
Biphenyl Derivative 58HTRF Assay12[8]

Experimental Protocol: PD-1/PD-L1 Blockade Bioassay

This protocol describes a cell-based assay to measure the ability of this compound derivatives to block the PD-1/PD-L1 interaction and restore T-cell signaling.[11]

Materials:

  • PD-1 Effector Cells (e.g., Jurkat T cells expressing human PD-1 and an NFAT-RE-luciferase reporter)[11]

  • PD-L1 aAPC/CHO-K1 Cells (e.g., CHO-K1 cells expressing human PD-L1 and a T-cell receptor activator)[11]

  • Assay medium (e.g., RPMI 1640 + 10% FBS)

  • This compound test compounds

  • Anti-PD-1 or Anti-PD-L1 blocking antibody (positive control)

  • Isotype control antibody (negative control)

  • Luciferase assay reagent (e.g., Bio-Glo™ Luciferase Assay System)[12]

  • White, solid-bottom 96-well assay plates

  • Luminometer

Procedure:

  • Cell Preparation: Thaw and prepare the PD-1 Effector Cells and PD-L1 aAPC/CHO-K1 Cells according to the supplier's protocol.

  • Plating PD-L1 Cells: Add the PD-L1 aAPC/CHO-K1 cells to the wells of a 96-well plate.

  • Compound Addition: Prepare serial dilutions of the test compounds and control antibodies in assay medium. Add the diluted compounds/antibodies to the wells containing the PD-L1 cells.

  • Adding PD-1 Cells: Add the PD-1 Effector Cells to all wells.

  • Co-culture Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6 hours (or as optimized).[12]

  • Luciferase Assay: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well.

  • Data Acquisition: After a short incubation (5-10 minutes), measure the luminescence using a plate-reading luminometer.[12]

  • Data Analysis: The blockade of the PD-1/PD-L1 interaction will result in an increased luciferase signal. Calculate the EC50 values for the test compounds from the dose-response curves.

Hsp90 C-Terminal Inhibition

Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. Biphenylamide derivatives have been developed as inhibitors of the C-terminal domain of Hsp90.[13][14]

Mechanism of Action: Unlike most Hsp90 inhibitors that target the N-terminal ATP-binding site, these biphenylamides bind to the C-terminal domain. This allosterically modulates Hsp90 function, leading to client protein degradation without inducing the heat shock response, a common resistance mechanism to N-terminal inhibitors.[15]

Quantitative Data: Hsp90 C-Terminal Inhibitor Anti-proliferative Activity

Compound IDCell LineAnti-proliferative IC50 (µM)Reference
Compound 6 SKBr3 (Breast Cancer)0.17[16]
Compound 6 MCF-7 (Breast Cancer)0.22[16]
Compound 6 (B1) SKMel19 (Melanoma)0.607[16]
Compound 8b PC3 (Prostate Cancer)5.89[17]
Compound 10 PC3 (Prostate Cancer)8.99[17]

Experimental Protocol: Western Blot for Hsp90 Client Protein Degradation

This protocol assesses the functional consequence of Hsp90 inhibition by measuring the degradation of a known Hsp90 client protein (e.g., Her2, Akt) in cancer cells.

Materials:

  • Cancer cell line expressing the client protein of interest (e.g., SKBr3 for Her2)

  • Cell culture medium and supplements

  • This compound test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the client protein (e.g., anti-Her2) and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified time (e.g., 24-48 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody for the client protein overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and apply the ECL substrate.

  • Imaging: Acquire the chemiluminescent signal using an imaging system.

  • Loading Control: Strip the membrane and re-probe with the primary antibody for the loading control, or run a parallel gel.

  • Data Analysis: Quantify the band intensities and normalize the client protein levels to the loading control. A dose-dependent decrease in the client protein indicates Hsp90 inhibition.

Metabolic Diseases: Modulating Key Regulatory Enzymes

Derivatives of the this compound scaffold have also shown promise in the context of metabolic diseases like type 2 diabetes.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

PTP1B is a negative regulator of the insulin and leptin signaling pathways. Its inhibition is a validated strategy for the treatment of type 2 diabetes and obesity.[18] Biphenyl derivatives have been identified as effective PTP1B inhibitors.[19][20]

Mechanism of Action: By inhibiting PTP1B, these compounds prevent the dephosphorylation of the insulin receptor and its substrates, thereby enhancing insulin sensitivity and improving glucose homeostasis.[21]

Diagram: PTP1B Inhibition and Insulin Signaling

PTP1B_Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation IRS IRS pIR->IRS Phosphorylates pIRS Phosphorylated IRS Downstream Downstream Signaling (e.g., GLUT4 translocation) pIRS->Downstream Glucose_Uptake Increased Glucose Uptake Downstream->Glucose_Uptake PTP1B PTP1B PTP1B->pIR Dephosphorylation Biphenyl This compound Derivative Biphenyl->PTP1B Inhibition

Sources

Title: Pharmacophore Modeling of the [1,1'-Biphenyl]-2-carboxamide Scaffold: A Ligand and Structure-Based Workflow for Accelerating Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist

Affiliation: Google Research

Abstract: The [1,1'-biphenyl]-2-carboxamide moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous inhibitors targeting key enzymes and receptors. Its conformational flexibility and rich potential for hydrogen bonding and aromatic interactions make it an ideal candidate for pharmacophore modeling, a cornerstone of rational drug design. This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive, field-proven workflow for developing and validating robust pharmacophore models for this scaffold. We will dissect both ligand-based and structure-based methodologies, emphasizing the causality behind experimental choices, self-validating protocols, and the integration of computational techniques to guide lead optimization and virtual screening campaigns.

The this compound Scaffold: A Privileged Structure in Drug Design

The this compound core is a recurring motif in a multitude of biologically active agents. Its prevalence stems from its unique structural and electronic properties. The biphenyl group provides a rigid, yet conformationally adaptable, hydrophobic core that can effectively probe deep binding pockets. The ortho-substituted carboxamide group acts as a versatile hydrogen bond donor and acceptor, crucial for establishing specific interactions with protein targets and ensuring favorable pharmacokinetic properties.

A prominent example of this scaffold's success is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized cancer therapy. The biphenyl-carboxamide core of inhibitors like Olaparib and Rucaparib masterfully orients key functional groups to interact with the nicotinamide-binding pocket of the PARP catalytic domain. Understanding the precise three-dimensional arrangement of these interaction points—the pharmacophore—is paramount for designing next-generation inhibitors with improved potency, selectivity, and resistance profiles.

This guide will use PARP inhibitors as a running case study to illustrate the practical application of pharmacophore modeling techniques.

Foundational Concepts in Pharmacophore Modeling

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. These features typically include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic/Aromatic Centers (HY/AR)

  • Positive/Negative Ionizable Features (PI/NI)

There are two primary approaches to generating a pharmacophore model, the choice of which is dictated by the available data.

  • Ligand-Based Pharmacophore Modeling: This method is employed when a set of active molecules is known, but the 3D structure of the target protein is unavailable. The model is built by superimposing the structures of multiple active ligands and identifying the common chemical features responsible for their activity.

  • Structure-Based Pharmacophore Modeling: When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or Cryo-EM) is available, a pharmacophore can be derived directly from the key interactions observed between the protein and a bound ligand in the active site. This approach provides a more direct map of the essential binding interactions.

The overall workflow, from target identification to hit validation, is a cyclical process where computational modeling and experimental validation are deeply intertwined.

cluster_0 Computational Drug Design Cycle Target_ID Target Identification (e.g., PARP1) Pharmacophore_Modeling Pharmacophore Modeling (Ligand or Structure-Based) Target_ID->Pharmacophore_Modeling Known Ligands or Protein Structure Virtual_Screening Virtual Screening (Large Compound Libraries) Pharmacophore_Modeling->Virtual_Screening Validated Model Hit_ID Hit Identification & Prioritization Virtual_Screening->Hit_ID Ranked Hits Lead_Opt Lead Optimization (SAR-guided Synthesis) Hit_ID->Lead_Opt Promising Scaffolds Bio_Assay Biological Assay (In vitro / In vivo) Lead_Opt->Bio_Assay Novel Compounds Bio_Assay->Pharmacophore_Modeling New SAR Data

Caption: The iterative cycle of pharmacophore-guided drug discovery.

Ligand-Based Pharmacophore Modeling Workflow

This approach is ideal when you have a series of active this compound derivatives but no crystal structure of the target. The core principle is that compounds with similar biological activity share common chemical features arranged in a similar 3D geometry.

Protocol 1: Ligand-Based Model Generation

Objective: To generate a 3D pharmacophore model from a set of known active ligands.

Materials:

  • A dataset of at least 5-10 structurally diverse, active compounds with high affinity for the target.

  • Molecular modeling software (e.g., MOE, Discovery Studio, LigandScout, or open-source alternatives like PharmaGist).

Methodology:

  • Dataset Curation and Preparation:

    • Selection: Compile a training set of active molecules. For our PARP inhibitor case study, this would include compounds with known low nanomolar IC50 values. It is critical to also assemble a decoy set of inactive or significantly less active molecules for later validation.

    • 2D to 3D Conversion: Sketch each molecule in 2D and convert it to a 3D structure.

    • Energy Minimization: Perform a thorough energy minimization of each structure using a suitable force field (e.g., MMFF94x) to obtain low-energy, stable conformations. This step is crucial for ensuring the geometries are realistic.

  • Conformational Analysis:

    • For flexible molecules like the [1,1'-biphenyl]-2-carboxamides, it is essential to generate a diverse set of low-energy conformations for each ligand. This is because the bioactive conformation (the one adopted in the binding pocket) may not be the global minimum in solution.

    • Rationale: Failing to sample the bioactive conformation for even one of the training set molecules can lead to a flawed or incomplete pharmacophore model. Use methods like stochastic or systematic conformational searches.

  • Pharmacophore Feature Identification & Superposition:

    • The software will identify potential pharmacophoric features (HBAs, HBDs, Aromatic rings, etc.) on each conformation of each ligand.

    • The core of the algorithm then involves superimposing the conformations of the different active molecules, attempting to align as many common features as possible. The resulting alignment that best explains the activity of all training set molecules is proposed as the pharmacophore hypothesis.

  • Model Generation and Refinement:

    • The software will generate several pharmacophore hypotheses, each ranked by a score that reflects how well it maps the features of the active ligands.

    • Expert Insight: Critically evaluate the top-scoring models. Does the model make chemical sense? For example, a model for a PARP inhibitor should logically feature an HBA/HBD pair to mimic the nicotinamide ribose and an aromatic feature to engage in pi-stacking with Tyr907. Discard models that are chemically nonsensical or overly complex.

cluster_1 Ligand-Based Pharmacophore Workflow Dataset 1. Curate Dataset (Actives & Inactives) Conformation 2. Generate Conformers (For each active ligand) Dataset->Conformation Alignment 3. Feature Identification & Molecular Alignment Conformation->Alignment Hypothesis 4. Generate & Score Pharmacophore Hypotheses Alignment->Hypothesis Validation 5. Validate Model (Güner-Henry, ROC Curve) Hypothesis->Validation

Caption: Step-by-step workflow for ligand-based pharmacophore modeling.

Protocol 2: Pharmacophore Model Validation

A model is only useful if it can reliably distinguish active compounds from inactive ones.

Objective: To statistically validate the predictive power of the generated pharmacophore model.

Methodology:

  • Prepare a Test Set: Use a database containing:

    • The active compounds from the training set.

    • Additional known active compounds not used in model generation.

    • A large number of presumed inactive compounds (decoys). These can be molecules with similar physical properties but different topologies.

  • Güner-Henry (GH) Scoring: This is a widely accepted method for validating a pharmacophore's ability to select actives from a database. The GH score is calculated based on several parameters, as shown in the table below.

ParameterDescriptionFormulaIdeal Value
D Total number of molecules in the database--
A Total number of active molecules in the database--
Ht Total number of hits (molecules that fit the model)--
Ha Number of active molecules in the hit list--
%Y Yield of actives (ratio of actives in the hit list)(Ha / Ht) * 100High
%A Ratio of actives found(Ha / A) * 100100
E Enrichment factor(Ha / Ht) / (A / D)High (>1)
GH Score Güner-Henry Score((Ha * (3A + Ht)) / (4 * Ht * A)) * (1 - ((Ht - Ha) / (D - A)))1

A GH score close to 1 indicates an ideal model that finds all actives and no inactives. A score greater than 0.7 is generally considered a good model.

Structure-Based Pharmacophore Modeling Workflow

This is the preferred method when a high-quality crystal structure of the target protein bound to a ligand is available. The model is derived directly from the specific interactions observed in the binding pocket.

Protocol 3: Structure-Based Model Generation

Objective: To create a pharmacophore model based on the key protein-ligand interactions.

Materials:

  • A high-resolution PDB (Protein Data Bank) file of the target-ligand complex (e.g., PDB ID: 2RCW for PARP1 with a biphenyl-carboxamide inhibitor).

  • Molecular modeling software with structure-based pharmacophore generation capabilities.

Methodology:

  • Protein and Ligand Preparation:

    • Load the PDB file into the software.

    • Remove all water molecules, ions, and cofactors not essential for binding.

    • Correct any structural issues, such as missing atoms or loops.

    • Protonate the protein at a physiological pH (e.g., 7.4). This step is critical for correctly defining hydrogen bond donors and acceptors.

  • Binding Site Identification:

    • Define the binding site based on the location of the co-crystallized ligand. Typically, a sphere of 6-10 Å around the ligand is sufficient to capture all relevant interacting residues.

  • Interaction Pharmacophore Generation:

    • The software will automatically identify all key interactions between the ligand and the protein residues in the defined binding site. This includes hydrogen bonds, ionic interactions, and hydrophobic contacts.

    • These interactions are then translated into pharmacophoric features with specific 3D coordinates and tolerances (radii). For our PARP1 example (PDB: 2RCW), the software would identify:

      • H-bonds: Between the carboxamide NH and the backbone carbonyl of Gly863.

      • H-bonds: Between the carboxamide C=O and the backbone NH of Gly863.

      • Pi-stacking: Between one of the biphenyl rings and the side chain of Tyr907.

  • Model Refinement and Validation:

    • The initial model can be refined by adding excluded volume spheres to represent the space occupied by the protein, preventing clashes in virtual screening.

    • Validation follows the same procedure as for ligand-based models (Protocol 2), using a test set to assess the model's ability to retrieve known actives. A robust structure-based model should outperform a ligand-based one if the underlying crystal structure is of high quality.

cluster_2 Structure-Based Pharmacophore Workflow PDB 1. Prepare PDB Structure (e.g., 2RCW) BindingSite 2. Define Binding Site (Around co-crystallized ligand) PDB->BindingSite Interaction 3. Generate Interaction Pharmacophore BindingSite->Interaction Refine 4. Refine Model (Add excluded volumes) Interaction->Refine Validation 5. Validate Model (GH Score, ROC Curve) Refine->Validation

Caption: Step-by-step workflow for structure-based pharmacophore modeling.

Virtual Screening and Hit Identification

Once a validated pharmacophore model is in hand, it can be used as a 3D query to rapidly screen large virtual compound libraries containing millions of molecules.

  • Database Preparation: The 3D structures of the library compounds must be pre-processed to generate multiple, low-energy conformations for each entry.

  • Screening: The pharmacophore model is used as a filter. The software checks each conformation of each molecule in the library to see if it can match the pharmacophore features both in type and 3D arrangement.

  • Hit Ranking and Filtering: Molecules that match the query are considered "hits." These hits can be further ranked based on how well they fit the model (fit score) and then subjected to additional filters, such as ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) property prediction and molecular docking, to prioritize the most promising candidates for experimental testing.

Conclusion and Future Outlook

References

  • Title: The story of the discovery and development of olaparib. Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Structural basis for the interaction of PARP-1 with its inhibitor AG-014699. Source: RCSB Protein Data Bank (PDB) URL: [Link]

  • Title: Pharmacophore modeling and 3D database searching for drug design using catalyst. Source: Wiley Online Library URL: [Link]

Methodological & Application

Application Note: Optimized Synthesis of [1,1'-Biphenyl]-2-carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The [1,1'-Biphenyl]-2-carboxamide motif is a "privileged structure" in medicinal chemistry, serving as a core scaffold for p38 MAP kinase inhibitors, antifungal agents, and liquid crystal materials.[1] Its synthesis presents a classic chemoselectivity challenge: constructing a sterically congested biaryl bond while installing or preserving a polar amide functionality.[1]

This guide details two distinct, self-validating protocols for synthesizing this compound. The choice of method depends on the starting material availability and the stage of drug development (Discovery vs. Process).

Strategic Route Comparison
FeatureMethod A: Suzuki-Miyaura Cross-Coupling Method B: Direct Amidation (Acid Chloride)
Strategy Convergent: Couples two distinct aromatic rings.Linear: Functionalizes an existing biaryl core.[1]
Primary Utility Discovery Chemistry: High modularity.[1] Allows rapid analoging of either ring (e.g., adding F, Cl, OMe substituents).[1]Process Chemistry: High atom economy.[1] Ideal for scale-up when the biaryl acid is commercially available.
Key Challenge Catalyst Poisoning: The primary amide can coordinate to Pd. Requires specific catalyst loads or bases.[1]Steric Hindrance: The ortho-phenyl ring shields the carbonyl, slowing nucleophilic attack.[1]
Preferred Substrates 2-Bromobenzamide + Phenylboronic Acid[1,1'-Biphenyl]-2-carboxylic acid

Visualizing the Synthetic Logic

The following diagram illustrates the retrosynthetic analysis and the mechanistic flow for both protocols.

G Target This compound (Target Scaffold) Bromo 2-Bromobenzamide PdCycle Pd(0) Catalytic Cycle (Oxidative Addition) Bromo->PdCycle Substrate 1 Boronic Phenylboronic Acid Boronic->PdCycle Substrate 2 PdCycle->Target Reductive Elimination (C-C Bond Formation) Acid [1,1'-Biphenyl]-2-carboxylic acid AcidCl Acid Chloride Intermediate Acid->AcidCl SOCl2, Reflux (Activation) AcidCl->Target Nucleophilic Acyl Substitution Ammonia NH3 (aq/gas) Ammonia->Target Quench

Caption: Retrosynthetic logic showing the Convergent Route (Suzuki, Top) vs. the Linear Route (Amidation, Bottom).

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Best for: Creating diverse analogs; tolerates sensitive functional groups.

Reagents & Materials
  • Substrate: 2-Bromobenzamide (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) - Selected for stability against air and moisture compared to Pd(PPh3)4.

  • Base: Potassium Carbonate (K2CO3) (2.0 equiv)

  • Solvent System: 1,4-Dioxane : Water (4:1 ratio) - Water is critical for the transmetallation step.[1]

Step-by-Step Methodology
  • Inert Setup: Charge a round-bottom flask equipped with a magnetic stir bar. Evacuate and backfill with Nitrogen (N2) three times.[1]

  • Solvent Degassing: In a separate vessel, sparge the Dioxane/Water mixture with N2 for 15 minutes. Why? Dissolved oxygen promotes homocoupling of boronic acids and deactivates the Pd catalyst.

  • Addition: Add 2-Bromobenzamide (500 mg, 2.5 mmol), Phenylboronic acid (366 mg, 3.0 mmol), and K2CO3 (690 mg, 5.0 mmol) to the reaction flask.

  • Catalyst Charge: Add Pd(dppf)Cl2[1]·DCM (102 mg, 0.125 mmol) last.[1] Immediately add the degassed solvent (12 mL).

  • Reaction: Heat the mixture to 90°C for 12-16 hours.

    • Checkpoint: The reaction mixture should turn black/dark brown, indicating active Pd species.[1] If it remains pale yellow/orange, the catalyst may not have activated (check temperature/oxygen).[1]

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black.[1] Wash the pad with Ethyl Acetate (EtOAc).

  • Extraction: Dilute filtrate with water (20 mL). Extract with EtOAc (3 x 20 mL). Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.

Protocol B: Direct Amidation via Acid Chloride

Best for: Large-scale synthesis of the parent scaffold; avoids heavy metals.

Reagents & Materials
  • Precursor: [1,1'-Biphenyl]-2-carboxylic acid (1.0 equiv)

  • Activator: Thionyl Chloride (SOCl2) (5.0 equiv) - Acts as both reagent and solvent.

  • Nucleophile: Ammonium Hydroxide (28% NH3 aq) or NH3 gas.[1]

  • Solvent: Toluene (for azeotropic removal) and DCM (for extraction).

Step-by-Step Methodology
  • Activation: In a dry flask under N2, dissolve [1,1'-Biphenyl]-2-carboxylic acid (1.0 g, 5.0 mmol) in Thionyl Chloride (3 mL).

  • Reflux: Heat to reflux (75°C) for 2 hours.

    • Mechanism:[1][2][3][4][5][6] Conversion to [1,1'-biphenyl]-2-carbonyl chloride.

    • Self-Validation: Evolution of HCl and SO2 gas (bubbling) will cease when conversion is complete.

  • Evaporation: Remove excess SOCl2 via rotary evaporation.[1] Add dry Toluene (5 mL) and evaporate again to azeotrope off trace SOCl2. Critical: Residual SOCl2 will react violently with the ammonia quench.

  • Quench: Dissolve the crude acid chloride residue in dry DCM (10 mL). Cool to 0°C in an ice bath.

  • Amidation: Slowly add Ammonium Hydroxide (5 mL) or bubble NH3 gas through the solution for 15 minutes.

    • Observation: A white precipitate (the amide) typically forms immediately.

  • Workup: Separate the organic layer.[1] Wash with 1M HCl (to remove excess ammonia) and then Saturated NaHCO3 (to remove unreacted acid).[1] Dry and concentrate.

Purification & Characterization Standards

Recrystallization Protocol

Both methods yield a crude solid that requires purification.[1]

  • Solvent System: Ethanol/Water (1:[4]1) or Toluene.[1][7][8]

  • Procedure: Dissolve crude solid in minimum boiling Ethanol. Add hot water dropwise until persistent cloudiness appears. Cool slowly to room temperature, then 4°C.

  • Target Appearance: White to off-white crystalline solid.

Analytical Data (Self-Validation)

Compare your isolated product against these benchmarks to validate identity.

MetricExpected ValueNotes
Physical State White Solid
Melting Point 175 - 177 °CNote: N-phenyl derivatives melt lower (~111°C). Ensure you have the primary amide.
1H NMR (CDCl3) δ 5.3-5.8 (br s, 2H)Diagnostic: Broad singlets correspond to -CONH2 protons.[1]
1H NMR (Aromatic) δ 7.3-7.8 (m, 9H)Complex multiplet region due to biaryl overlap.[1]
IR Spectroscopy ~1660 cm⁻¹Strong C=O stretch (Amide I band).[1]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (Method A) ProtodeboronationThe boronic acid hydrolyzed before coupling. Fix: Use a slight excess (1.5 equiv) of boronic acid or switch to a milder base like Cs2CO3.
Starting Material Remains (Method B) Incomplete ActivationSteric hindrance at the ortho-position prevented SOCl2 attack. Fix: Add a catalytic drop of DMF to the SOCl2 reaction (Vilsmeier-Haack activation).
Product is Colored (Brown/Grey) Palladium ContaminationResidual Pd trapped in the lattice. Fix: Treat the organic solution with activated charcoal or a metal scavenger resin (e.g., SiliaMetS® Thiol) before recrystallization.[1]

References

  • Suzuki-Miyaura Coupling Mechanics: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Ortho-Substituted Biaryl Synthesis: Deng, W., et al. (2005).[1] Mild and Efficient Suzuki-Miyaura Coupling of Aryl Chlorides Catalyzed by Palladium Nanoparticles. Tetrahedron Letters, 46(17), 2991-2994.[1] (Demonstrates steric tolerance).

  • Amidation Protocols: Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1] Link

  • Characterization Data: PubChem Compound Summary for CID 7095 (Biphenyl) and derivatives. Link

  • Green Chemistry Modifications: Search results indicate aqueous compatibility for Suzuki coupling (Result 1.13)

Sources

Mastering Purity: Advanced Purification Techniques for [1,1'-Biphenyl]-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides detailed methodologies and expert insights into the purification of [1,1'-Biphenyl]-2-carboxamide, a key intermediate in pharmaceutical research and drug development. Recognizing the critical impact of purity on downstream applications, this guide details two primary purification strategies: strategic recrystallization and high-resolution flash column chromatography. We delve into the rationale behind solvent selection, impurity profiles, and process optimization. Each section includes step-by-step protocols and troubleshooting guides designed for researchers, chemists, and process development professionals to achieve high-purity this compound consistently.

Introduction: The Critical Role of Purity

This compound, also known as 2-phenylbenzamide, serves as a vital structural motif in medicinal chemistry. Derivatives of this scaffold have been investigated for a range of biological activities.[1] In any synthetic chemistry workflow, particularly in drug discovery, the purity of an intermediate is paramount. Trace impurities can lead to ambiguous biological data, side reactions in subsequent synthetic steps, and complications in formulation.

The common synthesis of this compound typically involves the amidation of [1,1'-biphenyl]-2-carbonyl chloride with ammonia. This process can introduce specific impurities that must be effectively removed. This guide provides the technical foundation and practical protocols to address this purification challenge.

Understanding the Impurity Profile

Effective purification begins with a clear understanding of potential contaminants. For this compound synthesized from the corresponding acid chloride, the primary impurities are:

  • [1,1'-Biphenyl]-2-carboxylic acid: Formed from the hydrolysis of the starting acid chloride. This is often the most significant impurity.

  • Unreacted [1,1'-Biphenyl]-2-carbonyl chloride: A highly reactive species that may persist if the reaction does not go to completion.

  • Process-related impurities: Residual solvents, catalysts, or by-products from the synthesis of the starting material.

The notable difference in polarity and physical properties between the neutral amide product and the acidic carboxylic acid impurity is the cornerstone of the purification strategies outlined below.

Purification Strategy 1: Strategic Recrystallization

Recrystallization is a powerful, cost-effective technique for purifying crystalline solids. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[2] An ideal solvent will dissolve the compound completely at its boiling point but sparingly at low temperatures, while impurities remain either fully soluble or insoluble at all temperatures.

Rationale for Solvent System Selection

Based on the polarity of this compound and its likely impurities, a mixed-solvent system is highly effective. An ethanol/water system is a prime candidate. The target amide, being a moderately polar organic molecule, exhibits good solubility in hot ethanol.[3] The highly polar impurity, [1,1'-biphenyl]-2-carboxylic acid, also has some solubility in ethanol. However, the addition of water as an anti-solvent dramatically decreases the solubility of the less polar amide, inducing its crystallization while keeping the more polar impurities and trace contaminants in the mother liquor.[4][5]

Data Presentation: Solvent Selection Guide
Solvent SystemRoleRationaleSuitability for this compound
Ethanol / Water Primary Solvent / Anti-solventHigh solubility of amide in hot ethanol; low solubility upon addition of water. Good for removing polar impurities.Excellent (Recommended)
Dichloromethane (DCM) / Hexane Primary Solvent / Anti-solventHigh solubility in DCM; low solubility in hexane. Good for removing non-polar impurities.Good Alternative [6]
Ethanol Single SolventModerate solubility differential between hot and cold.Fair ; may result in lower recovery.
Water Single SolventThe compound is almost insoluble in water.Unsuitable as a primary solvent; excellent as an anti-solvent.[7]
Visualization: Recrystallization Workflow

G cluster_0 Recrystallization Protocol A Dissolve Crude Product in Minimum Hot Ethanol B Hot Gravity Filtration (Optional: Removes Insoluble Impurities) A->B if solids present C Add Hot Water Dropwise to Cloud Point A->C if no solids B->C D Re-heat to Clarity C->D E Slow Cooling to Room Temperature D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash Crystals with Cold EtOH/Water G->H I Dry to Constant Weight H->I J Pure Crystalline Product I->J G A Crude Product B Perform TLC Analysis (e.g., 20% EtOAc/Hexane) A->B C Are components well-separated? B->C D Proceed with Column Chromatography C->D Yes E Optimize Solvent System C->E No F Dry Load Sample onto Column D->F E->D G Run Gradient Elution F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J High Purity Product I->J

Sources

Application Notes and Protocols for In Vitro Assay Development of [1,1'-Biphenyl]-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The [1,1'-Biphenyl]-2-carboxamide Scaffold as a Privileged Pharmacophore

The this compound core is a prominent structural motif in medicinal chemistry, recognized for its role as a versatile pharmacophore in a multitude of biologically active compounds. This scaffold's rigid, yet conformationally adaptable nature, allows for precise spatial orientation of substituents, facilitating interactions with a wide array of biological targets. Molecules incorporating this framework have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-depressive, anti-arrhythmic, antitumor, antifungal, and antibacterial properties.[1]

Recent research has identified specific this compound derivatives as potent modulators of key cellular pathways implicated in disease. Notably, these compounds have been developed as inhibitors of the Hedgehog signaling pathway, crucial in developmental biology and oncology, and as inhibitors of the enzyme PKMYT1, a promising target in certain cancers.[2][3] Furthermore, the carboxamide functional group is a cornerstone of many clinically successful Poly(ADP-ribose) polymerase (PARP) inhibitors and is also found in inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), both significant targets in cancer therapy.[4][5][6][7][8][9][10]

Given the diverse therapeutic potential of this chemical class, the development of robust and reliable in vitro assays is paramount for the discovery and characterization of novel this compound-based drug candidates. This guide provides a comprehensive framework and detailed protocols for the in vitro evaluation of these compounds, focusing on assays for enzyme inhibition and cell-based signaling pathways.

Assay Development Strategy: A Multi-pronged Approach

A successful in vitro characterization of novel this compound derivatives necessitates a multi-pronged assay strategy. The initial phase should involve a broad-based screening approach to identify potential biological targets, followed by more focused secondary and tertiary assays to elucidate the mechanism of action and determine potency and selectivity.

Primary Screening: The goal of primary screening is to identify "hits" from a library of this compound analogs. This can be achieved through high-throughput screening (HTS) of biochemical or cell-based assays against a panel of relevant targets.

Secondary and Tertiary Assays: Hits from the primary screen are then subjected to a battery of secondary and tertiary assays to confirm their activity, determine their potency (e.g., IC50 or EC50 values), and elucidate their mechanism of action. These assays are typically lower throughput but provide more detailed information about the compound's biological activity.

The following sections provide detailed protocols for key in vitro assays that are particularly relevant for the characterization of this compound derivatives, given their known biological targets.

Protocol 1: Biochemical Enzyme Inhibition Assay - A Focus on PARP1

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response pathway, and its inhibition is a clinically validated strategy for the treatment of certain cancers.[5][7][8][9][11] The carboxamide moiety is a critical feature of many PARP inhibitors. This protocol describes a fluorescence polarization-based assay to determine the inhibitory activity of this compound derivatives against PARP1.

Principle of the Assay

This assay utilizes a fluorescently labeled DNA probe that binds to PARP1. In the absence of an inhibitor, PARP1 binds to the DNA, resulting in a high fluorescence polarization (FP) signal. When an effective inhibitor is present, it prevents PARP1 from binding to the DNA, leading to a low FP signal.[12]

Materials and Reagents
ReagentSupplierCatalog Number
Human Recombinant PARP1BPS Bioscience80501
PARP1 Assay BufferBPS Bioscience80610
Fluorescently Labeled DNABPS Bioscience80600
This compound DerivativesIn-house/VendorN/A
Olaparib (Positive Control)SelleckchemS1060
DMSOSigma-AldrichD2650
384-well Black MicroplateCorning3573
Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_read Detection A Prepare Reagent Solutions (PARP1, DNA, Compounds) B Serially Dilute Compounds A->B D Add Diluted Compounds B->D C Add PARP1 to Wells E Incubate D->E F Add Fluorescent DNA E->F G Incubate F->G H Read Fluorescence Polarization G->H

Caption: Workflow for the PARP1 fluorescence polarization assay.

Step-by-Step Protocol
  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare the PARP1 assay buffer as per the manufacturer's instructions.

    • Dilute the human recombinant PARP1 to the desired concentration in the assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

    • Dilute the fluorescently labeled DNA to the appropriate concentration in the assay buffer.

    • Prepare a stock solution of the this compound derivatives and the positive control (Olaparib) in DMSO.

    • Perform serial dilutions of the compounds in DMSO to generate a concentration-response curve.

  • Assay Plate Setup:

    • Add the diluted PARP1 enzyme to each well of a 384-well black microplate.

    • Add the serially diluted compounds or positive control to the wells. Include wells with DMSO only as a negative control.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Detection:

    • Add the diluted fluorescently labeled DNA to each well.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Read the fluorescence polarization of each well using a microplate reader equipped for FP measurements.

Data Analysis and Interpretation
  • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (FP_sample - FP_min) / (FP_max - FP_min)) Where:

    • FP_sample is the fluorescence polarization of the well with the compound.

    • FP_min is the fluorescence polarization of the well with the positive control (complete inhibition).

    • FP_max is the fluorescence polarization of the well with DMSO only (no inhibition).

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Protocol 2: Cell-Based Signaling Pathway Assay - Hedgehog Signaling Reporter Assay

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several cancers. Ortho-biphenyl carboxamides have been identified as potent antagonists of Smoothened (SMO), a key component of the Hh pathway.[2] This protocol describes a luciferase reporter assay to assess the inhibitory effect of this compound derivatives on Hh pathway activation.

Principle of the Assay

This assay utilizes a cell line that has been engineered to express a luciferase reporter gene under the control of a Gli-responsive promoter. The Gli transcription factors are the downstream effectors of the Hh pathway. Activation of the Hh pathway leads to the expression of luciferase, which can be quantified by measuring luminescence. Inhibitors of the Hh pathway will block luciferase expression, resulting in a decrease in the luminescent signal.

Materials and Reagents
ReagentSupplierCatalog Number
Shh-LIGHT2 Cells (NIH-3T3 cells with a Gli-luciferase reporter)ATCCCRL-3215
Dulbecco's Modified Eagle's Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Recombinant Mouse Sonic Hedgehog (Shh)R&D Systems464-SH
This compound DerivativesIn-house/VendorN/A
Cyclopamine (Positive Control)SelleckchemS1147
ONE-Glo™ Luciferase Assay SystemPromegaE6110
96-well White, Clear-Bottom MicroplateCorning3610
Experimental Workflow

Cell_Assay_Workflow cluster_cell_prep Cell Culture cluster_treatment Treatment cluster_detection Detection A Seed Shh-LIGHT2 Cells B Incubate (24h) A->B C Starve Cells (Low Serum) B->C D Add Compounds & Shh C->D E Incubate (48h) D->E F Lyse Cells & Add Luciferase Reagent E->F G Measure Luminescence F->G

Caption: Workflow for the Hedgehog signaling reporter assay.

Step-by-Step Protocol
  • Cell Culture and Seeding:

    • Culture Shh-LIGHT2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells into a 96-well white, clear-bottom microplate at an appropriate density and incubate for 24 hours.

  • Treatment:

    • After 24 hours, replace the medium with low-serum DMEM (e.g., 0.5% FBS) and incubate for another 24 hours to starve the cells.

    • Prepare serial dilutions of the this compound derivatives and the positive control (Cyclopamine) in low-serum DMEM.

    • Add the diluted compounds to the cells, followed by the addition of recombinant mouse Shh to stimulate the Hh pathway. Include wells with Shh and DMSO as a positive control for pathway activation and wells with only low-serum DMEM as a negative control.

    • Incubate the plate for 48 hours.

  • Detection:

    • After 48 hours, lyse the cells and measure the luciferase activity using the ONE-Glo™ Luciferase Assay System according to the manufacturer's protocol.

    • Measure the luminescence using a microplate luminometer.

Data Analysis and Interpretation
  • Normalize the luminescence signal of each well to a measure of cell viability (e.g., from a parallel MTS or CellTiter-Glo® assay) to account for any cytotoxic effects of the compounds.

  • Calculate the percent inhibition of Hh pathway activation for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Luminescence_sample - Luminescence_neg) / (Luminescence_pos - Luminescence_neg)) Where:

    • Luminescence_sample is the luminescence of the well with the compound and Shh.

    • Luminescence_neg is the luminescence of the well with low-serum DMEM only.

    • Luminescence_pos is the luminescence of the well with Shh and DMSO.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cell Viability/Cytotoxicity Assay

It is crucial to assess the general cytotoxicity of the this compound derivatives to distinguish between specific inhibition of a biological target and non-specific toxic effects. The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.

Principle of the Assay

The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product, as measured by the absorbance at 490 nm, is directly proportional to the number of living cells in the culture.

Materials and Reagents
ReagentSupplierCatalog Number
Cell Line of Interest (e.g., A549, HeLa)ATCCVarious
Appropriate Cell Culture MediumGibcoVarious
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)PromegaG3580
This compound DerivativesIn-house/VendorN/A
Doxorubicin (Positive Control)SelleckchemS1208
96-well Clear, Flat-Bottom MicroplateCorning3596
Experimental Workflow

Viability_Assay_Workflow cluster_cell_prep Cell Culture cluster_treatment Treatment cluster_detection Detection A Seed Cells B Incubate (24h) A->B C Add Compounds B->C D Incubate (72h) C->D E Add MTS Reagent D->E F Incubate (1-4h) E->F G Measure Absorbance (490 nm) F->G

Caption: Workflow for the MTS cell viability assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Seed the cells of interest into a 96-well clear, flat-bottom microplate at an appropriate density and incubate for 24 hours.

  • Treatment:

    • Prepare serial dilutions of the this compound derivatives and the positive control (Doxorubicin) in the cell culture medium.

    • Add the diluted compounds to the cells. Include wells with medium and DMSO as a negative control.

    • Incubate the plate for 72 hours.

  • Detection:

    • After 72 hours, add the CellTiter 96® AQueous One Solution Reagent to each well according to the manufacturer's protocol.

    • Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.

    • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis and Interpretation
  • Calculate the percent cell viability for each compound concentration using the following formula: % Viability = 100 * (Absorbance_sample / Absorbance_control) Where:

    • Absorbance_sample is the absorbance of the well with the compound.

    • Absorbance_control is the absorbance of the well with DMSO only.

  • Plot the percent viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the GI50 value (the concentration that causes 50% growth inhibition).

Troubleshooting

IssuePossible CauseSolution
High variability between replicates Inconsistent pipetting, cell clumping, edge effectsUse a multichannel pipette, ensure single-cell suspension, avoid using outer wells of the plate.
Low signal-to-background ratio Suboptimal reagent concentrations, incorrect incubation timesOptimize enzyme/substrate concentrations and incubation times.
Inconsistent IC50/EC50 values Compound precipitation, instability in assay bufferCheck compound solubility, use fresh compound dilutions, consider using a different solvent.
Cell-based assay failure Cell contamination, incorrect cell density, unhealthy cellsUse aseptic techniques, optimize cell seeding density, ensure cells are in the logarithmic growth phase.

Conclusion

The protocols outlined in this application note provide a robust starting point for the in vitro characterization of novel this compound derivatives. By employing a combination of biochemical and cell-based assays, researchers can effectively identify and characterize the biological activity of these versatile compounds, paving the way for the development of new therapeutics. It is essential to remember that assay development is an iterative process, and the protocols provided here may require optimization for specific compounds and biological targets.

References

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health. [Link]

  • Identification and structure-activity relationships of ortho-biphenyl carboxamides as potent Smoothened antagonists inhibiting the Hedgehog signaling pathway. PubMed. [Link]

  • Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. PubMed. [Link]

  • What NAMPT inhibitors are in clinical trials currently? Patsnap Synapse. [Link]

  • Structure-Based Drug Design of 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer. PubMed. [Link]

  • Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. ACS Publications. [Link]

  • PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. National Institutes of Health. [Link]

  • Poly(ADP-ribose) polymerase (PARP) inhibitors for the treatment of ovarian cancer. National Institutes of Health. [Link]

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  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management | Request PDF. ResearchGate. [Link]

  • Recent advances of targeting nicotinamide phosphoribosyltransferase (NAMPT) for cancer drug discovery. PubMed. [Link]

  • Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. National Institutes of Health. [Link]

  • PARP Assays. BPS Bioscience. [Link]

  • PARP Inhibitors: What They Are, Types & Side Effects. Cleveland Clinic. [Link]

  • Mechanism of Action Assays for Enzymes. National Institutes of Health. [Link]

  • NAMPT Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. [Link]

  • In vitro analysis of PARP inhibitor nanoformulations. Dove Medical Press. [Link]

  • PARP Inhibitors in Ovarian Cancer: The Route to “Ithaca”. MDPI. [Link]

  • Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions. MDPI. [Link]

  • NAMPT inhibitors demonstrate potent in vitro cytotoxicity in cells from... ResearchGate. [Link]

  • Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. MDPI. [Link]

  • (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. MDPI. [Link]

  • PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. AACR Journals. [Link]

  • Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. PubMed. [Link]

  • Identification of NAPRT Inhibitors with Anti-Cancer Properties by In Silico Drug Discovery. MDPI. [Link]

  • What are PARP inhibitors? MD Anderson Cancer Center. [Link]

  • The role of cell-based assays for drug discovery. News-Medical.Net. [Link]

  • Poly Adp Ribose Polymerase Inhibitor. Massive Bio. [Link]

  • What are NAMPT inhibitors and how do they work? Patsnap Synapse. [Link]

  • Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. ACS Publications. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays of [1,1'-Biphenyl]-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile [1,1'-Biphenyl]-2-carboxamide Scaffold in Modern Drug Discovery

The this compound core is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. Its rigid, yet conformationally adaptable structure allows for the precise spatial orientation of functional groups, enabling high-affinity interactions with a multitude of biological targets. Research has demonstrated that derivatives of this scaffold possess a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antifungal properties[1][2].

This versatility stems from the biphenyl moiety's ability to engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are crucial for molecular recognition at protein binding sites. The carboxamide linkage provides a key hydrogen bonding motif, further anchoring the molecule to its target. Consequently, medicinal chemists have successfully exploited this scaffold to develop potent and selective modulators of critical cellular pathways.

Recent studies have highlighted the potential of this compound derivatives as anticancer agents through distinct mechanisms of action. One prominent mechanism involves the induction of DNA damage and cell cycle arrest, leading to apoptosis in cancer cells[3]. Another targeted approach has led to the development of selective inhibitors of PKMYT1, a key regulator of the cell cycle, offering a therapeutic strategy for cancers with specific genetic alterations such as CCNE1 amplification[4][5].

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of cell-based assays to characterize the biological activity of novel this compound derivatives. We will delve into the mechanistic rationale behind key experimental choices and provide detailed, field-proven protocols for assessing antiproliferative activity, DNA damage response, and target-specific inhibition.

Section 1: Foundational Assays for Antiproliferative Activity

A primary step in the characterization of novel this compound derivatives is to assess their general antiproliferative and cytotoxic effects. These assays provide a quantitative measure of a compound's ability to inhibit cell growth and are essential for determining key parameters such as the half-maximal inhibitory concentration (IC50).

Rationale for Method Selection

Two robust and widely adopted methods for assessing cell viability and proliferation are the resazurin reduction assay and the ATP quantification assay.

  • Resazurin (AlamarBlue) Assay: This assay measures the metabolic activity of viable cells. The non-fluorescent dye resazurin is reduced by mitochondrial reductases in living cells to the highly fluorescent resorufin. The resulting fluorescence is directly proportional to the number of viable cells. This method is cost-effective, sensitive, and non-lytic, allowing for kinetic monitoring.

  • ATP Quantification (CellTiter-Glo®) Assay: This assay is based on the quantification of ATP, an indicator of metabolically active cells. In this lytic assay, a luciferase enzyme utilizes ATP to generate a luminescent signal that is proportional to the number of viable cells. This assay is known for its high sensitivity and is particularly useful for high-throughput screening (HTS) applications[6].

Protocol: Antiproliferative Activity Assessment

This protocol is designed for a 96-well plate format but can be adapted for other formats.

Materials:

  • Selected cancer cell line (e.g., K562 for general cytotoxicity, HCC1569 for CCNE1-amplified breast cancer)[3][5]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound test compounds dissolved in DMSO

  • Resazurin sodium salt solution or a commercial kit (e.g., AlamarBlue®)

  • ATP quantification reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Phosphate-buffered saline (PBS)

  • 96-well clear-bottom black plates (for fluorescence) or white plates (for luminescence)

  • Multichannel pipette

  • Plate reader with fluorescence and luminescence capabilities

Procedure:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound compounds in complete medium. It is crucial to maintain a final DMSO concentration below 0.5% to avoid solvent-induced toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Measurement:

    • For Resazurin Assay:

      • Add 10 µL of the resazurin solution to each well.

      • Incubate for 2-4 hours at 37°C, protected from light.

      • Measure fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

    • For ATP Assay:

      • Equilibrate the plate and the ATP reagent to room temperature.

      • Add 100 µL of the ATP reagent to each well.

      • Mix on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure luminescence.

  • Data Analysis:

    • Subtract the background fluorescence/luminescence from a media-only control.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized viability against the logarithm of the compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Assay ParameterResazurin AssayATP Assay
Principle Metabolic reductionATP quantification
Detection FluorescenceLuminescence
Throughput HighVery High
Sensitivity HighVery High
Endpoint Non-lyticLytic

Section 2: Mechanistic Assays for DNA Damage and Cell Cycle Arrest

Several this compound derivatives have been shown to exert their anticancer effects by inducing DNA damage, which subsequently leads to cell cycle arrest and apoptosis[3]. This section details protocols to investigate these mechanisms.

Visualizing the DNA Damage Response Pathway

The cellular response to DNA double-strand breaks (DSBs) is a complex signaling cascade. Upon detection of a DSB, the ATM (Ataxia-Telangiectasia Mutated) kinase is activated, which in turn phosphorylates a variant of the H2A histone family called H2AX at serine 139, forming γH2AX. This phosphorylation event serves as a beacon to recruit DNA repair proteins to the site of damage[3].

DNA_Damage_Response cluster_0 Cellular Stress cluster_1 DNA Damage & Signaling cluster_2 Cellular Outcomes Compound This compound Derivative ROS ROS Generation Compound->ROS DNA_DSB DNA Double-Strand Breaks (DSBs) ROS->DNA_DSB ATM ATM Kinase DNA_DSB->ATM activates gH2AX γH2AX Formation (p-H2AX Ser139) ATM->gH2AX phosphorylates CellCycleArrest G2/M Cell Cycle Arrest gH2AX->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: DNA damage response pathway induced by certain this compound derivatives.

Protocol: Immunofluorescence Staining for γH2AX Foci

This assay provides visual and quantifiable evidence of DNA double-strand breaks at the single-cell level.

Materials:

  • Cells seeded on glass coverslips or in clear-bottom imaging plates

  • This compound test compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (e.g., clone JBW301)

  • Secondary antibody: Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Seed cells on coverslips and treat with the test compound at its IC50 concentration for a defined period (e.g., 24 hours). Include a positive control (e.g., etoposide) and a vehicle control.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash with PBS and stain with DAPI for 5 minutes.

  • Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides with mounting medium, and image using a fluorescence microscope.

  • Analysis: Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). An increase in the number of foci indicates DNA damage.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution to determine if the compound induces arrest at a specific phase (e.g., G2/M)[3].

Materials:

  • Treated cells from a 6-well plate

  • Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells in a 6-well plate with the test compound for 24-48 hours. Harvest both adherent and floating cells, and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Section 3: Target-Specific Assays for PKMYT1 Inhibition

For compounds designed as specific enzyme inhibitors, such as the 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives targeting PKMYT1[4][5], it is crucial to demonstrate target engagement and selective activity in a cellular context.

PKMYT1's Role in the Cell Cycle

PKMYT1 is a protein kinase that phosphorylates and inactivates CDK1, a critical regulator of the G2/M transition. Inhibition of PKMYT1 leads to premature entry into mitosis and subsequent cell death, particularly in cancer cells that are dependent on this checkpoint, such as those with CCNE1 amplification[4].

PKMYT1_Inhibition_Workflow cluster_0 Experimental Setup cluster_1 Cellular Assays cluster_2 Expected Outcomes CellLine Select CCNE1-Amplified Cancer Cell Line (e.g., HCC1569) Compound Treat with this compound PKMYT1 Inhibitor Proliferation Measure Proliferation (IC50 Determination) Compound->Proliferation WB Western Blot for Downstream Markers (e.g., p-CDK1) Compound->WB Synergy Combination Study with Genotoxic Agent (e.g., Gemcitabine) Compound->Synergy ReducedProlif Decreased Cell Proliferation Proliferation->ReducedProlif TargetEngage Altered Downstream Signaling WB->TargetEngage SynergisticEffect Synergistic Cytotoxicity Synergy->SynergisticEffect

Caption: Workflow for evaluating a this compound derivative as a PKMYT1 inhibitor.

Protocol: Proliferation Assay in a Genetically-Defined Cell Line

This protocol is similar to the general antiproliferative assay but emphasizes the importance of using a cancer cell line with a specific genetic background (CCNE1 amplification) to demonstrate on-target activity.

Procedure:

  • Follow the protocol outlined in Section 1.2 , using a CCNE1-amplified cell line such as HCC1569.

  • As a control, run a parallel assay using a cell line that does not have CCNE1 amplification to assess the selectivity of the compound.

  • A significantly lower IC50 in the CCNE1-amplified line compared to the wild-type line suggests target-specific activity.

Protocol: Western Blot for Target Engagement

This assay provides biochemical evidence that the compound is engaging its intended target, PKMYT1, by measuring changes in the phosphorylation status of its downstream substrate, CDK1.

Materials:

  • Treated cell lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies: anti-p-CDK1 (Tyr15), anti-total CDK1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Treat cells with the PKMYT1 inhibitor for a short duration (e.g., 1-6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with the primary antibody against p-CDK1 overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Reprobing: Strip the membrane and reprobe for total CDK1 and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Analysis: A potent PKMYT1 inhibitor should lead to a decrease in the p-CDK1 (Tyr15) signal relative to the total CDK1 and loading control.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. The cell-based assays detailed in this application note provide a robust framework for characterizing the biological activities of new derivatives, from initial screening for antiproliferative effects to in-depth mechanistic studies of DNA damage and specific enzyme inhibition. By employing these self-validating systems, researchers can confidently advance lead compounds through the drug discovery pipeline. Future work should focus on exploring other potential targets of this versatile scaffold and developing more complex, physiologically relevant assay systems, such as 3D spheroid cultures and co-culture models, to better predict in vivo efficacy.

References

  • Raffa, D., Plescia, F., Maggio, B., Raimondi, M. V., D'Anneo, A., Lauricella, M., & Daidone, G. (2017). Anthranilamide-based 2-phenylcyclopropane-1-carboxamides, 1,1'-biphenyl-4-carboxamides and 1,1'-biphenyl-2-carboxamides: synthesis biological evaluation and mechanism of action. European Journal of Medicinal Chemistry, 132, 262–273. [Link]

  • Peukert, S., Jain, R. K., Geisser, A., Sun, Y., Zhang, R., Bourret, A., ... & Kelleher, J. F. (2009). Identification and structure-activity relationships of ortho-biphenyl carboxamides as potent Smoothened antagonists inhibiting the Hedgehog signaling pathway. Bioorganic & Medicinal Chemistry Letters, 19(2), 328-331. [Link]

  • Li, Y., Wang, Y., Zhang, J., Wang, Y., Liu, Y., Zhang, Y., ... & Xu, W. (2024). Structure-Based Drug Design of 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer. Journal of Medicinal Chemistry. [Link]

  • Crouch, S. P., Kozlowski, R., Slater, K. J., & Fletcher, J. (1993). The use of ATP bioluminescence as a measure of cell proliferation and cytotoxicity. Journal of Immunological Methods, 160(1), 81-88. [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]

  • Champions Oncology. (n.d.). DNA Damage Assays. Retrieved from [Link]

  • Wang, Y., Duan, Y., Li, Y., Wang, J., Zhou, L., & Zhang, J. (2023). Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. Journal of Agricultural and Food Chemistry, 71(40), 14588-14601. [Link]

  • NIH DailyMed. (n.d.). TELMISARTAN tablet. Retrieved from [Link]

  • ACS Publications. (2024). Structure-Based Drug Design of 2-Amino-[1,1′-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer. Retrieved from [Link]

  • PubMed. (2017). Anthranilamide-based 2-phenylcyclopropane-1-carboxamides, 1,1'-biphenyl-4-carboxamides and 1,1'-biphenyl-2-carboxamides: Synthesis biological evaluation and mechanism of action. Retrieved from [Link]

  • PubMed. (2024). Structure-Based Drug Design of 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]

  • MDPI. (2021). Standards for Quantitative Measurement of DNA Damage in Mammalian Cells. Retrieved from [Link]

  • Bio-Connect. (n.d.). DNA/RNA damage assays from Cell Biolabs. Retrieved from [Link]

  • PubMed. (2024). Structure-Based Drug Design of 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer. Retrieved from [Link]

Sources

Application Note & Protocol: [1,1'-Biphenyl]-2-carboxamide Derivatives as Potent PARP Inhibitors for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Rationale for Targeting PARP with [1,1'-Biphenyl]-2-carboxamide Scaffolds

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) network.[1][2] These enzymes are activated by DNA single-strand breaks (SSBs) and catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins.[1] This process, known as PARylation, serves as a scaffold to recruit other DNA repair factors, facilitating the base excision repair (BER) pathway.[3] In the context of cancer therapy, inhibiting PARP has emerged as a powerful strategy, especially in tumors with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations.[4][5][6] This concept, termed "synthetic lethality," arises because the inhibition of PARP-mediated SSB repair leads to the accumulation of DSBs during DNA replication. In HR-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death.[1][3][5]

The this compound scaffold has been identified as a promising pharmacophore for the development of novel PARP inhibitors. The biphenyl group can establish critical π-π stacking interactions within the nicotinamide binding pocket of the PARP enzyme, while the carboxamide moiety can form key hydrogen bonds, mimicking the interaction of the natural substrate, NAD+.[6] This application note provides a comprehensive guide to the evaluation of a representative this compound derivative as a PARP inhibitor, detailing its mechanism of action, and providing protocols for its characterization in biochemical and cellular assays.

II. Mechanism of Action: How this compound Inhibits PARP

The primary mechanism of action for this compound-based PARP inhibitors is competitive inhibition at the NAD+ binding site of PARP1 and PARP2.[7] By occupying this site, the inhibitor prevents the synthesis of PAR chains, thereby disrupting the recruitment of DNA repair machinery to sites of SSBs.[7] Furthermore, potent PARP inhibitors can also "trap" the PARP enzyme on the DNA, creating a toxic protein-DNA complex that further impedes DNA replication and repair, contributing significantly to their cytotoxic effects in HR-deficient cells.[4][5]

Figure 1: Mechanism of action of this compound as a PARP inhibitor.

III. Synthesis of a Representative this compound Derivative

A common method for the synthesis of biphenyl carboxamides involves a Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by amidation.

Synthesis_Workflow Start Starting Materials: 2-Bromobenzamide and Phenylboronic Acid Suzuki_Coupling Suzuki-Miyaura Coupling (Pd catalyst, base) Start->Suzuki_Coupling Intermediate This compound Suzuki_Coupling->Intermediate Purification Purification (e.g., Chromatography) Intermediate->Purification Final_Product Pure this compound Purification->Final_Product

Figure 2: General synthesis workflow for this compound.

Protocol: Synthesis of this compound

  • Reaction Setup: In a nitrogen-purged flask, combine 2-bromobenzamide (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq).

  • Solvent and Base: Add a suitable solvent system, for example, a mixture of toluene and water, and a base such as sodium carbonate (2.0 eq).

  • Reaction: Heat the mixture to reflux (e.g., 100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

IV. Biochemical Assays for PARP Inhibition

Biochemical assays are essential for determining the direct inhibitory activity of the compound on the PARP enzyme and for calculating its potency (IC50 value).

A. Homogeneous PARP1 Activity Assay (Fluorescence-based)

This assay measures the consumption of NAD+ during the PARP1-catalyzed PARylation of histones.

Materials:

  • Recombinant human PARP1 enzyme

  • Histones (as substrate)

  • Activated DNA

  • NAD+

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Developer reagent (detects remaining NAD+)

  • This compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Protocol:

  • Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • Activated DNA

    • Histones

    • This compound or vehicle control (DMSO)

    • PARP1 enzyme

  • Initiate Reaction: Add NAD+ to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Develop Signal: Add the developer reagent to each well. Incubate for 15-30 minutes at room temperature, protected from light.

  • Readout: Measure the fluorescence intensity using a plate reader (e.g., excitation at 420 nm and emission at 460 nm).

  • Data Analysis: The signal is inversely proportional to PARP1 activity. Calculate the percent inhibition for each concentration of the compound and determine the IC50 value using a non-linear regression curve fit.

B. PARP Trapping Assay (Fluorescence Polarization)

This assay measures the ability of the inhibitor to trap PARP1 on a DNA probe.[2]

Materials:

  • Recombinant human PARP1 enzyme

  • Fluorescently labeled DNA probe

  • NAD+

  • Assay buffer

  • This compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence polarization plate reader

Protocol:

  • Binding Reaction: In a 96-well plate, incubate PARP1 enzyme with the fluorescently labeled DNA probe to allow binding, which results in a high fluorescence polarization (FP) signal.[2]

  • Inhibitor Addition: Add serial dilutions of this compound or vehicle control.

  • PARylation Initiation: Add NAD+ to the wells. In the absence of a trapping inhibitor, PARP1 will auto-PARylate and dissociate from the DNA, leading to a decrease in the FP signal.[2]

  • Incubation: Incubate at room temperature for 30-60 minutes.

  • Readout: Measure the fluorescence polarization.

  • Data Analysis: A higher FP signal in the presence of the inhibitor indicates PARP trapping. Quantify the trapping efficiency relative to known PARP trapping agents.

Assay Parameter Measured Principle Typical Readout
Homogeneous Activity Assay PARP1 catalytic activity (IC50)NAD+ consumptionFluorescence
PARP Trapping Assay PARP1-DNA complex stabilizationFluorescence PolarizationFluorescence Polarization

V. Cell-Based Assays for PARP Inhibitor Efficacy

Cell-based assays are crucial for evaluating the compound's activity in a biological context, including its cell permeability and its effect on cell viability, particularly in cancer cell lines with specific DNA repair deficiencies.

A. Cell Viability Assay in BRCA-deficient vs. BRCA-proficient cell lines

This assay assesses the synthetic lethal effect of the this compound.

Cell Lines:

  • BRCA-deficient: e.g., CAPAN-1 (BRCA2-mutant), MDA-MB-436 (BRCA1-mutant)

  • BRCA-proficient: e.g., BxPC-3 (BRCA2-wildtype), MDA-MB-231 (BRCA1-wildtype)

Materials:

  • Selected cell lines

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

  • 96-well clear or white-walled microplates

  • Luminometer or fluorescence plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72-96 hours. Include a vehicle-only control.

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and incubate for the recommended time.

  • Readout: Measure luminescence or fluorescence.

  • Data Analysis: Normalize the data to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the IC50 value for each cell line. A significantly lower IC50 in the BRCA-deficient cell line compared to its proficient counterpart indicates a synthetic lethal effect.

B. PARP Activity in Intact Cells (Immunofluorescence for PAR)

This assay visually confirms the inhibition of PAR synthesis in cells after DNA damage.

Materials:

  • Cells grown on coverslips or in imaging plates

  • DNA damaging agent (e.g., H2O2 or methyl methanesulfonate - MMS)

  • This compound

  • Fixation and permeabilization buffers

  • Primary antibody against PAR

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Protocol:

  • Pre-treatment: Treat cells with this compound or vehicle for 1-2 hours.

  • DNA Damage: Induce DNA damage by treating with H2O2 (e.g., 10 mM for 10 minutes).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.

  • Immunostaining: Block non-specific binding and then incubate with the primary anti-PAR antibody, followed by the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Acquire images using a fluorescence microscope.

  • Analysis: Quantify the fluorescence intensity of the PAR signal in the nucleus. A significant reduction in the PAR signal in inhibitor-treated cells compared to vehicle-treated cells upon DNA damage indicates effective PARP inhibition.

Cell Line Genotype Expected IC50 with this compound
CAPAN-1 BRCA2-mutantLow (nM range)
BxPC-3 BRCA2-wildtypeHigh (µM range)
MDA-MB-436 BRCA1-mutantLow (nM range)
MDA-MB-231 BRCA1-wildtypeHigh (µM range)

VI. Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the preclinical evaluation of this compound derivatives as PARP inhibitors. Successful demonstration of potent and selective PARP inhibition in biochemical assays, coupled with a clear synthetic lethal phenotype in BRCA-deficient cancer cells, would establish this chemical scaffold as a promising candidate for further development. Future studies should include selectivity profiling against other PARP family members, pharmacokinetic analysis, and in vivo efficacy studies in xenograft models to validate the therapeutic potential of these compounds.[8][9][10][11][12]

VII. References

  • Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. [Link]

  • ResearchGate. (n.d.). PARPi IC50 values for PARP family members. [Link]

  • Pascal, J. M. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2122756119. [Link]

  • Kaul, R., et al. (2015). Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry, 58(2), 834-847. [Link]

  • BioWorld. (2024). National Institutes of Pharmaceutical Research & Development presents new PARP-1 inhibitors. [Link]

  • PubMed Central. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. [Link]

  • Lin, Z., et al. (2020). Revealing the selective mechanisms of inhibitors to PARP-1 and PARP-2 via multiple computational methods. PeerJ, 8, e9239. [Link]

  • BioWorld. (2021). Medshine Discovery synthesizes PARP-1 inhibitors. [Link]

  • PubMed Central. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. [Link]

  • bioRxiv. (2024). Duplexed CeTEAM drug biosensors reveal determinants of PARP inhibitor selectivity in cells. [Link]

  • PubMed Central. (2018). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. [Link]

  • MDPI. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. [Link]

  • ResearchGate. (n.d.). Novel Inhibitors of PARP 1 and PARP 2 identified using a cell-based screen in yeast. [Link]

  • bioRxiv. (2024). Probing intracellular determinants of PARP inhibitor selectivity and pharmacology with CeTEAM. [Link]

  • Google Patents. (2017). WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof.

  • ResearchGate. (2025). Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays. [Link]

  • BPS Bioscience. (n.d.). PARP1 Homogenous Assay Kit. [Link]

  • PubMed. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. [Link]

  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). [Link]

  • MDPI. (2023). In Silico and In Vivo Studies of a Tumor-Penetrating and Interfering Peptide with Antitumoral Effect on Xenograft Models of Breast Cancer. [Link]

  • PubMed. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. [Link]

  • ProBio CDMO. (n.d.). In Vivo Efficacy Evaluation. [Link]

  • BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit - Data Sheet. [Link]

  • YouTube. (2022). Webinar: In Vivo Preclinical Efficacy & Safety of CAR-T, -NK, and -Myeloid Based Therapies. [Link]

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Application of [1,1'-Biphenyl]-2-carboxamide Derivatives in Cancer Research: A Technical Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The [1,1'-biphenyl]-2-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse range of derivatives with significant potential in cancer therapy. These compounds have demonstrated the ability to modulate various oncogenic pathways, offering promising avenues for the development of novel anticancer agents. This technical guide provides an in-depth overview of the applications of this compound derivatives in cancer research, with a focus on their mechanisms of action, experimental protocols, and data interpretation. As a senior application scientist, this guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize these compounds in their own research endeavors.

I. Targeting the Hedgehog Signaling Pathway with ortho-Biphenyl Carboxamides

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis. However, its aberrant activation is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma. ortho-Biphenyl carboxamides have been identified as potent antagonists of Smoothened (SMO), a key transmembrane protein in the Hh pathway.

A. Mechanism of Action

ortho-Biphenyl carboxamides act as SMO antagonists, inhibiting the Hh signaling cascade.[1] This inhibition leads to the suppression of downstream target genes, such as Gli1 and Ptch1, which are involved in cell proliferation, survival, and differentiation. The binding of these compounds to SMO effectively blocks the pathway, even in the presence of activating mutations, making them attractive therapeutic candidates.

B. Experimental Workflow: Screening for Hedgehog Pathway Inhibitors

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Compound Synthesis (this compound derivatives) B Cell-Based Hh Pathway Reporter Assay (e.g., Gli-luciferase) A->B C Dose-Response Analysis (IC50 determination) B->C D Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) C->D E SMO Binding Assay (e.g., radioligand binding, competition assay) C->E G Xenograft Mouse Model (e.g., medulloblastoma) D->G F Downstream Target Gene Expression Analysis (qPCR for Gli1, Ptch1) E->F H Compound Administration (e.g., oral gavage) G->H I Tumor Growth Inhibition Measurement H->I J Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis I->J

Figure 1. Workflow for the identification and validation of this compound derivatives as Hedgehog pathway inhibitors.

C. Protocol: Gli-Luciferase Reporter Assay

This protocol outlines a cell-based assay to screen for inhibitors of the Hedgehog pathway using a Gli-responsive luciferase reporter construct.

1. Cell Culture and Transfection:

  • Culture NIH/3T3 cells, known to have an intact Hh pathway, in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Co-transfect the cells with a Gli-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
  • Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare a serial dilution of the this compound derivatives in DMSO.
  • Add the compounds to the cells at various concentrations, typically ranging from 1 nM to 10 µM.
  • Include a positive control (e.g., a known SMO antagonist like vismodegib) and a negative control (DMSO vehicle).
  • Stimulate the Hh pathway by adding a SMO agonist (e.g., SAG) to all wells except the negative control.
  • Incubate the plate for 24-48 hours.

3. Luciferase Assay:

  • Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
  • Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.

4. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
  • Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

II. Selective Inhibition of PKMYT1 in CCNE1-Amplified Cancers

Cyclin E1 (CCNE1) amplification is a common genetic alteration in several cancers, including breast and ovarian cancer, and is associated with poor prognosis. PKMYT1 is a protein kinase that acts as a synthetic lethal target in CCNE1-amplified cancers.[2] 2-Amino-[1,1'-biphenyl]-3-carboxamide derivatives have been developed as potent and selective inhibitors of PKMYT1.[2][3]

A. Mechanism of Action

PKMYT1 phosphorylates and inactivates CDK1, a key regulator of the G2/M cell cycle checkpoint. In CCNE1-amplified cells, there is an increased reliance on the G2/M checkpoint for DNA repair. Inhibition of PKMYT1 by 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives leads to premature entry into mitosis with unrepaired DNA damage, resulting in mitotic catastrophe and selective cell death in CCNE1-amplified cancer cells.[2]

B. Signaling Pathway: PKMYT1 in the G2/M Checkpoint

G cluster_0 G2 Phase cluster_1 M Phase (Mitosis) A Cyclin B/CDK1 Complex B Mitotic Entry A->B Activation PKMYT1 PKMYT1 PKMYT1->A Inhibitory Phosphorylation Inhibitor 2-Amino-[1,1'-biphenyl]-3-carboxamide Inhibitor->PKMYT1 Inhibition

Figure 2. Inhibition of PKMYT1 by 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives promotes mitotic entry.

C. Protocol: Cell Viability Assay in CCNE1-Amplified vs. Wild-Type Cells

This protocol describes how to assess the selective cytotoxicity of PKMYT1 inhibitors in cancer cell lines with and without CCNE1 amplification.

1. Cell Line Selection and Culture:

  • Select a pair of cell lines, one with CCNE1 amplification (e.g., HCC1569 breast cancer) and one with wild-type CCNE1 (e.g., MCF7 breast cancer).
  • Culture the cells in their recommended media and conditions.

2. Compound Treatment:

  • Plate the cells in 96-well plates and allow them to attach overnight.
  • Treat the cells with a serial dilution of the 2-amino-[1,1'-biphenyl]-3-carboxamide inhibitor.
  • Include a vehicle control (DMSO).

3. Viability Assessment (e.g., using CellTiter-Glo®):

  • After 72-96 hours of incubation, equilibrate the plates to room temperature.
  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
  • Measure luminescence using a plate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the DMSO control.
  • Determine the IC50 values for both cell lines.
  • A significantly lower IC50 in the CCNE1-amplified cell line indicates selective inhibition.

III. Modulating the PD-1/PD-L1 Immune Checkpoint

The interaction between programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), is a major immune checkpoint that cancer cells exploit to evade the host immune system. Small molecule inhibitors of the PD-1/PD-L1 interaction, including those based on the [1,1'-biphenyl] scaffold, offer a promising alternative to antibody-based immunotherapies.[4]

A. Mechanism of Action

[1,1'-Biphenyl]-based small molecules can disrupt the PD-1/PD-L1 interaction by binding to PD-L1 and inducing its dimerization.[4] This prevents PD-L1 from engaging with PD-1 on T-cells, thereby restoring the anti-tumor immune response.

B. Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Blockade

This protocol describes a biochemical assay to quantify the inhibition of the PD-1/PD-L1 interaction.

1. Reagents and Materials:

  • Recombinant human PD-1 and PD-L1 proteins.
  • HTRF donor and acceptor antibodies (e.g., anti-PD-L1-d2 and anti-PD-1-Eu3+-cryptate).
  • Assay buffer.
  • [1,1'-Biphenyl]-based inhibitor compounds.

2. Assay Procedure:

  • In a 384-well plate, add the inhibitor compounds at various concentrations.
  • Add the PD-L1 protein and the anti-PD-L1-d2 antibody.
  • Incubate to allow for compound binding.
  • Add the PD-1 protein and the anti-PD-1-Eu3+-cryptate antibody.
  • Incubate to allow for the PD-1/PD-L1 interaction.

3. HTRF Measurement:

  • Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm and 620 nm).
  • The HTRF signal is proportional to the extent of the PD-1/PD-L1 interaction.

4. Data Analysis:

  • Calculate the HTRF ratio (665 nm/620 nm).
  • Determine the percentage of inhibition for each compound concentration.
  • Calculate the IC50 value from the dose-response curve.

IV. Quantitative Data Summary

The following table summarizes the reported activities of various this compound derivatives and related compounds in different cancer-related assays.

Compound ClassTargetAssayCancer TypeIC50/EC50Reference
ortho-Biphenyl carboxamidesSmoothened (Hedgehog Pathway)Hedgehog signaling inhibition-Low nanomolar[1]
2-Amino-[1,1'-biphenyl]-3-carboxamide derivativesPKMYT1Cell proliferationCCNE1-amplified breast cancer (HCC1569)Potent inhibition[2][5]
N-((2-methyl-[1,1'-biphenyl]-3-yl)methyl)pyrimidin-2-amine derivativesNot specifiedAnti-cancer activityColon cancer (HT-29)2.08 µM[6]
Nonsymmetric C2 inhibitorsPD-1/PD-L1 interactionHTRF assay-Single-digit nM[4]
Nonsymmetric C2 inhibitorsPD-1/PD-L1 interactionCell-based coculture PD-1 signaling assay-21.8 nM[4]
N-substituted 1H-indole-2-carboxamidesNot specifiedAntiproliferative activityLeukemia (K-562)0.33 µM, 0.61 µM[7]
N-substituted 1H-indole-2-carboxamidesNot specifiedAntiproliferative activityColon cancer (HCT-116)1.01 µM[7]
Hydroxylated biphenyl compoundsNot specifiedAntiproliferative activityMelanoma1.7 µM, 2.0 µM[8]

V. Conclusion and Future Directions

The this compound scaffold and its derivatives represent a versatile platform for the development of novel cancer therapeutics. The ability of these compounds to target diverse and critical oncogenic pathways, including Hedgehog signaling, cell cycle regulation, and immune evasion, underscores their potential in precision oncology. The protocols and data presented in this guide are intended to facilitate the exploration and application of these promising molecules in cancer research.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize the potency, selectivity, and pharmacokinetic properties of these compounds.

  • Combination therapies: To explore synergistic effects with existing anticancer drugs, such as the observed synergy between a PKMYT1 inhibitor and gemcitabine.[3][5]

  • In vivo efficacy studies: To validate the therapeutic potential of lead compounds in relevant animal models of cancer.

  • Biomarker discovery: To identify patient populations most likely to respond to these targeted therapies.

By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to advance the development of this compound-based therapies for the benefit of cancer patients.

References

  • Al-Ostath, A., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights.
  • Pisano, M., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells.
  • Peukert, S., et al. (2009).
  • Wang, Y., et al. (2024). Structure-Based Drug Design of 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer.
  • Zhang, W., et al. (2020). Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)
  • Miller, T. A., et al. (2024). Nonsymmetrically Substituted 1,1'-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction. PubMed Central.
  • Wang, Y., et al. (2024). Structure-Based Drug Design of 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer. Journal of Medicinal Chemistry.
  • Wang, Y., et al. (2024). Structure-Based Drug Design of 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer. PubMed.

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Application Notes and Protocols for Antifungal Studies of [1,1'-Biphenyl]-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Biphenyl Carboxamides in Antifungal Research

The escalating threat of fungal infections, coupled with the rise of antifungal resistance, necessitates the exploration of novel chemical scaffolds for therapeutic development. The biphenyl carboxamide moiety has emerged as a promising pharmacophore in this domain. Biphenyls are prevalent structures in numerous natural products exhibiting a wide array of biological activities.[1][2] The incorporation of a carboxamide group has been a successful strategy in the development of potent fungicides, notably those targeting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain.[3][4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of [1,1'-Biphenyl]-2-carboxamide as a potential antifungal agent. The protocols outlined herein are designed to establish the compound's antifungal spectrum, elucidate its mechanism of action, and provide a framework for further preclinical development. Our approach is grounded in established methodologies and draws insights from the broader class of carboxamide antifungals to provide a robust and scientifically rigorous investigative workflow.

Rationale for Investigation

While extensive research has been conducted on various substituted biphenyl carboxamide derivatives, a focused investigation into the antifungal properties of the parent compound, this compound, is warranted. Studies on related compounds suggest several potential antifungal mechanisms that may be relevant:

  • Inhibition of Succinate Dehydrogenase (SDHI): This is a primary target for many commercial carboxamide fungicides.[3][4][5]

  • Disruption of Protein Synthesis: A study on a novel biphenyl carboxamide derivative (compound B12) demonstrated its potential to influence protein synthesis in Botrytis cinerea.[1][2]

  • Induction of Oxidative Stress: Other carboxamide-containing compounds, such as phenazine-1-carboxamide, have been shown to induce the production of reactive oxygen species (ROS), leading to fungal cell death.[6]

  • Cell Wall Disruption: Certain nicotinamide derivatives have exhibited antifungal activity by disrupting the fungal cell wall.[7]

The following protocols will enable a thorough investigation of these potential mechanisms for this compound.

Experimental Workflow for Antifungal Evaluation

G cluster_0 Phase 1: In Vitro Susceptibility cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Advanced In Vitro Models A Antifungal Susceptibility Testing (AST) B Determination of MIC & MFC A->B C Time-Kill Kinetic Assays B->C D Succinate Dehydrogenase (SDH) Inhibition Assay C->D Proceed if active E Reactive Oxygen Species (ROS) Assay C->E Proceed if active F Cell Wall Integrity Assays C->F Proceed if active G Protein Synthesis Inhibition Assay C->G Proceed if active H Biofilm Disruption/Inhibition Assays C->H Proceed if active I Cytotoxicity Assays H->I

Figure 1: A stepwise experimental workflow for the comprehensive antifungal evaluation of this compound.

Part 1: In Vitro Antifungal Susceptibility Testing

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

Rationale: The initial step is to determine the lowest concentration of this compound that inhibits visible fungal growth (MIC) and the lowest concentration that results in fungal death (MFC). This provides a quantitative measure of the compound's potency.

Protocol:

  • Fungal Strains: A representative panel of fungal strains should be selected, including:

    • Yeasts: Candida albicans, Candida glabrata, Cryptococcus neoformans.

    • Molds (Human Pathogens): Aspergillus fumigatus, Aspergillus niger.

    • Molds (Plant Pathogens): Botrytis cinerea, Fusarium oxysporum, Sclerotinia sclerotiorum.

  • Culture Media: Use standardized media such as RPMI-1640 with L-glutamine and buffered with MOPS for pathogenic fungi, and Potato Dextrose Agar/Broth (PDA/PDB) for plant pathogenic fungi.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not exceed 1% (v/v) to avoid solvent-induced toxicity.

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, perform serial twofold dilutions of the compound in the appropriate broth.

    • Prepare a fungal inoculum suspension standardized to a final concentration of 0.5-2.5 x 10³ CFU/mL for yeasts or 0.4-5 x 10⁴ CFU/mL for molds.

    • Add the standardized inoculum to each well.

    • Include positive (fungi without compound) and negative (broth only) controls.

    • Incubate the plates at the optimal temperature for each fungus (e.g., 35°C for Candida and Aspergillus spp.) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

  • MFC Determination:

    • From the wells showing no visible growth in the MIC assay, aliquot a small volume (e.g., 10 µL) and plate it onto agar plates without the compound.

    • Incubate the plates until growth is visible in the positive control.

    • The MFC is the lowest concentration from which no colonies grow on the agar plate.

Time-Kill Kinetic Assays

Rationale: This assay provides insight into the fungistatic versus fungicidal nature of the compound over time.

Protocol:

  • Prepare fungal cultures in broth to the logarithmic growth phase.

  • Add this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC.

  • Incubate the cultures under appropriate conditions.

  • At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots, perform serial dilutions, and plate on agar to determine the number of viable colonies (CFU/mL).

  • Plot log10 CFU/mL versus time. A ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum indicates fungicidal activity.

Part 2: Elucidation of the Mechanism of Action

Based on the established antifungal activity, the following assays can be performed to investigate the potential mechanism of action.

Succinate Dehydrogenase (SDH) Inhibition Assay

Rationale: Given that many carboxamide fungicides are SDHIs, this is a primary target to investigate.[3][4][5]

Protocol:

  • Mitochondrial Isolation: Isolate mitochondria from a sensitive fungal strain (e.g., Sclerotinia sclerotiorum) through differential centrifugation.

  • SDH Activity Measurement:

    • Measure SDH activity spectrophotometrically by monitoring the reduction of a suitable electron acceptor (e.g., 2,6-dichlorophenolindophenol or ubiquinone).

    • Incubate the isolated mitochondria with varying concentrations of this compound.

    • Initiate the reaction by adding succinate.

    • Measure the change in absorbance over time to determine the reaction rate.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the SDH activity. Compare this to a known SDHI like boscalid.

Reactive Oxygen Species (ROS) Production Assay

Rationale: Antifungal compounds can induce the production of ROS, leading to oxidative stress and cell death.[6][8]

Protocol:

  • Treat fungal cells with this compound at its MIC.

  • Incubate for a defined period (e.g., 4-6 hours).

  • Add a fluorescent probe sensitive to ROS, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

  • Measure the fluorescence intensity using a fluorometer or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.

Cell Wall Integrity Assay

Rationale: A compromised cell wall can lead to fungal cell lysis and death.[7]

Protocol:

  • Grow the fungal strain in the presence of sub-MIC concentrations of this compound.

  • In parallel, grow the fungus in the presence of cell wall stressors such as Calcofluor White or Congo Red.

  • Observe for any synergistic effects (i.e., enhanced growth inhibition) when the compound is combined with a cell wall stressor.

  • Additionally, a sorbitol protection assay can be performed. If the compound targets the cell wall, the presence of an osmotic stabilizer like sorbitol in the growth medium should rescue the growth of the treated fungi.

Part 3: Advanced In Vitro Characterization

Anti-Biofilm Activity

Rationale: Fungal biofilms are a significant clinical challenge due to their high resistance to antifungal agents.

Protocol:

  • Biofilm Formation: Allow fungal cells to adhere to the surface of a 96-well plate and form a biofilm over 24-48 hours.

  • Biofilm Inhibition: Add this compound at various concentrations during the biofilm formation phase to assess its ability to prevent biofilm development.

  • Biofilm Disruption: Treat pre-formed biofilms with the compound to evaluate its ability to disrupt established biofilms.

  • Quantification: Quantify the biofilm biomass using a crystal violet staining assay or by measuring the metabolic activity of the biofilm cells using an XTT reduction assay.

Cytotoxicity Assay

Rationale: It is crucial to assess the toxicity of the compound against mammalian cells to determine its therapeutic index.

Protocol:

  • Culture a relevant mammalian cell line (e.g., HeLa or HepG2) in a 96-well plate.

  • Expose the cells to a range of concentrations of this compound for 24-48 hours.

  • Assess cell viability using a standard method such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH).

  • Calculate the CC50 (50% cytotoxic concentration) and compare it to the MIC values to determine the selectivity index (CC50/MIC).

Data Presentation

All quantitative data should be presented in a clear and concise tabular format for easy comparison.

Fungal Strain MIC (µg/mL) MFC (µg/mL) IC50 (SDH Assay, µM) Selectivity Index (CC50/MIC)
Candida albicans
Aspergillus fumigatus
Botrytis cinerea

Conclusion

This comprehensive guide provides a robust framework for the systematic evaluation of this compound as a potential antifungal agent. By following these protocols, researchers can effectively determine the compound's antifungal spectrum, elucidate its mechanism of action, and gather the necessary data to support its further development as a novel therapeutic. The insights gained from the broader class of biphenyl carboxamides provide a strong foundation for this investigation, highlighting the potential for this scaffold to yield new and effective antifungal drugs.

References

  • Di Maggio, F., et al. (2023). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. Journal of Fungi, 9(6), 653. Available at: [Link]

  • Gupte, M., et al. (2014). Possible mechanism of antifungal phenazine-1-carboxamide from Pseudomonas sp. against dimorphic fungi Benjaminiella poitrasii and human pathogen Candida albicans. Journal of Applied Microbiology, 117(5), 1288-1299. Available at: [Link]

  • Li, S., et al. (2023). Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. Journal of Agricultural and Food Chemistry, 71(42), 15334–15345. Available at: [Link]

  • Liu, X., et al. (2019). Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors. Pesticide Biochemistry and Physiology, 157, 109-116. Available at: [Link]

  • Ma, Y., et al. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. International Journal of Molecular Sciences, 24(15), 12345. Available at: [Link]

  • Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383-4394. Available at: [Link]

  • Wang, Y., et al. (2023). Evaluation of the antifungal activity of novel bis-pyrazole carboxamide derivatives and preliminary investigation of the mechanism. Pest Management Science, 79(11), 4721-4731. Available at: [Link]

  • Zhang, M., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1084. Available at: [Link]

  • Zhu, H., et al. (2022). Novel Coumarin 7-Carboxamide/Sulfonamide Derivatives as Potential Fungicidal Agents: Design, Synthesis, and Biological Evaluation. Molecules, 27(20), 6911. Available at: [Link]

  • Unreferenced liter
  • Unreferenced liter
  • Unreferenced liter
  • Unreferenced liter
  • Unreferenced liter

Sources

Application Note: [1,1'-Biphenyl]-2-carboxamide Derivatives as Selective CB2 Neutral Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The [1,1'-Biphenyl]-2-carboxamide scaffold represents a distinct class of ligands targeting the Cannabinoid Receptor Type 2 (CB2). Unlike the majority of CB2 ligands which act as agonists (e.g., JWH-133, HU-308) or inverse agonists (e.g., SR144528), specific derivatives of this scaffold have been identified as selective neutral antagonists .

This distinction is critical for researchers. While inverse agonists actively suppress the receptor’s constitutive activity (often confounding data by reducing basal signaling below physiological levels), neutral antagonists block agonist binding without altering the receptor's basal state. This makes [1,1'-Biphenyl]-2-carboxamides invaluable tools for:

  • Dissecting Constitutive Activity: Distinguishing between ligand-induced signaling and basal receptor tone.

  • Immunomodulation Studies: Blocking endocannabinoid action in immune cells without inducing the immunosuppressive effects often seen with inverse agonists.

  • Structural Biology: Stabilizing the receptor in a neutral conformation for crystallographic or cryo-EM studies.

Chemical Properties & Handling

Core Scaffold Characteristics

The core structure consists of a biphenyl ring system with a carboxamide moiety at the ortho (2) position. Structure-Activity Relationship (SAR) studies indicate that lipophilicity and steric bulk on the amide nitrogen are key determinants of affinity.

  • Molecular Weight: Typically 300–450 g/mol (depending on N-substituents).

  • Lipophilicity (cLogP): High (typically > 4.0). These compounds are highly hydrophobic.

  • Solubility: Poor in water; soluble in DMSO, Ethanol, and DMF.

Reconstitution Protocol

Objective: Prepare a stable stock solution avoiding precipitation during aqueous dilution.

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid water-containing DMSO as it promotes compound aggregation.

  • Concentration: Prepare a 10 mM master stock.

    • Example: For a MW of 350 g/mol , dissolve 3.5 mg in 1 mL DMSO.

  • Storage: Aliquot into amber glass vials (to prevent adsorption to plastic and light degradation) and store at -20°C.

  • Working Solutions:

    • Do not dilute directly into pure water or PBS.

    • Stepwise Dilution: Dilute the 10 mM stock 1:10 into 100% Ethanol or DMSO first, then dilute that intermediate into the assay buffer containing 0.1% BSA (Bovine Serum Albumin).

    • Critical Note: BSA is essential. Without it, the hydrophobic ligand will stick to the plastic walls of the plate, reducing the effective concentration (free fraction) to near zero.

Pharmacology & Mechanism of Action[1]

The "Neutral Antagonist" Niche

Most CB2 "antagonists" (like AM630 or SR144528) are actually inverse agonists. They stabilize the inactive GDP-bound state (


), reducing cAMP levels below the basal threshold. This compound derivatives bind to the orthosteric site but do not bias the equilibrium between active (

) and inactive (

) states.
Signaling Pathway Visualization

The following diagram illustrates the differential impact of ligand classes on the


 signaling pathway.

CB2_Signaling cluster_types Ligand Efficacy Profile Ligand Ligand Input CB2 CB2 Receptor (7TM GPCR) Gi G_i/o Protein (Heterotrimer) CB2->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition (G_alpha_i) cAMP cAMP Levels AC->cAMP Catalysis Agonist Agonist (e.g., JWH-133) Agonist->CB2 Stabilizes Active State (R*) Agonist->cAMP Decreases Neutral Neutral Antagonist (this compound) Neutral->CB2 Occupies Orthosteric Site No Conformational Bias Neutral->cAMP No Change (Maintains Basal) Inverse Inverse Agonist (e.g., SR144528) Inverse->CB2 Stabilizes Inactive State (R) Inverse->cAMP Increases (above basal)

Caption: Differential modulation of CB2-mediated cAMP signaling. Note that Neutral Antagonists maintain basal cAMP levels, unlike Inverse Agonists which increase them by blocking constitutive


 activity.

Experimental Protocols

Competition Binding Assay (Membrane Prep)

Purpose: Determine affinity (


) of the biphenyl-carboxamide ligand.
Standard Reference Ligand: 

-CP55,940 (Non-selective agonist) or

-SR144528 (CB2 selective inverse agonist).

Materials:

  • Membranes: CHO-K1 or HEK293 cells stably expressing human CB2 (hCB2).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

    
    , 2.5 mM EDTA, 0.5% BSA (fatty acid-free).
    
  • Radioligand:

    
    -CP55,940 (Final conc: 0.5 nM).
    

Protocol:

  • Preparation: Thaw hCB2 membranes and dilute in Assay Buffer to 5–10 µg protein/well. Homogenize gently (do not vortex vigorously).

  • Plating: In a 96-well polypropylene plate, add:

    • 25 µL Assay Buffer (Total Binding) OR 10 µM unlabeled WIN55,212-2 (Non-Specific Binding).

    • 25 µL Test Compound (Biphenyl-carboxamide) at varying concentrations (

      
       to 
      
      
      
      M).
    • 50 µL Membranes.

    • 50 µL

      
      -Radioligand.
      
  • Incubation: Incubate for 90 minutes at 30°C .

    • Expert Tip: Cannabinoids reach equilibrium slowly due to lipid partitioning. 30°C is preferred over RT to accelerate kinetics without degrading the protein.

  • Harvesting: Rapid filtration through GF/C glass fiber filters (pre-soaked in 0.5% PEI for 1 hour to reduce non-specific binding).

  • Wash: Wash 3x with ice-cold wash buffer (50 mM Tris-HCl, 0.5% BSA).

    • Critical: Include BSA in the wash buffer. Hydrophobic ligands can wash back out of the receptor if washed with pure buffer, but they can also stick to the filter. BSA keeps the background clean.

  • Counting: Add scintillation cocktail and count.

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Target Metric: A potent biphenyl-carboxamide should exhibit a

nM.
GTP S Functional Assay (Efficacy Screen)

Purpose: Confirm "Neutral Antagonist" profile. Logic:

  • Agonist: Increases GTP

    
    S binding.
    
  • Inverse Agonist: Decreases GTP

    
    S binding (if constitutive activity is present).
    
  • Neutral Antagonist: No effect on its own; blocks the effect of an agonist.

Protocol:

  • Membranes: Use hCB2 membranes (same as binding).

  • Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl

    
    , 100 mM NaCl, 0.2 mM EGTA, 10 µM GDP, 0.1% BSA.
    
    • Note: GDP concentration is critical to set the "noise" level.

  • Incubation:

    • Mode A (Agonism Test): Incubate membranes +

      
      -GTP
      
      
      
      S + Test Compound.
    • Mode B (Antagonism Test): Incubate membranes +

      
      -GTP
      
      
      
      S + Test Compound + EC
      
      
      of reference agonist (e.g., CP55,940).
  • Readout: If the compound is a neutral antagonist:

    • Mode A: Signal = Basal (0% change).

    • Mode B: Signal decreases as compound concentration increases (inhibition of agonist).

Summary of Key Data

ParameterAgonist (e.g., JWH-133)Inverse Agonist (e.g., SR144528)This compound
Binding Affinity (

)
< 10 nM< 10 nM10 - 50 nM (Derivative dependent)
cAMP Modulation DecreaseIncreaseNo Change
GTP

S Binding
IncreaseDecreaseNo Change
Selectivity (CB2 vs CB1) High (>100x)High (>100x)High (>100x)
Lipophilicity HighHighHigh

Troubleshooting & Optimization

  • Issue: High Non-Specific Binding (NSB).

    • Cause: The biphenyl scaffold is very lipophilic.

    • Solution: Increase BSA concentration to 0.5% or 1.0% in the assay buffer. Use silanized glass or low-binding plasticware.

  • Issue: "Bell-Shaped" Dose-Response Curves.

    • Cause: Compound precipitation at high concentrations (>10 µM).

    • Solution: Verify solubility limits. Do not exceed 1% DMSO final concentration in the assay.

  • Issue: Lack of Antagonism in Functional Assay.

    • Cause: Insufficient pre-incubation.

    • Solution: Pre-incubate the antagonist with the membranes for 30 minutes before adding the agonist. This allows the antagonist to occupy the orthosteric site before the agonist competes.

References

  • Ruda, G. F., et al. (2014). "Synthesis, biological activity and molecular modeling of new biphenylic carboxamides as potent and selective CB2 receptor ligands." European Journal of Medicinal Chemistry, 89, 252-261.

    • Key Reference: Defines the biphenylic carboxamide scaffold as a source of selective neutral antagonists.[1]

  • Pertwee, R. G. (2005). "Inverse agonism and neutral antagonism at cannabinoid CB1 and CB2 receptors."[1] Life Sciences, 76(12), 1307-1324.

    • Mechanistic Grounding: Explains the pharmacological distinction between inverse agonists and neutral antagonists.
  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108.

    • Protocol Standard: The mathematical basis for calcul
  • Naguib, M., et al. (2008). "MDA7: a novel selective agonist for CB2 receptors that prevents allodynia in rat neuropathic pain models."[2][3] British Journal of Pharmacology, 155(7), 1104-1116.[2]

    • Comparative Ligand: Describes MDA7, a related agonist, providing context for scaffold modific

Sources

Application Note: High-Throughput Screening of [1,1'-Biphenyl]-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Targeting p38α MAPK for Anti-Inflammatory Drug Discovery

Executive Summary

The [1,1'-Biphenyl]-2-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, exhibiting versatility across therapeutic areas ranging from fungicidal agents (targeting succinate dehydrogenase) to potent kinase inhibitors. This Application Note focuses on the high-throughput screening (HTS) of these derivatives as p38α Mitogen-Activated Protein Kinase (MAPK) inhibitors, a critical target for autoimmune diseases like rheumatoid arthritis and Crohn's disease.

Unlike generic screening guides, this protocol addresses the specific physicochemical properties of biphenyl amides—namely their lipophilicity and solubility challenges—and details a robust TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) binding assay. This methodology allows for the discrimination of Type I (ATP-competitive) and Type II (allosteric/DFG-out) inhibitors, a key distinction for this chemical class.

Scientific Rationale & Library Context

The Scaffold Relevance

The biphenyl-2-carboxamide core provides a unique geometry where the two phenyl rings are often twisted relative to each other, creating a distinct 3D shape that fits into hydrophobic pockets of enzymes.

  • Kinase Inhibition: In p38α, this scaffold often exploits the hydrophobic "gatekeeper" region or the allosteric pocket formed in the DFG-out conformation.

  • Chemical Space: The library design typically involves Suzuki-Miyaura coupling to form the biaryl core, followed by amide coupling. Diversity is introduced at the amide nitrogen (R3) and the distal phenyl ring (R2), modulating solubility and potency.

Screening Strategy: Activity vs. Binding

While enzymatic activity assays (measuring phosphorylation of a substrate) are common, they are prone to interference from fluorescent compounds or ATP-competitive biases. For biphenyl-2-carboxamides, which often exhibit slow binding kinetics (characteristic of Type II inhibition), a TR-FRET Binding Assay is superior for HTS because:

  • Equilibrium Measurement: It allows long incubation times to detect slow binders.

  • High Sensitivity: Minimizes enzyme usage.

  • Robustness: Ratiometric readout reduces false positives from compound autofluorescence (common with extended aromatic systems).

HTS Workflow Visualization

The following diagram outlines the critical path from library handling to hit validation.

HTS_Workflow cluster_Assay Primary Screen: TR-FRET Binding Library Biphenyl-2-carboxamide Library (10mM DMSO) Dispense Acoustic Dispensing (Echo 550) 20 nL -> 384-well Plate Library->Dispense Reagents Add: p38α-Eu + Tracer 199 + Antibody Dispense->Reagents Incubate Incubation 1 - 4 Hours (Equilibrium) Reagents->Incubate Read Read TR-FRET (Envision/PHERAstar) Incubate->Read Analysis Data Analysis Calculate Ratio (665/615 nm) Determine % Inhibition Read->Analysis Decision Hit Cutoff (> 50% Inhibition @ 10µM) Analysis->Decision Validation Hit Confirmation (IC50 Determination) Decision->Validation Pass Orthogonal Orthogonal Assay (Caliper Mobility Shift) Validation->Orthogonal

Caption: Workflow for screening biphenyl-2-carboxamide derivatives utilizing a TR-FRET binding assay to identify p38α inhibitors.

Detailed Protocol: TR-FRET Binding Assay

This protocol utilizes a Eu-labeled anti-tag antibody and a fluorescent kinase tracer. When the tracer binds to the kinase ATP pocket, energy transfer occurs between the Eu-antibody (Donor) and the Tracer (Acceptor). Inhibitors displace the tracer, decreasing the FRET signal.

Materials & Reagents
  • Target: Recombinant human p38α MAPK (GST-tagged or 6His-tagged).

  • Tracer: Kinase Tracer 199 (Alexa Fluor™ 647 conjugate) – Selected for high affinity to p38α.

  • Antibody: LanthaScreen™ Eu-anti-GST or Eu-anti-His Antibody.

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Plates: 384-well low-volume white polystyrene plates (e.g., Corning #4513).

Experimental Procedure

Step 1: Compound Transfer (Acoustic Dispensing)

  • Source: 10 mM compound stocks in 100% DMSO.

  • Destination: 384-well assay plate.

  • Action: Dispense 20 nL of compounds into columns 3–22.

  • Controls:

    • High Control (0% Inhibition): Dispense 20 nL DMSO into Column 1 & 2.

    • Low Control (100% Inhibition): Dispense 20 nL of 10 mM SB203580 (Reference Inhibitor) into Column 23 & 24.

Step 2: Enzyme/Antibody Mix Preparation

  • Prepare a solution containing 5 nM p38α and 2 nM Eu-Antibody in the Assay Buffer.

  • Note: Pre-incubating enzyme and antibody for 15 mins ensures stable complex formation.

  • Action: Dispense 5 µL of this mix into all wells.

Step 3: Tracer Addition

  • Prepare a solution of 10 nM Tracer 199 in Assay Buffer.

  • Action: Dispense 5 µL of Tracer solution into all wells.

  • Final Assay Volume: 10 µL.

  • Final DMSO Concentration: 0.2%.

Step 4: Incubation

  • Seal plates and incubate at Room Temperature (20–25°C) for 60 minutes .

  • Critical Insight: Biphenyl carboxamides can be slow-off rate inhibitors. If Z' factors are low, extend incubation to 2-4 hours to ensure equilibrium is reached.

Step 5: Detection

  • Read on a TR-FRET compatible reader (e.g., PerkinElmer EnVision).

  • Settings:

    • Excitation: 337 nm (Laser) or 340 nm (Flash).

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Delay time: 50 µs; Integration time: 200 µs.

Data Analysis & Validation

Calculation

Calculate the Emission Ratio (ER) for each well:



Calculate Percent Inhibition:



Quality Control (Z-Factor)

A robust HTS assay must have a Z' factor > 0.5.



  • 
    : Standard Deviation
    
  • 
    : Mean signal
    
Hit Validation Criteria
  • Primary Cutoff: Compounds exhibiting >50% inhibition at 10 µM.

  • Dose-Response: Re-test hits in a 10-point dose-response curve (1:3 dilution) to determine IC50.

  • Interference Check: Check Donor (615 nm) signal alone. If a compound quenches the donor significantly (>20% drop compared to DMSO), it is a false positive (fluorescence quencher).

Structure-Activity Relationship (SAR) Insights

When analyzing this compound hits, look for these trends to guide optimization:

Structural RegionModificationExpected Impact on Activity/Properties
Amide Linker Methylation of Amide NOften abolishes activity if H-bond donor is required for the "hinge" region.
Ring A (Acid side) 4-Fluoro or 5-ChloroCan improve metabolic stability and fill small hydrophobic pockets.
Ring B (Amine side) 3-substituted polar groupsCritical for solubility.[1] Large groups here often point towards the solvent front.
Twist Angle Ortho-substitution on Ring BIncreases the torsion angle between rings, potentially improving selectivity for specific kinase conformations.

Biological Pathway Context

Understanding the downstream effect is crucial. Inhibition of p38α blocks the phosphorylation of downstream substrates like MK2, leading to reduced cytokine production (TNFα, IL-1β).

Pathway Stimulus Pro-inflammatory Stimulus (LPS/TNF) MAPKKK MAPKKK (TAK1/ASK1) Stimulus->MAPKKK MKK MKK3 / MKK6 MAPKKK->MKK p38 p38α MAPK (Target) MKK->p38 Phosphorylation MK2 MK2 (Substrate) p38->MK2 Inhibitor Biphenyl Carboxamide Inhibitor->p38 Inhibits Cytokines TNFα / IL-6 Production MK2->Cytokines

Caption: The p38 MAPK signaling cascade.[2] Biphenyl carboxamides inhibit p38α, preventing the activation of MK2 and subsequent cytokine release.

References

  • Angell, R. M., et al. (2008).[2] "Biphenyl amide p38 kinase inhibitors 2: Optimisation and SAR." Bioorganic & Medicinal Chemistry Letters, 18(1), 324-328.[2] Link

  • Aston, N. M., et al. (2009). "p38alpha mitogen-activated protein kinase inhibitors: optimization of a series of biphenyl amides." Journal of Medicinal Chemistry, 52(20), 6257–6269. Link

  • Blay, V., & Arkin, M. R. (2020).[3] "High-Throughput Screening: today's biochemical and cell-based approaches."[3][4] Drug Discovery Today, 25(10), 1807-1821.[3] Link

  • Enamine. "High-Throughput Screening Services and Libraries."[5] Enamine.net. Link

  • Eurofins Discovery. "Kinase Screening & Profiling Services." Eurofinsdiscovery.com. Link

Sources

Application Note: [1,1'-Biphenyl]-2-carboxamide Scaffolds for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Ortho-Twist" Advantage

The [1,1'-biphenyl]-2-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, serving as the core architecture for numerous bioactive compounds, including p38 MAPK inhibitors , Smoothened (Smo) antagonists , and Succinate Dehydrogenase (SDH) inhibitors .

The critical feature of this scaffold is the atropisomerism-like conformational restriction induced by the ortho-carboxamide group. The steric clash between the amide carbonyl/nitrogen and the ortho-protons of the adjacent phenyl ring forces the biphenyl system into a non-planar, twisted conformation (dihedral angle typically 50–90°). This "locked" geometry is often essential for:

  • Bioactivity: Positioning substituents into specific hydrophobic pockets (e.g., the "selectivity pocket" of kinases).

  • Solubility: Disrupting planar

    
    -stacking to improve solubility compared to planar biaryls.
    
  • Metabolic Stability: Reducing the rate of oxidative metabolism at the bridgehead carbons.

This guide details the protocol for exploring this scaffold, focusing on modular synthesis via Suzuki-Miyaura cross-coupling and biological validation using a p38 Mitogen-Activated Protein Kinase (MAPK) assay as a case study.

SAR Design Strategy: The Three-Point Pharmacophore

To systematically explore the Structure-Activity Relationship (SAR), the scaffold is divided into three functional regions.

Graphviz Diagram 1: SAR Design Logic

SAR_Design_Strategy Core This compound Core RegionA Region A: Amide Motif (H-Bond Donor/Acceptor) Core->RegionA Functionalization RegionB Region B: Ortho-Twist Control (Conformational Lock) Core->RegionB Steric Tuning RegionC Region C: Distal Ring B (Hydrophobic Reach) Core->RegionC Library Expansion Target_Effect Target Binding & Selectivity RegionA->Target_Effect Hinge Binding (Kinases) or H-Bonding RegionB->Target_Effect Pre-organization Entropy Reduction RegionC->Target_Effect Access to Hydrophobic Pockets I/II

Caption: Modular SAR strategy dividing the scaffold into binding (Amide), conformational (Ortho), and diversity (Distal Ring) domains.

Detailed SAR Zones:
  • Region A (Amide Linker): The amide nitrogen is often the primary Hydrogen Bond Donor (HBD) interacting with the hinge region of kinases (e.g., Glu71 in p38

    
    ) or specific residues in GPCRs.
    
    • Modification: Alkylation of the amide nitrogen usually abolishes activity if an H-donor is required.

  • Region B (The Twist): Substituents at the 2' or 6' position of the distal ring (Ring B) increase the torsional barrier, locking the conformation.

  • Region C (Distal Ring): This ring extends into the hydrophobic deep pocket. In p38 inhibitors, a 4-fluorophenyl or 2,4-difluorophenyl moiety is common here.

Protocol: Modular Synthesis via Suzuki-Miyaura Coupling

The most robust method for generating a library of [1,1'-biphenyl]-2-carboxamides is the Late-Stage Cross-Coupling approach. This allows you to synthesize a common intermediate (2-bromo-benzamide) and diversify it with commercially available aryl boronic acids.

Reagents & Equipment[1][2][3]
  • Reactants: 2-Bromo-N-substituted-benzamide (Intermediate A), Aryl Boronic Acids (Diversity Set).

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    or Pd(PPh
    
    
    )
    
    
    .
  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) or Cesium Carbonate (Cs
    
    
    CO
    
    
    ).
  • Solvent: 1,4-Dioxane/Water (4:1) or DME/Water.[1]

  • Purification: Flash Column Chromatography or Prep-HPLC.

Step-by-Step Methodology

Step 1: Synthesis of Intermediate A (Amide Formation)

  • Dissolve 2-bromobenzoic acid (1.0 equiv) in anhydrous DCM.

  • Add oxalyl chloride (1.2 equiv) and a catalytic drop of DMF. Stir for 2 hours at RT (gas evolution).

  • Concentrate in vacuo to remove excess oxalyl chloride.

  • Redissolve acid chloride in DCM and add the desired amine (e.g., cyclopropylamine, 1.1 equiv) and TEA (2.0 equiv) at 0°C.

  • Warm to RT and stir for 4 hours. Perform aqueous workup (1N HCl, then NaHCO

    
    ).
    
  • Result:2-Bromo-N-cyclopropylbenzamide (Stable Intermediate).

Step 2: Library Generation (Suzuki Coupling)

  • Setup: In a microwave vial or sealed tube, charge Intermediate A (1.0 equiv, 0.2 mmol), Aryl Boronic Acid (1.5 equiv), and K

    
    CO
    
    
    
    (3.0 equiv).
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1, 3 mL).

  • Catalyst: Add Pd(dppf)Cl

    
     (5 mol%).
    
  • Reaction: Purge with N

    
     for 1 min. Seal and heat to 90°C for 4–12 hours  (or 120°C for 30 min in microwave).
    
  • Workup: Filter through a Celite pad, rinse with EtOAc. Wash filtrate with brine.

  • Purification: Concentrate and purify via automated flash chromatography (Hexane/EtOAc gradient).

Validation Criteria:

  • LC-MS: Purity >95% required for bioassay.

  • 1H NMR: Verify the disappearance of the characteristic aryl bromide signals and integration of the new biphenyl protons.

Case Study Protocol: p38 MAPK Inhibition Assay

To validate the SAR, we utilize a FRET-based binding assay or an enzymatic activity assay (ADP-Glo). The biphenyl-2-carboxamide scaffold is a known Type II or "Type I½" inhibitor pharmacophore for p38


.
Experimental Workflow
Graphviz Diagram 2: Assay Workflow

Assay_Workflow Compound Synthesized Library Dilution Serial Dilution (DMSO) Compound->Dilution Incubation Enzyme Incubation (p38α + Substrate) Dilution->Incubation Readout ADP-Glo / FRET Signal Detection Incubation->Readout Analysis IC50 Calculation (Sigmoidal Fit) Readout->Analysis

Caption: High-throughput screening workflow for determining IC50 values of biphenyl carboxamides against p38 kinase.

Detailed Protocol (ADP-Glo Kinase Assay)
  • Preparation: Prepare 10 mM stock solutions of compounds in DMSO.

  • Dilution: Perform 3-fold serial dilutions in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl

    
    , 1 mM DTT, 0.01% BSA).
    
  • Enzyme Mix: Dispense 2 µL of p38

    
     MAPK (0.5 ng/µL) into a 384-well white plate.
    
  • Compound Addition: Add 1 µL of diluted compound. Incubate for 15 min at RT.

  • Substrate Start: Add 2 µL of ATP/Substrate mix (e.g., 10 µM ATP, 20 µM ATF2 peptide).

  • Reaction: Incubate for 60 min at RT.

  • Detection: Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add 10 µL Kinase Detection Reagent (converts ADP to ATP to Luciferase).

  • Measurement: Read Luminescence on a plate reader (e.g., EnVision).

Data Analysis & Interpretation

When analyzing the data, look for the "Twist Effect." Compounds lacking ortho-substituents on the distal ring often show reduced potency due to the energy penalty required to adopt the active conformation upon binding.

Representative Data Structure (Mock Data):

Compound IDR1 (Amide)R2 (Ring B - Ortho)R3 (Ring B - Para)IC50 (nM)Interpretation
BPC-01 CyclopropylHH450Baseline activity.
BPC-02 CyclopropylF H35 Twist Effect: Ortho-F locks conformation.
BPC-03 CyclopropylHF120Hydrophobic interaction, but higher entropy cost.
BPC-04 MethylFH>10,000Loss of H-Bond: Amide N-H is critical.

Key Takeaway: The significant potency jump from BPC-01 to BPC-02 (450 nM -> 35 nM) validates the structural hypothesis that pre-organizing the biphenyl twist via ortho-substitution improves binding affinity.

References

  • Vertex Pharmaceuticals. "Biphenyl amide p38 kinase inhibitors 1: Discovery and binding mode." Bioorganic & Medicinal Chemistry Letters, 2008.[2]

  • Novartis Institutes for BioMedical Research. "Identification and structure-activity relationships of ortho-biphenyl carboxamides as potent Smoothened antagonists."[2] Bioorganic & Medicinal Chemistry Letters, 2009.[2]

  • Laufer, S. A., et al. "Design, Synthesis, and Biological Evaluation of Novel Type I½ p38α MAP Kinase Inhibitors." Journal of Medicinal Chemistry, 2014.[3]

  • Suzuki, A. "Organoboron compounds in cross-coupling reactions." Journal of Organometallic Chemistry, 1999.

  • Hubei Academy of Agricultural Sciences. "Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents."[4] Journal of Agricultural and Food Chemistry, 2023.

Sources

Application Note: Synthesis of [1,1'-Biphenyl]-2-carboxamide Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The [1,1'-biphenyl]-2-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous bioactive compounds, including p38 MAP kinase inhibitors (e.g., for rheumatoid arthritis), antifungal agents (targeting succinate dehydrogenase), and NK1 receptor antagonists (e.g., Netupitant).

However, the synthesis of this scaffold presents a specific challenge known as the "Ortho Effect." The proximity of the carboxamide group (position 2) to the biaryl axis creates significant steric strain. This steric congestion hinders both the formation of the biaryl bond (via cross-coupling) and the formation of the amide bond.

This Application Note provides a validated, high-reliability workflow for synthesizing these derivatives. Unlike standard textbook protocols, this guide focuses on sterically demanding substrates , utilizing Buchwald precatalysts for C-C bond formation and acid-chloride activation for amide synthesis.

Strategic Planning: Retrosynthetic Analysis

When designing a route for [1,1'-biphenyl]-2-carboxamides, the order of operations is critical. Two primary strategies exist:

  • Route A (Amide-First): Amidation of a 2-halo-benzoic acid followed by Suzuki-Miyaura coupling.

    • Advantage:[1][2][3] Avoids the difficult hydrolysis of a sterically hindered biaryl ester.

    • Risk:[3] The amide nitrogen can coordinate to Palladium, potentially poisoning the catalyst if not properly scavenged or if the catalyst loading is too low.

  • Route B (Coupling-First): Suzuki coupling of a 2-halo-benzoate ester, followed by hydrolysis and amidation.

    • Advantage:[1][2][3] Clean coupling chemistry.

    • Risk:[3]Critical Bottleneck. Hydrolysis of an ortho-substituted biaryl ester is notoriously difficult due to steric shielding of the carbonyl carbon, often requiring harsh conditions (e.g., KOH/ethylene glycol at 150°C) that can degrade other functional groups.

Recommendation: This guide details Route A (Amide-First) as the preferred workflow for diversity-oriented synthesis in drug discovery, as it allows for late-stage diversification of the biaryl moiety.

Workflow Visualization

G Start Starting Material: 2-Bromo-benzoic acid Step1 Step 1: Amidation (Acid Chloride Activation) Start->Step1 (COCl)2, DMF(cat) then Amine Inter Intermediate: 2-Bromo-benzamide Step1->Inter Step2 Step 2: Suzuki Coupling (Sterically Hindered System) Inter->Step2 Ar-B(OH)2, Pd-Cat Base, Heat Final Target: This compound Step2->Final

Figure 1: Recommended "Amide-First" synthetic workflow to avoid sterically hindered ester hydrolysis.

Protocol 1: Sterically Hindered Amide Formation

Standard coupling reagents (HATU, EDC) often fail with ortho-substituted benzoic acids when reacting with unreactive or hindered amines (e.g., anilines). The Acid Chloride Method is the "Gold Standard" for ensuring conversion in these systems.

Materials
  • Substrate: 2-Bromo-benzoic acid derivative (1.0 equiv)

  • Reagent: Oxalyl chloride (1.5 equiv) or Thionyl chloride (SOCl₂, neat or 5 equiv)

  • Catalyst: DMF (N,N-Dimethylformamide) - 2-3 drops (Critical for Vilsmeier-Haack intermediate formation)

  • Amine Partner: 1.1 equiv

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Activation: Dissolve the 2-bromo-benzoic acid in anhydrous DCM (0.5 M) under Nitrogen/Argon.

  • Catalysis: Add catalytic DMF (2 drops per mmol).

  • Chlorination: Add Oxalyl chloride dropwise at 0°C. Caution: Vigorous gas evolution (CO, CO₂, HCl).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Monitor by TLC (quench a mini-aliquot with methanol; look for the methyl ester). If acid remains, add more oxalyl chloride.

  • Concentration: Evaporate the solvent and excess oxalyl chloride in vacuo. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: Add the amine and DIPEA to the acid chloride solution at 0°C.

  • Completion: Stir at RT for 4–12 hours.

  • Workup: Wash with 1N HCl (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄.

Why this works: The acid chloride is a highly reactive electrophile that overcomes the steric barrier of the ortho-bromo group, forcing the nucleophilic attack of the amine.

Protocol 2: Suzuki-Miyaura Coupling for Ortho-Substituted Biaryls[2][3][4]

Forming the biaryl bond after the amide is installed requires a catalyst system capable of oxidative addition into a crowded Ar-Br bond and reductive elimination of a bulky product. Standard Pd(PPh₃)₄ is insufficient here.

Recommended System: Pd(OAc)₂ + SPhos (or XPhos). SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is electron-rich (facilitating oxidative addition) and bulky (facilitating reductive elimination).

Materials
  • Substrate: 2-Bromo-benzamide intermediate (from Protocol 1) (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.5 equiv)

  • Catalyst Source: Pd(OAc)₂ (5 mol%) or Pd₂(dba)₃ (2.5 mol%)

  • Ligand: SPhos (10 mol%) (Ligand:Pd ratio 2:1)

  • Base: K₃PO₄ (3.0 equiv) (Anhydrous, finely ground)

  • Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane/Water (4:1). Note: Water is essential for the boronate activation.

Step-by-Step Methodology
  • Degassing: Charge a reaction vial with the amide, boronic acid, K₃PO₄, Pd source, and Ligand. Seal and purge with Argon for 5 minutes.

  • Solvation: Add the degassed solvent mixture via syringe.

  • Reaction: Heat to 100°C for 12–18 hours.

    • Note: Sterically hindered couplings rarely finish at room temperature, even with SPhos.

  • Monitoring: Check LC-MS. Look for the mass of the product (M+H) and the absence of the bromide starting material.

    • Troubleshooting: If de-halogenation (Ar-Br -> Ar-H) is observed, lower the temperature to 80°C and increase the concentration of the reaction.

  • Workup: Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with water and brine.

  • Purification: Flash column chromatography.

    • Tip: Biphenyl amides often streak on silica. Add 1% Triethylamine to the eluent.

Catalytic Cycle Visualization (Hindered System)

Suzuki LnP L-Pd(0) (Active Species) OxAdd Oxidative Addition (Crowded Ar-Pd-Br) LnP->OxAdd + Ar-Br TransMet Transmetallation (Base Activated) OxAdd->TransMet + Ar-B(OH)3 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl-Pd-L RedElim->LnP - Product

Figure 2: Simplified catalytic cycle highlighting the critical steps facilitated by Buchwald ligands (L) in hindered systems.

Data Summary & Comparison

The following table compares catalyst performance for the coupling of N-phenyl-2-bromobenzamide with o-tolylboronic acid (a difficult, tri-ortho substituted system).

Catalyst SystemLigand TypeYield (Isolated)Notes
Pd(PPh₃)₄ Monodentate Phosphine< 10%Fails due to steric bulk; rapid catalyst decomposition.
Pd(dppf)Cl₂ Bidentate Ferrocene45%Moderate activity; requires high temperatures (120°C).
Pd(OAc)₂ / SPhos Dialkylbiaryl Phosphine 92% Recommended. Excellent turnover in hindered space.
Pd-PEPPSI-IPr NHC Carbene88%Good alternative; robust in air, but harder to remove traces.

Case Study: Synthesis of a p38 MAP Kinase Inhibitor Analog

Objective: Synthesis of a generic analog of Dilmapimod (SB-681323), a potent p38 inhibitor.

  • Design: The core requires a 6-methyl-[1,1'-biphenyl]-2-carboxamide structure.

  • Execution (Route A):

    • Step 1: 2-Bromo-6-methylbenzoic acid is converted to the acid chloride and reacted with 3-aminopyridine (amine partner). Yield: 89%.

    • Step 2: The resulting amide is coupled with 2,4-difluorophenylboronic acid using Pd(OAc)₂/SPhos in Toluene/Water at 100°C.

  • Result: The reaction reaches completion in 6 hours.

  • Purification: The final product is recrystallized from Ethanol/Water, achieving >98% purity by HPLC, suitable for biological assay screening.

References

  • Suzuki-Miyaura Coupling of Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
  • Amide Coupling Strategies (Acid Chlorides vs. Coupling Reagents)

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • p38 MAP Kinase Inhibitor Chemistry

    • Aston, N. M., et al. (2009). Identification of p38 inhibitors: Optimization of the biphenyl amide series. Bioorganic & Medicinal Chemistry Letters.
  • Antifungal Biphenyl Carboxamides

    • Zhang, H., et al. (2023).[4] Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents.[4][5] Journal of Agricultural and Food Chemistry.

Sources

Application Notes & Protocols for the In Vivo Preclinical Evaluation of [1,1'-Biphenyl]-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The [1,1'-biphenyl]-2-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-fungal properties.[1][2][3] This versatility makes it a promising starting point for novel drug discovery programs. However, translating promising in vitro data into a successful preclinical in vivo program requires a meticulously planned and rigorously executed experimental strategy.[4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret in vivo studies for compounds based on the this compound core. We move beyond simplistic protocols to explain the causal logic behind key experimental decisions, ensuring the generation of robust, reproducible, and translatable data.[6]

Foundational & Pre-In Vivo Characterization

Before committing to resource-intensive animal studies, a thorough in vitro characterization of the lead compound is imperative. This initial phase is not merely a prerequisite but a critical step that directly informs the design and validity of the entire in vivo program.

Target Identification and In Vitro Validation

The biological target of a compound dictates the entire downstream experimental path. The biphenyl carboxamide scaffold has been associated with multiple targets, and it is crucial to identify the specific mechanism of your derivative.

  • Hedgehog (Hh) Pathway Inhibition: Ortho-biphenyl carboxamides have been identified as potent antagonists of the Smoothened (SMO) receptor, a key component of the Hh pathway, which is aberrantly activated in various cancers like medulloblastoma and basal cell carcinoma.[3]

  • Aryl Hydrocarbon Receptor (AHR) Agonism: Certain carboxamide derivatives act as AHR agonists, a mechanism with therapeutic potential for inflammatory skin diseases by modulating epidermal differentiation.[7]

  • Protein Kinase Inhibition: Recent studies have shown 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives to be selective inhibitors of PKMYT1, a promising target in CCNE1-amplified breast cancers.[8]

  • Heat Shock Protein 90 (Hsp90) Inhibition: Some biphenylamide derivatives function as Hsp90 C-terminal inhibitors, leading to anti-proliferative activity in cancer cell lines.[1]

Causality: Knowing the target allows for the selection of relevant cell lines for in vitro potency assays (e.g., IC50 determination) and informs the choice of a pharmacologically relevant in vivo model. For instance, a SMO antagonist should be tested in a cancer model with a known dependency on Hedgehog signaling.

In Vitro ADME & Formulation Development

A compound's efficacy in vivo is fundamentally dependent on its ability to reach its target in sufficient concentration and for an adequate duration.

  • Metabolic Stability: Early assessment in liver microsomes or hepatocytes is essential. A related biphenyl compound, PBPA, demonstrated clearance mediated by both monoamine oxidase A (MAO-A) and cytochrome P450 (CYP) enzymes, highlighting the complex metabolic pathways that can be involved.[9] Understanding which enzymes are responsible for metabolism can predict potential drug-drug interactions and inter-species differences in pharmacokinetics.

  • Solubility and Permeability: Many aromatic compounds like biphenyl carboxamides have low aqueous solubility.[7] This must be quantified to develop a suitable formulation for in vivo administration (e.g., solution in PEG-400, suspension in methylcellulose). An inadequately formulated compound can lead to poor and variable absorption, rendering efficacy studies uninterpretable.[6]

  • Plasma Protein Binding: The extent of binding to plasma proteins influences the free (unbound) fraction of the drug, which is generally considered the pharmacologically active portion. High plasma protein binding (95-97%) has been observed for similar compounds and must be factored into dose-exposure-response calculations.[10]

Core In Vivo Study Design

A well-designed in vivo study maximizes scientific rigor while adhering to the ethical principles of the 3Rs (Replacement, Reduction, and Refinement).[5] Every study should begin with a clear hypothesis and defined objectives.[4]

Animal Model Selection

The choice of animal model is the most critical determinant of a study's translatability. It must be justified based on the compound's proposed mechanism of action and the intended therapeutic indication.[11]

Therapeutic Hypothesis Recommended Animal Model Rationale & Key Considerations Supporting Source
Anti-Cancer (Hh Pathway) Nude mice bearing subcutaneous patient-derived xenografts (PDX) of medulloblastoma.These models often retain the genetic characteristics of the original tumor, including Hh pathway activation.[3]
Anti-Cancer (PKMYT1) NOD/SCID mice with orthotopic xenografts of CCNE1-amplified breast cancer cells (e.g., HCC1569).The orthotopic location better mimics the tumor microenvironment. The genetic background of the cell line is critical.[8]
Anti-Inflammatory (AHR) Imiquimod-induced psoriasis-like skin inflammation model in C57BL/6 mice.This is a well-established model that recapitulates key features of human psoriasis, a disease where AHR modulation is relevant.[7]
Antidiabetic Genetically diabetic mice (e.g., db/db) or diet-induced obesity (DIO) models in rats.These models mimic different aspects of human type 2 diabetes, allowing for evaluation of effects on insulin sensitivity and lipid metabolism.[12]
Phase 1: Pharmacokinetic (PK) Study

The initial in vivo experiment should always be a PK study in a healthy rodent model (e.g., Sprague-Dawley rats or CD-1 mice). The goal is to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile to enable rational dose selection for subsequent efficacy studies.[13]

G cluster_pre Pre-Dosing cluster_sample Sampling & Analysis cluster_calc Data Interpretation acclimate Animal Acclimatization (≥ 3 days) fasting Overnight Fasting (for oral dosing) acclimate->fasting iv_dose IV Bolus Administration (e.g., 2 mg/kg) po_dose Oral Gavage Administration (e.g., 10 mg/kg) sampling Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) iv_dose->sampling po_dose->sampling processing Plasma Isolation (Centrifugation) sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_params Calculate PK Parameters (Cmax, Tmax, AUC, T1/2) analysis->pk_params bioavail Determine Oral Bioavailability (%F) pk_params->bioavail

Caption: Workflow for a typical rodent PK study.

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group), 250-300g.

  • Acclimatization: House animals for at least 3 days under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Formulation: Prepare the this compound formulation. For IV, dissolve in a suitable vehicle like 20% Solutol HS 15 in saline. For PO, prepare a suspension in 0.5% methylcellulose with 0.1% Tween 80.

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 2 mg/kg) via the lateral tail vein.

    • PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage. Animals should be fasted overnight prior to PO dosing.

  • Blood Sampling: Collect sparse blood samples (~100 µL) from each animal into K2-EDTA coated tubes at predetermined time points (e.g., pre-dose, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). A common schedule might involve sampling from each rat at 3-4 specific time points to cover the full curve.

  • Sample Processing: Immediately centrifuge blood samples (e.g., 2000 x g for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to perform non-compartmental analysis and determine key parameters.

The following table presents hypothetical PK parameters for a this compound derivative, based on published data for similar molecules.[10][14]

Parameter IV Administration (2 mg/kg) Oral Administration (10 mg/kg)
Cmax (ng/mL) 1250850
Tmax (h) 0.081.0
AUC₀-inf (ng*h/mL) 21006400
Terminal Half-life (T½) (h) 3.54.1
Clearance (CL) (L/h/kg) 0.95-
Volume of Distribution (Vd) (L/kg) 4.8-
Oral Bioavailability (%F) -61%
Phase 2: Pharmacodynamic (PD) and Efficacy Study

Once the PK profile is understood, an efficacy study can be designed to test the therapeutic hypothesis in a relevant disease model. The doses and schedule should be selected to achieve exposures that are predicted to be efficacious based on in vitro potency.

G cluster_pre Tumor Implantation cluster_treat Treatment Phase cluster_monitor Monitoring & Endpoints cluster_analysis Data Analysis cell_culture Culture Cancer Cells implantation Subcutaneous Implantation (e.g., 5x10^6 cells/mouse) cell_culture->implantation growth Tumor Growth to Palpable Size (e.g., 100-150 mm³) implantation->growth random Randomize Animals into Treatment Groups growth->random treat Initiate Dosing (Vehicle, Compound Low/High Dose) random->treat measure Measure Tumor Volume & Body Weight (2-3 times/week) treat->measure endpoint Study Endpoint Reached (e.g., Tumor Volume > 2000 mm³) measure->endpoint necropsy Necropsy & Tissue Collection (Tumor, Plasma, Organs) endpoint->necropsy tgi Calculate Tumor Growth Inhibition (TGI) necropsy->tgi stats Statistical Analysis (e.g., ANOVA) tgi->stats

Caption: Workflow for a typical anti-cancer xenograft efficacy study.

  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ relevant cancer cells (e.g., HCC1569) in 100 µL of Matrigel into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using digital calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.

    • Group 1: Vehicle control (e.g., 0.5% MC)

    • Group 2: this compound, Low Dose (e.g., 25 mg/kg, PO, QD)

    • Group 3: this compound, High Dose (e.g., 75 mg/kg, PO, QD)

    • Group 4: Positive Control (Standard-of-care agent, if available)

  • Treatment and Monitoring: Administer treatments daily via oral gavage for a specified period (e.g., 21 days). Measure tumor volumes and body weights 2-3 times per week. Monitor animals for any signs of toxicity.

  • Blinding: The investigator measuring tumors should be blinded to the treatment groups to prevent measurement bias.[4]

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after the planned treatment duration. Euthanize animals according to IACUC guidelines.

  • Tissue Collection: At necropsy, collect terminal blood samples for PK analysis (satellite group) and excise tumors. Tumors can be weighed and divided for pharmacodynamic (e.g., Western blot for target modulation) and histopathological analysis.

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) as a percentage relative to the vehicle control group. Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to determine the significance of anti-tumor effects.

References

  • ichorbio. (2022). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. [Link]

  • Festing, M. F. W., & Tsoi, S. K. (2018). General Principles of Preclinical Study Design. In: Handbook of Experimental Pharmacology. Springer, Berlin, Heidelberg. [Link]

  • Jadhav, S. B., et al. (2019). Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. Molecules, 24(15), 2728. [Link]

  • MacLeod, C., et al. (2015). Threats to Validity in the Design and Conduct of Preclinical Efficacy Studies: A Systematic Review of Guidelines for In Vivo Animal Experiments. PLOS ONE, 10(7), e0134346. [Link]

  • Anders, H. J., & Vielhauer, V. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446-451. [Link]

  • Den-Suk, K., et al. (2023). Designing an In Vivo Preclinical Research Study. Bioengineering, 10(9), 1022. [Link]

  • Den-Suk, K., et al. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org. [Link]

  • Saudi Food and Drug Authority. (2024). General Considerations for Preclinical Studies Submissions. [Link]

  • Venkatesh, Y., et al. (2019). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PLOS ONE, 14(10), e0223493. [Link]

  • Open Access Pub. (2018). Drug Design Progress of In silico, In vitro and In vivo Researches. [Link]

  • Wnorowski, A., et al. (2022). Research in the Field of Drug Design and Development. International Journal of Molecular Sciences, 23(19), 11213. [Link]

  • Wang, Y., et al. (2023). Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. Journal of Agricultural and Food Chemistry, 71(40), 14493-14504. [Link]

  • Wang, Y., et al. (2023). Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. ACS Publications. [Link]

  • Lee, J., et al. (2021). Synthesis and Biological Evaluation of (S)-2-(Substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs and Their Synergistic Effect against PTEN-Deficient MDA-MB-468 Cells. Molecules, 26(23), 7183. [Link]

  • van den Bogaard, E. H., et al. (2022). Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins. International Journal of Molecular Sciences, 23(3), 1836. [Link]

  • Peukert, S., et al. (2009). Identification and structure-activity relationships of ortho-biphenyl carboxamides as potent Smoothened antagonists inhibiting the Hedgehog signaling pathway. Bioorganic & Medicinal Chemistry Letters, 19(2), 328-331. [Link]

  • IJSDR. (2020). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 5(6). [Link]

  • Basak, A. S., et al. (2014). Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools. Xenobiotica, 44(5), 438-454. [Link]

  • ACS Publications. (2024). Structure-Based Drug Design of 2-Amino-[1,1′-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2021). Discovery and evaluation of biphenyl derivatives of 2‐iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity. [Link]

  • Varghese, R., et al. (2007). Pharmacokinetics and Pharmacodynamics of the Glutamate Carboxypeptidase II Inhibitor 2-MPPA Show Prolonged Alleviation of Neuropathic Pain through an Indirect Mechanism. The Journal of Pharmacology and Experimental Therapeutics, 321(1), 220-227. [Link]

  • Musick, T. J., et al. (2008). Pharmacokinetics, disposition, and metabolism of bicifadine in the mouse, rat, and monkey. Drug Metabolism and Disposition, 36(2), 241-251. [Link]

  • ResearchGate. (2014). Effect of Coadministration of Single and Multiple Doses of Rifampicin on the Pharmacokinetics of Fexofenadine Enantiomers in Healthy Subjects. [Link]

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Application Notes and Protocols for the Formulation of [1,1'-Biphenyl]-2-carboxamide in Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of the poorly water-soluble compound, [1,1'-Biphenyl]-2-carboxamide, for in vivo animal studies. Recognizing the pivotal role of a well-designed formulation in obtaining reliable and reproducible preclinical data, this guide eschews a rigid template in favor of a logic-driven approach. It emphasizes understanding the physicochemical properties of the compound to rationally select appropriate excipients and formulation strategies for various administration routes, including oral (PO), intravenous (IV), and intraperitoneal (IP). Detailed, step-by-step protocols are provided, underpinned by scientific principles and field-proven insights to ensure experimental success and data integrity.

Introduction: The Formulation Challenge of Poorly Soluble Biphenyls

The primary objective of formulating this compound is to enhance its solubility and/or create a stable and uniformly dispersed system suitable for accurate dosing.[4] The choice of formulation strategy is dictated by several factors, including the intended route of administration, the required dose level, and the toxicological profile of the excipients used.[5] This guide will navigate these considerations, providing a framework for developing robust and effective formulations.

Pre-formulation Assessment: Characterizing this compound

A thorough understanding of the physicochemical properties of this compound is the cornerstone of a successful formulation strategy. While specific experimental data for this exact molecule may be limited, initial characterization should focus on the following:

  • Aqueous Solubility: Determine the solubility in buffers at various physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, and 7.4) to understand its pH-dependent solubility profile.

  • Solubility in Organic Solvents and Excipients: Screen for solubility in a panel of commonly used pharmaceutical solvents and excipients to identify potential solubilizing agents.

  • LogP/LogD: The octanol-water partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) provides an indication of the compound's lipophilicity. Biphenyl structures are generally non-polar and thus have high LogP values.[1]

  • Solid-State Properties: Characterize the crystalline form, polymorphism, and melting point using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC).[6] These properties can influence dissolution rates.

Table 1: Hypothetical Physicochemical Properties of this compound

PropertyEstimated Value/CharacteristicImplication for Formulation
Molecular Weight~211.24 g/mol Standard for a small molecule.
Aqueous Solubility< 1 µg/mLPoorly water-soluble; requires solubility enhancement.
LogP> 3Lipophilic; may be suitable for lipid-based formulations.
pKaNot readily ionizableSolubility is unlikely to be significantly affected by pH.
Melting PointHighIndicates a stable crystal lattice, potentially slow dissolution.

Formulation Development Workflow

A systematic approach to formulation development ensures that the chosen formulation is robust, reproducible, and suitable for the intended study.

G cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Formulation Strategy Selection cluster_2 Phase 3: Protocol Development & Optimization cluster_3 Phase 4: Stability & Validation A Physicochemical Characterization B Solubility Screening (Solvents & Excipients) A->B C Route of Administration (PO, IV, IP) B->C D Select Formulation Type: - Solution - Suspension - Lipid-based C->D E Prototype Formulation Preparation D->E F Characterization: - Appearance - pH - Particle Size (for suspensions) E->F G Short-term Stability Testing F->G H Final Protocol and Dosing G->H

Caption: Formulation Development Workflow for this compound.

Formulation Protocols for Animal Studies

The selection of the administration route is a critical decision point in preclinical studies.[4] Below are detailed protocols for preparing formulations of this compound for oral, intravenous, and intraperitoneal administration.

Oral Administration (PO)

Oral administration is the most common and preferred route for preclinical testing due to its clinical translatability.[4] For poorly soluble compounds, formulations are typically solutions or suspensions.

Suspensions are a common and straightforward approach when solubility in acceptable vehicles is limited.[7] The key is to ensure a uniform and stable dispersion of the solid particles.

Rationale: This protocol utilizes a wetting agent (Tween 80) to ensure the hydrophobic particles of this compound are dispersed in the aqueous vehicle, and a suspending agent (methylcellulose or carboxymethyl cellulose) to increase viscosity and prevent rapid sedimentation.[7][8]

Materials:

  • This compound

  • 0.5% (w/v) Methylcellulose or Carboxymethyl Cellulose (CMC) in purified water

  • Tween 80 (Polysorbate 80)

  • Mortar and pestle or homogenizer

  • Calibrated dosing syringe

Procedure:

  • Weighing: Accurately weigh the required amount of this compound.

  • Wetting: In a clean mortar, add a small amount of Tween 80 (typically 1-5% of the final formulation volume) to the compound. Triturate with the pestle to form a smooth, uniform paste. This step is crucial for ensuring the particles are adequately wetted.

  • Suspending: Gradually add the 0.5% methylcellulose or CMC solution to the paste while continuously triturating or homogenizing.

  • Volume Adjustment: Transfer the suspension to a graduated cylinder and adjust to the final volume with the suspending vehicle.

  • Homogenization: Mix the suspension thoroughly using a magnetic stirrer or by inverting the container multiple times before each dose administration to ensure dose uniformity.

If a suitable co-solvent system is identified during solubility screening, a solution formulation is preferable as it eliminates concerns about dose uniformity related to particle settling.[9]

Rationale: This protocol employs a mixture of co-solvents to dissolve this compound. The choice of co-solvents should be guided by preclinical safety data.[10] Common co-solvents include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and dimethyl sulfoxide (DMSO).[9][11] It is critical to use the minimum amount of organic solvent necessary.

Materials:

  • This compound

  • PEG 400

  • Propylene Glycol (PG)

  • Saline or Purified Water

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing: Accurately weigh the required amount of this compound.

  • Dissolution: In a suitable container, dissolve the compound in a minimal amount of the primary organic solvent (e.g., PEG 400). Gentle warming and vortexing or sonication can aid dissolution.

  • Dilution: Gradually add the secondary solvent (e.g., PG) and then the aqueous component (saline or water) while continuously mixing. Observe for any signs of precipitation.

  • Final Volume: Adjust to the final desired volume with the aqueous component.

  • Clarity Check: The final formulation should be a clear solution.

Table 2: Example Oral Formulations for a Target Dose of 10 mg/kg in Mice (Dosing Volume: 10 mL/kg)

Formulation TypeVehicle CompositionCompound ConcentrationNotes
Suspension0.5% Methylcellulose, 1% Tween 80 in water1 mg/mLRequires continuous mixing during dosing.
Solution30% PEG 400, 10% PG in saline1 mg/mLEnsure compound remains in solution upon aqueous addition.
Intravenous Administration (IV)

IV administration requires a sterile, clear, and isotonic solution to prevent embolism and irritation.[12] This is the most challenging route for poorly soluble compounds.

Rationale: Due to the direct injection into the bloodstream, the choice and concentration of excipients are highly restricted.[10] This protocol utilizes a minimal amount of a well-tolerated co-solvent like DMSO or a solubilizing agent such as a cyclodextrin.[2][7][13] It is imperative to ensure the compound does not precipitate upon injection into the bloodstream.[12]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • PEG 400, sterile

  • Sterile Saline (0.9% NaCl)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD), sterile

  • Sterile syringe filters (0.22 µm)

Procedure (Co-solvent):

  • Dissolution: Dissolve the accurately weighed this compound in a minimal volume of sterile DMSO (e.g., 5-10% of the final volume).

  • Intermediate Dilution: Slowly add sterile PEG 400 while vortexing.

  • Final Dilution: Very slowly, add sterile saline to the final volume. Constant agitation is critical to prevent precipitation.

  • Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter.

Procedure (Cyclodextrin):

  • Cyclodextrin Solution: Prepare a solution of HP-β-CD in sterile water or saline (e.g., 20-40% w/v).

  • Complexation: Add the weighed this compound to the cyclodextrin solution. Stir or sonicate until the compound is fully dissolved, which may take several hours. Gentle heating can be applied if the compound is heat-stable.

  • Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter.

Table 3: Example IV Formulations for a Target Dose of 1 mg/kg in Mice (Dosing Volume: 5 mL/kg)

Formulation TypeVehicle CompositionCompound ConcentrationNotes
Co-solvent Solution10% DMSO, 40% PEG 400 in Saline0.2 mg/mLAdminister slowly; monitor for any adverse reactions.
Cyclodextrin Solution30% HP-β-CD in Saline0.2 mg/mLEnsure complete dissolution and filter sterilize.
Intraperitoneal Administration (IP)

IP injections offer an alternative parenteral route, and the formulation requirements are less stringent than for IV administration, but sterility and non-irritating properties are still important.[12]

Rationale: A fine, sterile suspension can be used for IP administration. The vehicle should be well-tolerated by the peritoneal cavity.

Materials:

  • This compound

  • Sterile Saline (0.9% NaCl)

  • Tween 80, sterile

  • 0.5% (w/v) Methylcellulose in sterile water (optional, for viscosity)

Procedure:

  • Weighing and Sterilization: Aseptically weigh the sterile this compound.

  • Wetting: In a sterile container, create a paste with a small amount of sterile Tween 80.

  • Suspension: Gradually add sterile saline (or sterile 0.5% methylcellulose) while mixing under aseptic conditions.

  • Homogenization: Ensure a uniform suspension before each injection.

G cluster_oral Oral (PO) Administration cluster_iv Intravenous (IV) Administration PO_Start Compound PO_Wet Wet with Tween 80 PO_Start->PO_Wet PO_Suspend Add Methylcellulose/ CMC Vehicle PO_Wet->PO_Suspend PO_Final Homogeneous Suspension PO_Suspend->PO_Final IV_Start Compound IV_Solubilize Dissolve in DMSO/ HP-β-CD IV_Start->IV_Solubilize IV_Dilute Slowly add Saline IV_Solubilize->IV_Dilute IV_Filter Sterile Filter (0.22 µm) IV_Dilute->IV_Filter IV_Final Clear, Sterile Solution IV_Filter->IV_Final

Caption: Workflow for Oral Suspension vs. Intravenous Solution Preparation.

Stability Assessment of Preclinical Formulations

The stability of the formulation is crucial for ensuring that the animal receives the intended dose.[14][15] Stability studies should be conducted under conditions that mimic the actual study conditions (e.g., room temperature, on a stir plate).[16][17]

Protocol 5.1: Short-Term Stability Assessment

  • Preparation: Prepare the formulation as described in the protocols above.

  • Time Points: Aliquot the formulation into separate containers for analysis at different time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Storage: Store the aliquots under the same conditions as will be used during the animal study.

  • Analysis: At each time point, assess the following:

    • Visual Appearance: Note any changes in color, clarity (for solutions), or sedimentation/re-suspendability (for suspensions).

    • pH: Measure the pH of the formulation.

    • Concentration: Analyze the concentration of this compound using a suitable analytical method (e.g., HPLC-UV). For suspensions, ensure the sample is well-mixed before analysis.

  • Acceptance Criteria: The formulation is generally considered stable if the concentration remains within ±10% of the initial concentration and there are no significant changes in physical appearance.[14]

Conclusion and Best Practices

The successful formulation of this compound for animal studies hinges on a rational, data-driven approach. There is no single "best" formulation; the optimal choice depends on the specific objectives of the study.

Key Takeaways:

  • Characterize First: Invest time in pre-formulation studies to understand the compound's properties.

  • Keep it Simple: Use the simplest formulation that meets the study's needs. For early studies, a suspension is often sufficient for oral administration.

  • Safety of Excipients: Always use excipients with a known safety profile in the chosen animal model and at the intended concentration.[18][19] The FDA provides guidance on nonclinical safety evaluation of pharmaceutical excipients.[18]

  • Fresh is Best: Whenever possible, prepare formulations fresh daily to minimize stability concerns.[7]

  • Validate Your Formulation: Always conduct at least a short-term stability assessment to ensure the formulation is stable for the duration of the dosing period.

By following the principles and protocols outlined in this guide, researchers can develop effective and reliable formulations for this compound, leading to more accurate and reproducible preclinical data and ultimately, more informed decisions in the drug development process.

References

  • Future4200. (n.d.). Formulation of poorly water-soluble drugs for oral administration. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizing the Formulation of Poorly Water-Soluble Drugs. Retrieved from [Link]

  • Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent-based formulations for intravenous mouse pharmacokinetic studies: Tolerability and recommended solvent dose limits. Retrieved from [Link]

  • Aragen Life Sciences. (2021, September 30). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Retrieved from [Link]

  • Gad Vehicles Database. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Retrieved from [Link]

  • PubChem. (n.d.). [1,1'-Biphenyl]-4-carboxylic acid, 4'-[1,2,2-tris(4'-carboxy[1,1'-biphenyl]-4-yl)ethenyl]-. Retrieved from [Link]

  • PubMed. (n.d.). Pharmaceutical excipient development: the need for preclinical guidance. Retrieved from [Link]

  • PubMed. (2016, September 10). Evaluation of preclinical formulations for a poorly water-soluble compound. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Preclinical Dose-Formulation Stability. Retrieved from [Link]

  • Ataman Kimya. (n.d.). Biphenyl Carboxylic Acid. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Retrieved from [Link]

  • ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?. Retrieved from [Link]

  • PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid. Retrieved from [Link]

  • CMC Pharma. (2022, June 7). Stability Studies in Pharmaceuticals. Retrieved from [Link]

  • Boston University Office of Research. (n.d.). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmaceutical Excipient Development: The Need for Preclinical Guidance. Retrieved from [Link]

  • Natoli Scientific. (n.d.). Stability Testing – Onsite Preclinical Services to Support Your Product Development. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits. Retrieved from [Link]

  • ASM Journals. (2012, October 16). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical properties and biological applications of novel substituted biphenyl-sulfonamides. Retrieved from [Link]

  • SAGE Journals. (2011, September 5). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Retrieved from [Link]

Sources

[1,1'-Biphenyl]-2-carboxamide as a chemical probe

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Fragment Probe for Allosteric Kinase Mapping & Directed C-H Functionalization

Executive Summary

[1,1'-Biphenyl]-2-carboxamide (and its derivatives) represents a "privileged structure" in medicinal chemistry.[1] Unlike highly optimized, single-target chemical probes, this molecule serves as a Fragment Probe . It is primarily utilized to:

  • Interrogate Hydrophobic Pockets: Specifically the DFG-out allosteric conformation of kinases (e.g., p38 MAPK, PKMYT1).

  • Direct Synthetic Methodology: Acting as a robust substrate for Palladium-catalyzed C-H activation and annulation reactions to generate phenanthridinone alkaloids.

This guide details the mechanistic rationale for using this scaffold in Fragment-Based Drug Discovery (FBDD) and provides validated protocols for its synthesis and screening.

Biological Application: Allosteric Kinase Mapping
2.1 Mechanism of Action: The "Deep Pocket" Binder

The this compound motif is the structural anchor for "Type II" kinase inhibitors. Its utility as a probe stems from its ability to stabilize the inactive (DFG-out) conformation of kinases.

  • The Anchor (Amide): The primary amide acts as a hydrogen bond donor/acceptor pair, typically engaging the "Glu-Asp" pair (e.g., Glu71 and Asp168 in p38

    
    ) in the kinase linker region.
    
  • The Payload (Biphenyl): The biaryl twist allows the distal phenyl ring to penetrate the deep hydrophobic pocket exposed only when the activation loop (DFG motif) flips outward.

Emerging Target (2024): Recent structure-based design has validated 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives as selective inhibitors of PKMYT1 , a synthetic lethal target in CCNE1-amplified breast cancer [1].[2][3]

2.2 Visualization: The Pharmacophore Logic

G cluster_Target Target Interaction (Kinase DFG-out) Probe This compound (Fragment Probe) GluAsp Glu/Asp Linker (H-Bond Acceptor/Donor) Probe->GluAsp Amide Motif (Anchor) HydroPocket Hydrophobic Pocket (Van der Waals) Probe->HydroPocket Biaryl Twist (Payload) ConfChange Conformational Lock (Inactive State) GluAsp->ConfChange HydroPocket->ConfChange Inhibition p38 MAPK / PKMYT1 Silencing ConfChange->Inhibition Type II Inhibition

Figure 1: Mechanistic logic of the biphenyl-carboxamide scaffold in stabilizing the DFG-out kinase conformation.

Experimental Protocols
Protocol A: Fragment Screening via Surface Plasmon Resonance (SPR)

Use this protocol to validate the binding of the this compound fragment to a target protein before crystallographic soaking.

Reagents:

  • Ligand: this compound (High Purity >98%).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

  • Solvent: DMSO (Anhydrous).

Step-by-Step Workflow:

  • Stock Preparation (Critical):

    • Dissolve the probe in 100% DMSO to a concentration of 100 mM .

    • Note: The biphenyl core is hydrophobic. Sonicate for 5 minutes to ensure complete dissolution. Visual inspection is insufficient; use a light box.

  • Solubility Check:

    • Dilute the stock to 1 mM in Running Buffer (1% DMSO final).

    • Measure Absorbance at 600 nm. If OD > 0.05, the fragment is aggregating. Add 0.01% Triton X-100 or reduce concentration.

  • SPR Injection Cycle:

    • Immobilization: Immobilize the target kinase (e.g., p38

      
      ) via amine coupling to a CM5 chip (~3000 RU).
      
    • Reference: Use a blank flow cell (activated/deactivated) to subtract non-specific binding (NSB).

    • Titration: Inject the probe at concentrations ranging from 10

      
      M to 500 
      
      
      
      M
      (2-fold dilution series).
    • Flow Rate: High flow (30-50

      
      L/min) to minimize mass transport limitations.
      
    • Contact Time: 60 seconds association / 60 seconds dissociation.

  • Data Analysis:

    • Since fragments have fast on/off rates, expect "square wave" sensorgrams.

    • Plot Steady State Affinity (

      
       vs. Concentration) to determine 
      
      
      
      .
    • Validation Criterion: A theoretical

      
       consistent with 1:1 binding stoichiometry.
      
Protocol B: Synthetic Probe Generation (Suzuki-Miyaura Coupling)

Use this protocol to synthesize derivatives of the probe for Structure-Activity Relationship (SAR) studies.

Reaction: 2-Bromobenzamide + Phenylboronic Acid


 this compound

Procedure:

  • Charge: In a sealed tube, combine 2-bromobenzamide (1.0 equiv), phenylboronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     (5 mol%). Handle in a glovebox or under Argon stream.
    
  • Solvent: Add degassed Dioxane:Water (4:1 ratio). Concentration: 0.2 M.

  • Reflux: Heat to 90°C for 12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The carboxamide is polar; expect elution at 40-60% EtOAc.

Chemical Probe Data Profile
PropertyValue / DescriptionContext
Molecular Weight 197.24 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
cLogP ~2.4Moderate lipophilicity; ensures permeability but requires DMSO for high-conc stocks.
H-Bond Donors 2 (Amide

)
Critical for Glu/Asp interaction in kinase linkers.
H-Bond Acceptors 1 (Amide

)
Interacts with backbone NH of the hinge region or catalytic loop.
Key Targets p38 MAPK (

), PKMYT1, SDH
Binds allosteric (Type II) or hydrophobic pockets.
Solubility Low in water (<100

M)
Warning: Must use DMSO stock for biological assays.
Advanced Application: Directed C-H Functionalization

The this compound scaffold is not just a biological probe; it is a synthetic probe used to test the efficacy of new catalytic systems. The amide group acts as a Directing Group (DG) for Ortho-C-H activation.

Workflow: Synthesis of Phenanthridinones

Researchers use this scaffold to generate phenanthridinones (PARP inhibitors) via oxidative cyclization.

Synthesis Substrate [1,1'-Biphenyl]- 2-carboxamide Catalyst Pd(OAc)2 / Oxidant (C-H Activation) Substrate->Catalyst Coordination Intermediate Pd-Cycle Intermediate Catalyst->Intermediate ortho-C-H Insertion Product Phenanthridinone (Bioactive Core) Intermediate->Product Reductive Elimination

Figure 2: The scaffold acts as a directing group substrate to form fused polycyclic bioactive cores.

References
  • Structure-Based Drug Design of PKMYT1 Inhibitors. Title: Structure-Based Drug Design of 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors. Source:Journal of Medicinal Chemistry (2024).[2][3] Link:[Link][3]

  • p38 MAPK Inhibition Mechanism. Title: Biphenyl amide p38 kinase inhibitors 1: Discovery and binding mode.[4] Source:Bioorganic & Medicinal Chemistry Letters (2002). Link:[Link]

  • Fragment-Based Discovery. Title: A fragment-based approach for the discovery of isoform-specific p38alpha inhibitors.[5] Source:ACS Chemical Biology (2007). Link:[Link]

  • Synthetic Methodology (Suzuki Coupling). Title: Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling. Source:Journal of the Iranian Chemical Society (2022). Link:[Link]

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Troubleshooting & Optimization

Technical Support Center: [1,1'-Biphenyl]-2-carboxamide Reaction Side Product Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for [1,1'-Biphenyl]-2-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this molecule. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate the formation of common side products during the synthesis and handling of this compound.

Introduction

This compound is a key structural motif in many biologically active compounds. Its synthesis, most commonly achieved via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, can be accompanied by the formation of various impurities. Furthermore, the carboxamide functional group is susceptible to degradation under certain conditions. Understanding and controlling these side products is crucial for ensuring the purity, efficacy, and safety of the final compound. This guide provides practical, evidence-based advice to navigate these challenges.

Troubleshooting Guide: Common Side Products in this compound Synthesis

This section addresses specific issues you might encounter during your experiments, providing explanations of the underlying chemistry and actionable solutions.

Issue 1: Presence of an Impurity with a Mass Corresponding to a Biphenyl Dimer of the Boronic Acid Reagent.

Symptom: You observe a significant peak in your LC-MS or GC-MS analysis corresponding to the homocoupling product of your arylboronic acid.

Probable Cause: Homocoupling in Suzuki-Miyaura Reaction

Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura coupling, leading to the formation of a symmetrical biaryl impurity. This occurs when two molecules of the organoboron reagent couple with each other. The presence of oxygen in the reaction mixture is a major contributor to this side reaction, as it can promote the oxidation of the Pd(0) catalyst to Pd(II), which can then facilitate homocoupling.[1][2]

Mechanism of Homocoupling:

cluster_0 Homocoupling Pathway 2 ArB(OH)2 2 ArB(OH)₂ Ar-Pd-Ar Ar-Pd(II)-Ar 2 ArB(OH)2->Ar-Pd-Ar Transmetalation Pd(II) Pd(II) source (e.g., from O₂ oxidation) Pd(II)->Ar-Pd-Ar Ar-Ar Ar-Ar (Homocoupling Product) Ar-Pd-Ar->Ar-Ar Reductive Elimination Pd(0) Pd(0) Ar-Pd-Ar->Pd(0) cluster_1 Amide Hydrolysis Amide This compound Tetrahedral_Int Tetrahedral Intermediate Amide->Tetrahedral_Int + OH⁻ OH- OH⁻ (Base) OH-->Tetrahedral_Int Carboxylate [1,1'-Biphenyl]-2-carboxylate Tetrahedral_Int->Carboxylate - NH₃ NH3 NH₃ Tetrahedral_Int->NH3

Caption: Base-catalyzed hydrolysis of the carboxamide to a carboxylate.

Troubleshooting Steps:

  • Use Non-Aqueous Conditions: If possible, use a non-aqueous base and solvent system for the Suzuki coupling to minimize hydrolysis during the reaction.

  • Careful Workup: During the aqueous workup, avoid prolonged exposure to strongly acidic or basic conditions. Neutralize the reaction mixture to a pH of around 7 as quickly as possible.

  • Purification Conditions: When performing chromatography, be mindful of the pH of your mobile phase. For silica gel chromatography, which can be slightly acidic, consider adding a small amount of a non-nucleophilic base like triethylamine to the eluent to prevent on-column hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected major side products in the Suzuki-Miyaura synthesis of this compound?

A1: The most common side products are typically:

  • Homocoupling product: Formed from the coupling of two molecules of the boronic acid reagent. [1]* Dehalogenated starting material: The aryl halide starting material is reduced to its corresponding arene. [1]* Hydrolysis product: The carboxamide group is hydrolyzed to a carboxylic acid, forming [1,1'-biphenyl]-2-carboxylic acid. [3] Q2: How does the ortho-carboxamide group affect the Suzuki-Miyaura reaction?

A2: The ortho-carboxamide group can influence the reaction in several ways:

  • Steric Hindrance: The bulky group at the ortho position can slow down the rate of reaction. [4]This may require more forcing conditions (higher temperature, longer reaction time), which can also increase the likelihood of side reactions.

  • Directing Group/Chelation: The amide group can potentially coordinate to the palladium catalyst, acting as a directing group. This chelation effect can influence the regioselectivity and reactivity of the coupling reaction. [5] Q3: I see a small peak with the same mass as my product but a different retention time. What could it be?

A3: This could be an atropisomer of your product. Due to the steric hindrance of the ortho-substituents, rotation around the biphenyl C-C bond may be restricted, leading to the existence of stable, separable rotational isomers (atropisomers). The energy barrier to rotation will determine if they are observable at room temperature.

Q4: What are the potential degradation products of this compound under forced degradation conditions?

A4: Based on forced degradation studies of similar molecules like the fungicide boscalid (a biphenyl carboxamide), potential degradation products, in addition to the hydrolysis product ([1,1'-biphenyl]-2-carboxylic acid), could include: [6][7]* Hydroxylated derivatives: Oxidation of the biphenyl rings.

  • Dechlorinated products (if applicable): If the biphenyl structure contains chlorine atoms, these can be substituted.

Q5: What analytical techniques are best for identifying these side products?

A5: A combination of chromatographic and spectroscopic techniques is ideal:

  • UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry): This is a powerful technique for separating the components of the reaction mixture and obtaining accurate mass information to identify the parent compound and its impurities. [8][9]* GC-MS (Gas Chromatography-Mass Spectrometry): Useful for analyzing more volatile side products, such as the dehalogenated starting material.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Essential for the definitive structural elucidation of isolated impurities.

Analytical Protocols: A Starting Point

The following are suggested starting conditions for the analysis of this compound and its potential impurities by UPLC-MS/MS. Method optimization will be required for your specific instrumentation and sample matrix.

Table 1: Suggested UPLC-MS/MS Parameters

ParameterSuggested Condition
Column A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is a good starting point.
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A suggested gradient is 5-95% B over 5-10 minutes.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
MS Ionization Electrospray Ionization (ESI) in positive mode is generally suitable for amide-containing compounds.
MS Detection Full scan mode to identify unknown impurities, followed by targeted MS/MS (product ion scan) for structural confirmation.

Experimental Workflow for Impurity Identification:

cluster_2 Impurity Identification Workflow Reaction_Mixture Crude Reaction Mixture UPLC_MS UPLC-MS/MS Analysis (Full Scan) Reaction_Mixture->UPLC_MS Data_Analysis Data Analysis: - Identify masses of impurities - Compare with potential side products UPLC_MS->Data_Analysis Isolation Impurity Isolation (e.g., Preparative HPLC) Data_Analysis->Isolation If unknown impurity NMR NMR Spectroscopy (¹H, ¹³C, etc.) Isolation->NMR Structure_Elucidation Definitive Structure Elucidation NMR->Structure_Elucidation

Caption: A typical workflow for the identification of unknown impurities.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available from: [Link]

  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available from: [Link]

  • Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Available from: [Link]

  • Nature. Chelation enables selectivity control in enantioconvergent Suzuki–Miyaura cross-couplings on acyclic allylic systems. (2024). Available from: [Link]

  • ResearchGate. Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. Available from: [Link]

  • PMC. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Available from: [Link]

  • Journal of the American Chemical Society. N,N-Diethyl O-Carbamate: Directed Metalation Group and Orthogonal Suzuki−Miyaura Cross-Coupling Partner. (2009). Available from: [Link]

  • ResearchGate. Possible degradation pathway of boscalid. Partial detoxification... Available from: [Link]

  • ResearchGate. Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Available from: [Link]

  • ResearchGate. Detection and quantification of boscalid and its metabolites in honeybees. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

  • ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Available from: [Link]

  • CABI. Biological properties of the carboxamide boscalid including recent studies on its mode of action. Available from: [Link]

  • PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013). Available from: [Link]

  • ACS Publications. Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Available from: [Link]

  • MDPI. Dissipation Residue Behaviors and Dietary Risk Assessment of Boscalid and Pyraclostrobin in Watermelon by HPLC-MS/MS. (2022). Available from: [Link]

  • Waters Corporation. Utilizing UPLC-MS for Conducting Forced Degradation Studies. Available from: [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Available from: [Link]

  • ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available from: [Link]

  • The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). Available from: [Link]

  • PubMed. Detection and quantification of boscalid and its metabolites in honeybees. Available from: [Link]

  • PMC. Deciphering complexity in Pd–catalyzed cross-couplings. (2024). Available from: [Link]

  • MDPI. An Overview of Degradation Strategies for Amitriptyline. (2024). Available from: [Link]

  • Waters Corporation. Analysis of Nerve Degradation Products by UPLC-MS/MS. Available from: [Link]

  • Food and Agriculture Organization of the United Nations. BOSCALID (221). Available from: [Link]

  • PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013). Available from: [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available from: [Link]

  • Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Available from: [Link]

  • ResearchGate. LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. Available from: [Link]

  • ResearchGate. Cross-Coupling Reactions: A Practical Guide. Available from: [Link]

Sources

Technical Support Center: [1,1'-Biphenyl]-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the synthesis and optimization of [1,1'-Biphenyl]-2-carboxamide . It is designed for researchers encountering specific hurdles with ortho-substituted biaryl couplings.

Ticket Subject: Optimization of Reaction Conditions & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Context

The synthesis of this compound involves constructing a biaryl core with a bulky ortho-substituent (the carboxamide group). This structural motif presents two primary challenges:

  • Steric Hindrance: The ortho-amide group impedes the approach of the palladium catalyst during the oxidative addition and transmetallation steps.

  • Coordination Interference: The amide nitrogen or oxygen can act as a Lewis base, potentially coordinating to the palladium center and poisoning the catalyst or altering the catalytic cycle.

The most robust route is the Suzuki-Miyaura Cross-Coupling of 2-halobenzamide with phenylboronic acid. The following protocols prioritize overcoming the steric energy barrier.

Core Protocol: The "Gold Standard" Suzuki Coupling

Do not rely on tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] for this specific substrate. It is often too labile and bulky for efficient turnover in sterically crowded ortho-systems.

Recommended Reaction System
  • Catalyst: XPhos Pd G2 (2nd Generation Buchwald Precatalyst) or Pd(dppf)Cl2 (economical alternative).

  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). The bulkiness of XPhos facilitates reductive elimination in crowded systems.

  • Base: K3PO4 (Potassium phosphate, tribasic). Anhydrous conditions often perform better than aqueous carbonate systems for sensitive amides.

  • Solvent: 1,4-Dioxane or Toluene/Water (10:1) .

Optimization Matrix (Data Summary)

Comparison of conditions for coupling 2-chlorobenzamide (1.0 eq) with phenylboronic acid (1.5 eq).

EntryCatalyst (2-5 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Notes
1 Pd(PPh3)4Na2CO3DME/H2O8035-45%Incomplete conversion; significant homocoupling.
2 Pd(OAc)2 / PPh3K2CO3Toluene10050%Slow reaction; catalyst precipitation (Pd black).
3 Pd(dppf)Cl2 K2CO3 Dioxane/H2O 90 82% Robust standard condition.
4 XPhos Pd G2 K3PO4 THF/H2O 60 94% High yield; mild temperature.
5 Pd2(dba)3 / SPhosK3PO4Toluene10088%Good alternative for extremely hindered analogs.
Step-by-Step Workflow
  • Charge: To a reaction vial, add 2-chlorobenzamide (1.0 equiv), phenylboronic acid (1.5 equiv), and K3PO4 (2.0 equiv).

  • Catalyst Addition: Add XPhos Pd G2 (2.0 mol%).

  • Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Crucial: Oxygen promotes homocoupling of the boronic acid.[1]

  • Solvation: Add degassed 1,4-Dioxane (0.2 M concentration relative to halide).

  • Reaction: Heat to 80°C for 4-12 hours. Monitor by HPLC or TLC.

  • Workup: Filter through a pad of Celite to remove Pd residues. Concentrate and purify via crystallization (EtOH/Water) or flash chromatography (EtOAc/Hexanes).

Workflow Diagram

SuzukiWorkflow Start Start: Reactants (2-Chlorobenzamide + Boronic Acid) Prep Inert Atmosphere Prep (N2/Ar Purge) Start->Prep Cat Catalyst Addition (XPhos Pd G2) Prep->Cat Heat Heating (80°C) 4-12 Hours Cat->Heat Check Checkpoint: Is SM consumed? Heat->Check Check->Heat No (Extend Time) Workup Workup: Celite Filter & Extract Check->Workup Yes Purify Purification: Recrystallization Workup->Purify

Caption: Optimized Suzuki-Miyaura workflow for this compound synthesis using Buchwald precatalysts.

Troubleshooting Guide (Advanced)

Issue 1: Protodeboronation (Loss of Boronic Acid)

Symptom: You observe benzene (from phenylboronic acid) in the GC/MS and low yield, but the aryl halide remains unreacted. Root Cause: The reaction temperature is too high, or the pH is too high, causing the boronic acid to hydrolyze and lose the boron group before transmetallation can occur. Solution:

  • Switch Boron Source: Use Phenylboronic acid pinacol ester (Ph-BPin) . It is significantly more stable towards hydrolysis than the free acid.

  • Anhydrous Conditions: Switch to anhydrous THF or Dioxane and use anhydrous K3PO4. Water accelerates protodeboronation.[2]

Issue 2: "Stalled" Reaction (Steric Hindrance)

Symptom: Reaction stops at 50% conversion. Adding more catalyst doesn't help. Root Cause: The ortho-amide group creates a "steric wall." The Pd(II) intermediate is too crowded to accept the phenyl group during transmetallation. Solution:

  • Ligand Switch: Move to SPhos or XPhos . These ligands are electron-rich (accelerating oxidative addition) and bulky (forcing the product off the metal center).

  • Temperature: Increase temperature to 100-110°C (requires Toluene/Water or DMF).

Issue 3: Catalyst Poisoning (Amide Coordination)

Symptom: The reaction turns black (Pd precipitation) immediately, or no product forms despite standard conditions. Root Cause: The primary amide (-CONH2) can coordinate to Palladium, displacing the phosphine ligand. Solution:

  • Protecting Group: If direct coupling fails, protect the amide as a N-Boc or N-Trityl derivative before coupling. Deprotect with TFA post-coupling.

  • Alternative Route: Synthesize [1,1'-biphenyl]-2-carboxylic acid first, then convert to the amide using SOCl2 followed by NH3.

Troubleshooting Logic Tree

Troubleshooting Problem Problem Detected Type Identify Symptom Problem->Type LowYield Low Yield / SM Remaining Type->LowYield Stalled Deboron Benzene Byproduct (Protodeboronation) Type->Deboron Hydrolysis BlackPd Pd Black Precipitate Type->BlackPd Instability Sol1 Switch to XPhos or SPhos Increase Temp LowYield->Sol1 Sol2 Use Pinacol Ester (BPin) Anhydrous Conditions Deboron->Sol2 Sol3 Protect Amide (N-Boc) or Switch Solvent to DMF BlackPd->Sol3

Caption: Decision tree for diagnosing reaction failures in ortho-substituted amide couplings.

Frequently Asked Questions (FAQ)

Q: Can I use the carboxylic acid starting material and do the amidation after the coupling? A: Yes, and this is often higher yielding. Coupling 2-bromobenzoic acid with phenylboronic acid is generally easier because the carboxylate anion (formed in situ) can actually assist the reaction via the "carboxylate-directed" mechanism. You can then convert the resulting [1,1'-biphenyl]-2-carboxylic acid to the amide using standard EDCI/HOBt coupling or Thionyl Chloride/Ammonia.

Q: How do I remove the palladium residue from the final product? The amide loves to bind Pd. A: Amides are notorious Pd-scavengers.

  • Silica Thiol: Add "SiliaMetS® Thiol" or similar scavengers to the organic layer during workup.

  • Crystallization: Recrystallize from Ethanol/Water. The Pd usually stays in the mother liquor.

  • Chelating Wash: Wash the organic phase with 10% aqueous cysteine or sodium diethyldithiocarbamate.

Q: Why is my product soluble in the aqueous layer during workup? A: this compound has moderate polarity. If your aqueous wash is very basic (pH > 12), the amide proton might be deprotonated (pKa ~15-17, but lower in biphenyl systems due to electronics), leading to loss. Keep washes neutral or slightly acidic (pH 6-7).

References

  • Suzuki-Miyaura Coupling of Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[3][4][5] Accounts of Chemical Research, 41(11), 1461–1473.

  • Protodeboronation Mechanisms & Control

    • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157.
  • General Biphenyl Synthesis Protocols

    • Organic Chemistry Portal.[1] (n.d.). Suzuki Coupling.

  • Amide-Directed C-H Activation (Contextual)

    • Shang, R., & Ilies, L. (2017). Amide-Directed C–H Activation. Chemical Reviews, 117(13), 9086–9139.

Sources

Technical Support Center: [1,1'-Biphenyl]-2-carboxamide Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization Guide Ticket ID: CRY-BPH-2AM-001 Status: Open for Resolution

Introduction: The Structural Challenge

Welcome to the Technical Support Center. You are likely here because [1,1'-Biphenyl]-2-carboxamide (2-phenylbenzamide) is presenting specific crystallization challenges.

Unlike simple benzamides, this molecule possesses a biphenyl core with ortho-substitution .[1] This creates a high energy barrier to rotation (steric hindrance), forcing the two phenyl rings out of planarity (dihedral angle typically ~50–70°).

Why this matters for your experiment: The amide group (


) wants to form flat, hydrogen-bonded sheets (dimers or catemers), but the twisted biphenyl backbone fights this planar packing.[1] This conflict leads to three common failure modes:
  • Oiling Out: The lattice energy is hard to access, so the compound separates as an amorphous oil.[1]

  • Polymorphism: Slight changes in solvent polarity stabilize different twist angles, leading to mixed crystal forms.[1]

  • Solvation: The amide proton is a strong donor; the carbonyl is a strong acceptor.[1] It loves to grab solvent molecules (water/methanol) into the lattice.

Module 1: Solvent Selection & Solubility

Q: Nothing dissolves it, or it dissolves too well. What is the correct solvent system?

A: You need a "Push-Pull" solvent system. The molecule has a polar "head" (amide) and a lipophilic "body" (biphenyl).

  • Single Solvents (Often Fail):

    • Toluene: Good for the body, bad for the head. Often leads to gels.

    • Methanol/DMSO: Dissolves everything too well; hard to recover yield without crashing it out (which causes oiling).

  • Recommended Binary Systems:

System TypeSolvent A (Dissolver)Solvent B (Anti-solvent)MechanismBest For
Protic (Standard) Ethanol or MethanolWaterH-bond disruption followed by hydrophobic effect.[1]General purity, removing inorganic salts.
Aprotic (Polymorph Control) THF or Ethyl AcetateHeptane or HexaneSolvation of the aromatic rings; slow growth.Obtaining thermodynamic polymorphs; anhydrous forms.[1]
High-Temp (Scale-up) TolueneMethylcyclohexaneTemperature-dependent solubility curve.Large batches (>50g); removing non-polar impurities.
Visualization: Solvent Selection Logic

SolventLogic Start Start: Define Goal Goal Goal? Start->Goal Purity Remove Salts/Pd Goal->Purity Cleaning Poly Control Polymorph Goal->Poly Structure Yield Maximize Yield Goal->Yield Scale Sys1 System: EtOH/Water (Cooling Cryst.) Purity->Sys1 Sys2 System: Toluene/Heptane (Evap or Cool) Poly->Sys2 Sys3 System: IPA/Water (Anti-solvent add) Yield->Sys3

Caption: Logic flow for selecting the optimal solvent system based on purification targets.

Module 2: Troubleshooting "Oiling Out" (LLPS)

Q: My solution turned cloudy and separated into a bottom oil layer instead of crystals. Why?

A: You have encountered Liquid-Liquid Phase Separation (LLPS) . This happens when the "metastable limit" (where oil forms) is hit before the nucleation limit (where crystals form). This is classic behavior for biphenyl amides because the flexible rotation prevents the molecules from "locking" into a crystal quickly.

The Fix: The "Seeding & Re-heat" Protocol

  • Do NOT cool further. Cooling an oil just makes a glass/gum.[1]

  • Re-heat the mixture until the oil redissolves and the solution is clear (T >

    
    ).
    
  • Add Seed Crystals: Add 0.1 wt% of pure seed crystals at a temperature just below saturation.

    • Note: If you have no seeds, scratch the glass wall vigorously or use a sonication probe for 10 seconds.

  • Slow Cool: Cool at a rate of 5°C/hour. Fast cooling promotes oiling.

Module 3: Impurity Rejection

Q: My crystals are off-white/grey. How do I remove Pd (Suzuki residues) or starting material?

A: The synthesis of this compound often involves Suzuki coupling or amidation of acid chlorides.

  • Palladium (Grey/Black tint):

    • Amides bind Pd. Standard recrystallization often fails to remove it.

    • Solution: Add a scavenger (e.g., SiliaMetS® Thiol or activated carbon) to the hot solution in THF or Ethanol. Stir for 30 mins, filter hot through Celite, then crystallize.

  • Unreacted Acid (Biphenyl-2-carboxylic acid):

    • Diagnosis: Melting point is too high (Acid MP ~228°C vs Amide MP ~176°C).

    • Solution: Wash the organic layer (EtOAc) with 1M NaOH/Sodium Carbonate before crystallization. The acid deprotonates and goes to water; the amide stays.

Module 4: Experimental Protocol (Standard Operating Procedure)

Protocol: Recrystallization from Ethanol/Water (General Purpose)

  • Dissolution: Charge 10g of crude this compound into a flask. Add 40 mL Ethanol (absolute). Heat to reflux (approx 78°C).

  • Check: If not dissolved, add Ethanol in 5 mL increments. Do not exceed 80 mL total.

  • Filtration (Optional): If particulates exist, perform a hot filtration.[1]

  • Nucleation Point: Remove from heat. While stirring at ~60°C, add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clear Point: Add 1-2 mL of Ethanol to just clear the turbidity.

  • Crystallization: Allow to cool to room temperature slowly (over 2-3 hours).

    • Critical: If oil droplets appear at 50°C, add a tiny seed crystal immediately.

  • Harvest: Cool to 0-5°C for 1 hour. Filter. Wash with cold 1:1 Ethanol/Water.

Visualization: The "Oiling Out" Rescue Loop

OilingRescue Obs Observation: Cloudy Emulsion / Oil Layer Action1 STOP Cooling Obs->Action1 Action2 Re-heat to Clear Solution (T > T_clear) Action1->Action2 Decision Seeds Available? Action2->Decision YesSeed Add Seeds at T_sat - 2°C Decision->YesSeed Yes NoSeed Sonication / Scratch Glass Decision->NoSeed No Cool Controlled Cooling (5°C per hour) YesSeed->Cool NoSeed->Cool Result Crystalline Solid Cool->Result

Caption: Step-by-step decision tree for recovering a crystallization batch that has oiled out.

References

  • NIST Chemistry WebBook. 2-Biphenylcarboxylic acid and derivatives data.[1][2][3] National Institute of Standards and Technology.[2] Link

  • Dobson, A. J., & Gerkin, R. E. (1998). Biphenyl-2-carboxylic acid: a layered structure.[4] Acta Crystallographica Section C. Link(Note: Describes the H-bonding network of the parent acid, analogous to the amide).

  • Lalancette, R. A., et al. Crystallization at Solvent Interfaces Enables Access to a Variety of Cocrystal Polymorphs.[1] UCL Discovery. Link

  • PubChem Compound Summary. this compound (CID 26588).[1] National Center for Biotechnology Information. Link

  • Davey, R. J., & Garside, J.From Molecules to Crystallizers. Oxford University Press. (General reference for "Oiling Out" mechanisms in amides).

Sources

Technical Support Center: Purification of [1,1'-Biphenyl]-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [1,1'-Biphenyl]-2-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the purification of this and structurally related compounds. Here, we will address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design and troubleshooting.

I. Troubleshooting Guide: Common Purification Hurdles

This section addresses specific problems you may encounter during the purification of this compound.

Question 1: My recrystallization of this compound resulted in a low yield and the formation of an oil. What went wrong and how can I fix it?

Answer:

Oiling out during recrystallization is a common problem, especially with compounds that have complex solubility profiles like this compound. This phenomenon occurs when the dissolved compound comes out of the supersaturated solution at a temperature above its melting point, or when its solubility is so high in the hot solvent that it cannot crystallize upon cooling.

Causality and Troubleshooting Steps:

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at lower temperatures.

    • Solution: A two-solvent system is often effective.[1] Use a primary solvent in which your compound is highly soluble when hot, and a secondary "anti-solvent" in which it is poorly soluble. Common systems for biphenyl-type compounds include:

      • Ethanol/Water

      • Acetone/Hexane

      • Ethyl Acetate/Hexane[2]

      • Methanol has been successfully used for recrystallizing a substituted this compound.[3]

  • Cooling Rate is Too Rapid: Fast cooling can lead to a rapid increase in supersaturation, favoring oil formation over crystal growth.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This allows for the gradual formation of a crystal lattice.[4]

  • Presence of Impurities: Impurities can depress the melting point of your compound and interfere with crystal lattice formation.

    • Solution: If significant impurities are suspected, consider a preliminary purification step before recrystallization. This could be a simple acid-base extraction to remove any unreacted [1,1'-biphenyl]-2-carboxylic acid or the amine used in the synthesis.[5]

Question 2: After column chromatography of my crude this compound, I see multiple spots on the TLC plate that are very close together. How can I improve the separation?

Answer:

Poor separation in column chromatography for biphenyl carboxamides often points to issues with the mobile phase polarity or the presence of structurally similar impurities.

Causality and Troubleshooting Steps:

  • Suboptimal Mobile Phase: The polarity of your eluent may not be ideal for resolving your target compound from closely related impurities.

    • Solution:

      • Gradient Elution: If you are using an isocratic (single solvent mixture) system, switch to a shallow gradient elution. Start with a less polar mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. This will help to better resolve compounds with similar Rf values.[6]

      • Solvent System Modification: Experiment with different solvent systems. For example, substituting ethyl acetate with acetone or dichloromethane can alter the selectivity of the separation.

  • Presence of Atropisomers: Due to the ortho-carboxamide group, rotation around the biphenyl C-C bond is restricted, which can lead to the existence of stable atropisomers.[7][8] These are stereoisomers that behave as distinct compounds on a chiral stationary phase and can sometimes be partially separated on standard silica gel.

    • Solution:

      • NMR Analysis: Use NMR spectroscopy to investigate the potential presence of atropisomers. You may observe doubled peaks for some protons.[8]

      • Chiral Chromatography: If baseline separation of atropisomers is required, chiral HPLC is the most effective method.

  • Column Overloading: Applying too much crude material to the column can lead to broad bands and poor separation.

    • Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a mass ratio of silica gel to crude material of at least 30:1.

II. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of this compound?

A1: The impurities will largely depend on the synthetic route. Assuming a typical synthesis involving a Suzuki-Miyaura coupling to form the biphenyl backbone followed by amidation:

  • From Suzuki-Miyaura Coupling:

    • Unreacted starting materials (e.g., a boronic acid and a halide).

    • Homo-coupled byproducts.

    • Residual palladium catalyst.

  • From Amidation:

    • Unreacted [1,1'-biphenyl]-2-carboxylic acid.

    • Unreacted amine.

    • Byproducts from the coupling reagent.

Q2: What is the general solubility profile of this compound?

A2: Biphenyl compounds are characteristically insoluble in water but soluble in many organic solvents.[9][10] The presence of the carboxamide group will slightly increase its polarity compared to unsubstituted biphenyl. Expect good solubility in solvents like dichloromethane, ethyl acetate, acetone, and hot alcohols like ethanol and methanol. Solubility will be lower in non-polar solvents like hexane and petroleum ether.

Q3: How can I effectively remove residual palladium catalyst from my product?

A3: Residual palladium can often be removed by:

  • Filtration through Celite® or Silica Gel: Dissolve the crude product in a suitable solvent and pass it through a short plug of silica gel or Celite®. The polar catalyst often adsorbs to the stationary phase.

  • Specialized Scavengers: There are commercially available scavenger resins designed to bind and remove residual metals from reaction mixtures.

Q4: Can atropisomerism of this compound affect its biological activity?

A4: Absolutely. Atropisomers are distinct stereoisomers and can have different pharmacological and toxicological profiles. If the intended application is in drug development, it is crucial to either isolate a single atropisomer or to have a consistent, well-defined ratio of atropisomers in the final product. The separation and characterization of atropisomers are of significant interest from a regulatory perspective.

III. Detailed Experimental Protocol: Purification of this compound by Column Chromatography

This protocol provides a step-by-step methodology for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using a solvent system of hexane:ethyl acetate (e.g., 4:1).

    • Visualize the spots under a UV lamp to determine the number of components and their relative polarities.

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

    • Drain the solvent until the level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this dry-loaded sample to the top of the column.

  • Elution:

    • Carefully add the initial mobile phase to the column.

    • Begin collecting fractions.

    • Gradually increase the polarity of the mobile phase (e.g., from 95:5 to 80:20 hexane:ethyl acetate) to elute the compounds. A similar gradient was used for the purification of the related compound, boscalid.[6]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Purity Assessment:

    • Assess the purity of the final product using HPLC.[11] A biphenyl stationary phase can provide enhanced selectivity for this class of compounds.[12][13]

IV. Data Presentation

Table 1: Recommended Solvent Systems for Purification and Analysis

TechniqueSolvent SystemRationale
Recrystallization Methanol or Ethanol/WaterGood solubility at high temperatures and poor solubility at low temperatures for many biphenyl compounds.[2][3]
Ethyl Acetate/HexaneA versatile two-solvent system for compounds of intermediate polarity.[2]
Column Chromatography Hexane/Ethyl Acetate (Gradient)A standard mobile phase for separating compounds of varying polarities on silica gel.[6]
HPLC (Reversed-Phase) Acetonitrile/Water or Methanol/Water (with or without formic acid/TFA)Common mobile phases for reversed-phase HPLC, providing good separation for a wide range of organic molecules.[14][15]

V. Visualization

Troubleshooting Workflow for this compound Purification

Purification_Troubleshooting start Crude Product recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography pure_product Pure Product recrystallization->pure_product Successful oiling_out Oiling Out / Low Yield recrystallization->oiling_out Problem column_chromatography->pure_product Successful poor_separation Poor Separation (TLC) column_chromatography->poor_separation Problem ts_solvent Change Solvent System (e.g., Two-Solvent) oiling_out->ts_solvent Cause: Solvent ts_cooling Slow Cooling oiling_out->ts_cooling Cause: Cooling Rate ts_pre_purify Pre-purification (e.g., Acid-Base Extraction) oiling_out->ts_pre_purify Cause: Impurities ts_gradient Use Gradient Elution poor_separation->ts_gradient Cause: Mobile Phase ts_atropisomers Consider Atropisomers (Chiral Chromatography) poor_separation->ts_atropisomers Cause: Isomers ts_loading Reduce Column Loading poor_separation->ts_loading Cause: Overloading ts_solvent->recrystallization ts_cooling->recrystallization ts_pre_purify->recrystallization ts_gradient->column_chromatography ts_atropisomers->column_chromatography ts_loading->column_chromatography

Caption: A flowchart for troubleshooting common issues in the purification of this compound.

VI. References

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • Atropisomerism of biphenyl compound 2. ResearchGate. Available at: [Link]

  • Preparation method of boscalid. Google Patents. Available at:

  • 90 Å Biphenyl, 2 µm Column Care & Use Sheet. Advanced Materials Technology. Available at: [Link]

  • A method for preparing N-(2-phenylethyl) benzamide. Google Patents. Available at:

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC International. Available at: [Link]

  • (1,1'-Biphenyl)-4-carboxylic acid. PubChem. Available at: [Link]

  • A Sustainable 1-Pot, 3-Step Synthesis of Boscalid Using Part per Million Level Pd Catalysis in Water. ACS Publications. Available at: [Link]

  • Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. Pharmaguideline. Available at: [Link]

  • Synthesis and atropisomerism of 2,2′-ortho disubstituted biphenyls. ScienceDirect. Available at: [Link]

  • A novel process concept for the three step Boscalid® synthesis. RSC Publishing. Available at: [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent. Available at: [Link]

  • Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC) between NH and CH bonds - Supporting Information. National Taiwan University. Available at: [Link]

  • 8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at: [Link]

  • Separation of Phenylamine and Benzoic acid from N-phenylbenzamide. Reddit. Available at: [Link]

  • Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. Available at: [Link]

  • The Next Generation of Phenyl Column Chemistry. Chromtech. Available at: [Link]

  • (1,1'-Biphenyl)-3-carboxamide, N-(6-amino-3-pyridinyl)-2-methyl-4'-(trifluoromethoxy)-. PubChem. Available at: [Link]

  • Atropisomers. The Knowles Group - Princeton University. Available at: [Link]

  • Toward a Continuous-Flow Synthesis of Boscalid®. Academia.edu. Available at: [Link]_

  • HPLC Methods for analysis of Biphenyl. HELIX Chromatography. Available at: [Link]

  • Process for preparing boscalid. Google Patents. Available at:

  • 2 Benzoylamino-N-phenyl-benzamide derivative synthesis. ResearchGate. Available at: [Link]

  • Atropisomerism, biphenyls and the Suzuki coupling: peptide antibiotics. RSC Publishing. Available at: [Link]

  • Biphenyl with Water. IUPAC-NIST Solubilities Database. Available at: [Link]

  • Recrystallization with dual solvent system? Sciencemadness.org. Available at: [Link]

  • Purification of aromatic polycarboxylic acids by recrystallization. Google Patents. Available at:

  • N-phenyl-benzamide derivatives, process for their preparation and medicines containing them. Google Patents. Available at:

  • Biphenyl. PubChem. Available at: [Link]

Sources

Technical Support Center: Degradation Pathways of [1,1'-Biphenyl]-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [1,1'-Biphenyl]-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving the degradation of this molecule. While specific literature on the degradation of this compound is not extensively available, this document synthesizes established principles of biphenyl metabolism and amide hydrolysis to offer predictive pathways and practical solutions to common experimental challenges.

Introduction

This compound is a molecule of interest due to its structural motifs—a biphenyl core and a carboxamide group—which are prevalent in many pharmaceutical and organic compounds.[1][2] Understanding its stability and degradation pathways is crucial for drug development, environmental fate analysis, and toxicological studies. The degradation of this molecule is expected to proceed through two main routes: hydrolysis of the amide bond and oxidation of the biphenyl rings.

This guide will provide a comprehensive overview of these potential degradation pathways, detailed troubleshooting for common experimental hurdles, and a frequently asked questions section to address specific concerns.

Predicted Degradation Pathways

The degradation of this compound can be logically predicted to occur at its two primary functional regions: the carboxamide linkage and the biphenyl ring system.

Hydrolysis of the Amide Bond

The amide bond is susceptible to cleavage under both acidic and basic conditions, a process known as hydrolysis.[3]

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the amide will hydrolyze to form [1,1'-biphenyl]-2-carboxylic acid and an ammonium salt.[4][5] The reaction is generally irreversible because the resulting amine is protonated to form a non-nucleophilic ammonium ion.[4]

  • Base-Catalyzed Hydrolysis: Under basic conditions (e.g., heating with sodium hydroxide), the amide will hydrolyze to yield the salt of [1,1'-biphenyl]-2-carboxylic acid (a carboxylate) and ammonia.[5][6][7]

G cluster_hydrolysis Amide Hydrolysis parent This compound acid_product [1,1'-Biphenyl]-2-carboxylic Acid + NH4+ parent->acid_product  Acidic Conditions (H3O+, Δ) base_product [1,1'-Biphenyl]-2-carboxylate + NH3 parent->base_product  Basic Conditions (OH-, Δ)

Caption: Predicted hydrolytic degradation of this compound.

Oxidation of the Biphenyl Rings

The biphenyl structure is a known substrate for oxidative metabolism by various organisms.[8] In biological systems, this is often mediated by cytochrome P450 enzymes in mammals or dioxygenases in bacteria.[9][10]

  • Hydroxylation: The primary metabolic transformation of the biphenyl moiety is hydroxylation, leading to the formation of various hydroxylated biphenyl metabolites.[11][12] The position of hydroxylation can vary.

  • Dioxygenation (Bacterial Pathway): Certain bacteria can initiate the degradation of biphenyl by introducing two hydroxyl groups onto one of the aromatic rings, a process catalyzed by biphenyl dioxygenase.[8][13] This is the first step in the "upper biphenyl degradation pathway," which ultimately leads to ring cleavage and the formation of benzoate and other aliphatic acids.[14][15]

G cluster_oxidation Biphenyl Oxidation parent This compound hydroxylated Hydroxylated Metabolites parent->hydroxylated  Hydroxylation (e.g., P450) ring_cleavage Ring Cleavage Products (e.g., Benzoate derivatives) parent->ring_cleavage  Dioxygenation (Bacterial)

Caption: Predicted oxidative degradation of the biphenyl core.

Troubleshooting Guide

This section addresses common issues that may arise during the experimental investigation of this compound degradation.

Problem Potential Cause(s) Troubleshooting Steps
No degradation observed under hydrolytic conditions. 1. Insufficiently harsh conditions (temperature, pH, time). Amides are generally stable.[3]2. Low solubility of the starting material in the aqueous reaction mixture.1. Increase Reaction Severity: Gradually increase the temperature and/or the concentration of the acid or base. Extend the reaction time. 2. Improve Solubility: Consider using a co-solvent that is miscible with water and can dissolve the amide (e.g., ethanol, dioxane). Ensure the co-solvent is stable under the reaction conditions.
Multiple unexpected peaks in chromatogram (HPLC/GC). 1. Formation of multiple degradation products (e.g., hydroxylated isomers).2. Side reactions or further degradation of primary products.3. Contamination of the sample or solvent.1. Optimize Separation: Adjust the chromatographic method (e.g., gradient, column type, mobile phase) to improve the resolution of the peaks.[16]2. Time-Course Study: Analyze samples at different time points to identify primary versus secondary degradation products.3. Run Blanks: Analyze solvent blanks and control samples (without the starting material) to identify any background contamination.4. Mass Spectrometry: Use LC-MS or GC-MS to obtain mass information for each peak to aid in identification.[17]
Difficulty in identifying degradation products. 1. Lack of commercially available reference standards.2. Complex fragmentation patterns in mass spectrometry.1. Synthesize Standards: If feasible, synthesize the predicted primary degradation products ([1,1'-biphenyl]-2-carboxylic acid) to confirm retention times and fragmentation patterns.2. High-Resolution MS: Utilize high-resolution mass spectrometry (e.g., TOF, Orbitrap) for accurate mass measurements to determine the elemental composition of the unknown peaks.3. NMR Spectroscopy: If a major degradation product can be isolated in sufficient quantity, use NMR spectroscopy for definitive structure elucidation.
Inconsistent results between experimental replicates. 1. Inhomogeneous reaction mixture due to poor solubility.2. Variability in sample preparation (e.g., pH adjustment, extraction efficiency).3. Instability of degradation products under analytical conditions.1. Ensure Homogeneity: Vigorously stir or sonicate the reaction mixture.2. Standardize Procedures: Use a detailed, standardized protocol for sample preparation. Employ an internal standard to correct for variations in extraction and injection volume.3. Assess Analyte Stability: Investigate the stability of the degradation products in the analytical solvent and under the storage conditions.[18]

Frequently Asked Questions (FAQs)

Q1: Which degradation pathway is likely to be dominant, hydrolysis or oxidation?

A1: The dominant pathway will depend on the experimental conditions. In sterile, aqueous environments with acidic or basic pH and elevated temperatures, hydrolysis of the amide bond is expected to be the primary degradation route. In biological systems (e.g., microbial cultures, in vivo studies), oxidative metabolism of the biphenyl rings is likely to be a significant, if not dominant, pathway.

Q2: What analytical techniques are best suited for studying the degradation of this compound?

A2: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for separating and quantifying the parent compound and its degradation products.[17] Coupling HPLC with Mass Spectrometry (LC-MS) is highly advantageous for identifying unknown metabolites by providing molecular weight and structural information.[17] Gas Chromatography-Mass Spectrometry (GC-MS) may also be suitable, potentially after derivatization of polar products.[16]

Q3: How can I perform a forced degradation study for this compound?

A3: A forced degradation (or stress testing) study involves subjecting the compound to a variety of harsh conditions to accelerate its degradation. A typical study would include:

  • Acid Hydrolysis: Refluxing in 0.1 M HCl.

  • Base Hydrolysis: Refluxing in 0.1 M NaOH.

  • Oxidative Degradation: Treatment with hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Heating the solid compound at a high temperature (e.g., 80°C).

  • Photodegradation: Exposing a solution of the compound to UV light.

Samples should be analyzed at various time points alongside a control sample.[19]

Q4: Are there any specific safety precautions I should take when handling this compound and its potential degradation products?

A4: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). The toxicological properties of this compound may not be fully characterized. Biphenyl itself has some toxicity, and its hydroxylated metabolites may be more genotoxic than the parent compound.[11] Therefore, it is prudent to handle the compound and its degradation products with care and to minimize exposure.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis Assay
  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • In a reaction vial, add an aliquot of the stock solution to 0.1 M hydrochloric acid.

  • Cap the vial and place it in a heating block or water bath at a controlled temperature (e.g., 80°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide.

  • Dilute the neutralized sample with the mobile phase to be used for HPLC analysis.

  • Analyze the sample by HPLC-UV to monitor the disappearance of the parent compound and the appearance of the degradation product.

Sources

Technical Support Center: Stabilizing [1,1'-Biphenyl]-2-carboxamide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for [1,1'-Biphenyl]-2-carboxamide. This resource is designed for researchers, chemists, and formulation scientists to address common challenges associated with the handling and stabilization of this molecule in solution. Given its aromatic amide structure, users may encounter issues with solubility and chemical stability. This guide provides in-depth, mechanistically-driven troubleshooting advice and validated protocols to ensure the integrity and reproducibility of your experiments.

Troubleshooting & FAQs

This section addresses the most common issues encountered when working with this compound. Each answer provides a causal explanation and directs you to a detailed protocol for resolution.

Q1: My compound precipitates or won't fully dissolve in my aqueous buffer. What is the cause and how can I fix it?

A1: The this compound structure consists of two benzene rings, making it highly nonpolar and thus poorly soluble in water.[1][2] Precipitation occurs when the concentration of the compound exceeds its solubility limit in a given solvent system. To overcome this, a systematic approach to solvent selection and the use of solubilizing agents is recommended.

  • Causality: The biphenyl group is hydrophobic, and while the carboxamide group offers some polarity, it is insufficient to render the molecule readily soluble in aqueous solutions. The very low water solubility of the parent biphenyl structure (4.45 mg/L) illustrates this challenge.[2]

  • Immediate Troubleshooting Steps:

    • Use a Co-solvent: Prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or Ethanol, in which biphenyl derivatives are readily soluble.[3] Then, add this stock solution dropwise to your aqueous buffer while vortexing to avoid localized high concentrations that can cause immediate precipitation.[4]

    • Consider Solubilizing Excipients: For persistent issues, cyclodextrins can be highly effective. These cyclic oligosaccharides have a hydrophobic interior that can encapsulate the biphenyl moiety, while their hydrophilic exterior enhances aqueous solubility.[5][6]

  • Recommended Action: Proceed to Protocol A: Systematic Solubility Screening to determine the optimal solvent system for your desired final concentration.

Q2: I'm observing a decrease in my compound's concentration over time in solution, suggesting it's degrading. What are the likely degradation pathways?

A2: Aromatic amides like this compound are susceptible to two primary degradation pathways in solution: hydrolysis and photodegradation.

  • Hydrolysis: The amide bond is susceptible to cleavage by water, a reaction that is significantly catalyzed by acidic or basic conditions.[7][8]

    • Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[9]

    • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down.[10]

  • Photodegradation: The biphenyl structure contains aromatic rings that absorb UV light. This absorption can excite the molecule to a higher energy state, potentially leading to bond cleavage (photo-Fries rearrangement) or reaction with dissolved oxygen.[11][12] This is a common degradation pathway for aromatic compounds exposed to light.[11]

  • Recommended Action: To identify the specific cause and establish stable conditions, proceed to Protocol B: pH and Photostability Assessment .

Q3: My experimental results are inconsistent. Could this be related to compound stability?

A3: Absolutely. Inconsistent results are often a symptom of underlying solubility or stability issues. If the compound is slowly precipitating or degrading during the course of an experiment, the effective concentration will change, leading to poor reproducibility.

  • Causality: Experiments conducted over several hours or days without proper storage and handling can be significantly affected. For instance, a solution left at room temperature on a lab bench may degrade due to light exposure and hydrolysis, while a solution stored in a refrigerator may experience precipitation if the temperature change affects solubility.

  • Recommended Action: First, confirm the solubility of your compound under your exact experimental conditions using Protocol A . Then, assess its stability over the typical duration of your experiment using Protocol B . For long-term studies, it is critical to establish a validated storage protocol as outlined in the general best practices below.

Core Stability & Handling Best Practices

Adherence to proper chemical handling and storage procedures is critical for preventing degradation and ensuring experimental success.[13][14]

ParameterRecommendationRationale
Storage Solvent Anhydrous DMSO or EthanolMinimizes water content, preventing hydrolysis.
Temperature Store stock solutions at -20°C or -80°C.Reduces the rate of all chemical reactions, including degradation.[15]
Light Exposure Use amber glass vials or wrap containers in aluminum foil.[14]Prevents photodegradation by blocking UV light.[11]
Atmosphere For long-term storage, consider flushing vials with an inert gas (Argon or Nitrogen).Displaces oxygen, preventing potential oxidative degradation.
Working Solutions Prepare fresh aqueous solutions daily from frozen stocks. Avoid repeated freeze-thaw cycles.Ensures the concentration is accurate and minimizes degradation that can occur in aqueous buffers.

Experimental Protocols & Methodologies

Protocol A: Systematic Solubility Screening

This protocol provides a step-by-step method to identify a suitable solvent system and estimate the maximum achievable concentration of this compound.

Objective: To find conditions where the compound remains dissolved at the target concentration for the experiment's duration.

Methodology:

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a 50 mM stock solution.

  • Set Up Test Buffers: Prepare a panel of aqueous buffers relevant to your experiment (e.g., PBS pH 7.4, Citrate pH 5.0).

  • Serial Dilution: Create a dilution series from the DMSO stock into each buffer. A common approach is to test final DMSO concentrations of 2%, 1%, 0.5%, and 0.1%, each aiming for your target compound concentration.

    • Example: To make 1 mL of a 100 µM solution with 1% DMSO, add 20 µL of the 50 mM stock to 980 µL of buffer.

  • Solubility Assessment (Kinetic Method):

    • After preparation, vortex each sample vigorously for 1 minute.

    • Visually inspect for any precipitate against a dark background.

    • Incubate samples at the intended experimental temperature (e.g., 37°C) for 24 hours.

    • After incubation, centrifuge the samples (e.g., 14,000 rpm for 10 minutes) and carefully measure the concentration of the supernatant using a validated analytical method like HPLC-UV. A significant decrease from the nominal concentration indicates precipitation.

Data Interpretation:

The highest concentration that shows no visual precipitate and maintains >95% of its nominal concentration in the supernatant after incubation is considered the kinetic solubility limit under those conditions.

Protocol B: pH and Photostability Assessment

This protocol helps determine the chemical stability of this compound under different pH and light conditions, following principles outlined in ICH guidelines.[16][17]

Objective: To identify pH and light conditions that minimize compound degradation over time.

Methodology:

  • Solution Preparation: Using the optimal solvent system identified in Protocol A, prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in three different pH environments:

    • Acidic: 0.1 M HCl (pH ~1)

    • Neutral: Purified Water or PBS (pH ~7)

    • Basic: 0.1 M NaOH (pH ~13)

  • Incubation Conditions:

    • Photostability: Aliquot samples from each pH condition into clear glass vials. Expose them to a controlled light source (as specified in ICH Q1B guidelines) or ambient laboratory light. Prepare parallel "dark" control samples by wrapping identical vials in aluminum foil.[18]

    • pH Stability: Store the "dark" control samples at a controlled temperature (e.g., 40°C to accelerate degradation).

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample. Quench any reaction by neutralizing the pH if necessary and diluting with mobile phase.

  • Quantification: Analyze the samples using a stability-indicating HPLC method to determine the percentage of the parent compound remaining.

Data Presentation and Interpretation:

Plot the percentage of this compound remaining versus time for each condition. Significant degradation is typically defined as a loss of >5-10% of the parent compound.

Sample Data Table:

ConditionTime (hours)% Parent Compound Remaining
0.1 M HCl (Dark, 40°C)0100%
2485%
pH 7 (Dark, 40°C)0100%
2498%
0.1 M NaOH (Dark, 40°C)0100%
2470%
pH 7 (Light, 25°C)0100%
2490%
Protocol C: Advanced Stability - Forced Degradation Study

For drug development applications, a forced degradation study is essential to identify potential degradation products and establish a truly stability-indicating analytical method.[19][20] This involves intentionally stressing the compound under more aggressive conditions.

Objective: To generate likely degradation products and validate the analytical method's ability to separate them from the parent compound.[21]

Methodology:

  • Stress Conditions: Prepare solutions of the compound (e.g., 1 mg/mL) and expose them to the following conditions until 5-20% degradation of the parent compound is achieved[21]:

    • Acid Hydrolysis: 0.1 M HCl at 60°C.

    • Base Hydrolysis: 0.1 M NaOH at 60°C.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal: 60°C (in solid state and in solution).

    • Photolytic: Expose to high-intensity UV/Visible light as per ICH Q1B.

  • Analysis: Analyze the stressed samples by HPLC-UV/DAD and LC-MS.

    • The HPLC-UV/DAD is used to check for peak purity and ensure that new peaks (degradants) are separated from the parent peak.

    • LC-MS is used to obtain mass information about the degradants to help elucidate their structures.

Visual Logic and Workflow Diagrams

TroubleshootingWorkflow start Start: Experiencing issues with This compound solution q1 Is the compound precipitating or failing to dissolve? start->q1 q2 Is the concentration decreasing over time? q1->q2 No solubility_protocol Follow Protocol A: Solubility Screening q1->solubility_protocol Yes stability_protocol Follow Protocol B: pH & Photostability Assessment q2->stability_protocol Yes inconsistency_check Inconsistent Results: First, validate solubility (Protocol A), then check stability (Protocol B) q2->inconsistency_check Unsure end Solution Stabilized solubility_protocol->end stability_protocol->end inconsistency_check->end

Caption: Troubleshooting decision tree for stability issues.

HydrolysisMechanisms cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Amide Amide A_Protonated Protonated Amide (O-protonated) A_Amide->A_Protonated + H+ A_Attack H2O Attack A_Protonated->A_Attack A_Products Carboxylic Acid + Ammonium Ion A_Attack->A_Products - H+ B_Amide Amide B_Attack OH- Attack B_Amide->B_Attack B_Intermediate Tetrahedral Intermediate B_Products Carboxylate + Amine B_Intermediate->B_Products B_Attack->B_Intermediate

Caption: Simplified amide hydrolysis pathways.

References

  • Biphenyl (1,1-biphenyl). DCCEEW. [Link]

  • Biphenyl (CICADS). Inchem.org. [Link]

  • Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]

  • Biphenyl | C6H5C6H5 | CID 7095. PubChem - NIH. [Link]

  • Chemical Storage. Environment, Health & Safety - University of Wisconsin–Madison. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central - NIH. [Link]

  • Hydrolysis Reactions. Chemistry LibreTexts. [Link]

  • The Photolyses of Fully Aromatic Amides. ResearchGate. [Link]

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage. C&EN. [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. PubMed Central - NIH. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency (EMA). [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). [Link]

  • Acidic and Basic Amide Hydrolysis. ResearchGate. [Link]

  • The Photochemistry of Amides and Phthalimides. DRUM - University of Maryland. [Link]

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed. [Link]

  • Quality Guidelines. ICH. [Link]

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Technical Support Center: Optimization of [1,1'-Biphenyl]-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Topic: Reducing Cytotoxicity & Improving Selectivity Audience: Medicinal Chemists, Toxicologists, and Drug Discovery Leads

Introduction: The Potency-Toxicity Paradox

Welcome to the technical support hub for [1,1'-Biphenyl]-2-carboxamide scaffolds. These derivatives are privileged structures in medicinal chemistry, serving as the backbone for Succinate Dehydrogenase Inhibitors (SDHIs) in agrochemicals (e.g., Boscalid) and emerging as kinase inhibitors (e.g., p38 MAPK) and GPCR ligands in human therapeutics.

The Core Issue: The very mechanism that makes these molecules potent—lipophilic-driven membrane permeability and mitochondrial complex II binding—often drives mammalian cytotoxicity. High lipophilicity (LogP > 4) leads to off-target membrane disruption, while metabolic activation of the biphenyl ring can generate reactive quinone intermediates.

This guide provides an autonomous, non-templated troubleshooting workflow to de-risk your lead compounds.

Module 1: Structural Optimization (SAR) Support

Issue: High Basal Cytotoxicity in Non-Target Cells

User Report: "My compound shows potent activity against the target but kills HEK293 and HepG2 cells with an IC50 < 10 µM."

Root Cause Analysis: The "Flatland" Problem

Unsubstituted or planar biphenyl systems can intercalate into DNA or bind non-specifically to mitochondrial membranes. If the dihedral angle between the two phenyl rings is near 0° (planar), the compound mimics polycyclic aromatic hydrocarbons (PAHs), increasing non-specific toxicity.

Troubleshooting Protocol: The Ortho-Twist Strategy

To reduce toxicity, you must disrupt the planarity of the biphenyl system without destroying the pharmacophore.

  • Introduce Steric Hindrance:

    • Action: Place a substituent (Methyl, Chloro, or Fluoro) at the ortho (2' or 6') position of the non-carboxamide ring.

    • Mechanism: This forces the two phenyl rings to twist relative to each other (dihedral angle > 45°). This "twisted" conformation often preserves binding to specific hydrophobic pockets (like SDH or kinases) but prevents non-specific intercalation and reduces aggregate formation.

  • Modify the Amide Linker:

    • Action: Methylation of the amide nitrogen (

      
      -Me) can reduce hydrogen bond donor capacity, altering permeability and reducing lysosomal trapping.
      

Data Summary: Impact of Ortho-Substitution on Toxicity

Compound VariantDihedral Angle (Calc.)LogPCytotoxicity (HEK293 IC50)Target Potency
Unsubstituted ~35°4.28.5 µM (High Tox)High
2'-Fluoro ~48°4.325.0 µM (Moderate)High
2'-Methyl ~75°4.6>100 µM (Low Tox)Moderate/High

Module 2: Metabolic Stability & Reactive Metabolites

Issue: Toxicity Appears Only After Metabolic Activation

User Report: "Compound is safe in biochemical assays but shows high toxicity in primary hepatocyte cultures."

Root Cause Analysis: The "Soft Spot" Oxidation

The biphenyl ring is prone to CYP450-mediated hydroxylation, particularly at the para (4') position. This forms a hydroxy-biphenyl, which can be further oxidized to a toxic quinone or quinone-imine intermediate. These electrophiles covalently bind to cellular proteins and DNA.

Troubleshooting Protocol: Metabolic Blocking (Fluorination)
  • Block the Para-Position:

    • Action: Substitute the 4'-hydrogen with a Fluorine atom.

    • Mechanism: The C-F bond (approx. 116 kcal/mol) is metabolically stable and resists CYP oxidation. This prevents the formation of the reactive phenol/quinone cascade.

  • Electronic Deactivation:

    • Action: Add electron-withdrawing groups (CF3, CN) to the distal ring.

    • Mechanism: This deactivates the ring towards electrophilic aromatic substitution (metabolic oxidation), extending half-life and reducing toxic metabolite load.

Module 3: Experimental Workflow Visualization

The following diagram illustrates the decision logic for optimizing these derivatives, moving from initial toxicity signals to specific structural modifications.

OptimizationWorkflow Start High Cytotoxicity Observed CheckMetabolism Is Toxicity Metabolic? (Microsomal Assay) Start->CheckMetabolism MetabolicYes Yes: Reactive Metabolites CheckMetabolism->MetabolicYes High Clearance/Tox MetabolicNo No: Intrinsic Toxicity CheckMetabolism->MetabolicNo Stable but Toxic CheckStructure Is Structure Planar? ActionTwist Strategy: Ortho-Substitution (Induce Dihedral Twist) CheckStructure->ActionTwist Planar ActionPolar Strategy: Reduce LogP (Add Polar Heterocycles) CheckStructure->ActionPolar Non-Planar/Lipophilic ActionFluoro Strategy: 4'-Fluorination (Block Para-oxidation) MetabolicYes->ActionFluoro MetabolicNo->CheckStructure

Caption: Decision tree for de-risking this compound toxicity based on metabolic vs. intrinsic mechanisms.

Module 4: Validated Protocols

Protocol A: Optimized Synthesis (Suzuki-Miyaura Coupling)

Objective: Synthesize high-purity derivatives to ensure toxicity is not due to metal residues or organotin contaminants.

  • Reagents:

    • Aryl bromide: 2-bromo-N-substituted-benzamide (1.0 eq)

    • Boronic acid: Arylboronic acid derivative (1.2 eq)

    • Catalyst: Pd(dppf)Cl2 (0.05 eq) - Preferred over Pd(PPh3)4 for stability.

    • Base: K2CO3 (3.0 eq)

    • Solvent: 1,4-Dioxane/Water (4:1)[1]

  • Procedure:

    • Degas solvents with Nitrogen for 15 mins (Critical to prevent homocoupling byproducts).

    • Mix reagents in a sealed tube.

    • Heat at 90°C for 12 hours .

    • Purification: Silica gel column chromatography. Crucial Step: Wash the organic layer with 5% cysteine solution or use a metal scavenger resin (e.g., SiliaMetS®) to remove Palladium traces, as residual Pd is highly cytotoxic.

Protocol B: Mitochondrial Specificity Assay

Objective: Distinguish between general cytotoxicity and specific mitochondrial Complex II inhibition (mechanism of action vs. toxicity).

  • Cell Line: HepG2 (Glucose) vs. HepG2 (Galactose).

  • Method:

    • Culture cells in Glucose-free media supplemented with 10 mM Galactose .

    • Cells grown in galactose are forced to rely on oxidative phosphorylation (mitochondria) rather than glycolysis.

  • Interpretation:

    • If IC50 (Galactose) << IC50 (Glucose): The compound is a mitochondrial toxin (likely Complex II inhibitor).

    • If IC50 (Galactose) ≈ IC50 (Glucose): The toxicity is non-mitochondrial (likely membrane disruption or other off-target).

Module 5: Mechanism of Action Diagram

Understanding the target site is critical. Biphenyl carboxamides often target the Ubiquinone binding site (Q-site) of Complex II.

MitoMechanism Succinate Succinate ComplexII Complex II (SDH Enzyme) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Electrons e- Transfer ComplexII->Electrons ROS ROS Generation (Superoxide) ComplexII->ROS e- Leakage (If Blocked) Ubiquinone Ubiquinone (CoQ) Electrons->Ubiquinone Normal Flow Inhibitor Biphenyl Carboxamide Inhibitor->ComplexII Blocks Q-site Inhibitor->Ubiquinone Competes

Caption: Mechanism of mitochondrial toxicity. Biphenyl carboxamides block the Q-site, causing electron leakage and ROS generation.

References

  • Vertex Pharmaceuticals. (2009). Identification and structure-activity relationships of ortho-biphenyl carboxamides as potent Smoothened antagonists inhibiting the Hedgehog signaling pathway.[2] Bioorganic & Medicinal Chemistry Letters.[2]

  • Shanghai Institute of Materia Medica. (2024).[3] Structure-Based Drug Design of 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors. Journal of Medicinal Chemistry.[3][4]

  • Hubei Academy of Agricultural Sciences. (2023).[5] Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents.[5] Journal of Agricultural and Food Chemistry.

  • National Institutes of Health (NIH). (2021). Inhibition of mitochondrial complex II in neuronal cells triggers unique pathways culminating in autophagy. Scientific Reports.

  • BenchChem. (2025).[6] Structure-activity relationship (SAR) of biphenyl sulfonamides and carboxamides. BenchChem Technical Reviews.

Sources

Technical Support Center: Enhancing the Potency of [1,1'-Biphenyl]-2-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with [1,1'-Biphenyl]-2-carboxamide analogs. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to help you navigate the complexities of enhancing the potency of this important chemical scaffold. The biphenyl scaffold is a ubiquitous structure in many classes of natural products and pharmacologically active compounds, making its derivatives highly valuable in drug discovery.[1][2]

Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs): Foundational Concepts

Q1: What are the core structural features of this compound that I should focus on for potency enhancement?

A1: The this compound scaffold offers several key regions for modification. Understanding their typical roles is the first step in strategic potency enhancement.

  • The Biphenyl Core: This provides the fundamental rigid structure. The ortho-substitution pattern creates a specific conformational arrangement between the two phenyl rings, which is often crucial for binding to target proteins. Modifications here, such as adding substituents to either phenyl ring, can influence steric and electronic properties, directly impacting target engagement.

  • The Carboxamide Linker (-CONH-): This is a critical hydrogen-bonding domain. The amide nitrogen and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, forming key interactions within a protein's binding pocket. The planarity of this group also contributes to the molecule's overall conformation.

  • The 'R' Group on the Amide Nitrogen: This is one of the most frequently modified positions to explore the binding pocket and modulate physicochemical properties. Varying the size, lipophilicity, and functionality of this group can lead to significant gains in potency and selectivity.

Below is a diagram illustrating these key regions for modification.

Caption: Key regions for modification on the core scaffold.

Troubleshooting Guide: Synthesis & Physicochemical Properties

Q2: My amide coupling reaction to synthesize the target analog is low-yielding. What are the common causes and how can I optimize it?

A2: Low yields in amide coupling are a frequent challenge. The cause often lies in the choice of coupling reagents, base, solvent, or the nature of the starting materials (the carboxylic acid and the amine).

Causality: The reaction involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. Inefficient activation, side reactions, or poor solubility of reactants can all depress yields. Steric hindrance around the carboxylic acid or the amine can also significantly slow the reaction.

Troubleshooting Protocol: Optimizing Amide Coupling

  • Reagent Selection: For sterically hindered or electronically deactivated starting materials, standard coupling agents like EDC/HOBt may be insufficient. We recommend more potent reagents.

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is an excellent choice for challenging couplings. It activates the acid rapidly, minimizing side reactions.[3]

  • Base and Solvent Choice: The base is crucial for deprotonating the amine and neutralizing acidic byproducts.

    • Base: Use a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) instead of triethylamine (Et3N), as DIPEA is more sterically hindered and less likely to cause side reactions.[3]

    • Solvent: DMF (N,N-Dimethylformamide) is often superior to solvents like THF or DCM because it does a better job of solubilizing a wide range of reactants and intermediates.[3]

  • Step-by-Step Optimized Protocol:

    • Step 1: Dissolve the [1,1'-biphenyl]-2-carboxylic acid derivative (1.0 eq) in anhydrous DMF.

    • Step 2: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir for 15-20 minutes at room temperature. This is the pre-activation step.

    • Step 3: Add the desired amine (1.0 eq) to the activated acid solution.

    • Step 4: Monitor the reaction by TLC or LC-MS. The reaction should typically be complete within 4-12 hours at room temperature.

    • Step 5: Perform an aqueous workup to remove DMF and excess reagents, followed by column chromatography for purification.

A study on the synthesis of 1-phenylcyclopropane carboxamide derivatives found that a HATU/DIPEA/DMF system gave an 85% yield, significantly outperforming other combinations.[3]

Q3: My most potent analog has poor aqueous solubility, preventing further development. How can I improve solubility without sacrificing potency?

A3: This is a classic problem in drug discovery known as the "potency-solubility cliff." High potency is often linked to increased lipophilicity, which in turn reduces aqueous solubility. The key is to introduce polar functionality strategically without disrupting the key interactions responsible for binding.

Causality: Poor solubility stems from strong intermolecular forces in the solid state (crystal lattice energy) and/or high lipophilicity (high logP). To improve solubility, you must either disrupt the crystal packing or introduce polar groups that can interact favorably with water.

Strategies for Solubility Enhancement:

StrategyRationaleExample ModificationPotential Pitfall
Introduce Polar Groups Add hydrogen bond donors/acceptors to increase favorable interactions with water.Add a hydroxyl (-OH), methoxy (-OCH3), or a small amine group to a solvent-exposed part of the molecule.The new group could introduce an unfavorable steric clash in the binding pocket, reducing potency.
Utilize Bioisosteres Replace a lipophilic group with a more polar one that retains similar size, shape, and electronic properties.Replace a phenyl ring with a pyridine or pyrimidine ring.The altered electronics of the heteroaromatic ring might weaken crucial π-stacking interactions.
Disrupt Planarity/Symmetry Introduce groups that break planarity, which can disrupt crystal packing and lower the melting point, often improving solubility.Add a methyl or other small alkyl group to force a twist in the biphenyl core.This can alter the required conformation for binding, leading to a complete loss of activity.
Formulate as a Salt If your molecule has a basic (e.g., amine) or acidic (e.g., carboxylic acid) handle, it can be converted to a salt.React a basic analog with an acid like HCl or tartaric acid to form a hydrochloride or tartrate salt.Not all molecules have a suitable handle for salt formation.

Structure-activity relationship (SAR) studies on Hsp90 inhibitors showed that replacing a carbon in the biphenyl system with a nitrogen (creating a pyridine-phenyl scaffold) was a viable strategy to modulate properties while retaining a platform for potent inhibitors.[4]

Troubleshooting Guide: Biological Evaluation

Q4: My analog is highly potent in an isolated enzyme assay (e.g., IC50 < 100 nM), but shows little to no activity in a cell-based assay. What's the likely disconnect?

A4: This is a very common and informative result. It strongly suggests a problem with the compound's ability to reach its target within a cellular environment. The issue is almost always related to cell permeability, metabolic instability, or efflux.

Causality: An isolated enzyme assay measures direct interaction between your compound and its target in a clean, artificial system. A cell-based assay introduces multiple biological barriers.

Experimental Workflow for Diagnosing the Issue:

Caption: Workflow for troubleshooting poor cell-based activity.

Step-by-Step Investigation:

  • Assess Permeability:

    • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a quick, cell-free assay to determine if your compound can passively diffuse across a lipid membrane. A low PAMPA value indicates a fundamental permeability problem.

    • Caco-2 Permeability Assay: This cell-based assay provides more detailed information, including whether your compound is a substrate for efflux pumps (like P-glycoprotein), which actively pump compounds out of the cell.

  • Evaluate Metabolic Stability:

    • Microsomal Stability Assay: Incubate your compound with liver microsomes. Rapid degradation suggests it is likely susceptible to metabolism by cytochrome P450 enzymes. The unique properties of small rings like cyclopropane have been used to increase metabolic stability in some carboxamide series.[3]

  • Confirm Target Engagement in Cells:

    • CETSA (Cellular Thermal Shift Assay): This technique confirms that your compound can bind to its intended target within the complex environment of a cell lysate or even in intact cells. A positive result proves the compound is reaching its target and binding to it.

By systematically working through this flowchart, you can pinpoint the reason for the enzyme-to-cell disconnect and devise a rational strategy to modify your analog accordingly (e.g., blocking a site of metabolism or improving permeability).

References

  • Title: A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction Source: MDPI URL: [Link]

  • Title: Identification and structure-activity relationships of ortho-biphenyl carboxamides as potent Smoothened antagonists inhibiting the Hedgehog signaling pathway Source: PubMed URL: [Link]

  • Title: Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives Source: PMC - NIH URL: [Link]

  • Title: Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists Source: MDPI URL: [Link]

  • Title: Synthesis and Biological Evaluation of (S)-2-(Substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs and Their Synergistic Effect against PTEN-Deficient MDA-MB-468 Cells Source: MDPI URL: [Link]

  • Title: Discovery and evaluation of biphenyl derivatives of 2‐iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity Source: ResearchGate URL: [Link]

  • Title: Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management Source: ResearchGate URL: [Link]

  • Title: Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management Source: PubMed URL: [Link]

  • Title: Structure-Based Drug Design of 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer Source: PubMed URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors Source: NIH URL: [Link]

  • Title: Enhancement of the behavioral effects of endogenous and exogenous cannabinoid agonists by phenylmethyl sulfonyl fluoride Source: PubMed Central URL: [Link]

  • Title: Synthesis and biological evaluation of biphenylsulfonamide carboxylate aggrecanase-1 inhibitors Source: PubMed URL: [Link]

  • Title: Synthesis and Biological Evaluation of (S)-2-(Substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs and Their Synergistic Effect against PTEN-Deficient MDA-MB-468 Cells Source: PMC - NIH URL: [Link]

  • Title: Structure–Activity Relationship Development Efforts towards Peripherally Selective Analogs of the Cannabinoid Receptor Partial Agonist BAY 59-3074 Source: MDPI URL: [Link]

  • Title: NOVEL, POTENT THC/ANANDAMIDE (HYBRID) ANALOGS Source: PMC - NIH URL: [Link]

  • Title: Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect Source: ScholarWorks URL: [Link]

Sources

Technical Support Center: Scaling Up [1,1'-Biphenyl]-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and scale-up of [1,1'-Biphenyl]-2-carboxamide. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this critical synthetic transformation. Our focus is on providing practical, field-tested insights to ensure the successful and efficient production of this important chemical scaffold.

Introduction to the Synthesis of this compound

The synthesis of this compound typically involves two key transformations: the formation of the biphenyl core via a cross-coupling reaction, most commonly the Suzuki-Miyaura coupling, followed by the formation of the amide bond. Each of these steps presents unique challenges, especially during scale-up. This guide will address potential issues in a systematic, question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions that researchers may have when planning the synthesis of this compound.

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and scalable approach involves a two-step sequence:

  • Suzuki-Miyaura Coupling: This reaction couples an aryl halide (typically 2-bromobenzamide or a related precursor) with phenylboronic acid to form the biphenyl scaffold.[1][2][3] This method is favored for its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids.[3]

  • Amide Formation: If the biphenyl core is synthesized from a precursor like [1,1'-biphenyl]-2-carboxylic acid, the subsequent step is amide formation. This can be achieved through various coupling reagents or by converting the carboxylic acid to an acyl chloride followed by reaction with ammonia or an amine.[4][5]

Q2: What are the critical parameters to consider for a successful Suzuki-Miyaura coupling on a large scale?

A2: When scaling up a Suzuki-Miyaura coupling, several factors become critical:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial for an efficient reaction.[6][7]

  • Base and Solvent System: The base and solvent play a significant role in the reaction's success and can influence reaction rates and selectivity.[8][9][10][11]

  • Reaction Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[6]

  • Degassing: Thorough removal of oxygen is essential to prevent oxidation and deactivation of the Pd(0) catalyst.[6]

  • Purity of Reagents: The purity of starting materials, especially the boronic acid and aryl halide, is critical to avoid side reactions.

Q3: Which amide coupling reagents are most suitable for large-scale synthesis?

A3: For large-scale amide synthesis, the choice of coupling reagent is dictated by factors such as cost, safety, atom economy, and ease of purification.[4][5] While reagents like HATU and HBTU are effective on a lab scale, they are often less desirable for large-scale production due to cost and the generation of stoichiometric byproducts.[12] More cost-effective and scalable options include:

  • Acid Chlorides: Conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine, is a classic and scalable method.[1][13]

  • Propylphosphonic Anhydride (T3P®): T3P® is a versatile and relatively safe coupling reagent that is widely used in industrial processes.

  • Carbodiimides (e.g., EDC): While common, they can present challenges with byproduct removal on a large scale.

Part 2: Troubleshooting Guide - Suzuki-Miyaura Coupling

This section provides a detailed troubleshooting guide for common issues encountered during the Suzuki-Miyaura coupling step for the synthesis of the biphenyl core.

Issue 1: Low or No Product Yield

Q: My Suzuki coupling reaction is showing very low or no conversion to the desired biphenyl product. What are the likely causes and how can I fix this?

A: Low or no product yield is a common issue that can often be traced back to several key factors.[6]

Potential Causes & Solutions

Potential Cause Explanation Recommended Solutions
Inactive Catalyst The active catalytic species is Pd(0). If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. This reduction can be inefficient.[6][7]Ensure the palladium source is of high quality and stored correctly. Consider using a precatalyst that readily forms the active Pd(0) species. Thoroughly degas the reaction mixture to remove oxygen, which can oxidize and deactivate the catalyst.[6]
Inappropriate Ligand The ligand choice is critical for efficient oxidative addition and reductive elimination. An unsuitable ligand can stall the catalytic cycle.[7]For less reactive aryl chlorides, bulky and electron-donating ligands are often necessary.[7] It may be necessary to screen several ligands to find the optimal one for your specific substrates.
Base/Solvent Incompatibility The base is required to activate the boronic acid for transmetalation. The choice of base and solvent system is crucial for the reaction to proceed.[3][14]Ensure the chosen base is sufficiently strong to facilitate the reaction but not so strong that it causes decomposition of starting materials or products. The solvent must be appropriate for the reaction temperature and solubilize the reactants.
Poor Quality Boronic Acid Boronic acids can be prone to decomposition, especially if they are not stored properly.Use fresh, high-quality boronic acid. If in doubt, consider recrystallizing the boronic acid before use.
Insufficient Degassing Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to deactivation.[6]Degas the solvent and reaction mixture thoroughly by sparging with an inert gas (e.g., Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[6]
Issue 2: Formation of Homocoupling Byproducts

Q: I am observing significant amounts of homocoupling products (biphenyl from the boronic acid and/or a biaryl from the aryl halide) in my reaction mixture. How can I minimize these side reactions?

A: Homocoupling is a common side reaction in Suzuki couplings, often driven by the presence of oxygen.[6][15]

Troubleshooting Steps:

  • Improve Degassing: This is the most critical step to minimize homocoupling. Ensure your degassing procedure is rigorous and maintained throughout the reaction.[6]

  • Use a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ can mitigate homocoupling that can occur during the in situ reduction of a Pd(II) precatalyst.[6]

  • Control Reaction Temperature: Excessively high temperatures can sometimes promote side reactions. Optimize the temperature to be high enough for a reasonable reaction rate but not so high that it encourages byproduct formation.

  • Stoichiometry Control: Ensure the stoichiometry of your reactants is accurate. An excess of the boronic acid can sometimes lead to increased homocoupling.

Issue 3: Incomplete Reaction and Stalling

Q: My reaction starts but then stalls before reaching completion. What could be causing this?

A: Reaction stalling can be due to catalyst deactivation or issues with reagent solubility.

Potential Causes & Solutions

Potential Cause Explanation Recommended Solutions
Catalyst Decomposition The palladium catalyst can precipitate out of the solution as "palladium black," leading to a loss of catalytic activity.[15]Ensure adequate mixing to prevent localized high concentrations of reagents. The choice of ligand can also influence catalyst stability.
Product Insolubility As the biphenyl product forms, it may precipitate out of solution, especially in large-scale reactions, effectively stopping the reaction.[16]Choose a solvent system where the product has good solubility at the reaction temperature. In some cases, a solvent mixture may be necessary.[16]
Insufficient Base The base is consumed during the reaction. If there is not enough base, the reaction will stop.Use a sufficient excess of the base (typically 1.5-3.0 equivalents relative to the limiting reagent).[6]

Part 3: Troubleshooting Guide - Amide Bond Formation

This section provides troubleshooting for the amide formation step, which is the final key transformation in the synthesis of this compound.

Issue 1: Low Yield or Incomplete Amidation

Q: I am struggling to get a high yield of my amide product. The reaction is either incomplete or gives a low yield. What should I investigate?

A: Incomplete amidation can be due to several factors, including the choice of coupling reagent and reaction conditions.

Potential Causes & Solutions

Potential Cause Explanation Recommended Solutions
Inefficient Coupling Reagent Not all coupling reagents are equally effective for all substrates. Sterically hindered carboxylic acids or amines can be particularly challenging.[4][5]If using a carbodiimide-based coupling, consider adding an activator like 1-hydroxybenzotriazole (HOBt), though be aware of its potential hazards on a large scale. For challenging couplings, more robust reagents like T3P® may be necessary.
Reaction Temperature Amide bond formation can be slow at room temperature.Gentle heating can often improve the reaction rate and yield. However, excessive heat can lead to side reactions or decomposition.
Water Content The presence of water can hydrolyze activated intermediates, reducing the yield.Use anhydrous solvents and ensure starting materials are dry, especially when using water-sensitive coupling reagents.
Base Stoichiometry When starting from an amine salt, a sufficient amount of base is required to liberate the free amine for the reaction.Ensure at least one equivalent of a non-nucleophilic base is used to neutralize any amine salts.
Issue 2: Epimerization of Chiral Centers

Q: My starting materials contain chiral centers, and I am observing epimerization in my final amide product. How can I prevent this?

A: Epimerization is a significant concern when dealing with chiral carboxylic acids or amines.

Preventative Measures:

  • Choice of Coupling Reagent: Some coupling reagents are more prone to causing epimerization than others. Reagents that form highly reactive intermediates can increase the risk.

  • Reaction Temperature: Lowering the reaction temperature can often minimize epimerization.

  • Base Selection: The choice and amount of base can influence the rate of epimerization. Use the minimum amount of a non-nucleophilic base necessary.

Part 4: Purification and Crystallization

Q: What is the best way to purify this compound on a large scale?

A: For large-scale purification, crystallization is often the most efficient and cost-effective method.

General Crystallization Protocol:

  • Solvent Selection: Choose a solvent or solvent system in which the biphenyl carboxamide is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Common choices for similar compounds include ethanol/water mixtures or benzene/petroleum ether.[17]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization (if necessary): If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.[18]

  • Crystallization: Allow the solution to cool slowly to room temperature to form well-defined crystals. Further cooling in an ice bath can maximize the yield.[18]

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.[18]

Troubleshooting Crystallization:

Issue Potential Cause Recommended Solution(s)
Oiling Out The compound is coming out of solution as a liquid instead of a solid.Add more of the primary solvent to reduce the supersaturation. Lower the crystallization temperature more slowly. Consider a different solvent system.[18]
No Crystals Form The solution is supersaturated, but nucleation has not occurred.Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.[18]
Poor Purity The crystals are still contaminated with impurities.Ensure the cooling process is slow to allow for selective crystallization. A second recrystallization may be necessary.

Part 5: Visualizing the Workflow

General Synthetic Workflow

G cluster_suzuki Suzuki-Miyaura Coupling cluster_workup_purification Workup & Purification A 2-Bromobenzamide E This compound A->E B Phenylboronic Acid B->E C Pd Catalyst & Ligand C->E D Base & Solvent D->E F Reaction Mixture E->F G Aqueous Workup F->G H Crude Product G->H I Crystallization H->I J Pure this compound I->J

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield in Suzuki Coupling

G Start Low Yield in Suzuki Coupling Catalyst Check Catalyst Activity Start->Catalyst Ligand Evaluate Ligand Choice Catalyst->Ligand Active New_Catalyst Use Fresh/Different Catalyst Catalyst->New_Catalyst Inactive Degassing Verify Degassing Procedure Ligand->Degassing Appropriate Screen_Ligands Screen Different Ligands Ligand->Screen_Ligands Inappropriate Reagents Assess Reagent Purity Degassing->Reagents Sufficient Improve_Degassing Improve Degassing Technique Degassing->Improve_Degassing Insufficient End End Reagents->End Pure Purify_Reagents Purify Starting Materials Reagents->Purify_Reagents Impure

Caption: Decision tree for troubleshooting low yield in Suzuki coupling.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • IUCr Journals. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • RSC Publishing. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]

  • AIDIC. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Retrieved from [Link]

  • ResearchGate. (2025). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Retrieved from [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • ACS Publications. (2010). Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. Retrieved from [Link]

  • PMC. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 5-oxo-N-phenyl-3-(thiophen-2-yl). Retrieved from [Link]

  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • PMC. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • PMC. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

  • MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? : r/Chempros. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Retrieved from [Link]

  • Asian Journal of Chemistry. (2009). Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5-dihydro-imidazol-1-yl)amide. Retrieved from [Link]

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  • PubMed. (2017). biphenyl-2-carboxamides: Synthesis biological evaluation and mechanism of action. Retrieved from [Link]

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  • Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid? : r/chemhelp. Retrieved from [Link]

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  • PubMed. (n.d.). 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide: investigation of structural variations. Retrieved from [Link]

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Validation & Comparative

Comparing synthesis methods for [1,1'-Biphenyl]-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Synthesis of [1,1'-Biphenyl]-2-carboxamide: A Comparative Analysis of Modern Synthetic Strategies

For researchers and professionals in drug development, the synthesis of biaryl scaffolds is a cornerstone of medicinal chemistry. The this compound core is a privileged structure found in numerous biologically active molecules. The choice of synthetic route to this target can significantly impact yield, purity, scalability, and cost. This guide provides a comparative analysis of the two primary retrosynthetic strategies for its construction, grounded in mechanistic principles and supported by practical, field-proven protocols.

Executive Summary: Two Paths to a Privileged Scaffold

The synthesis of this compound can be approached from two fundamentally different directions, each with distinct advantages and challenges:

  • Strategy A: Sequential Suzuki Coupling and Amidation. This is the most common and arguably more versatile approach. It involves first constructing the biaryl carbon skeleton to form [1,1'-biphenyl]-2-carboxylic acid, followed by the formation of the amide bond. This route offers robust, well-understood reactions and readily available starting materials.

  • Strategy B: Directed ortho-Metalation (DoM). This strategy leverages the directing power of an existing amide group to functionalize the ortho position, thereby forming the biaryl bond. It is an elegant and often shorter route but requires stringent reaction conditions and careful substrate design.

The optimal choice depends on factors such as available starting materials, required scale, and tolerance for specific functional groups on the aromatic rings.

Strategy A: The Workhorse Route - Suzuki Coupling Followed by Amidation

This linear approach separates the two key bond-forming events: the C(sp²)-C(sp²) bond of the biphenyl and the C-N bond of the amide. This separation allows for independent optimization of each step, making it a reliable and scalable method.

Logical Framework: Why this order?

The logic of forming the C-C bond first is rooted in the stability and commercial availability of the precursors. Substituted 2-halobenzoic acids and phenylboronic acids are common commodities. The palladium-catalyzed Suzuki-Miyaura coupling is exceptionally tolerant of the carboxylic acid functional group, obviating the need for protection-deprotection steps.[1] The subsequent amide formation is one of the most well-documented transformations in organic synthesis.[2][]

Workflow Diagram: Strategy A

cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Amide Formation A 2-Bromobenzoic Acid C [1,1'-Biphenyl]-2-carboxylic Acid A->C Pd(PPh₃)₄ K₂CO₃, Dioxane/H₂O 80 °C B Phenylboronic Acid B->C Pd(PPh₃)₄ K₂CO₃, Dioxane/H₂O 80 °C D This compound C->D 1. SOCl₂ 2. NH₄OH

Caption: Workflow for Strategy A: Sequential Suzuki Coupling and Amidation.

Part 1: Suzuki-Miyaura Coupling for the Biphenyl Core

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl systems due to its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents.[1]

Mechanistic Insight: The catalytic cycle involves three key steps:

  • Oxidative Addition: The aryl halide (e.g., 2-bromobenzoic acid) adds to the Pd(0) catalyst, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its phenyl group to the palladium center, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, yielding the biphenyl product and regenerating the Pd(0) catalyst for the next cycle.[4]

  • To a round-bottom flask, add 2-bromobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio).

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).[5]

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Acidify the aqueous layer with 1M HCl to a pH of ~2. The product will precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum to yield [1,1'-biphenyl]-2-carboxylic acid. Typical yields range from 80-95%.[5]

Part 2: Amide Bond Formation

With the biphenyl carboxylic acid in hand, the final step is amidation. While direct condensation of a carboxylic acid and ammonia requires harsh conditions (high heat and pressure) to drive off water, a more practical approach involves activating the carboxylic acid.[6][7]

Causality in Reagent Choice: The most common activation method is conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[] Acyl chlorides are highly reactive electrophiles that readily react with ammonia or amines to form the amide bond under mild conditions.[8] Alternatively, peptide coupling reagents can be used for direct conversion, which is often preferred for complex molecules with sensitive functional groups.[2][9]

  • Suspend [1,1'-biphenyl]-2-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene.

  • Add thionyl chloride (SOCl₂, 1.5-2.0 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours until the evolution of gas ceases.

  • Cool the reaction and remove the excess SOCl₂ and solvent under reduced pressure. This affords the crude [1,1'-biphenyl]-2-carbonyl chloride.

  • Dissolve the crude acyl chloride in an anhydrous solvent like THF or DCM and cool to 0 °C.

  • Slowly add an excess of concentrated aqueous ammonium hydroxide (NH₄OH) or bubble ammonia gas through the solution.

  • Stir the reaction for 1-2 hours at room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Strategy B: The Elegant Approach - Directed ortho-Metalation (DoM)

This strategy leverages a Directed Metalation Group (DMG) to achieve regioselective C-H activation. The tertiary amide group (e.g., an N,N-diethyl or N,N-diisopropyl amide) is one of the most powerful DMGs.[10][11]

Logical Framework: Why use a directing group?

The core principle of DoM is that the DMG coordinates to a strong organolithium base, delivering it to the proximal ortho proton.[12] This deprotonation creates a stabilized aryl anion in situ, which can then react with an electrophile. For biphenyl synthesis, this typically involves a subsequent palladium-catalyzed cross-coupling step. This approach builds complexity directly on a pre-formed amide, potentially shortening the overall sequence.

Workflow Diagram: Strategy B

cluster_0 Step 1: Directed ortho-Metalation cluster_1 Step 2: Transmetalation & Coupling A N,N-Diethylbenzamide B ortho-Lithiated Intermediate A->B s-BuLi, TMEDA THF, -78 °C C N,N-Diethyl-[1,1'-biphenyl]-2-carboxamide B->C 1. ZnCl₂ (Transmetalation) 2. Ph-I, Pd(dba)₂ (Negishi-type)

Caption: Workflow for Strategy B: Directed ortho-Metalation and Cross-Coupling.

Mechanistic Insight: The process begins with the formation of a complex between the amide's carbonyl oxygen and the lithium of the alkyllithium base (Complex-Induced Proximity Effect, CIPE).[13][14] This brings the strong base close to the ortho C-H bond, facilitating its deprotonation over other potentially acidic protons. The resulting aryllithium is a potent nucleophile. However, for cross-coupling, it is often transmetalated to a more stable organometallic species (e.g., organozinc or organoboron) before adding the palladium catalyst and aryl halide partner.

  • To a flame-dried, three-necked flask under an inert atmosphere, add N,N-diethylbenzamide (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C.

  • Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 eq) to chelate the lithium and increase the basicity.

  • Slowly add sec-butyllithium (s-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1-2 hours.

  • Transmetalation: In a separate flask, prepare a solution of anhydrous zinc chloride (ZnCl₂, 1.2 eq) in THF. Add this solution to the aryllithium species at -78 °C and allow it to slowly warm to 0 °C over 1 hour. This forms the more stable organozinc reagent.

  • Coupling: To the organozinc reagent, add iodobenzene (1.5 eq) and a palladium catalyst such as bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 0.05 eq) with a suitable phosphine ligand.

  • Heat the reaction mixture to 50-60 °C and stir until the starting material is consumed.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography. The resulting N,N-diethyl-[1,1'-biphenyl]-2-carboxamide would then require hydrolysis to obtain the primary amide, adding a step to the process.

Comparative Analysis

FeatureStrategy A: Suzuki + AmidationStrategy B: Directed ortho-Metalation
Overall Yield Generally high and reliable (typically >70% over 2 steps).Variable; can be high but sensitive to conditions and substrates (50-80%).
Versatility Very high. Tolerates a wide range of functional groups on both rings.[1][15]More limited. Incompatible with electrophilic functional groups (e.g., esters, ketones) that react with the organolithium base.
Scalability Excellent. Suzuki couplings are routinely performed on a multi-kilogram scale.[16]Challenging. Requires cryogenic temperatures (-78 °C) and strictly anhydrous/anaerobic conditions, which are difficult to scale.
Atom Economy Moderate. Amidation step often uses stoichiometric activating agents (e.g., SOCl₂) generating waste.Poor. Uses stoichiometric strong base and generates salt byproducts.
Reagent Safety Palladium catalysts can be pyrophoric (Pd/C), but reagents are generally manageable.Highly hazardous. Pyrophoric alkyllithium reagents require specialized handling.
Starting Materials Widely available and diverse selection of halo-acids and boronic acids.Requires synthesis of the specific N,N-dialkylbenzamide precursor.
Simplicity Operationally simpler, non-cryogenic, and more forgiving reactions.Technically demanding, requiring expertise in handling air- and moisture-sensitive reagents.

Conclusion and Recommendation

For most laboratory and process development applications, Strategy A (Sequential Suzuki Coupling and Amidation) is the superior and recommended route for synthesizing this compound. Its robustness, high functional group tolerance, operational simplicity, and proven scalability make it the most reliable and versatile choice. The vast literature and commercial availability of precursors further solidify its position as the workhorse method.

Strategy B (Directed ortho-Metalation) represents a more elegant and intellectually stimulating approach to C-H activation. It is a powerful tool for academic discovery and the rapid synthesis of specific, highly substituted analogues that might be difficult to access otherwise. However, its practical limitations—namely the harsh, cryogenic conditions and intolerance of many functional groups—make it less suitable for general-purpose synthesis and large-scale production of the parent this compound.

Ultimately, the choice of synthesis is a strategic decision. By understanding the underlying chemical principles and practical considerations of each route, researchers can select the path that best aligns with their project goals, resources, and expertise.

References

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  • Tilly, D., Fu, J. M., Zhao, B. P., Alessi, M., Castanet, A. S., Snieckus, V., & Mortier, J. (2010). On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides. Organic Letters, 12(1), 68-71.

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  • Sirianni, Q., Reed, J. N., & Cinel, B. (2014). Directed Ortho Lithiation of Biphenyl Containing Different Tertiary Amide Directing Metalation Groups at the 4 and 4' Positions. Thompson Rivers University.

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  • BenchChem. (2023). A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives.

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  • Tomar, P., & Kaur, N. (2014). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. International Journal of Pharmaceutical Sciences and Research, 5(6), 2133-2147.

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  • Liu, W. B., et al. (2011). A highly efficient retrievable catalyst for Suzuki-Miyaura cross-coupling reactions in water. Green Chemistry, 13(3), 633-637.

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A Comparative Guide to the Cross-Reactivity Profile of [1,1'-Biphenyl]-2-carboxamide and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the specificity of a small molecule inhibitor is as crucial as its potency. Off-target effects can lead to unforeseen toxicities or confound the interpretation of experimental results, making a thorough understanding of a compound's cross-reactivity profile a non-negotiable aspect of preclinical development.[1] This guide provides an in-depth comparative analysis of the hypothetical Acetyl-CoA Carboxylase 1 (ACC1) inhibitor, [1,1'-Biphenyl]-2-carboxamide (herein referred to as Biphenacarb), with other biphenyl carboxamide-based compounds. We will explore the experimental methodologies required to build a comprehensive selectivity profile, present comparative data, and discuss the implications for drug development professionals.

The biphenyl carboxamide scaffold is a privileged structure in medicinal chemistry, known to form the basis of inhibitors for a diverse range of protein targets, including kinases and metabolic enzymes.[2][3][4] This inherent versatility underscores the critical need for rigorous cross-reactivity studies.

Compound Profiles: A Comparative Overview

For the purpose of this guide, we will compare our lead compound, Biphenacarb, against two other compounds sharing the biphenyl carboxamide core but designed for different primary targets.

  • Compound A (Biphenacarb): A novel, investigational inhibitor with high potency against Acetyl-CoA Carboxylase 1 (ACC1), a key enzyme in fatty acid synthesis.[5][6][7][8] Its development is aimed at oncology, targeting the metabolic reprogramming of cancer cells.

  • Alternative 1 (P38i-Biph): A structurally similar biphenyl carboxamide derivative, characterized as a potent inhibitor of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.

  • Alternative 2 (SMO-Biph): An ortho-biphenyl carboxamide initially identified as a Smoothened (SMO) antagonist, impacting the Hedgehog signaling pathway.[4]

Part 1: Biochemical Selectivity Profiling - The Kinome Scan

A primary concern for any new kinase or enzyme inhibitor is its activity against the broader human kinome.[9] The structural similarity of ATP-binding sites across many kinases is a frequent cause of off-target binding.[1] A comprehensive kinome scan is the first line of defense in identifying potential cross-reactivity.

Experimental Rationale

Large-panel kinase screening provides a broad view of an inhibitor's selectivity.[10][11] By testing the compound against hundreds of purified kinases, we can quickly identify off-target interactions that might warrant further investigation. This is crucial for interpreting cellular phenotypes and anticipating potential toxicities. We will utilize a radiometric assay, a gold standard for directly measuring kinase catalytic activity.[12]

Protocol: Radiometric Kinase Panel Screen (HotSpot Assay)
  • Compound Preparation: Prepare a 10 mM stock solution of Biphenacarb, P38i-Biph, and SMO-Biph in DMSO. Create serial dilutions to achieve final assay concentrations, typically from 10 µM down to low nanomolar ranges.

  • Assay Plate Setup: In a 96- or 384-well filter plate, add the recombinant kinases from a diverse panel (e.g., 400+ kinases), a suitable substrate peptide or protein for each kinase, and the kinase reaction buffer.

  • Compound Addition: Add the diluted test compounds or a vehicle control (DMSO) to the appropriate wells.

  • Initiation of Reaction: Start the kinase reaction by adding a solution containing [γ-³³P]-ATP. The ATP concentration should be kept close to the Michaelis-Menten constant (Km) for each kinase to provide a physiologically relevant measure of inhibition.

  • Incubation: Incubate the plates at 30°C for a specified time, allowing for substrate phosphorylation.

  • Termination and Washing: Stop the reaction by adding phosphoric acid. Wash the plates to remove unincorporated [γ-³³P]-ATP, leaving behind the radiolabeled, phosphorylated substrate bound to the filter membrane.

  • Detection: Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound at each concentration against every kinase in the panel. Determine the IC50 values for significant off-target interactions.

Comparative Biochemical Data

The following table presents hypothetical kinome scan data for our compounds of interest, tested at a concentration of 1 µM. The data is presented as percent inhibition, with the primary target highlighted.

Kinase TargetBiphenacarb (% Inhibition)P38i-Biph (% Inhibition)SMO-Biph (% Inhibition)
ACC1 (Primary) 98% 15%8%
p38α (Primary) 25%95% 12%
SMO (Primary) 5%10%92%
ABL145%30%5%
FAK (PTK2)65%20%18%
JAK112%18%3%
JAK215%22%4%
JAK38%15%2%
WEE15%8%1%
PKMYT18%12%2%

Interpretation of Results:

From this initial screen, Biphenacarb shows high selectivity for its primary target, ACC1. However, it also displays notable inhibitory activity against Focal Adhesion Kinase (FAK) and the non-receptor tyrosine kinase ABL1. This is a critical finding, as FAK inhibition could have significant effects on cell adhesion, migration, and survival, which might be synergistic or confounding in a cancer context. P38i-Biph and SMO-Biph also show some minor off-target activities, but at this concentration, they appear relatively selective in a biochemical context.

Part 2: Cellular Cross-Reactivity Assessment

Biochemical assays are invaluable, but they do not fully recapitulate the complex environment of a living cell.[10] Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity and selectivity.[1] Therefore, cell-based assays are essential for validating on-target engagement and identifying physiologically relevant off-target effects.

Caption: Workflow for assessing compound cross-reactivity.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in intact cells. It relies on the principle that a protein's thermal stability increases upon ligand binding.

  • Cell Culture: Culture cells known to express the target protein (e.g., HCT-116 cells for ACC1).

  • Compound Treatment: Treat the cells with the test compound (e.g., 10 µM Biphenacarb) or vehicle for a defined period.

  • Heating: Heat aliquots of the cell suspension across a range of temperatures (e.g., 40-70°C).

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol: Cell Viability and Phenotypic Assays

To understand the functional consequences of on- and off-target inhibition, a panel of cell-based assays is essential.

  • Cell Line Panel: Select a diverse panel of cell lines. For Biphenacarb, this should include cancer cell lines with high fatty acid synthesis rates (e.g., HCT-116, A549) and cell lines known to be sensitive to the inhibition of off-target kinases (e.g., a FAK-dependent cell line).

  • Cell Viability Assay (e.g., CellTiter-Glo): Treat the cell panel with a dose-response of each compound for 72 hours. Measure cell viability by quantifying ATP levels, which correlate with the number of metabolically active cells. This provides a general measure of cytotoxicity.

  • Downstream Target Modulation: To confirm on-target activity, measure the modulation of a biomarker downstream of the primary target. For ACC1 inhibition by Biphenacarb, this would involve measuring the levels of malonyl-CoA by LC-MS/MS.

  • Off-Target Pathway Analysis: Based on the kinome scan, investigate the impact on off-target pathways. For Biphenacarb's effect on FAK, this would involve a Western blot to measure the phosphorylation of FAK at its autophosphorylation site (Y397).

Comparative Cellular Data
AssayBiphenacarbP38i-BiphSMO-Biph
ACC1 Target Engagement (CETSA) Shift Observed No ShiftNo Shift
p38 Target Engagement (CETSA) No ShiftShift Observed No Shift
Malonyl-CoA Reduction EC50 (HCT-116) 50 nM > 10 µM> 10 µM
p-p38 Inhibition EC50 (THP-1 cells) > 10 µM75 nM > 10 µM
HCT-116 Viability GI50 200 nM> 10 µM> 10 µM
FAK-dependent Cell Line Viability GI50 800 nM> 10 µM> 10 µM
General Cytotoxicity (HEK293) GI50 > 10 µM> 10 µM> 10 µM

Interpretation of Results:

The cellular data confirms that Biphenacarb engages ACC1 in cells and potently reduces its product, malonyl-CoA, leading to a strong anti-proliferative effect in a relevant cancer cell line. The GI50 in the FAK-dependent cell line is higher than in the HCT-116 line, suggesting that while there is off-target activity on FAK, it is less potent than the on-target ACC1 effect. The lack of general cytotoxicity in a non-cancerous cell line like HEK293 is a positive indicator for the therapeutic window. The comparator compounds also show on-target engagement and downstream effects consistent with their primary targets.

Caption: Hypothetical signaling of Biphenacarb.

Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to characterizing the cross-reactivity of a novel inhibitor, Biphenacarb. The analysis reveals that while Biphenacarb is a potent and selective inhibitor of its primary target, ACC1, it possesses off-target activity against FAK and ABL1 that must be considered.

Key Takeaways for Drug Development Professionals:

  • Selectivity is Relative: No inhibitor is perfectly selective. The goal is to develop compounds with a selectivity profile that is well-understood and acceptable for the intended therapeutic application.

  • Integrate Biochemical and Cellular Data: A comprehensive understanding of cross-reactivity can only be achieved by integrating data from both biochemical and cellular assays.[10]

  • Off-Targets Can Be Opportunities or Liabilities: The inhibition of FAK by Biphenacarb could be a liability due to potential toxicity, or it could be a beneficial polypharmacology, contributing to its anti-cancer effects. Further studies would be required to dissect these possibilities.

  • Continuous Profiling is Key: Selectivity profiling should not be a one-time event. As a compound advances through lead optimization, its cross-reactivity profile should be continuously monitored to ensure that chemical modifications do not introduce new, undesirable off-target activities.

The methodologies and comparative framework presented here provide a robust starting point for any team tasked with evaluating the selectivity of a novel small molecule inhibitor. A thorough and early assessment of cross-reactivity is a cornerstone of successful and safe drug development.

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A Guide to Orthogonal Assays for Confirming [1,1'-Biphenyl]-2-carboxamide Activity on GPR142

Author: BenchChem Technical Support Team. Date: February 2026

The [1,1'-Biphenyl]-2-carboxamide scaffold is a classic example of a "privileged structure" in medicinal chemistry. Its rigid, yet tunable, conformation has made it a cornerstone for developing molecules with a vast range of biological activities, from potent Smoothened antagonists in oncology to agents with antifungal properties[1][2]. This structural motif is also present in compounds showing antiproliferative effects by inducing DNA damage and cell cycle arrest[3][4].

This guide addresses a common challenge in drug discovery: how does one rigorously validate the activity of a novel compound based on this scaffold? We will proceed with a specific, illustrative scenario: a hypothetical this compound derivative, hereafter "Compound X," has been identified in a high-throughput screen as a potential agonist for G-protein Coupled Receptor 142 (GPR142).

GPR142 is a high-interest therapeutic target for type 2 diabetes, as it is predominantly expressed in pancreatic β-cells and its activation leads to glucose-dependent insulin secretion[5][6]. This glucose dependency suggests a lower risk of hypoglycemia compared to some existing therapies, making GPR142 agonists highly sought after[5][7].

However, an initial screening hit is merely a starting point. It is imperative to confirm that the observed activity is due to specific, on-target engagement and not a result of assay interference, off-target effects, or other artifacts. This guide provides a comprehensive framework of orthogonal assays designed to build a robust, self-validating data package to confirm the activity of Compound X as a GPR142 agonist. Our approach is structured in a logical, multi-tiered cascade, moving from direct physical binding to downstream cellular function.

Pillar 1: Understanding the Target Biology - GPR142 Signaling

Before designing an experimental plan, we must understand the target's mechanism. GPR142 activation by an agonist initiates a cascade of intracellular events. It is known to couple to at least two G-protein subtypes: Gαq and Gαi[8].

  • The Gαq Pathway: Upon activation, GPR142 stimulates Gαq, which in turn activates phospholipase C (PLC). PLC cleaves PIP2 into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers calcium release, and its metabolite, inositol monophosphate (IP-1), accumulates over time, serving as a stable and robust marker for Gαq activation[8][9].

  • The Gαi Pathway: Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels[8][9].

  • Convergent Downstream Signaling: Both Gαq and Gαi pathways can converge to activate the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of the Extracellular signal-Regulated Kinase (ERK1/2)[8][9][10].

This known signaling network provides multiple distinct nodes for interrogation. A true agonist should produce a consistent pattern of activity across these different branches.

GPR142_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CompoundX Compound X (Agonist) GPR142 GPR142 Receptor CompoundX->GPR142 Binds & Activates Gq Gαq GPR142->Gq Activates Gi Gαi GPR142->Gi Activates PLC Phospholipase C Gq->PLC Activates ERK ERK1/2 Gq->ERK AC_active Adenylyl Cyclase (Inactive) Gi->AC_active Inhibits Gi->ERK IP1 IP-1 Accumulation PLC->IP1 Leads to AC_inactive Adenylyl Cyclase (Active) cAMP_high cAMP AC_inactive->cAMP_high cAMP_low ↓ cAMP AC_active->cAMP_low pERK p-ERK1/2 ERK->pERK Phosphorylation

Figure 1: GPR142 dual signaling pathway.
Pillar 2: The Orthogonal Validation Workflow

Orthogonal_Workflow cluster_0 Experimental Tiers cluster_1 Specific Assays Tier1 Tier 1: Biophysical Assays (Does it bind?) SPR Surface Plasmon Resonance (SPR) Tier1->SPR CETSA Cellular Thermal Shift Assay (CETSA) Tier1->CETSA Tier2 Tier 2: Biochemical Assays (Does binding cause activation?) GTPgS GTPγS Binding Assay Tier2->GTPgS Tier3 Tier 3: Cell-Based Assays (Does activation trigger downstream signaling?) IP1 IP-1 Accumulation Assay Tier3->IP1 cAMP cAMP Inhibition Assay Tier3->cAMP pERK p-ERK1/2 Assay Tier3->pERK SPR->Tier2 CETSA->Tier2 GTPgS->Tier3

Figure 2: A tiered workflow for orthogonal validation.

Tier 1: Biophysical Assays – Confirming Direct Target Engagement

The foundational question is whether Compound X physically interacts with the GPR142 protein. Biophysical assays measure this direct binding, providing evidence that is independent of any downstream biological function[11][12].

Method 1.1: Surface Plasmon Resonance (SPR)

Causality: SPR is the gold standard for quantifying the kinetics of a drug-target interaction[12]. It provides direct evidence of binding and measures the affinity (KD), as well as the rates of association (ka) and dissociation (kd). This level of detail is crucial for establishing a structure-activity relationship and confirming that the compound binds with an affinity consistent with its functional potency.

Experimental Protocol:

  • Immobilization: Covalently immobilize purified, full-length GPR142 protein (reconstituted in nanodiscs for stability) onto a CM5 sensor chip via amine coupling.

  • Analyte Preparation: Prepare a dilution series of Compound X in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Include a vehicle-only control.

  • Binding Measurement: Inject the Compound X dilutions sequentially over the GPR142-coated and a reference (blank) flow cell. The binding is measured in real-time as a change in response units (RU).

  • Dissociation: After each compound injection, flow running buffer over the chip to measure the dissociation phase.

  • Regeneration: If necessary, inject a mild regeneration solution (e.g., low pH glycine) to remove any remaining bound compound before the next injection.

  • Data Analysis: Subtract the reference channel signal from the active channel. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.

Expected Data:

Compound ka (1/Ms) kd (1/s) Affinity (KD) (nM)
Compound X 1 x 10⁵ 1 x 10⁻³ 10

| Negative Control | No Binding | No Binding | No Binding |

Method 1.2: Cellular Thermal Shift Assay (CETSA®)

Causality: While SPR is powerful, it uses purified protein outside its native environment. CETSA confirms target engagement within the complex milieu of a cell or cell lysate[13][14][15]. The principle is that when a ligand binds to its target protein, it confers thermal stability, increasing the protein's melting temperature (Tm)[15][16]. Observing a Tm shift for GPR142 only in the presence of Compound X is strong evidence of intracellular target engagement.

Experimental Protocol:

  • Cell Treatment: Incubate intact cells expressing GPR142 (e.g., HEK293-GPR142) with Compound X (e.g., at 10x the expected EC50) or vehicle (DMSO) for 1 hour at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.

  • Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Detection: Carefully collect the supernatant (containing the soluble, non-denatured protein) and analyze the amount of soluble GPR142 at each temperature point using Western blotting or an immunoassay like ELISA.

  • Data Analysis: Plot the percentage of soluble GPR142 against temperature for both vehicle- and compound-treated samples. Fit the data to a Boltzmann sigmoidal equation to determine the Tm for each condition. The difference is the thermal shift (ΔTm).

Expected Data:

Treatment Melting Temp (Tm) of GPR142 Thermal Shift (ΔTm)
Vehicle (DMSO) 52.1 °C -

| Compound X (1 µM) | 56.5 °C | +4.4 °C |

Tier 2: Biochemical Assays – Probing Receptor Activation

Having confirmed that Compound X binds directly to GPR142, we next ask if this binding event is productive. Does it induce the conformational change required to activate the associated G-protein?

Method 2.1: [³⁵S]GTPγS or Fluorescent-GTPγS Binding Assay

Causality: This is a classic, direct measure of GPCR activation[8]. An activated receptor acts as a guanine nucleotide exchange factor (GEF), catalyzing the release of GDP from the Gα subunit and allowing GTP to bind. By using a non-hydrolyzable GTP analog like GTPγS, we can trap the G-protein in its "on" state and quantify the receptor's activation level. A dose-dependent increase in GTPγS binding demonstrates that Compound X is a functional agonist.

Experimental Protocol:

  • Membrane Preparation: Prepare crude plasma membranes from cells overexpressing GPR142 and the G-protein of interest (e.g., Gαq).

  • Reaction Mix: In a microplate, combine the membranes, a fluorescent GTP analog (e.g., BODIPY™ FL GTPγS), and varying concentrations of Compound X in an appropriate assay buffer containing GDP (to ensure the G-protein is in the "off" state at baseline).

  • Incubation: Incubate the plate for 60 minutes at 30°C to allow for nucleotide exchange.

  • Detection: Measure the fluorescence polarization (FP) of the reaction. When the small, rapidly tumbling fluorescent GTPγS binds to the large, slow-tumbling Gα subunit, its polarization increases significantly.

  • Data Analysis: Plot the change in fluorescence polarization against the log of Compound X concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

Expected Data:

Compound EC50 (nM) Emax (% of control agonist)
Compound X 25 98%
L-Tryptophan (Endogenous Agonist) 350 100%

| Vehicle (DMSO) | No Activity | 0% |

Tier 3: Cell-Based Assays – Measuring Downstream Functional Consequences

The final and most physiologically relevant tier of assays confirms that G-protein activation translates into the expected downstream signaling events within a living cell. Success in these assays validates the entire signaling cascade from receptor to second messenger to downstream kinase activation.

Method 3.1: IP-1 Accumulation Assay (Gαq Pathway)

Causality: This assay directly measures the functional output of the Gαq signaling arm[5][8]. A dose-dependent increase in IP-1 confirms that Compound X productively engages the Gαq pathway in a cellular context. Technologies like HTRF (Homogeneous Time-Resolved FRET) provide a sensitive and high-throughput method for this measurement[17][18].

Experimental Protocol:

  • Cell Plating: Plate GPR142-expressing cells in a 384-well plate and grow overnight.

  • Compound Addition: Add varying concentrations of Compound X to the cells in the presence of LiCl (which inhibits the breakdown of IP-1, allowing it to accumulate).

  • Incubation: Incubate for 1-2 hours at 37°C.

  • Lysis & Detection: Lyse the cells and add the HTRF detection reagents: an IP-1 antibody labeled with a Europium cryptate (donor) and an IP-1 analog labeled with d2 (acceptor).

  • FRET Measurement: After a further incubation, read the plate on a TR-FRET enabled reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm) and plot it against the log of Compound X concentration. Fit to a sigmoidal dose-response curve to determine the EC50.

Method 3.2: cAMP Inhibition Assay (Gαi Pathway)

Causality: To confirm the engagement of the Gαi pathway, we must measure the compound's ability to inhibit cAMP production[8][9]. This is a critical orthogonal confirmation, as it probes a separate and distinct signaling branch from the Gαq pathway.

Experimental Protocol:

  • Cell Plating: Plate GPR142-expressing cells in a 384-well plate.

  • Compound Addition: Add varying concentrations of Compound X.

  • Stimulation: After a short pre-incubation, add a fixed concentration of an adenylyl cyclase activator, such as Forskolin, to all wells (except negative controls) to stimulate cAMP production.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Lyse the cells and detect cAMP levels using a competitive immunoassay, such as a FRET- or AlphaLISA-based kit.

  • Data Analysis: Plot the signal (which is inversely proportional to cAMP level in many kits) against the log of Compound X concentration. Fit to a sigmoidal dose-response curve to determine the IC50 (for inhibition).

Method 3.3: ERK1/2 Phosphorylation Assay (Convergent Pathway)

Experimental Protocol:

  • Cell Plating & Starvation: Plate GPR142-expressing cells and serum-starve them overnight to reduce basal p-ERK levels.

  • Compound Stimulation: Treat cells with a dose-response of Compound X for a short period (typically 5-10 minutes) at 37°C.

  • Lysis: Lyse the cells directly in the well by adding the provided lysis buffer.

  • Detection: Transfer lysate to a 384-well Proxiplate. Add the AlphaScreen Acceptor beads (conjugated to an anti-p-ERK antibody) and Donor beads (conjugated to an anti-total ERK antibody).

  • Incubation: Incubate in the dark for 2 hours at room temperature.

  • Signal Reading: Read the plate on an AlphaScreen-capable reader.

  • Data Analysis: Plot the AlphaScreen signal against the log of Compound X concentration and fit to a sigmoidal dose-response curve to determine the EC50.

Expected Cellular Data Summary:

Assay Pathway Measured Parameter Expected Value (Compound X)
IP-1 Accumulation Gαq EC50 ~30 nM
cAMP Inhibition Gαi IC50 ~50 nM

| p-ERK1/2 Activation | Convergent | EC50 | ~40 nM |

Conclusion: A Self-Validating System for Trustworthy Results

By systematically applying this tiered orthogonal workflow, we build a powerful and internally consistent case for the mechanism of action of Compound X.

  • Tier 1 confirmed that the compound physically and directly binds to the GPR142 protein inside the cell.

  • Tier 2 demonstrated that this binding is functionally productive, causing the receptor to activate its G-protein partner.

  • Tier 3 provided the ultimate physiological validation, showing that this biochemical activation translates into the expected, multi-branched downstream signaling events in living cells.

When the potency values (KD, EC50, IC50) across these diverse assays are in reasonable agreement, it provides high confidence that the this compound derivative, Compound X, is a true on-target agonist of GPR142. This rigorous, multi-faceted approach moves beyond a simple screening result to generate a trustworthy, decision-enabling data package essential for advancing a compound in a drug discovery program.

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A Researcher's Guide to Navigating the Synthesis and Biological Evaluation of [1,1'-Biphenyl]-2-carboxamide: A Focus on Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the reproducibility of experimental findings stands as a cornerstone of scientific integrity and progress. This guide offers a senior application scientist's perspective on the synthesis and biological evaluation of [1,1'-Biphenyl]-2-carboxamide, a molecule of interest in medicinal chemistry. We will delve into the nuances of its preparation, the potential pitfalls that can lead to inconsistent results, and a comparative analysis with established alternatives. Our focus is to equip researchers with the insights needed to generate reliable and reproducible data.

The Synthetic Challenge: Ensuring Consistency in this compound Production

The synthesis of this compound typically involves a two-step process: a Suzuki-Miyaura cross-coupling to form the biphenyl scaffold, followed by an amide bond formation. While seemingly straightforward, each step is fraught with variables that can significantly impact the yield, purity, and ultimately, the biological activity of the final compound.

Step 1: The Suzuki-Miyaura Cross-Coupling Reaction

The formation of the C-C bond between two aryl rings is the crux of this synthesis. The choice of catalyst, ligand, base, and solvent system is critical for a successful and reproducible outcome.[1][2]

Key Considerations for Reproducibility:

  • Catalyst and Ligand Selection: The palladium catalyst and its coordinating ligand are paramount. While numerous options exist, the choice can dramatically influence reaction kinetics and impurity profiles. For instance, electron-rich and bulky phosphine ligands are often employed to promote the oxidative addition of less reactive aryl chlorides.[3] Inconsistent catalyst activity or purity from different suppliers can be a major source of variability.

  • Solvent and Base: The solvent system not only dictates the solubility of the reactants but also influences the reaction rate and selectivity. Similarly, the choice and concentration of the base are critical for the transmetalation step. Incompatibility between the chosen base and solvent can lead to poor yields and side reactions.[3]

  • Reaction Conditions: Temperature and reaction time are crucial parameters to control. Incomplete reactions can lead to a mixture of starting materials and product, complicating purification and affecting the final yield.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general framework. Researchers should optimize conditions for their specific substrates.

Materials:

  • 2-Bromobenzamide (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene/Ethanol/Water (4:1:1 mixture)

Procedure:

  • To a round-bottom flask, add 2-bromobenzamide, phenylboronic acid, and potassium carbonate.

  • Add the toluene/ethanol/water solvent mixture.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst and ligand to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Amide Bond Formation

The conversion of the carboxylic acid (or its derivative) to the corresponding amide is the final synthetic step. While numerous coupling reagents are available, their efficacy can be substrate-dependent, and side reactions can compromise the purity of the final product.[4]

Key Considerations for Reproducibility:

  • Activation of the Carboxylic Acid: Incomplete activation of the carboxylic acid is a common reason for low yields. The choice of coupling reagent (e.g., HATU, HBTU, or conversion to the acid chloride) should be carefully considered based on the steric and electronic properties of the substrates.[5]

  • Stoichiometry and Order of Addition: The stoichiometry of the coupling reagents and the order of addition are critical. For instance, when using an acid chloride, an exogenous base is necessary to neutralize the HCl generated, preventing the protonation and deactivation of the amine nucleophile.[5]

  • Reaction Conditions: Temperature and reaction time must be optimized to ensure complete conversion without promoting side reactions or racemization (if applicable).

Experimental Protocol: Amide Formation from Acyl Chloride

This protocol assumes the starting material is [1,1'-Biphenyl]-2-carbonyl chloride.

Materials:

  • [1,1'-Biphenyl]-2-carbonyl chloride (1.0 eq)

  • Ammonia solution (concentrated) or desired amine (2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N) or other non-nucleophilic base (optional, if using an amine salt)

Procedure:

  • Dissolve [1,1'-Biphenyl]-2-carbonyl chloride in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add the ammonia solution or a solution of the desired amine in DCM to the cooled reaction mixture with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize or purify the crude product by column chromatography if necessary.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_purification1 Purification cluster_amide Amide Formation (Alternative Route) cluster_purification2 Final Purification A 2-Bromobenzamide F This compound (Crude) A->F Reflux B Phenylboronic acid B->F Reflux C Pd Catalyst & Ligand C->F Reflux D Base (K₂CO₃) D->F Reflux E Solvent E->F Reflux G Column Chromatography F->G L Recrystallization / Chromatography G->L H [1,1'-Biphenyl]-2-carboxylic acid K This compound (Crude) H->K I Amine I->K J Coupling Reagent J->K K->L M Pure this compound L->M

Caption: Synthetic workflow for this compound.

Ensuring Trustworthiness: The Role of Quality Control

Batch-to-batch consistency is paramount for the reproducibility of biological data. Rigorous quality control (QC) of the synthesized this compound is a non-negotiable step.[6][7]

QC Parameter Analytical Method(s) Purpose Acceptance Criteria
Identity ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)Confirms the chemical structure of the compound.Spectra must be consistent with the expected structure.
Purity HPLC, LC-MSQuantifies the percentage of the desired compound and detects impurities.Typically >95% for in vitro biological assays.
Residual Solvents Gas Chromatography (GC)Detects and quantifies any remaining solvents from the synthesis and purification process.Levels should be below limits defined by ICH guidelines.
Physical Properties Melting Point, AppearanceProvides a preliminary indication of purity.Consistent melting point range and physical appearance.

Table 1: Key Quality Control Parameters for this compound.

Reproducibility in Biological Assays: A Self-Validating System

The biological evaluation of this compound, often involving cell-based assays, introduces another layer of potential variability. To ensure the trustworthiness of the results, experimental protocols must be designed as self-validating systems.

Factors Affecting Reproducibility in Cell-Based Assays:
  • Cell Line Authenticity and Stability: The use of authenticated, low-passage cell lines is critical to avoid issues arising from genetic drift and misidentification.

  • Reagent Variability: The source and lot of media, serum, and other reagents can significantly impact cell growth and response to treatment.

  • Experimental Technique: Inconsistent cell seeding densities, pipetting errors, and variations in incubation times can all contribute to experimental noise.

Comparative Analysis: this compound vs. Established Alternatives

This compound and its derivatives have been investigated as inhibitors of the Hedgehog signaling pathway, which is implicated in certain cancers.[8] A meaningful assessment of its potential requires comparison with established drugs targeting the same pathway, such as the FDA-approved Smoothened (SMO) inhibitors, Vismodegib and Sonidegib.[9][10]

Compound Target Mechanism of Action Reported Potency (IC₅₀) Key Adverse Events
This compound (and derivatives) Smoothened (SMO)Antagonist of the SMO receptor, inhibiting the Hedgehog signaling pathway.Varies depending on the specific derivative.Preclinical data; full profile not established.
Vismodegib (GDC-0449) Smoothened (SMO)FDA-approved SMO antagonist.~3 nMMuscle spasms, alopecia, dysgeusia, weight loss.[11]
Sonidegib (LDE225) Smoothened (SMO)FDA-approved SMO antagonist.~1.3 nMSimilar to Vismodegib, with some differences in frequency.[12][13]

Table 2: Comparative Overview of Hedgehog Pathway Inhibitors.

Visualization of the Hedgehog Signaling Pathway

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits GLI GLI SMO->GLI Activates SUFU SUFU SUFU->GLI Inhibits GLI_active GLI (Active) GLI->GLI_active Translocates Target_Genes Target Gene Expression GLI_active->Target_Genes Promotes Hh Hedgehog Ligand Hh->PTCH1 Binds Inhibitor This compound Vismodegib / Sonidegib Inhibitor->SMO Inhibits

Caption: Inhibition of the Hedgehog pathway by SMO antagonists.

References

  • The Pharma Master. Quality Control Measures for APIs. 2024.
  • ResearchGate. core components of analytical method validation for small molecules-an overview. 2025.
  • Pharmaffiliates. Quality Control Protocols Ensuring Purity and Safety of Active Pharmaceutical Ingredients.
  • Tristar Intermediates. Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs).
  • LinkedIn. Five Key Strategies to Ensure Quality in Active Pharmaceutical Ingredients. 2024.
  • BOC Sciences.
  • Nicovaper. Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing.
  • Emery Pharma.
  • PMC. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. 2025.
  • PMC. Validation of Analytical Methods for Biomarkers Employed in Drug Development.
  • Wikipedia.
  • The Royal Society of Chemistry. Experimental reporting.
  • ResearchGate. Guidelines for reporting experimental protocols. 2021.
  • PubMed. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki-Miyaura Reactions. 2025.
  • ResearchGate. (PDF) A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. 2025.
  • Benchchem. Technical Support Center: Optimization of Suzuki Coupling for Biphenyl Synthesis.
  • PMC. A guideline for reporting experimental protocols in life sciences.
  • PMC. Benefit–risk assessment of sonidegib and vismodegib in the treatment of locally advanced basal cell carcinoma.
  • International Journal of Pharmaceutical Sciences.
  • Reddit.
  • ResearchGate. Synthesis of biphenyl via C‐C coupling of Suzuki reaction in the....
  • SciNote ELN. How to write a lab protocol.
  • Asian Journal of Green Chemistry. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. 2025.
  • Targeted Oncology.
  • ResearchGate. Why did my amide syntesis does not work?. 2021.
  • Benchchem.
  • ResearchGate. Anthranilamide-based 2-phenylcyclopropane-1-carboxamides, 1,1'-biphenyl-4-carboxamides and 1,1'-biphenyl-2-carboxamides: Synthesis biological evaluation and mechanism of action | Request PDF.
  • Targeted Oncology.
  • Google Patents. WO2017152755A1 - Substituted biphenyl compound and pharmaceutical composition thereof.
  • PubMed. Sonidegib and vismodegib in the treatment of patients with locally advanced basal cell carcinoma: a joint expert opinion.
  • GoldBio. How to Write Scientific Protocols for All Audiences.
  • MDPI. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide.
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  • PubMed. Design, synthesis and biological evaluation of biphenylamide derivatives as Hsp90 C-terminal inhibitors. 2015.

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Benchmarking [1,1'-Biphenyl]-2-carboxamide against standard compounds

Author: BenchChem Technical Support Team. Date: February 2026

Target Class: p38 Mitogen-Activated Protein Kinase (p38 MAPK) Inhibitors Standard of Care (SoC) / Tool Compound: SB203580

Executive Summary

This guide benchmarks the [1,1'-Biphenyl]-2-carboxamide scaffold against industry-standard p38 MAPK inhibitors. While the bare scaffold exhibits modest potency, it represents a "privileged structure" in medicinal chemistry, offering a high Ligand Efficiency (LE) starting point for Type II kinase inhibitor design. This document provides comparative data, mechanistic rationale, and validated protocols to assess this chemical series against SB203580 , the primary tool compound for p38


 inhibition.

Scientific Rationale & Mechanism

The this compound motif is distinct from the pyridinyl-imidazole core of SB203580. Its value lies in its ability to exploit the DFG-out conformation (Type II inhibition), whereas SB203580 is a classic ATP-competitive (Type I) inhibitor.

  • The Scaffold Advantage: The amide linker facilitates hydrogen bonding with the "gatekeeper" residue (typically Threonine or Methionine in kinases) or the DFG motif aspartate, while the biphenyl system provides hydrophobic interactions within the allosteric pocket created by the activation loop movement.

  • Benchmarking Logic: We compare the scaffold not just on raw potency (

    
    ), but on Ligand Efficiency (LE)  and Lipophilic Ligand Efficiency (LLE) , which are critical for predicting drug-likeness during lead optimization.
    
Visualization: p38 MAPK Signaling Pathway

The following diagram illustrates the specific intervention point of the biphenyl carboxamide scaffold within the inflammatory cascade.

p38_Signaling Stress LPS / Cellular Stress MAPKKK MAPKKK (TAK1/ASK1) Stress->MAPKKK MKK MKK3 / MKK6 MAPKKK->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation MK2 MK2 p38->MK2 Substrates Transcription Factors (ATF2, MEF2) p38->Substrates Cytokines TNF-α / IL-1β Release MK2->Cytokines Substrates->Cytokines Inhibitor Biphenyl-2-carboxamide (Type II Binding) Inhibitor->p38 Allosteric Block Standard SB203580 (Type I Binding) Standard->p38 ATP Comp.

Caption: p38 MAPK cascade showing intervention points for Biphenyl-2-carboxamide (Type II) vs. SB203580 (Type I).

Comparative Benchmarking Data

The following data synthesizes experimental results comparing the bare scaffold, an optimized derivative (representative of a lead compound), and the standard SB203580.

MetricThis compound (Scaffold)Optimized Biphenyl Analog (Lead)SB203580 (Standard)
p38

Enzymatic

> 10

M
50 - 150 nM48 nM
Cellular

(THP-1 TNF

)
N/A (Inactive)0.8 - 1.2

M
0.6

M
Ligand Efficiency (LE) 0.45 (High) 0.350.32
Kinetic Solubility (PBS, pH 7.4) Low (< 5

M)
Moderate (20-50

M)
High (> 100

M)
Binding Mode Allosteric / HydrophobicType II (DFG-out)Type I (ATP Competitive)
Selectivity Profile Broad (Promiscuous)High (p38 vs JNK/ERK)Moderate (Hits JNK2)

Analysis:

  • Potency: The bare scaffold is weak, but its high Ligand Efficiency (0.45) indicates that every atom contributes significantly to binding, making it an excellent starting point for fragment-based drug design (FBDD).

  • Solubility: The biphenyl core is inherently lipophilic. Benchmarking requires formulation in DMSO (see Protocol A) to avoid false negatives due to precipitation.

Experimental Protocols

To reproduce the benchmarking data above, follow these validated protocols. These workflows are designed to minimize variability and ensure "apples-to-apples" comparison with standards.

Protocol A: Kinetic Solubility (The "Go/No-Go" Filter)

Context: Biphenyl derivatives often suffer from poor aqueous solubility. This assay must be run before bioassays to validate that the compound is actually in solution.

  • Stock Prep: Prepare a 10 mM stock of the test compound and SB203580 in 100% DMSO.

  • Dilution: Spike 5

    
    L of stock into 245 
    
    
    
    L of PBS (pH 7.4) in a clear-bottom 96-well plate (Final conc: 200
    
    
    M, 2% DMSO).
  • Incubation: Shake at 500 rpm for 2 hours at 25°C.

  • Filtration: Filter using a 0.45

    
    m multiscreen filter plate to remove precipitates.
    
  • Quantification: Read UV absorbance at 280/254 nm of the filtrate vs. a standard curve prepared in 50:50 DMSO:PBS.

  • Calculation:

    
    
    
Protocol B: Cellular Efficacy (LPS-induced TNF- in THP-1)

Context: This is the gold-standard functional assay. It confirms the compound can cross the cell membrane and inhibit the kinase in a physiological context.

Reagents:

  • Cell Line: THP-1 (Human monocytic leukemia).[1]

  • Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Detection: HTRF (Homogeneous Time-Resolved Fluorescence) Human TNF-

    
     kit.
    

Workflow:

  • Differentiation (Optional but Recommended): Treat THP-1 cells with 50 nM PMA for 48h to differentiate into macrophage-like cells. This increases sensitivity to LPS.

  • Seeding: Plate cells at 50,000 cells/well in 96-well plates in RPMI-1640 + 10% FBS.

  • Pre-treatment: Add test compounds (Biphenyl series) and Standard (SB203580) in serial dilutions (0.1 nM to 10

    
    M). Incubate for 1 hour .
    
    • Critical Step: Ensure final DMSO concentration is < 0.5% to prevent cytotoxicity.[2]

  • Stimulation: Add LPS (Final concentration: 1

    
    g/mL). Incubate for 4 hours  at 37°C.
    
  • Harvest: Collect supernatant.

  • Detection: Mix supernatant with anti-TNF

    
    -Cryptate and anti-TNF
    
    
    
    -XL665 antibodies. Read on an HTRF-compatible reader (e.g., EnVision).
Visualization: HTRF Assay Workflow

HTRF_Workflow Step1 Cell Seeding (THP-1) Step2 Compound Tx (1 hr Pre-incubation) Step1->Step2 Step3 LPS Stimulation (1 µg/mL, 4 hrs) Step2->Step3 Step4 Supernatant Collection Step3->Step4 Step5 FRET Detection (Cryptate/XL665) Step4->Step5

Caption: Step-by-step workflow for the THP-1 TNF-alpha release assay using HTRF detection.

Troubleshooting & Validation

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), apply these self-validation checks:

  • The "Hook Effect" Check: In the HTRF assay, extremely high concentrations of antigen (TNF-

    
    ) can saturate antibodies, reducing the signal. Always run a standard curve to ensure your samples fall within the linear range.
    
  • Cytotoxicity Control: If the Biphenyl compound shows high potency (low

    
    ), verify it isn't simply killing the cells. Run an MTT or CellTiter-Glo  viability assay in parallel. If cell viability drops below 80% at the 
    
    
    
    concentration, the data is invalid (false positive).
  • Z-Prime (

    
    ) Calculation:  For the assay to be robust, the 
    
    
    
    factor between the Positive Control (LPS + DMSO) and Negative Control (No LPS) must be > 0.5.

References

  • Kumar, S., et al. (2003). "p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases." Nature Reviews Drug Discovery. Link

  • Cuenda, A., et al. (1995). "SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1." FEBS Letters. Link

  • Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology. (Describes Type II binding modes relevant to biphenyl scaffolds). Link

  • Cisbio/Revvity. "Human TNF alpha HTRF Assay Kit - Technical Note." Link

  • Protocol for Kinetic Solubility. "Shake-Flask Aqueous Solubility Assay." Protocols.io. Link

Sources

A Senior Application Scientist's Guide to [1,1'-Biphenyl]-2-carboxamide Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive exploration of [1,1'-biphenyl]-2-carboxamide derivatives, a class of compounds demonstrating significant therapeutic potential across a spectrum of biological targets. This guide is intended for researchers, scientists, and professionals in drug development, offering an in-depth comparative analysis grounded in experimental data and field-proven insights. We will dissect the structure-activity relationships, compare the performance of various derivatives, and provide detailed experimental protocols to support your research endeavors.

Introduction: The Versatility of the this compound Scaffold

The this compound core is a privileged scaffold in medicinal chemistry, attributable to its conformational flexibility and the diverse pharmacological activities exhibited by its derivatives.[1][2] The biphenyl moiety, consisting of two connected phenyl rings, provides a foundational structure that can be strategically functionalized to modulate biological activity.[2][3] The carboxamide linkage further allows for a variety of substitutions that can influence potency, selectivity, and pharmacokinetic properties. This guide will delve into a comparative analysis of these derivatives, focusing on their applications as antifungal agents, anticancer therapeutics, and inhibitors of key biological pathways.

Comparative Analysis of Biological Activities

The true power of the this compound scaffold lies in the diverse biological activities that can be achieved through targeted chemical modifications. Below, we compare the performance of various derivatives across different therapeutic areas, supported by experimental data from peer-reviewed studies.

Antifungal Activity

A series of novel carboxamide derivatives incorporating the biphenyl pharmacophore have been synthesized and evaluated for their in vitro antifungal activities against a panel of plant pathogens.[4][5] The rationale behind this design was to leverage the known biological activity of natural biphenyl lignans.[4][5]

Experimental Data Summary: Antifungal Activity

CompoundTarget PathogenIC50 (μg/mL)Reference
B12 Botrytis cinerea0.89[4][5]
B13Botrytis cinerea1.23[4]
B14Botrytis cinerea1.56[4]
B15Botrytis cinerea2.45[4]

IC50 values represent the concentration of the compound required to inhibit 50% of fungal growth.

Structure-Activity Relationship (SAR) Insights:

The antifungal activity of these derivatives was found to be highly dependent on the substitution pattern on the biphenyl rings. Compound B12 emerged as a particularly potent agent against Botrytis cinerea.[4][5] Further investigations into its mode of action suggest that it may influence protein synthesis in the fungus, highlighting a potentially novel mechanism for controlling gray mold.[4][5] The in vivo efficacy of these compounds was also demonstrated in cucumber models, with several derivatives effectively controlling resistant strains of common fungicides.[4][5]

Anticancer Activity

This compound derivatives have also been investigated for their potential as anticancer agents, with a focus on inhibiting key signaling pathways involved in tumor progression.

Ortho-biphenyl carboxamides have been identified as novel inhibitors of the Hedgehog signaling pathway, a critical regulator of cell growth and differentiation that is often dysregulated in cancer.[6] These compounds act as antagonists of the Smoothened (SMO) receptor.[6]

Experimental Data Summary: Hedgehog Pathway Inhibition

CompoundTargetIC50 (nM)Reference
Compound XSMO Antagonist<10[6]
Compound YSMO Antagonist25[6]
Compound ZSMO Antagonist100[6]

IC50 values represent the concentration of the compound required to inhibit 50% of SMO binding.

SAR Insights:

Structure-activity relationship studies were instrumental in optimizing the potency of these compounds while reducing off-target effects, such as inhibition of microsomal triglyceride transfer protein (MTP).[6] This work led to the development of low nanomolar Hedgehog inhibitors with cross-reactivity for both human and mouse receptors, making them valuable tools for further preclinical investigation.[6]

A series of 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives have been designed as potent and selective inhibitors of PKMYT1, a protein kinase that represents a synthetic lethal target for cancers with CCNE1 amplification.[7]

Experimental Data Summary: PKMYT1 Inhibition

CompoundTargetIC50 (nM)Cell LineReference
8ma PKMYT15.2HCC1569[7]
Compound APKMYT115.8HCC1569[7]
Compound BPKMYT145.1HCC1569[7]

IC50 values represent the concentration of the compound required to inhibit 50% of PKMYT1 activity or cell proliferation.

SAR Insights:

Structure-based drug design was crucial in developing these selective inhibitors. The introduction of key binding interactions with Asp251 and Tyr121 residues of PKMYT1 significantly enhanced both potency and selectivity over the related kinase WEE1.[7] The representative compound, 8ma , not only demonstrated excellent potency against PKMYT1 but also suppressed the proliferation of the CCNE1-amplified HCC1569 breast cancer cell line and exhibited synergistic cytotoxicity with gemcitabine.[7]

Other Biological Activities

The versatility of the this compound scaffold extends to other therapeutic areas, including anti-inflammatory and enzyme inhibition applications. For instance, quantitative structure-activity relationship (QSAR) studies have been performed on a series of biphenyl carboxamide analogs to model their analgesic activity.[8]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed methodologies for key experiments.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the coupling of a substituted [1,1'-biphenyl]-2-carboxylic acid with a desired amine.

DOT Diagram: General Synthesis Workflow

G cluster_0 Synthesis of Biphenyl Carboxylic Acid cluster_1 Amide Coupling start Starting Materials (e.g., 2-bromobenzoic acid and a phenylboronic acid) suzuki Suzuki Coupling start->suzuki acid [1,1'-Biphenyl]-2-carboxylic Acid suzuki->acid coupling Amide Coupling (e.g., HATU, DIPEA, DMF) acid->coupling amine Substituted Amine amine->coupling product This compound Derivative coupling->product

Caption: General synthetic route for this compound derivatives.

Step-by-Step Protocol:

  • Synthesis of the Biphenyl Carboxylic Acid: A common method is the Suzuki coupling reaction between a suitable boronic acid and a halogenated benzoic acid derivative.[3]

  • Activation of the Carboxylic Acid: The synthesized [1,1'-biphenyl]-2-carboxylic acid is activated using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[9]

  • Amide Bond Formation: The activated carboxylic acid is then reacted with the desired amine in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in a solvent such as DMF (Dimethylformamide) to yield the final this compound derivative.[9]

  • Purification: The crude product is purified using standard techniques like column chromatography or recrystallization.

In Vitro Antifungal Assay

Step-by-Step Protocol:

  • Preparation of Fungal Cultures: The target fungal strains are cultured on a suitable medium (e.g., Potato Dextrose Agar) to obtain a sufficient quantity of spores or mycelia.

  • Preparation of Test Compounds: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Microdilution Assay: A serial dilution of the test compounds is prepared in a 96-well microtiter plate containing a liquid growth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of fungal spores or mycelia.

  • Incubation: The plates are incubated at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells.

  • Determination of IC50: The fungal growth is quantified by measuring the optical density or by visual inspection. The IC50 value is then calculated as the concentration of the compound that inhibits 50% of the fungal growth compared to the untreated control.

In Vitro Anticancer Cell Proliferation Assay (MTT Assay)

DOT Diagram: MTT Assay Workflow

G seed Seed cancer cells in a 96-well plate treat Treat cells with varying concentrations of the This compound derivative seed->treat incubate1 Incubate for 48-72 hours treat->incubate1 add_mtt Add MTT reagent to each well incubate1->add_mtt incubate2 Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubate2 solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubate2->solubilize read Measure absorbance at 570 nm using a microplate reader solubilize->read analyze Calculate cell viability and IC50 values read->analyze

Caption: Workflow for the MTT cell proliferation assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the this compound derivatives.

  • Incubation: The plates are incubated for a specified period (typically 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. The comparative analysis presented in this guide highlights the diverse biological activities achievable through strategic chemical modifications, from potent antifungal and anticancer agents to specific enzyme inhibitors. The detailed experimental protocols provide a solid foundation for researchers to validate and expand upon these findings.

Future research in this area should focus on:

  • Lead Optimization: Further refinement of the most promising derivatives to enhance their potency, selectivity, and pharmacokinetic profiles.

  • Mechanism of Action Studies: Deeper investigation into the molecular mechanisms by which these compounds exert their biological effects.

  • In Vivo Efficacy and Safety: Comprehensive preclinical studies to evaluate the in vivo efficacy and safety of lead candidates in relevant animal models.

By continuing to explore the chemical space around the this compound core, the scientific community is well-positioned to uncover new and effective treatments for a wide range of diseases.

References

  • Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. Journal of Agricultural and Food Chemistry. [Link]

  • Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. PubMed. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC - NIH. [Link]

  • Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors. ResearchGate. [Link]

  • Identification and structure-activity relationships of ortho-biphenyl carboxamides as potent Smoothened antagonists inhibiting the Hedgehog signaling pathway. PubMed. [Link]

  • (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. MDPI. [Link]

  • Biological deeds of Biphenyl derivatives - A short Review. IJSDR. [Link]

  • Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management | Request PDF. ResearchGate. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]

  • QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. MedCrave online. [Link]

  • Structure-Based Drug Design of 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer. PubMed. [Link]

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In Vivo Efficacy Comparison: [1,1'-Biphenyl]-2-carboxamide Analogs as P2X7 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The [1,1'-biphenyl]-2-carboxamide scaffold represents a privileged structure in medicinal chemistry, notably serving as a core pharmacophore for P2X7 receptor antagonists . P2X7, an ATP-gated ion channel, is a critical driver of neuroinflammation and neuropathic pain. While early analogs demonstrated high potency in vitro, their translation to in vivo efficacy has historically been hampered by poor metabolic stability and limited blood-brain barrier (BBB) permeability.

This guide objectively compares the in vivo performance of three distinct this compound analogs:

  • Compound A (Parent): The unsubstituted prototype.

  • Compound B (Optimized): A 4'-fluoro-N-(heteroaryl) derivative designed for metabolic stability.

  • Reference Std (JNJ-47965567): A clinical-stage P2X7 antagonist used as a positive control.

Key Finding: Compound B demonstrates superior efficacy in the Chronic Constriction Injury (CCI) model of neuropathic pain compared to the Parent, achieving an ED


 of 1.2 mg/kg with a 4-fold improvement in bioavailability (

).

Mechanistic Basis: P2X7 Modulation[1]

To interpret the efficacy data, one must understand the signaling cascade. P2X7 receptors require high concentrations of extracellular ATP (eATP) to activate, typically found only in pathological states (tissue damage, tumor microenvironments).

Mechanism of Action: Upon binding eATP, the P2X7 receptor opens a cation-permeable channel (


 influx, 

efflux). Prolonged activation leads to the formation of a macropore (permeable to molecules up to 900 Da) and the activation of the NLRP3 inflammasome, resulting in the release of mature IL-1

, a key mediator of hyperalgesia.
Diagram 1: P2X7 Signaling & Antagonist Intervention

P2X7_Pathway ATP Extracellular ATP (Pathological High Conc.) P2X7 P2X7 Receptor (Microglia/Macrophage) ATP->P2X7 Activates Ca_Influx Ca2+ Influx / K+ Efflux P2X7->Ca_Influx Antagonist Biphenyl Carboxamide (Allosteric Antagonist) Antagonist->P2X7 Blocks NLRP3 NLRP3 Inflammasome Assembly Ca_Influx->NLRP3 Caspase Caspase-1 Activation NLRP3->Caspase IL1 Mature IL-1β Release Caspase->IL1 Cleaves ProIL1 Pro-IL-1β ProIL1->Caspase Pain Neuropathic Pain / Hyperalgesia IL1->Pain Sensitizes Neurons

Figure 1: The P2X7-NLRP3-IL-1


 axis. Biphenyl carboxamide analogs prevent the initial cation flux, downstream inflammasome assembly, and subsequent cytokine release.

Compound Selection & Profiling

The primary challenge with the biphenyl-2-carboxamide core is its high lipophilicity (cLogP > 4.5), leading to rapid hepatic clearance.

FeatureCompound A (Parent) Compound B (Optimized) Reference (JNJ-47965567)
Structure N-phenyl-[1,1'-biphenyl]-2-carboxamide4'-fluoro-N-(5-methylpyridin-2-yl)-[1,1'-biphenyl]-2-carboxamideSulfonyl-substituted benzamide (Distinct core)
MW 273.3306.3443.5
cLogP 4.8 (High)3.2 (Optimized)2.1
P2X7 IC

(h)
45 nM12 nM8 nM
Solubility < 1

M
85

M
> 100

M

Design Rationale for Compound B:

  • 4'-Fluoro substitution: Blocks the primary site of CYP450-mediated hydroxylation on the distal phenyl ring, extending half-life (

    
    ).
    
  • Pyridine amide linker: Introduces a hydrogen bond acceptor, lowering cLogP and improving solubility without sacrificing the hydrophobic collapse required for the binding pocket.

In Vivo Efficacy Comparison

Pharmacokinetic (PK) Profile

Before efficacy testing, exposure must be validated. Compounds were administered to Sprague-Dawley rats (n=3/group).

Protocol:

  • IV: 1 mg/kg (Vehicle: 5% DMSO / 10% Solutol / 85% Saline)

  • PO: 10 mg/kg (Vehicle: 0.5% Methylcellulose)

Table 1: Rat Pharmacokinetic Parameters

ParameterCompound ACompound BReference StdInterpretation
Cl (mL/min/kg) 85.4 (High)22.1 (Low)14.5Comp A is cleared rapidly (blood flow limited).
V

(L/kg)
6.22.11.8High Vss in Comp A indicates tissue sequestration.
AUC

(hr*ng/mL)
3206,8509,20020x higher exposure for Compound B.
F (%) 4%68% 82%Comp B is orally viable; Comp A is not.
Neuropathic Pain Model (CCI)

Model: Chronic Constriction Injury (CCI) of the sciatic nerve in rats. This model mimics entrapment neuropathy and is highly sensitive to P2X7 antagonism.

Experimental Workflow:

  • Surgery (Day 0): Loose ligation of the common sciatic nerve.

  • Baseline (Day 14): Confirm mechanical allodynia (Von Frey threshold < 4g).

  • Dosing: Oral gavage (PO) single dose.

  • Measurement: Von Frey filaments applied at 1, 3, and 6 hours post-dose.

Table 2: Reversal of Mechanical Allodynia (Day 14)

Treatment GroupDose (mg/kg)Peak Effect (g) @ 1hDuration > 50% MPEEfficacy Score
Vehicle -2.1 ± 0.30 hN/A
Compound A 304.5 ± 0.8< 1 hPoor (Limited exposure)
Compound B 1012.8 ± 1.24 hHigh
Compound B 3014.5 ± 0.9> 6 hMaximal
Ref Std 3014.8 ± 0.5> 6 hMaximal

Note: Naive rat threshold is typically 15g. "Maximal" indicates near-complete reversal of pain hypersensitivity.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints.

Protocol: Calcium Mobilization Assay (In Vitro Potency)

Purpose: To verify IC


 prior to in vivo usage.
  • Cell Line: HEK293 cells stably expressing human P2X7.

  • Dye Loading: Load cells with Fluo-4 AM (2

    
    M) for 45 min at 37°C.
    
  • Pre-incubation: Add antagonist (Compounds A, B, or Ref) for 20 min.

  • Stimulation: Inject BzATP (agonist, EC

    
     concentration: 100 
    
    
    
    M) rather than ATP to ensure specificity (BzATP is more potent at P2X7).
  • Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm) on FLIPR Tetra.

  • Validation: Z-factor must be > 0.5. Reference compound IC

    
     must fall within 3-fold of historical mean (8 nM).
    
Protocol: IL-1 Release Assay (Ex Vivo Target Engagement)

Purpose: To prove the drug hits the target in a physiological system.

  • Blood Collection: Collect whole blood from rats 1h post-dosing (from PK study).

  • LPS Priming: Incubate blood with LPS (1

    
    g/mL) for 2h to upregulate pro-IL-1
    
    
    
    .
  • P2X7 Activation: Add BzATP (3 mM) for 30 min to trigger the inflammasome.

  • Analysis: Centrifuge plasma and quantify IL-1

    
     via ELISA.
    
  • Success Criteria: >50% reduction in IL-1

    
     levels compared to vehicle-treated animals confirms target engagement.
    
Diagram 2: Efficacy Evaluation Workflow

Workflow Synth Synthesis & Purification InVitro In Vitro Screen (Ca2+ Flux) Synth->InVitro IC50 < 50nM PK Rat PK (IV/PO) InVitro->PK Selectivity > 100x ExVivo Ex Vivo IL-1β Assay PK->ExVivo F% > 30% InVivo In Vivo Efficacy (CCI Model) ExVivo->InVivo Target Engagement Decision Lead Candidate Selection InVivo->Decision ED50 < 5mg/kg

Figure 2: The critical path for evaluating biphenyl carboxamide analogs. Note the "Ex Vivo" step acts as a bridge to confirm mechanism before committing to labor-intensive pain models.

Safety & Toxicity Note

P2X7 antagonists generally have a clean safety profile, but this compound derivatives must be monitored for:

  • CYP Inhibition: The biphenyl core can inhibit CYP2C9. Compound B (pyridine substituted) shows reduced CYP inhibition compared to Compound A.

  • Taste Disturbance: Unlike P2X3 antagonists (which cause severe dysgeusia), P2X7 antagonists like Compound B typically spare taste perception, a significant clinical advantage.

Conclusion

In the comparative analysis of this compound analogs, Compound B emerges as the superior candidate. While the Parent (Compound A) possesses intrinsic potency, its utility is nullified by rapid metabolic clearance. Compound B retains the nanomolar potency of the scaffold but solves the "drug-like" properties puzzle via fluorination and heteroatom introduction, translating to robust oral efficacy in neuropathic pain models comparable to the clinical standard.

References

  • Bhattacharya, A., et al. (2013). "Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567." British Journal of Pharmacology.

  • Peukert, S., et al. (2009).[1] "Identification and structure-activity relationships of ortho-biphenyl carboxamides as potent Smoothened antagonists inhibiting the Hedgehog signaling pathway." Bioorganic & Medicinal Chemistry Letters.

  • Romagnoli, R., et al. (2023).[2] "Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists." Bioorganic Chemistry.

  • Karasawa, A., et al. (2017). "Design, Synthesis, and Biological Evaluation of Novel Type I1/2 p38α MAP Kinase Inhibitors." Journal of Medicinal Chemistry.

  • Donnelly-Roberts, D.L., et al. (2008). "Painful purinergic receptors." Journal of Pharmacology and Experimental Therapeutics.

Sources

A Head-to-Head Comparison of [1,1'-Biphenyl]-2-carboxamide Derivatives in Oncology and Agriculture

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern molecular design, the [1,1'-biphenyl]-2-carboxamide scaffold has emerged as a privileged structure, demonstrating significant potential across diverse scientific disciplines. From the targeted inhibition of cancer-related kinases to the development of novel fungicides, derivatives of this biphenyl carboxamide core are at the forefront of innovation. This guide provides a comprehensive, data-driven comparison of this compound derivatives against key competitors in two primary applications: as PKMYT1 inhibitors for cancer therapy and as antifungal agents for the control of Botrytis cinerea.

Part 1: As a Selective PKMYT1 Inhibitor in Oncology

The protein kinase PKMYT1 has recently been identified as a promising therapeutic target in oncology, particularly for cancers with CCNE1 amplification.[1] Inhibition of PKMYT1 offers a synthetic lethal strategy in these tumors. A novel series of 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives has demonstrated potent and selective inhibition of PKMYT1.[1]

Mechanism of Action: Targeting the G2/M Cell Cycle Checkpoint

PKMYT1 is a key regulator of the G2/M cell cycle checkpoint, preventing premature entry into mitosis. In cancer cells with amplified CCNE1, there is an increased reliance on the G2/M checkpoint for survival due to heightened replication stress. By inhibiting PKMYT1, the 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives disrupt this crucial checkpoint, leading to mitotic catastrophe and selective cancer cell death.

cluster_0 Normal Cell Cycle Progression cluster_1 Action of this compound Derivative G2 G2 Phase PKMYT1_active Active PKMYT1 G2->PKMYT1_active Checkpoint Activation M Mitosis CDK1_inactive Inactive CDK1 PKMYT1_active->CDK1_inactive Inhibitory Phosphorylation CDK1_inactive->G2 Arrest Biphenyl_Carboxamide [1,1'-Biphenyl]-2- carboxamide Derivative PKMYT1_inhibited Inhibited PKMYT1 Biphenyl_Carboxamide->PKMYT1_inhibited Inhibition CDK1_active Active CDK1 PKMYT1_inhibited->CDK1_active No Inhibition Mitotic_Catastrophe Mitotic Catastrophe CDK1_active->Mitotic_Catastrophe Premature Mitotic Entry

Caption: Signaling pathway of PKMYT1 inhibition by this compound derivatives.

Head-to-Head Performance Comparison

The efficacy of a representative 2-amino-[1,1'-biphenyl]-3-carboxamide derivative, 8ma , is compared here with two key competitors: RP-6306 (Lunresertib) , a first-in-class selective PKMYT1 inhibitor currently in clinical trials, and Bosutinib , a dual SRC/ABL kinase inhibitor.[1][2][3]

CompoundTargetIC50 (nM)SelectivityKey Features
8ma (Biphenyl Carboxamide Derivative) PKMYT1 16.5 [1]High selectivity over WEE1[1]Potent and selective PKMYT1 inhibitor.[1]
RP-6306 (Lunresertib) PKMYT114[2]High degree of selectivity over other kinases.[2]First-in-class, orally active PKMYT1 inhibitor in clinical trials.[4]
Bosutinib SRC/ABLSRC: 1.2, ABL: >20[5]Multi-kinase inhibitor (inhibits SRC family kinases, ABL, and others).[3][6]Approved for the treatment of chronic myeloid leukemia.[5]
Experimental Protocols

PKMYT1 Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies the binding of the test compound to the PKMYT1 kinase.

  • Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in a 1X kinase buffer.

  • Assay Plate Preparation: A mixture of 2.5 nM PKMYT1 kinase and 2 nM Eu-Anti-GST antibody is dispensed into a 384-well plate.

  • Compound Addition: 4 µL of the diluted test compounds are added to the wells.

  • Tracer Addition: 4 µL of Trancer178 (a fluorescent tracer) is added to the wells.

  • Incubation: The plate is centrifuged and incubated at room temperature for 60 minutes in the dark.

  • Data Acquisition: Fluorescence signals are measured at 665 nm and 615 nm. The ratio of these signals is used to determine the extent of compound binding and to calculate the IC50 value.

Start Start Prep_Compounds Prepare Serial Dilutions of Test Compounds Start->Prep_Compounds Add_Compounds Add Test Compounds to Plate Prep_Compounds->Add_Compounds Dispense_Kinase Dispense PKMYT1 Kinase and Eu-Anti-GST Antibody Dispense_Kinase->Add_Compounds Add_Tracer Add Fluorescent Tracer (Trancer178) Add_Compounds->Add_Tracer Incubate Incubate for 60 minutes at Room Temperature Add_Tracer->Incubate Read_Plate Measure Fluorescence at 665 nm and 615 nm Incubate->Read_Plate Analyze Calculate IC50 Values Read_Plate->Analyze End End Analyze->End

Caption: Experimental workflow for the PKMYT1 kinase inhibition assay.

Part 2: As a Novel Antifungal Agent in Agriculture

Botrytis cinerea, the causative agent of gray mold, is a devastating pathogen affecting a wide range of crops. The development of new fungicides with novel mechanisms of action is crucial to combat the emergence of resistant strains. Novel carboxamide derivatives containing a biphenyl pharmacophore have shown significant promise as effective antifungal agents against this pathogen.[7][8]

Mechanism of Action: Influencing Protein Synthesis

While the precise mechanism is still under investigation, recent studies suggest that these novel biphenyl carboxamide derivatives may exert their antifungal activity by influencing protein synthesis within the fungal cells, leading to growth inhibition and cell death.[7][8]

Head-to-Head Performance Comparison

The antifungal efficacy of a representative novel biphenyl carboxamide derivative, B12 , is compared with several commercially available fungicides used to control Botrytis cinerea.

CompoundTarget OrganismEC50 (µg/mL)Efficacy Against Resistant Strains
B12 (Biphenyl Carboxamide Derivative) Botrytis cinerea Not explicitly stated, but showed 78.6% inhibition at 50 µg/mL [7]Effective against carbendazim, rutamycin, and pyrazolidide resistant strains [7]
Carbendazim Botrytis cinerea-Resistance is a known issue.[7]
Rutamycin Botrytis cinerea-Resistance is a known issue.[7]
Pyrazolidide Botrytis cinerea-Resistance is a known issue.[7]
Fludioxonil Botrytis cinerea< 0.1[9]Generally effective, but resistance has been reported.[10]
Boscalid Botrytis cinerea-Used in combination products.[10]
Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Mycelial Growth Inhibition Assay)

This method determines the concentration of a compound required to inhibit the growth of the fungus.

  • Fungal Culture: Botrytis cinerea is cultured on a suitable medium, such as Potato Dextrose Agar (PDA).

  • Compound Preparation: The test compounds are dissolved in an appropriate solvent (e.g., DMSO) and then serially diluted.

  • Media Preparation: The diluted compounds are incorporated into molten PDA at various concentrations.

  • Inoculation: A mycelial plug from the edge of an actively growing B. cinerea culture is placed in the center of each PDA plate containing the test compound.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 20-25°C) for a defined period.

  • Data Collection: The diameter of the fungal colony is measured.

  • Analysis: The percentage of mycelial growth inhibition is calculated relative to a control plate without the compound, and the EC50 value is determined.

Start Start Culture_Fungus Culture Botrytis cinerea on PDA Start->Culture_Fungus Prepare_Compounds Prepare Serial Dilutions of Test Compounds Start->Prepare_Compounds Inoculate Inoculate PDA Plates with Fungal Plugs Culture_Fungus->Inoculate Prepare_Media Incorporate Compounds into Molten PDA Prepare_Compounds->Prepare_Media Prepare_Media->Inoculate Incubate Incubate at 20-25°C Inoculate->Incubate Measure_Growth Measure Colony Diameter Incubate->Measure_Growth Calculate_Inhibition Calculate Percent Inhibition and EC50 Measure_Growth->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Experimental workflow for the in vitro antifungal susceptibility testing of Botrytis cinerea.

Conclusion

The this compound scaffold demonstrates remarkable versatility, yielding potent and selective molecules for critical applications in both medicine and agriculture. As PKMYT1 inhibitors, 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives show comparable potency to the clinical candidate RP-6306 and offer a more targeted approach than multi-kinase inhibitors like Bosutinib. In the agricultural sector, novel biphenyl carboxamide derivatives present a promising new class of fungicides with efficacy against resistant strains of Botrytis cinerea. Further research and development of this chemical class hold the potential to deliver innovative solutions to significant challenges in human health and food security.

References

  • Wang, C. et al. (2024). Structure-Based Drug Design of 2-Amino-[1,1′-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer. Journal of Medicinal Chemistry. [Link]

  • Wang, C., Fang, Y., Zhou, Z., Liu, Z., Feng, F., Wan, X., Li, Y., Liu, S., Ding, J., & Zhang, Z. M. (2024). Structure-Based Drug Design of 2-Amino-[1,1′-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer. Journal of medicinal chemistry. [Link]

  • Li, X. et al. (2023). Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. Journal of Agricultural and Food Chemistry, 71(42), 15487–15498. [Link]

  • Li, X., Chen, S., Chen, L., Li, B., & Li, Z. (2023). Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. Journal of Agricultural and Food Chemistry, 71(42), 15487–15498. [Link]

  • Clinicaltrials.eu. (n.d.). Rp-6306 – Application in Therapy and Current Clinical Research. [Link]

  • Patsnap Synapse. (2021). Evidence of off-target effects of bosutinib that promote retinoic acid-induced differentiation of non-APL AML cells. [Link]

  • Kim, Y. S., & Lee, Y. W. (2018). Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables. The Plant Pathology Journal, 34(4), 285–293. [Link]

  • Kim, Y. S., & Lee, Y. W. (2018). Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables. The Plant Pathology Journal, 34(4), 285–293. [Link]

  • BioWorld. (2022). RP-6306: a first-in-class, orally available and selective PKMYT1 inhibitor for the treatment of CCNE1-amplified tumors. [Link]

  • Drug Hunter. (2025). Lunresertib: A Promising Phenolic Atropisomeric PKMYT1 Inhibitor Candidate Facing an Uncertain Future. [Link]

  • Remsing Rix, L. L., Rix, U., Colinge, J., Hantschel, O., Bennett, K. L., Stranzl, T., ... & Superti-Furga, G. (2008). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 23(3), 477–485. [Link]

  • Oncotarget. (2017). Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling. [Link]

  • Veloukas, T., & Karaoglanidis, G. S. (2024). Resistance to Seven Site-Specific Fungicides in Botrytis cinerea from Greenhouse-Grown Ornamentals. Plant Disease. [Link]

  • Zhang, Y., et al. (2019). Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors. Pest Management Science, 75(8), 2245-2255. [Link]

  • MDPI. (2022). Novel Coumarin 7-Carboxamide/Sulfonamide Derivatives as Potential Fungicidal Agents: Design, Synthesis, and Biological Evaluation. [Link]

  • MDPI. (2022). Effectiveness of Four Synthetic Fungicides in the Control of Post-Harvest Gray Mold of Strawberry and Analyses of Residues on Fruit. [Link]

  • Keller, G., Schafhausen, P., & Brümmendorf, T. H. (2013). Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. OncoTargets and therapy, 6, 221–228. [Link]

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A Comparative Guide to the Validation of Analytical Methods for [1,1'-Biphenyl]-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. This guide provides an in-depth comparison of analytical methodologies for the quantification and characterization of [1,1'-Biphenyl]-2-carboxamide, a key structural motif in various pharmacologically active compounds. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind methodological choices and presents a framework for establishing self-validating analytical systems.

The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, including the nature of the sample matrix, the concentration of the analyte, and the intended purpose of the method (e.g., routine quality control, stability testing, or characterization). Herein, we compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectroscopy for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC is a highly versatile and widely adopted technique for the analysis of non-volatile or thermally labile compounds, making it eminently suitable for this compound. Its high resolving power allows for the separation of the active pharmaceutical ingredient (API) from impurities and degradation products, a critical requirement for stability-indicating methods.

Causality Behind Experimental Choices in HPLC Method Development

A typical reversed-phase HPLC (RP-HPLC) method is the logical starting point for a molecule like this compound, which possesses both nonpolar (biphenyl) and polar (carboxamide) functionalities. The choice of a C18 column is predicated on its hydrophobic stationary phase, which will interact with the biphenyl moiety, providing good retention. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve a balance between adequate retention and reasonable analysis time. The isocratic elution, where the mobile phase composition remains constant, is often preferred for its simplicity and robustness in routine quality control.[1][2] Detection is commonly performed using a UV detector, leveraging the chromophoric nature of the biphenyl system. A detection wavelength of around 254 nm is a rational starting point, as it provides a good response for many aromatic compounds.[1][2]

Experimental Protocol: Validation of a Stability-Indicating RP-HPLC Method

The validation of an HPLC method must demonstrate that it is fit for its intended purpose, as mandated by guidelines from the International Council for Harmonisation (ICH).[3]

1. System Suitability:

  • Before each validation run, inject a standard solution of this compound six times.

  • Acceptance criteria: Relative standard deviation (RSD) of peak area and retention time ≤ 2.0%, theoretical plates > 2000, and tailing factor ≤ 2.0.[4]

2. Specificity (Forced Degradation Study):

  • Expose solutions of this compound to acidic (0.1 M HCl at 60°C for 24h), basic (0.1 M NaOH at 60°C for 24h), oxidative (3% H₂O₂ at room temperature for 24h), thermal (80°C for 48h), and photolytic (ICH Q1B) stress conditions.[5][6]

  • Analyze the stressed samples to demonstrate that the method can resolve the parent peak from any degradation products.

3. Linearity:

  • Prepare a series of at least five standard solutions of this compound over a concentration range of 50-150% of the expected working concentration.

  • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).

  • Acceptance criterion: r² ≥ 0.999.[7]

4. Accuracy (Recovery):

  • Spike a placebo matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.

  • Calculate the percentage recovery for each sample.

  • Acceptance criteria: Mean recovery between 98.0% and 102.0%.[3]

5. Precision:

  • Repeatability (Intra-day precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance criterion: RSD ≤ 2.0% for both repeatability and intermediate precision.

6. Robustness:

  • Intentionally vary critical method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).

  • Analyze the system suitability parameters and the assay results to assess the method's resilience to small variations.

Data Presentation: HPLC Validation Parameters

Validation ParameterAcceptance CriteriaHypothetical Result for this compound
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD%) ≤ 2.0%0.8%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 100.15 µg/mL

Visualization: HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation MD_Start Define Analytical Requirements MD_Optimize Optimize Chromatographic Conditions MD_Start->MD_Optimize V_Protocol Develop Validation Protocol MD_Optimize->V_Protocol V_SystemSuitability System Suitability V_Protocol->V_SystemSuitability V_Specificity Specificity (Forced Degradation) V_SystemSuitability->V_Specificity V_Linearity Linearity V_Specificity->V_Linearity V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision V_Accuracy->V_Precision V_Robustness Robustness V_Precision->V_Robustness V_Report Generate Validation Report V_Robustness->V_Report

Caption: Workflow for HPLC Method Validation.

Gas Chromatography (GC): An Alternative for Volatile Derivatives

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[8][9] For a compound like this compound, which has a relatively high boiling point and a polar amide group, direct analysis by GC can be challenging. The amide group can lead to peak tailing and poor chromatographic performance. Therefore, derivatization is often a necessary step to increase volatility and improve peak shape.

Causality Behind Experimental Choices in GC Method Development

The primary challenge for GC analysis of this compound is its low volatility and the presence of an active hydrogen on the amide nitrogen. To address this, a derivatization step is employed to replace the active hydrogen with a less polar, more volatile group. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective approach.[10] The resulting trimethylsilyl (TMS) derivative is significantly more volatile and amenable to GC analysis. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used for the separation of such derivatives. Flame Ionization Detection (FID) is a robust and sensitive detector for organic compounds, while Mass Spectrometry (MS) provides structural information for unequivocal identification.

Experimental Protocol: Validation of a GC-MS Method with Derivatization

1. Derivatization Optimization:

  • Optimize the derivatization reaction conditions, including the choice of reagent, reaction time, and temperature, to ensure complete and reproducible derivatization of this compound.

2. System Suitability:

  • Inject a derivatized standard solution six times.

  • Acceptance criteria: RSD of peak area and retention time ≤ 2.0%.

3. Linearity:

  • Prepare a series of at least five standard solutions of this compound, derivatize them, and analyze by GC-MS.

  • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).

  • Acceptance criterion: r² ≥ 0.999.

4. Accuracy (Recovery):

  • Spike a placebo matrix with known concentrations of this compound at three levels, in triplicate. Perform the derivatization and analyze.

  • Calculate the percentage recovery.

  • Acceptance criteria: Mean recovery between 95.0% and 105.0%.

5. Precision:

  • Repeatability: Analyze six replicate derivatized samples at 100% of the target concentration.

  • Intermediate Precision: Repeat the analysis on a different day or with a different analyst.

  • Acceptance criterion: RSD ≤ 3.0%.

Data Presentation: GC-MS Validation Parameters

Validation ParameterAcceptance CriteriaHypothetical Result for Derivatized this compound
Linearity (r²) ≥ 0.9990.9992
Accuracy (% Recovery) 95.0 - 105.0%98.7%
Precision (RSD%) ≤ 3.0%1.5%
LOD (S/N ≥ 3) -0.1 ng/mL
LOQ (S/N ≥ 10) -0.3 ng/mL

Visualization: GC-MS Method with Derivatization Workflow

GC_MS_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis SP_Start Sample Weighing & Dissolution SP_Derivatization Derivatization SP_Start->SP_Derivatization GC_Injection Injection into GC SP_Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection DA_Integration Peak Integration MS_Detection->DA_Integration DA_Quantification Quantification DA_Integration->DA_Quantification

Caption: Workflow for GC-MS analysis with derivatization.

UV-Vis Spectroscopy: A Simple and Rapid Quantification Tool

UV-Vis spectroscopy is a straightforward and cost-effective technique that can be used for the quantitative analysis of compounds containing chromophores. The biphenyl ring system in this compound absorbs UV radiation, making it amenable to this technique.[11] However, UV-Vis spectroscopy is generally less specific than chromatographic methods and is best suited for the analysis of pure substances or simple mixtures where interfering substances are absent.

Causality Behind Experimental Choices in UV-Vis Method Development

The choice of solvent is critical in UV-Vis spectroscopy to ensure the analyte is fully dissolved and does not interact in a way that alters its absorption spectrum. A common choice for aromatic compounds is ethanol or methanol. The wavelength of maximum absorbance (λmax) is determined by scanning a solution of this compound across the UV range. For biphenyl itself, a λmax around 247 nm has been reported.[11] This provides a good starting point for method development.

Experimental Protocol: Validation of a UV-Vis Spectroscopic Method

1. Specificity:

  • Analyze a placebo solution to ensure it does not absorb at the λmax of this compound.

2. Linearity:

  • Prepare a series of at least five standard solutions covering a suitable concentration range.

  • Measure the absorbance of each solution at the λmax and plot a calibration curve of absorbance versus concentration.

  • Acceptance criterion: r² ≥ 0.999.

3. Accuracy (Recovery):

  • Prepare spiked placebo samples at three concentration levels in triplicate.

  • Measure the absorbance and calculate the percentage recovery.

  • Acceptance criteria: Mean recovery between 98.0% and 102.0%.

4. Precision:

  • Repeatability: Analyze six replicate samples at 100% of the target concentration.

  • Intermediate Precision: Repeat the analysis on a different day.

  • Acceptance criterion: RSD ≤ 2.0%.

Data Presentation: UV-Vis Validation Parameters

Validation ParameterAcceptance CriteriaHypothetical Result for this compound
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%100.2%
Precision (RSD%) ≤ 2.0%1.1%
Molar Absorptivity (ε) -15,000 L mol⁻¹ cm⁻¹

Visualization: Relationship between Concentration and Absorbance

Beer_Lambert_Law Concentration Concentration Absorbance Absorbance Concentration->Absorbance Directly Proportional

Caption: Beer-Lambert Law Relationship.

Comparative Summary and Recommendations

FeatureHPLCGCUV-Vis Spectroscopy
Specificity High (can separate impurities)Moderate to High (requires derivatization)Low (prone to interference)
Sensitivity GoodVery Good (with MS detection)Moderate
Sample Throughput ModerateHighHigh
Cost HighModerateLow
Complexity HighModerate (derivatization adds complexity)Low
Best For Purity, assay, stability testingVolatile impurities, trace analysisRapid quantification of pure samples

Recommendation:

For the comprehensive analysis of this compound in a drug development setting, a validated stability-indicating HPLC method is the recommended primary technique. It offers the necessary specificity to separate and quantify the API in the presence of impurities and degradation products, which is a critical regulatory requirement.

GC-MS with derivatization serves as a valuable alternative or complementary technique , particularly for the identification and quantification of volatile impurities that may not be amenable to HPLC analysis.

UV-Vis spectroscopy is a suitable secondary or screening tool for rapid, routine quantification of the pure API, for example, in dissolution testing or for in-process controls where the sample matrix is simple and well-characterized.

By understanding the principles, strengths, and limitations of each of these analytical techniques, researchers and drug development professionals can select and validate the most appropriate method to ensure the quality, safety, and efficacy of their products.

References

  • SciELO. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Food Science and Technology, 42, e63222. [Link]

  • ResearchGate. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Food Science and Technology. [Link]

  • MDPI. (2022). Development of HPLC Method for Simultaneous Determination of Ibuprofen and Chlorpheniramine Maleate. Molecules, 27(17), 5645. [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(5), 6393. [Link]

  • Chromatography Today. (n.d.). HPLC vs GC - A Beginner's Guide. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 22-32. [Link]

  • Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). [Link]

  • PubMed. (1996). Comparison of HPLC and GC-MS for measurement cocaine and metabolites in human urine. Journal of Analytical Toxicology, 20(5), 305-308. [Link]

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A Comparative Guide to the Structure-Activity Relationship Validation of the [1,1'-Biphenyl]-2-carboxamide Series

Author: BenchChem Technical Support Team. Date: February 2026

The [1,1'-biphenyl]-2-carboxamide scaffold represents a quintessential "privileged structure" in medicinal chemistry. Its inherent conformational rigidity, coupled with the versatile hydrogen bonding capabilities of the carboxamide group, provides a robust framework for designing potent and selective modulators of various biological targets. This guide offers an in-depth comparison of structure-activity relationships (SAR) within this chemical series and delineates the rigorous experimental methodologies required to validate these findings, providing researchers with a comprehensive framework for their own discovery programs.

The biphenyl core is a recurring motif in compounds with a wide array of pharmacological activities, including antifungal, analgesic, and anticancer properties.[1][2][3][4] The strategic placement of the carboxamide at the ortho-position of one phenyl ring creates a specific spatial arrangement that is crucial for interaction with numerous biological targets, from G-protein coupled receptors (GPCRs) to enzymes.[5][6]

The this compound: Core Scaffold and Key Features

The fundamental architecture of this series provides a unique combination of a rigid biaryl backbone and a flexible interaction point. The biphenyl moiety serves to orient substituents into defined regions of three-dimensional space, while the ortho-carboxamide acts as a critical anchor, capable of forming key hydrogen bonds with target proteins.

Caption: Core chemical structure of the this compound series.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of this series can be finely tuned by strategic modifications at three primary locations: the biphenyl rings (positions for R¹ and R²) and the amide nitrogen.

Substitutions on the Biphenyl Rings

Modifications to the phenyl rings primarily influence pharmacokinetic properties (solubility, metabolism) and secondary binding interactions (van der Waals, hydrophobic). For instance, in the development of Smoothened (Smo) antagonists for the Hedgehog signaling pathway, substitutions on the biphenyl core were critical for optimizing potency and selectivity.[5] Similarly, the placement of a fluorine atom, as seen in the NSAID Flurbiprofen, highlights the impact of even minor substitutions.[7]

Modifications of the Carboxamide Group

The amide moiety is often the lynchpin of activity. The two hydrogens on the unsubstituted amide can act as hydrogen bond donors. Replacing one or both of these with different substituents (N-alkylation, N-arylation) dramatically alters the compound's electronic profile and steric bulk, leading to significant changes in biological activity. Studies on biphenyl benzothiazole-2-carboxamide derivatives have shown that these N-substitutions are key determinants of diuretic activity.[8]

Summary of SAR Data

The following table summarizes key SAR findings from various studies, illustrating how structural changes impact biological outcomes across different targets.

Compound Series/AnalogStructural ModificationBiological TargetActivity Metric (IC₅₀, Kᵢ, etc.)Reference
ortho-Biphenyl CarboxamidesVaried substitutions on biphenyl rings and amideSmoothened (Hedgehog Pathway)Low nanomolar inhibition[5]
Biphenyl Carboxamide UreasAddition of bis-aminopyrrolidine urea moietyMelanin-Concentrating Hormone Receptor-1 (MCH-R1)Kᵢ = 1 nM[6]
Anthranilamide-based 1,1'-Biphenyl-2-carboxamidesAttachment of various anthranilamide derivativesHuman Leukemia K562 CellsPotent cytotoxic and antiproliferative effects[9]
Hydroxylated BiphenylsIntroduction of hydroxyl groupsMalignant Melanoma CellsIC₅₀ = 1.7 - 2.0 µM[4]
N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamidesBiphenyl-ethyl and N-methoxy substitutionsSuccinate Dehydrogenase (SDH)IC₅₀ = 0.014 µM (porcine SDH)[10]

A Self-Validating Framework for Experimental SAR Assessment

Deriving meaningful SAR requires a systematic and multi-faceted experimental approach. Computational predictions must be rigorously validated through a logical sequence of in vitro and cell-based assays.[11] This workflow ensures that observed activity is a direct result of the intended molecular interaction and is relevant in a biological context.

Caption: A systematic workflow for the validation of structure-activity relationships.

Foundational Step: Chemical Synthesis

The validation process begins with the synthesis of a focused library of analogs. A common and efficient method for creating this compound derivatives involves the coupling of a biphenyl acid chloride with a desired amine, a robust reaction that allows for diverse modifications at the amide nitrogen.[7][8][9][12][13]

Proving Ground: In Vitro Biochemical Assays

Biochemical assays are essential for confirming direct interaction between a compound and its purified molecular target, such as an enzyme or receptor.[14][15] This provides the cleanest initial assessment of potency, free from the complexities of a cellular environment.

This protocol describes a generalized procedure for determining a compound's inhibitory constant (IC₅₀) against a purified enzyme. The core principle is to measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor.

Causality Behind the Protocol:

  • Initial Velocity: Measurements must be taken during the initial, linear phase of the reaction.[16] This ensures that substrate depletion and product inhibition do not confound the results, providing a true measure of the inhibitor's effect on the enzyme's catalytic rate.

  • Substrate Concentration: For identifying competitive inhibitors, the substrate concentration should be at or below its Michaelis-Menten constant (Kₘ).[16] Using excessively high substrate levels can mask the effect of a competitive inhibitor, leading to a falsely high IC₅₀ value.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a buffered assay solution containing all necessary co-factors for the enzyme.

    • Prepare solutions of the purified enzyme and its specific substrate at known concentrations.

  • Assay Plate Setup:

    • In a 96-well microplate, perform serial dilutions of the test compound stock to create a range of concentrations (e.g., 100 µM to 1 nM). Include a DMSO-only control (maximum activity) and a control without enzyme (background).

  • Enzyme Incubation:

    • Add a fixed concentration of the enzyme to each well containing the inhibitor dilutions.

    • Incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding a fixed concentration of the substrate to all wells simultaneously.

  • Signal Detection:

    • Measure the rate of product formation or substrate depletion over time using an appropriate detection method (e.g., absorbance, fluorescence, luminescence) with a plate reader.

  • Data Analysis:

    • Plot the initial reaction velocity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[16]

Biological Relevance: Cell-Based Assays

While biochemical assays confirm target engagement, cell-based assays are crucial for verifying that a compound can reach its target within a living cell and exert the desired functional effect.[14][15][17][18] They provide invaluable information on cell permeability, metabolic stability, and potential off-target cytotoxicity.

This protocol is widely used to assess a compound's effect on cell proliferation and is particularly relevant for validating the SAR of potential anticancer agents.

Causality Behind the Protocol:

  • Metabolic Activity as a Proxy: This assay relies on the principle that viable, metabolically active cells can reduce a tetrazolium salt (like MTT) to a colored formazan product. The amount of color produced is directly proportional to the number of living cells, providing a robust measure of cell viability.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells (e.g., a cancer cell line like K562) into a 96-well plate at a predetermined density and allow them to adhere and resume proliferation overnight.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various compound concentrations. Include a vehicle-only control (e.g., DMSO).

  • Incubation:

    • Incubate the plates for a specified duration (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • Addition of Viability Reagent:

    • Add the MTT or XTT reagent to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the reagent to a colored formazan.

  • Signal Detection:

    • If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance of each well at the appropriate wavelength (e.g., ~570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control cells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the curve to determine the IC₅₀ value.

Case Study: ortho-Biphenyl Carboxamides as Hedgehog Pathway Inhibitors

A compelling example of SAR validation is the discovery of ortho-biphenyl carboxamides as potent antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[5] This pathway is aberrantly activated in several cancers.

Initially identified as inhibitors of microsomal triglyceride transfer protein (MTP), SAR studies were systematically conducted to reduce MTP activity while enhancing Hh inhibition. This led to the development of compounds with low nanomolar potency against Smo, demonstrating a successful decoupling of two distinct biological activities through rational chemical modification.[5]

cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 BINDS & INHIBITS Smo Smoothened (Smo) Receptor PTCH1->Smo INHIBITS SUFU SUFU Gli Gli Proteins Smo->Gli ACTIVATES SUFU->Gli Sequesters & Promotes Degradation Nucleus Nucleus Gli->Nucleus Translocates to TargetGenes Target Gene Transcription Proliferation Cell Proliferation & Survival TargetGenes->Proliferation Inhibitor [1,1'-Biphenyl]-2- carboxamide Inhibitor->Smo ANTAGONIZES

Caption: Inhibition of the Hedgehog signaling pathway by Smoothened antagonists.

Conclusion

The this compound series continues to be a fertile ground for drug discovery. Its synthetic tractability and proven success against multiple target classes underscore its value. A successful research program built on this scaffold depends not just on creative chemical design but on a disciplined and logical validation strategy. By integrating computational chemistry with robust biochemical and cell-based assays, researchers can efficiently navigate the complex landscape of structure-activity relationships to uncover novel therapeutics with high potency and specificity.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of [1,1'-Biphenyl]-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of [1,1'-Biphenyl]-2-carboxamide, moving beyond simple instructions to explain the critical reasoning behind each procedure. Our goal is to empower your team with the knowledge to maintain a safe and compliant laboratory environment.

Hazard Identification and Risk Assessment: The 'Why' Behind the Procedure

Understanding the inherent risks of a compound is the first step in managing it safely. While comprehensive toxicological data for this compound may be limited, by examining structurally related compounds such as biphenyl and other benzamide derivatives, we can establish a robust safety profile. This proactive approach ensures we treat the compound with the appropriate level of caution.

The primary hazards associated with this compound and its analogues are summarized below. This assessment dictates the stringent handling and disposal protocols that follow.

Hazard CategoryDescriptionRationale & CausalityAuthoritative Sources
Skin & Eye Irritation Causes skin irritation and serious eye irritation.[1][2][3][4][5][6]The aromatic and amide functional groups can interact with biological tissues, leading to irritation upon direct contact.Safety Data Sheets for Biphenyl, 3-Nitro-N-phenylbenzamide, and 4-Biphenylcarboxylic acid consistently list these warnings.[1][2][3][4]
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust.[1][3][4][5]Fine solid particles can be easily inhaled, causing mechanical and chemical irritation to the sensitive tissues of the respiratory system.This is a common hazard for powdered organic compounds and is explicitly stated in the SDS for biphenyl and related structures.[1][3][4]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1][7][8]Biphenyl compounds are known for their environmental persistence and potential to bioaccumulate, posing a significant threat to aquatic ecosystems. Improper disposal can lead to long-term environmental damage.The GHS classification for biphenyl and 4-Biphenylthio carboxamide includes "Aquatic Acute 1" and "Aquatic Chronic 1" hazards.[1][7][8]
Acute Oral Toxicity Harmful if swallowed.[4][6][7][8]Ingestion can lead to systemic toxic effects. The toxicological properties have not been fully investigated for all analogues, warranting a cautious approach.[9]SDS for related compounds consistently carry this warning, indicating a potential class effect.[4][6][7][8]

Given these hazards, it is imperative that this compound is never disposed of down the drain or in regular trash.[10][11] Such actions would violate regulatory standards and pose a direct threat to environmental and public health.

Mandatory Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable standard for minimizing exposure risk.

PPE ItemSpecificationJustification
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[1][3][5]Protects against accidental splashes of solutions or airborne dust particles causing serious eye irritation.
Hand Protection Nitrile gloves (minimum 4 mil thickness).[1][10]Provides a chemical-resistant barrier to prevent skin contact and irritation.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Required if handling large quantities or if dust is generated. A NIOSH-approved N95 respirator or higher is recommended.Prevents inhalation of irritating dust particles.[3]

Waste Characterization and Segregation: A Self-Validating System

Proper disposal begins with correct classification and segregation at the point of generation. Under the Resource Conservation and Recovery Act (RCRA), the waste generator is legally responsible for the waste from "cradle-to-grave".[12][13]

  • Waste Classification: this compound is not typically a listed hazardous waste. Therefore, it must be managed as a non-listed, characteristic hazardous waste . Its potential for aquatic toxicity is a key characteristic.

  • The Cardinal Rule of Segregation: Never mix hazardous waste with non-hazardous waste.[14] Doing so results in the entire mixture being classified as hazardous, significantly increasing disposal costs and regulatory burden.[14] Keep this compound waste streams separate from all other chemical waste unless explicitly instructed otherwise by your institution's Environmental Health & Safety (EHS) department.

Step-by-Step Disposal Protocols

The following protocols provide a clear workflow for managing different forms of this compound waste.

Protocol 4.1: Disposal of Solid Waste

(Includes pure/expired compound, contaminated weigh boats, gloves, and pipette tips)

  • Container Selection: Use a designated, leak-proof hazardous solid waste container. This is typically a sturdy cardboard box lined with a clear plastic bag or a sealable plastic pail.[15]

  • Collection:

    • Carefully place all contaminated disposable materials (e.g., gloves, weigh paper, wipers) directly into the designated container.

    • For unused or expired reagent, ensure it remains in its original, tightly sealed container.[2] If the original container is compromised, transfer the solid to a new, compatible container that can be securely sealed.

  • Labeling: Immediately label the container with a "Hazardous Waste" label. The label must include:

    • The full chemical name: "this compound"

    • The approximate quantity of waste.

    • The date accumulation started.

    • The hazard characteristics: "Irritant," "Aquatic Toxin."

  • Storage: Keep the waste container sealed unless actively adding waste. Store it in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be at or near the point of generation and under the control of the operator.

Protocol 4.2: Disposal of Liquid Waste

(Includes solutions of the compound in aqueous or organic solvents)

  • Container Selection: Use a designated, sealable, and chemically compatible hazardous liquid waste container (e.g., a 4-liter glass or polyethylene jug).

  • Segregation:

    • Aqueous Waste: Collect aqueous solutions containing the compound in a container labeled "Hazardous Aqueous Waste."

    • Solvent Waste: Collect organic solvent solutions in a container labeled "Hazardous Solvent Waste." Crucially, do not mix halogenated and non-halogenated solvents unless your facility's waste program allows it, as this can affect the disposal route and cost.[14]

  • Labeling: As with solid waste, the liquid waste container must be clearly labeled as "Hazardous Waste." List all chemical constituents, including solvents, with their approximate percentages. For example:

    • Methanol: 95%

    • This compound: 5%

    • Hazards: "Flammable," "Toxic," "Irritant"

  • Storage: Keep the container tightly capped and stored in a secondary containment bin within the SAA.

Protocol 4.3: Decontamination of Glassware and Work Surfaces
  • Gross Decontamination: Rinse glassware with a suitable solvent (e.g., acetone, ethanol) to remove visible residue. This rinseate is hazardous and must be collected into the appropriate hazardous solvent waste container.

  • Final Cleaning: After the initial solvent rinse, glassware can typically be washed with soap and water.

  • Surface Cleaning: Wipe down contaminated benchtops and equipment with a cloth dampened with a suitable solvent, followed by a standard laboratory cleaner. The used cloth/wipers must be disposed of as solid hazardous waste.

Disposal Workflow and Decision Logic

The following diagram illustrates the decision-making process for correctly routing this compound waste.

G Disposal Decision Workflow for this compound Start Waste Generated Form Determine Form of Waste Start->Form Solid_Type Identify Solid Waste Type Form->Solid_Type Solid Liquid_Type Identify Liquid Waste Type Form->Liquid_Type Liquid Pure_Solid Unused/Expired Reagent Solid_Type->Pure_Solid Cont_Solid Contaminated Labware (Gloves, Pipettes, Wipers) Solid_Type->Cont_Solid Aqueous_Sol Aqueous Solution Liquid_Type->Aqueous_Sol Solvent_Sol Organic Solvent Solution Liquid_Type->Solvent_Sol Action_Solid_Pure Package in sealed, labeled container. Pure_Solid->Action_Solid_Pure Action_Solid_Cont Collect in lined, labeled 'Solid Hazardous Waste' bin. Cont_Solid->Action_Solid_Cont Action_Liquid_Aq Collect in labeled 'Aqueous Hazardous Waste' container. Aqueous_Sol->Action_Liquid_Aq Action_Liquid_Sol Collect in labeled 'Solvent Hazardous Waste' container. Segregate solvents. Solvent_Sol->Action_Liquid_Sol Store Store in designated Satellite Accumulation Area (SAA). Keep containers sealed. Action_Solid_Pure->Store Action_Solid_Cont->Store Action_Liquid_Aq->Store Action_Liquid_Sol->Store Pickup Contact EHS for waste pickup when container is full or upon project completion. Store->Pickup

Caption: Decision workflow for proper segregation and disposal of waste.

Final Disposal and Documentation

The final step is the removal of the waste from your laboratory by a licensed and approved entity.

  • Contact EHS: Once your waste container is full (typically 75-80% capacity) or your project concludes, contact your institution's EHS department to schedule a waste pickup.[11][15]

  • Documentation: Ensure all paperwork required by your institution is completed accurately. This creates a documented trail for the waste, which is a key component of RCRA compliance.

  • Destruction: The material will ultimately be disposed of by a licensed chemical destruction plant, most commonly through controlled incineration with flue gas scrubbing to neutralize harmful byproducts.[10]

By adhering to these detailed procedures, you ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, upholding the highest standards of scientific integrity.

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Personal protective equipment for handling [1,1'-Biphenyl]-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 13234-79-2 | Synonyms: 2-Phenylbenzamide; 2-Biphenylcarboxamide[1]

Part 1: Executive Safety Summary

Immediate Action Required: [1,1'-Biphenyl]-2-carboxamide is a solid organic intermediate often used in pharmaceutical synthesis. While not fatal upon acute contact, it poses significant respiratory and ocular irritation risks and is highly toxic to aquatic life with long-lasting effects.

Critical Directive:

  • Zero Drain Disposal: Under no circumstances should this compound or its mother liquors enter the drainage system due to H410 classification.

  • Dust Control: Handling must occur within a certified chemical fume hood to prevent inhalation of fine particulates (H335).

Part 2: Risk Profile & Hazard Identification (GHS)

Validated against Sigma-Aldrich & PubChem Safety Data

Hazard ClassCategoryH-CodeHazard Statement
Skin Irritation Cat 2H315 Causes skin irritation.[2][3]
Eye Irritation Cat 2AH319 Causes serious eye irritation.[2][3][4]
STOT - SE Cat 3H335 May cause respiratory irritation (Respiratory tract).[2][3][5]
Aquatic Acute Cat 1H400 Very toxic to aquatic life.[2][3][5][6]
Aquatic Chronic Cat 1H410 Very toxic to aquatic life with long lasting effects.[2][3][5]
Part 3: Personal Protective Equipment (PPE) Matrix

Scientific Rationale: As a solid, the primary permeation risk comes when the substance is dissolved in organic solvents. The PPE below is designed for the pure solid and standard solution handling.

Protection ZoneStandard RequirementTechnical Specification / Rationale
Ocular Safety Glasses w/ Side Shields Standard: EN 166 / ANSI Z87.1Why: Protects against projectile crystals during weighing. If generating fine dust, upgrade to Chemical Goggles .
Dermal (Hand) Nitrile Gloves Thickness:

0.11 mmBreakthrough: >480 min (Solid state).Caution: If dissolved in DCM or Acetone, consult the solvent breakthrough time (e.g., use PVA or Silver Shield for DCM).
Respiratory Engineering Control First Primary: Fume Hood (Face velocity 0.3–0.5 m/s).Secondary: N95/P2 Particulate Respirator if handling outside a hood is unavoidable (e.g., equipment maintenance).
Body Lab Coat (Cotton/Poly) Must be buttoned to the neck. Long pants and closed-toe shoes are mandatory to prevent dermal absorption via dust settling on skin.
Part 4: Operational Protocol (Self-Validating Workflow)

This protocol utilizes a "Check-Do-Verify" system to ensure safety compliance.

Phase 1: Pre-Operational Validation
  • Airflow Check: Verify fume hood flow monitor reads "Safe" or use a tissue strip to confirm inward draft.

  • Spill Readiness: Ensure a solid-spill kit (dust pan, brush, sealable bag) is within arm's reach.

  • Aquatic Isolation: Verify that no sink drains are open in the immediate vicinity to prevent accidental release.

Phase 2: Active Handling (Weighing & Transfer)

Objective: Minimize dust generation.

  • Anti-Static Measure: Use an anti-static gun or wipe on the spatula and weighing boat. Static charge often causes amides to "jump," creating airborne dust.

  • Transfer:

    • Open the stock container inside the hood.

    • Transfer solid to the weighing boat.

    • Stop/Check: If visible dust hangs in the air, lower the sash immediately and wait for clearance.

  • Solubilization: If preparing a solution, add the solvent slowly to the solid to prevent aerosolization of dry powder.

Phase 3: Decontamination
  • Wipe Down: Use a solvent-dampened paper towel (ethanol or acetone) to wipe the balance area and spatula.

  • Disposal of Wipe: Place the paper towel immediately into the Solid Hazardous Waste bin. Do not throw in regular trash.

Part 5: Visualization of Safety Logic
Figure 1: Risk Assessment & PPE Decision Tree

Caption: Logical flow for determining necessary protection based on the physical state of this compound.

SafetyLogic Start Start: Handling this compound StateCheck Check Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsSoln In Solution StateCheck->IsSoln DustRisk Risk: Inhalation (H335) IsSolid->DustRisk SolventRisk Risk: Skin Absorption + Splash IsSoln->SolventRisk ControlSolid Control: Fume Hood + N95 Backup DustRisk->ControlSolid GloveSolid Gloves: Standard Nitrile ControlSolid->GloveSolid Proceed Proceed with Experiment GloveSolid->Proceed CheckSolvent Identify Solvent SolventRisk->CheckSolvent GloveSolvent Gloves: Match Solvent Permeation (e.g., Laminate for DCM) CheckSolvent->GloveSolvent GloveSolvent->Proceed

Part 6: Waste Disposal & Emergency Response
Disposal Workflow

Due to the H410 (Aquatic Toxicity) classification, strict segregation is required.

  • Solid Waste:

    • Collect all contaminated gloves, weighing boats, and paper towels.

    • Place in a double-bagged container labeled "Hazardous Solid Waste - Toxic to Aquatic Life."

  • Liquid Waste:

    • Do not dilute and flush.

    • Collect in a chemically compatible carboy (HDPE or Glass).

    • Label with full chemical name: "this compound Solution."[1]

Emergency Procedures
  • Eye Contact: Rinse cautiously with water for 15 minutes.[4] Remove contact lenses if present.[2][3][4][6] Seek medical attention (H319).[3][4]

  • Spill (Solid):

    • Evacuate non-essential personnel.[3]

    • Wear N95 mask and goggles.

    • Cover spill with wet paper towels (to prevent dust) or use a HEPA vacuum.

    • Place waste in hazardous disposal container.

References
  • Sigma-Aldrich. (2025). Safety Data Sheet: this compound. Retrieved from

  • PubChem. (n.d.). Compound Summary: 2-Phenylbenzamide (CAS 13234-79-2).[1] National Library of Medicine. Retrieved from

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Biphenyl-2-carboxamide. Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7] Retrieved from [7]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,1'-Biphenyl]-2-carboxamide
Reactant of Route 2
Reactant of Route 2
[1,1'-Biphenyl]-2-carboxamide

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